Chromium(3+) acetylacetonate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
chromium(3+);pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJCSPGGZSWVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | Chromic acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-31-2 | |
| Record name | Tris(acetylacetonato)chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromic acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Chromium(3+) acetylacetonate synthesis from chromium chloride
An In-Depth Technical Guide to the Synthesis of Chromium(III) Acetylacetonate from Chromium(III) Chloride
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis of tris(acetylacetonato)chromium(III), or Cr(acac)₃, a paramount coordination complex with significant applications in catalysis, materials science, and as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the causal chemical principles that ensure a successful and reproducible synthesis.
Foundational Principles: The Coordination Chemistry of Cr(acac)₃
The synthesis of Cr(acac)₃ from chromium(III) chloride is a classic ligand exchange reaction. The central chromium(III) ion, a d³ metal, readily forms stable octahedral complexes.[3] The ligand, acetylacetone (Hacac or 2,4-pentanedione), is a β-diketone that exhibits keto-enol tautomerism. The hydrogen on the α-carbon is acidic and can be removed by a base to form the acetylacetonate anion (acac⁻).[4][5]
This anion acts as a bidentate, chelating ligand, binding to the chromium(III) center through its two oxygen atoms to form a stable six-membered ring.[4][5] Three acac⁻ ligands are required to satisfy the coordination sphere of the Cr³⁺ ion, resulting in the neutral, highly stable, and characteristically purple Cr(acac)₃ complex.[5]
The Critical Role of Urea: A Self-Regulating pH System
Direct addition of a strong base like sodium hydroxide would cause the immediate precipitation of insoluble chromium(III) hydroxide (Cr(OH)₃), preventing the desired complexation. The elegance of this synthesis lies in the use of urea ((NH₂)₂C=O) as a base precursor.[3] Upon gentle heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide.[4][5]
Equation 1: Hydrolysis of Urea (NH₂)₂C=O + H₂O → 2NH₃ + CO₂
The ammonia generated in-situ then acts as a weak base, establishing an equilibrium in water to produce hydroxide ions (OH⁻).[4][5][6]
Equation 2: Ammonia-Water Equilibrium NH₃ + H₂O ⇌ NH₄⁺ + OH⁻
This slow, controlled release of a base ensures that the pH of the reaction mixture rises gradually. This is sufficient to deprotonate the acetylacetone, forming the nucleophilic acac⁻ ligand, without raising the hydroxide concentration to a level that would precipitate Cr(OH)₃. This self-validating system is a cornerstone of the protocol's trustworthiness.
Experimental Protocol: Synthesis of Tris(acetylacetonato)chromium(III)
This protocol is adapted from established microscale and macroscale inorganic chemistry procedures.[4][5][7]
Reagent and Equipment Profile
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purpose |
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 266.45 | 1.30 g | 4.88 | Cr³⁺ Source |
| Urea | (NH₂)₂C=O | 60.06 | 5.00 g | 83.25 | Base Precursor |
| Acetylacetone (Hacac) | C₅H₈O₂ | 100.12 | 4.0 mL | ~38.4 | Ligand Source |
| Distilled Water | H₂O | 18.02 | 20 mL | - | Solvent |
| Equipment | |||||
| 100 mL Erlenmeyer Flask | Reaction Vessel | ||||
| Magnetic Stirring Hotplate & Stir Bar | Agitation/Heating | ||||
| Watch Glass | Cover/Reflux | ||||
| Graduated Cylinders | Liquid Measurement | ||||
| Büchner Funnel & Filter Flask | Product Isolation |
Step-by-Step Methodology
-
Preparation of the Chromium Solution: In a 100 mL Erlenmeyer flask, dissolve 1.30 g of chromium(III) chloride hexahydrate in 20 mL of distilled water. The solution should be a deep green color.[4]
-
Addition of Reagents: To the stirred chromium solution, add 5.00 g of urea. Once the urea has dissolved, add 4.0 mL of acetylacetone using a graduated cylinder or pipette. This should be performed in a chemical fume hood as acetylacetone is a flammable liquid and mild irritant.[4][8] An excess of acetylacetone is used to ensure the reaction goes to completion by favoring product formation according to Le Châtelier's principle.[4][5]
-
Reaction Under Thermal Conditions: Cover the flask with a watch glass to minimize evaporation and place it on a magnetic stirring hotplate. Heat the mixture to approximately 80-90°C (a boiling water bath can also be used).[3] Stir the solution continuously for 1 to 1.5 hours.[4][7]
-
Observation and Product Formation: As the reaction progresses and the urea hydrolyzes, the solution will darken. Deep maroon, plate-like crystals of Cr(acac)₃ will begin to form, often as a crust at the surface of the mixture.[4][7]
-
Isolation of the Crystalline Product: After the heating period, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath can maximize crystal precipitation.
-
Filtration and Washing: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals sparingly with two small portions (5-10 mL) of cold distilled water to remove soluble byproducts like ammonium chloride.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. The final product is an air-stable, dark purple/maroon crystalline solid.[2] Determine the final mass and calculate the percentage yield.
Synthesis Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the synthesis of Cr(acac)₃.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following are standard and effective characterization techniques for Cr(acac)₃.
Melting Point
Cr(acac)₃ has a reported melting point of approximately 210-216°C.[2] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the chromium center. The spectrum of the free ligand (Hacac) shows a strong, broad absorption for the C=O stretch around 1700-1725 cm⁻¹ and enolic C=O absorption near 1625 cm⁻¹. Upon coordination to Cr(III), the π-electron density in the chelate ring becomes delocalized. This results in the disappearance of the typical ketone C=O band and the appearance of new, strong bands characteristic of the coordinated ligand. Key absorptions for Cr(acac)₃ include:
-
~1575 cm⁻¹: Attributed to a combination of C=C and C=O stretching modes.[9]
-
~1525 cm⁻¹: Assigned to asymmetric C-C-C stretching within the chelate ring.[9]
-
Metal-Oxygen Bands: Vibrations corresponding to the Cr-O bond appear in the far-IR region, typically between 400-700 cm⁻¹.[10]
UV-Visible Spectroscopy
The deep purple color of Cr(acac)₃ is due to electronic d-d transitions of the Cr³⁺ ion in an octahedral ligand field.[1][11] In solution (e.g., chloroform or ethanol), the UV-Vis spectrum typically displays two main absorption bands:
-
A prominent band around 560 nm (~17,800 cm⁻¹), which corresponds to the spin-allowed ⁴A₂g → ⁴T₂g transition.[12]
-
A weaker shoulder or band at higher energy, around 330-340 nm, which is often a mix of d-d transitions and charge-transfer bands.[13]
The presence and position of these bands are definitive spectroscopic signatures of the octahedral Cr(III) center in this ligand environment.
Caption: Logical flow for the characterization and validation of Cr(acac)₃.
Safety and Handling
Adherence to rigorous safety protocols is non-negotiable.
-
Chromium(III) Chloride (CrCl₃·6H₂O): Harmful if swallowed and may cause skin sensitization or an allergic reaction.[14][15][16] Avoid creating dust. Wear gloves and eye protection.[17]
-
Acetylacetone (Hacac): Flammable liquid and vapor.[18][19] It is harmful if swallowed and toxic if inhaled or in contact with skin.[18][19] All handling of acetylacetone must be conducted in a well-ventilated chemical fume hood.[4] Keep away from heat, sparks, and open flames.[8]
-
General Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., butyl rubber), should be worn at all times. Ensure eyewash stations and safety showers are accessible.[8]
Conclusion
The synthesis of chromium(III) acetylacetonate from chromium(III) chloride and acetylacetone, facilitated by the in-situ generation of a base from urea, is a robust and reliable method for producing this versatile coordination complex. The procedure's success hinges on a clear understanding of the underlying chemical principles, particularly the controlled pH adjustment that prevents the formation of unwanted side products. By following the detailed protocol and utilizing the prescribed characterization techniques, researchers can confidently synthesize and validate high-purity Cr(acac)₃ for a multitude of advanced applications.
References
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Chromium(III) chloride hexahydrate. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetylacetone ≥98 %, for synthesis. Retrieved from [Link]
- Szafran, Z., Pike, R. M., & Singh, M. M. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III).
- Shimanovskaya, V. V., et al. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
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Studylib. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET - Acetylacetone. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2024). Acetylacetone - Safety Data Sheet. Retrieved from [Link]
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Grokipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
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Transtutors. (2022). Synthesis of Tris (acetylacetonato) Chromium(III) Complex. Retrieved from [Link]
- George, W. O. (1971). The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 27(A), 265-269.
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Wiley. (n.d.). Chromium(III) acetylacetonate - SpectraBase. Retrieved from [Link]
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YouTube. (2021). Synthesis of Chromium(III) acetylacetonate. Retrieved from [Link]
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IISTE.org. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Retrieved from [Link]
-
Chegg. (2020). Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Retrieved from [Link]
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ResearchGate. (2025). Self-propagating synthesis of chromium acetylacetonate. Retrieved from [Link]
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Reddit. (2023). Cr(acac)3 UV-VIS spectrum d-d band. Retrieved from [Link]
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Scribd. (n.d.). MN (Acac) 3 Uv PDF. Retrieved from [Link]
- DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)
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JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra of Cr(III) (spectrum 1) and 3,4DHBA (spectrum 2). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. Retrieved from [Link]
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ResearchGate. (2025). Chromium(III) Acetylacetonate. Retrieved from [Link]
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Chegg. (2023). Solved Question 1: The synthesis of Cr(acac)3 uses urea to. Retrieved from [Link]
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Chegg. (2020). Solved What is the purpose of the urea in the synthesis of. Retrieved from [Link]
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Scribd. (n.d.). [Cr(acac)3]. Retrieved from [Link]
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Solubility of Cr(acac)₃ in organic solvents
An In-depth Technical Guide to the Solubility of Chromium(III) Acetylacetonate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
Chromium(III) acetylacetonate, [Cr(acac)₃], is an air-stable, crystalline coordination complex with the formula Cr(C₅H₇O₂)₃.[1] Its unique properties, including its paramagnetism and thermal stability, have made it an indispensable compound in diverse fields ranging from analytical chemistry to materials science.[1][2] A critical, yet often nuanced, parameter governing its utility is its solubility in organic solvents. This guide provides an in-depth exploration of the principles, quantitative data, and experimental methodologies related to the solubility of Cr(acac)₃. We will delve into the theoretical underpinnings of its dissolution, present a consolidated view of its solubility across a spectrum of organic media, and discuss the practical implications for researchers in catalysis, drug development, and advanced materials.
Molecular Structure and its Influence on Solubility
To comprehend the solubility profile of Cr(acac)₃, one must first appreciate its molecular architecture. The central chromium(III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands.[2] Each acac ligand binds to the chromium ion through two oxygen atoms, forming a stable six-membered chelate ring.
This coordination neutralizes the +3 charge of the chromium ion, and the methyl groups on the exterior of the ligands create a nonpolar, hydrocarbon-like surface. This molecular structure is the primary determinant of its solubility characteristics. The complex has an idealized D₃ symmetry, meaning it is non-chiral overall, but can be resolved into individual enantiomers.[1] The overall structure is compact and lacks significant charge separation, making it fundamentally hydrophobic and more amenable to dissolution in nonpolar organic solvents than in polar media like water.[1][3]
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solute in a solvent is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative.
-
Enthalpy of Dissolution (ΔH): This term represents the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For Cr(acac)₃, the crystal lattice energy must be overcome. In nonpolar solvents, the interactions are primarily weak van der Waals forces. The dissolution process is often endothermic (ΔH > 0), as the energy required to break the crystal lattice is not fully compensated by the formation of new solute-solvent interactions.[4]
-
Entropy of Dissolution (ΔS): This term reflects the change in disorder. The dissolution of a crystalline solid into a liquid phase typically results in a significant increase in entropy (ΔS > 0), which is a major driving force for the solubility of Cr(acac)₃ in many organic solvents.[4]
Interestingly, studies on the dissolution of Cr(acac)₃ in mixed water-alcohol solvents show a complex thermodynamic behavior. In water-rich mixtures, the dissolution can be exothermic (ΔH < 0), while it becomes endothermic (ΔH > 0) in alcohol-rich mixtures, highlighting the intricate interplay of solvent-solvent and solute-solvent interactions.[4]
Quantitative Solubility Data for Cr(acac)₃
The solubility of Cr(acac)₃ has been reported across a range of solvents. The following table summarizes available quantitative and qualitative data, providing a comparative overview for solvent selection in experimental design.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Reference |
| Benzene | C₆H₆ | Aromatic | 30.85 g / 100 g | 20 | [5] |
| Toluene | C₇H₈ | Aromatic | Good | Ambient | [2][6] |
| Chloroform | CHCl₃ | Halogenated | Good | Ambient | [2] |
| Heptane | C₇H₁₆ | Aliphatic | Soluble | 20-40 | [6] |
| Methanol | CH₃OH | Protic Polar | Soluble | Ambient | [7] |
| Ethanol | C₂H₅OH | Protic Polar | 2.20 g / 100 g | 20 | [5] |
| Isopropanol | C₃H₈O | Protic Polar | Soluble | 10-60 | [4] |
| Acetone | C₃H₆O | Aprotic Polar | Soluble | Ambient | [7] |
| Acetonitrile | C₂H₃N | Aprotic Polar | Soluble | Ambient | [7] |
| Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar | Soluble | Ambient | [8] |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar | Soluble | Ambient | [8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | Soluble | Ambient | [7] |
| Water | H₂O | Protic Polar | 1.1 g / 100 mL (11 g/L) | 20 | [5][6] |
| Petroleum Ether | Mixture | Nonpolar | Insoluble | 20 | [5] |
Note: "Good" or "Soluble" indicates qualitative information where precise quantitative data was not available in the cited sources.
Key Factors Influencing Solubility
The selection of an appropriate solvent system requires understanding the variables that control the dissolution of Cr(acac)₃.
Solvent Properties
The principle of "like dissolves like" is paramount. As a largely nonpolar molecule, Cr(acac)₃ exhibits the highest solubility in nonpolar aromatic solvents like benzene and toluene.[2][5][6] Its solubility in polar solvents like alcohols and acetonitrile, while present, is more limited. The ability of the oxygen atoms in the acac ligands to act as hydrogen bond acceptors can facilitate some interaction with protic solvents.[9]
Temperature
For most systems where dissolution is endothermic, solubility increases with temperature according to the van't Hoff equation. This is observed for Cr(acac)₃ in isopropanol and water-ethanol mixtures with higher ethanol concentrations.[4] This relationship allows for techniques like recrystallization to be used for purification, where a saturated solution at a high temperature is cooled to precipitate the purified compound.[6]
Ligand Modification: A Strategy for Enhanced Solubility
For advanced applications like non-aqueous redox flow batteries, achieving very high concentrations is critical. A key strategy for dramatically enhancing solubility is the chemical modification of the acac ligand. Research has shown that adding functional groups, such as esters, to the ligand backbone can increase solubility in polar aprotic solvents like acetonitrile by several orders of magnitude, reaching concentrations as high as 1.8 M for certain derivatives.[10][11]
The following diagram illustrates the key relationships governing the solubility of Cr(acac)₃.
Caption: Experimental workflow for solubility determination.
Applications Driven by Solubility Characteristics
The utility of Cr(acac)₃ is directly tied to its ability to be dissolved in specific media, enabling its participation in homogeneous systems.
-
NMR Spectroscopy: In quantitative ¹³C NMR, long relaxation times for quaternary carbons can lead to poor signal intensity. Cr(acac)₃'s paramagnetism and, critically, its solubility in nonpolar deuterated solvents (like CDCl₃), make it an effective spin relaxation agent, shortening relaxation times and allowing for more rapid and accurate data acquisition. [1][6]* Catalysis: As a catalyst precursor for polymerization and selective oxidation reactions, its solubility in organic reaction media is essential for creating a homogeneous catalytic environment, which improves reaction rates and selectivity. [12][13]* Materials Science: In Chemical Vapor Deposition (CVD) and sol-gel processes, Cr(acac)₃ is used as a molecular precursor to create chromium oxide (Cr₂O₃) thin films and nanoparticles. Its solubility allows it to be dissolved in a suitable solvent for aerosol delivery or solution-based gel formation prior to thermal decomposition.
-
Advanced Energy Storage: Cr(acac)₃ and its derivatives are promising active species for non-aqueous redox flow batteries. [2]High solubility in electrolytes, typically based on acetonitrile, is the most critical factor for achieving high energy density. [10][11][12]
Conclusion
The solubility of Chromium(III) acetylacetonate is a complex function of its nonpolar molecular structure, the properties of the organic solvent, and external conditions such as temperature. While it is most soluble in nonpolar aromatic and halogenated solvents, it exhibits sufficient solubility in a wide range of organic media to be useful for numerous applications. For researchers and developers, a thorough understanding of these solubility principles is not merely academic; it is a prerequisite for designing robust experimental protocols, optimizing reaction conditions, and innovating in fields from catalysis to energy storage. Future work in this area will likely focus on the rational design of modified acetylacetonate ligands to achieve tailored solubility profiles for next-generation technologies.
References
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Wikipedia. Chromium(III) acetylacetonate. [Link]
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Grokipedia. Chromium(III) acetylacetonate. [Link]
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ResearchGate. Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. [Link]
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ResearchGate. Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. [Link]
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American Elements. Chromium Acetylacetonate. [Link]
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Journal of Materials Chemistry A. Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. [Link]
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IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]
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ResearchGate. Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. [Link]
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Wikipedia. Metal acetylacetonates. [Link]
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Chula Digital Collections. UV solvent effect studies of some metal acetylacetonates. [Link]
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DSpace. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. [Link]
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ResearchGate. Synthesis of thin single-crystalline α-Cr-=SUB=-2-=/SUB=-O-=SUB=-3-=/SUB=- layers on sapphire substrates by ultrasonic-assisted chemical vapor deposition. [Link]
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Spectroscopic characterization of Chromium(3+) acetylacetonate
An In-depth Technical Guide to the Spectroscopic Characterization of Tris(acetylacetonato)chromium(III)
Prepared by: Gemini, Senior Application Scientist
Abstract
Tris(acetylacetonato)chromium(III), commonly denoted as Cr(acac)₃, is a coordination complex of significant interest in both academic research and industrial applications. Its robust stability, solubility in non-polar organic solvents, and unique paramagnetic nature make it a versatile compound.[1][2] This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize Cr(acac)₃, offering researchers and drug development professionals a detailed understanding of its electronic and molecular structure. We will delve into the theoretical underpinnings and practical application of electronic (UV-Vis), vibrational (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, presenting field-proven protocols and data interpretation strategies to ensure a thorough and validated characterization.
Foundational Understanding: Synthesis and Structure
A complete characterization begins with a reliable synthesis. Cr(acac)₃ is an octahedral complex with D₃ symmetry, where a central Chromium(III) ion is coordinated to three bidentate acetylacetonate (acac⁻) ligands.[3] The synthesis is a classic inorganic preparation that demonstrates the principles of ligand substitution and pH control.
Synthesis Protocol: A Self-Validating Approach
The following protocol is widely adopted for its reliability and high yield of crystalline product. The causality behind each step is critical for success.
Objective: To synthesize crystalline tris(acetylacetonato)chromium(III) from chromium(III) chloride hexahydrate.
Reagents:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea (CO(NH₂)₂)
-
Acetylacetone (acacH, 2,4-pentanedione)
-
Distilled Water
Methodology:
-
Preparation of Aqueous Solution: Dissolve 2.6 g of CrCl₃·6H₂O in 40-50 mL of distilled water in a 250 mL Erlenmeyer flask. The solution will be a dark green color.
-
Addition of Reagents: To the chromium salt solution, add 10 g of urea and 8 mL of acetylacetone.[4][5]
-
Controlled pH Adjustment via Urea Hydrolysis: Cover the flask with a watch glass and heat the mixture on a hot plate to approximately 80-90°C for 1-2 hours.[5]
-
Expertise & Experience: Direct addition of a strong base like ammonia would cause the rapid precipitation of insoluble Cr(OH)₃. Urea is employed as a "base precursor." Upon gentle heating, it slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂).[4] This gradual increase in pH deprotonates the acetylacetone (acacH) to its conjugate base, the acetylacetonate anion (acac⁻), which then readily coordinates with the Cr³⁺ ions without precipitating the hydroxide.
-
-
Crystallization: As the reaction proceeds, the solution color will change, and deep maroon or reddish-violet crystals of Cr(acac)₃ will begin to form.[5][6]
-
Isolation and Purification: After the heating period, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize crystallization. Collect the product by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with several small portions of cold distilled water to remove unreacted urea and other water-soluble impurities.
-
Drying: Allow the product to air-dry completely. The final product is a fine, crystalline, reddish-violet solid, insoluble in water but soluble in solvents like toluene and chloroform.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Cr(acac)₃.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within the complex, providing direct insight into the effect of the acetylacetonate ligands on the d-orbitals of the Cr³⁺ ion.
Theoretical Grounding: Ligand Field Theory in Action
The Cr³⁺ ion has a d³ electronic configuration. In the octahedral field created by the six oxygen atoms from the three acac⁻ ligands, the five degenerate d-orbitals split into two sets: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[8][9] The energy separation between these levels is the ligand field splitting parameter, Δo (or 10Dq).[4]
For a d³ system, the three electrons occupy the lower t₂g orbitals with parallel spins, resulting in a quartet ground state with the term symbol ⁴A₂g.[10] Electronic transitions involve the promotion of an electron from the t₂g set to the empty e_g set. For Cr(acac)₃, two spin-allowed d-d transitions are typically observed in the visible region.[11]
-
⁴A₂g → ⁴T₂g (lowest energy transition)
-
⁴A₂g → ⁴T₁g
These d-d transitions are formally forbidden by the Laporte selection rule but are weakly allowed due to vibronic coupling, resulting in low molar absorptivities (ε).[12] At higher energies, in the UV region, intense bands appear which are attributed to ligand-to-metal charge transfer (LMCT) transitions.[13]
Electronic Energy Level Diagram
Caption: Simplified Orgel diagram for a d³ ion in an octahedral field.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a solvent in which Cr(acac)₃ is soluble and that is transparent in the region of interest (e.g., cyclohexane, acetonitrile).
-
Solution Preparation: Prepare a solution of Cr(acac)₃ with a concentration such that the absorbance maximum of the lowest energy d-d band is between 0.2 and 1.5 absorbance units.[4] A concentration of approximately 5 mM is a good starting point.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.
-
Spectrum Acquisition: Scan from the near-IR to the UV region (e.g., 800 nm to 250 nm).
Data Interpretation
The resulting spectrum will show two broad, low-intensity peaks in the visible region and more intense absorptions in the UV region.
Table 1: Typical Electronic Transitions for Cr(acac)₃
| Transition Type | Assignment | λ_max (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Reference |
| d-d | ⁴A₂g → ⁴T₂g | ~560 | ~17,800 | ~50 - 80 | [8][11][14] |
| d-d | ⁴A₂g → ⁴T₁g | ~415 | ~24,100 | ~150 - 250 | [8] |
| Charge Transfer | π → t₂g (LMCT) | ~335 | ~29,850 | > 10,000 |
Note: Exact positions and intensities can vary slightly with solvent.
The energy of the lowest transition corresponds directly to the ligand field splitting parameter: Δo = E(⁴A₂g → ⁴T₂g) . From the data above, Δo for Cr(acac)₃ is approximately 17,800 cm⁻¹.[11]
Vibrational Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand and probing the nature of the metal-ligand bond. The spectrum is primarily characterized by the internal vibrations of the acac⁻ ligand.[15]
Theoretical Grounding: Vibrational Mode Analysis
When acetylacetone coordinates to a metal ion as a bidentate ligand, it forms a six-membered chelate ring. The π-electron density in this ring becomes delocalized, which significantly alters the vibrational frequencies compared to the free ligand. The most informative regions are:
-
1500-1600 cm⁻¹: This region contains strong bands arising from coupled C=O and C=C stretching vibrations. In free acetylacetone, the keto C=O stretch is near 1725 cm⁻¹, and the enol C=O stretch is near 1620 cm⁻¹. Upon coordination to Cr³⁺, these bands shift to lower frequencies, typically around 1575 cm⁻¹ and 1525 cm⁻¹, which is a definitive indicator of chelation.[2][5][16]
-
Below 700 cm⁻¹: This low-frequency region contains vibrations involving the metal-oxygen bonds (Cr-O), though assignments can be complex due to coupling with other ligand modes.[15]
Key Vibrational Modes Diagram
Caption: Mechanism of T₁ relaxation enhancement using Cr(acac)₃.
Experimental Protocol: Use in Quantitative ¹³C NMR
-
Prepare Analyte Solution: Prepare the NMR sample of your compound of interest in a suitable deuterated solvent as you normally would.
-
Add Cr(acac)₃: Add a small amount of solid Cr(acac)₃ to the NMR tube. A typical concentration is between 0.05 and 0.1 M, which corresponds to 3-4 mg per 0.5 mL of solvent. [1][17]The solution should take on a pale purple/violet color. [17]3. Acquire Spectrum: Set up a quantitative ¹³C NMR experiment (e.g., using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect). The relaxation delay (d1) can now be significantly shortened (e.g., to 1-2 seconds) compared to the >100 seconds that might otherwise be required. [17]
Conclusion
The spectroscopic characterization of tris(acetylacetonato)chromium(III) is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.
-
UV-Vis Spectroscopy reveals the d-orbital splitting (Δo) and confirms the d³ electronic configuration of the Cr³⁺ center within the ligand field.
-
FTIR Spectroscopy provides an unmistakable fingerprint of the coordinated acetylacetonate ligand, confirming the formation of the chelate ring through characteristic shifts in vibrational frequencies.
-
NMR Spectroscopy , while not ideal for direct structural elucidation of the complex itself, demonstrates the profound impact of its paramagnetism, which is expertly leveraged to enhance the efficiency of quantitative analysis for other compounds.
Together, these techniques provide a robust and self-validating framework for confirming the identity, purity, and electronic properties of Cr(acac)₃, equipping researchers with the foundational knowledge required for its effective application.
References
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Studylib.net. Cr(acac)3 & Co(acac)3 Synthesis & Characterization. [Link]
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National Institutes of Health (NIH). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. [Link]
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Semantic Scholar. TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. [Link]
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ACS Publications. Relaxation Dynamics of Cr(acac)3 Probed by Ultrafast Infrared Spectroscopy. [Link]
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DSpace. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. [Link]
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Semantic Scholar. The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. [Link]
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UMass NMR Labs. How to run quantitative 13C and 29Si NMR faster. [Link]
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UMass Amherst. Experiment 5 Studying the Spectrochemical Series: Crystal Fields of Cr(III). [Link]
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IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. [Link]
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Thermal stability and decomposition of Cr(acac)₃
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(acetylacetonato)chromium(III)
Abstract
Tris(acetylacetonato)chromium(III), commonly denoted as Cr(acac)₃, is a highly stable coordination complex with significant applications in catalysis, materials science, and spectroscopy.[1] Its utility as a precursor for the deposition of chromium-containing thin films and the synthesis of chromium oxide nanoparticles is critically dependent on its thermal behavior. This guide provides a comprehensive examination of the thermal stability and decomposition pathways of Cr(acac)₃. We will explore the mechanistic details of its decomposition under various atmospheric conditions, elucidate the analytical techniques employed for its characterization, and present validated experimental protocols for researchers in the field.
Introduction to Cr(acac)₃: Structure and Significance
Cr(acac)₃ is a coordination complex where a central chromium(III) ion is chelated by three bidentate acetylacetonate (acac) ligands.[1][2] The coordination of the six oxygen atoms from the three ligands results in a stable, pseudo-octahedral geometry with D₃ symmetry.[1][3] This structure imparts considerable thermal stability and solubility in nonpolar organic solvents, making it an ideal molecular precursor for processes like Chemical Vapor Deposition (CVD) and sol-gel synthesis. Understanding the precise temperatures and mechanisms of its decomposition is paramount for controlling the purity, stoichiometry, and morphology of the resulting materials.
The complex is a crystalline solid, appearing as a deep maroon or purple powder.[4] Its paramagnetism, arising from the d³ electronic configuration of Cr(III), also makes it useful as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to shorten signal acquisition times.[1][5]
Analytical Methodologies for Thermal Characterization
The study of the thermal decomposition of Cr(acac)₃ relies on a suite of analytical techniques that provide quantitative and qualitative data on mass loss, thermal events, and evolved products.
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For Cr(acac)₃, TGA is the primary tool for determining the onset of decomposition, identifying distinct decomposition stages, and quantifying the final residue. The choice of atmosphere—inert (N₂, Ar) versus oxidative (Air, O₂)—is a critical experimental parameter, as it fundamentally alters the decomposition pathway.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It identifies thermal events such as melting, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes. For Cr(acac)₃, DSC pinpoints the melting point and reveals the energetic nature of the decomposition steps.[7]
Coupled Techniques: TGA-MS and TGA-FTIR
To elucidate the decomposition mechanism, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). The evolved gases from the TGA furnace are directly analyzed, allowing for the real-time identification of decomposition products. TGA-MS identifies fragments based on their mass-to-charge ratio (m/z), while TGA-FTIR identifies gaseous molecules by their characteristic infrared absorption bands.[8] These coupled techniques are indispensable for constructing a detailed chemical pathway of the ligand breakdown.
The Decomposition Profile of Cr(acac)₃
The thermal decomposition of Cr(acac)₃ is a multi-step process that is highly dependent on the surrounding atmosphere. The complex melts at approximately 210–216 °C before significant decomposition begins.[4]
Decomposition in an Inert Atmosphere (Pyrolysis)
Under an inert atmosphere such as nitrogen or argon, Cr(acac)₃ undergoes pyrolysis. The decomposition is characterized by the sequential loss and fragmentation of the acetylacetonate ligands.
-
Initial Stage: The decomposition typically begins at temperatures above 200°C. Studies on supported Cr(acac)₃ show that ligand removal can occur in distinct stages. For instance, when grafted onto a silica surface, a first weight loss is observed between 190-270°C, followed by a second loss between 300-330°C.[9]
-
Evolved Products: The primary gaseous products evolved during pyrolysis include intact acetylacetone (m/z 100), acetone, and various organic fragments.[8][10][11] Mass spectrometry studies often detect fragment ions such as [H₃CCOCH₂CO]⁺ (m/z 85) and [H₃CCO]⁺ (m/z 43), indicating the breakdown of the chelate ring.[10][11]
-
Final Residue: The final solid product in an inert atmosphere is typically chromium(III) oxide (Cr₂O₃), often with some carbonaceous residue depending on the final temperature and heating rate.
Decomposition in an Oxidative Atmosphere (Oxidative Decomposition)
In the presence of air or oxygen, the decomposition process involves both thermal breakdown and oxidation.
-
Enhanced Reactivity: The decomposition often occurs at lower temperatures compared to an inert atmosphere due to the exothermic oxidation of the organic ligands.
-
Evolved Products: The gaseous products are primarily the complete combustion products of the organic ligands, namely carbon dioxide (CO₂) and water (H₂O). Incomplete combustion may also produce carbon monoxide (CO).
-
Final Residue: The final residue is typically pure chromium(III) oxide (Cr₂O₃). The oxidative atmosphere ensures the complete removal of any carbonaceous intermediates. In some cases, particularly when supported on materials like MCM-41, Cr³⁺ can be oxidized to Cr⁶⁺ species, such as chromates or dichromates, which are anchored to the support surface.[3][9]
The logical workflow for investigating this decomposition is visualized below.
Mechanistic Insights
The decomposition of the acetylacetonate ligand is a complex process involving multiple bond-breaking and rearrangement steps. When Cr(acac)₃ is heated, the initial step is the homolytic cleavage of the Cr-O bond.
-
Initiation: The thermal energy supplied to the molecule leads to the weakening and eventual breaking of a chromium-oxygen bond, generating a ligand radical. Cr(acac)₃ → Cr(acac)₂ + •acac
-
Ligand Fragmentation: The detached •acac radical is unstable and rapidly fragments. This fragmentation is the source of the various gaseous products observed, such as acetone and CO₂.
-
Intramolecular Reactions: In some cases, ligand-to-metal charge transfer can precede decomposition, influencing the subsequent fragmentation pathways.[12]
-
Influence of Support: When Cr(acac)₃ is bound to a support like silica or alumina, surface hydroxyl groups can participate in the reaction.[9][10][13][14] A proton transfer from the surface to a ligand can facilitate the removal of an entire acetylacetone molecule (Hacac), leaving a surface-grafted ≡Si-O-Cr(acac)₂ species.[9][10] This interaction alters the decomposition temperature and mechanism compared to the bulk material.
The simplified decomposition pathway is illustrated in the diagram below.
Summary of Thermal Data
The following table summarizes key quantitative data for the thermal behavior of Cr(acac)₃ based on available literature.
| Property | Value | Atmosphere | Source(s) |
| Molecular Formula | C₁₅H₂₁CrO₆ | N/A | [15] |
| Molecular Weight | 349.32 g/mol | N/A | [15] |
| Melting Point | 210 - 216 °C | N/A | [4] |
| Boiling Point | 340 °C (lit.) | N/A | |
| Decomposition Onset | > 200 °C | Inert/Oxidative | [9] |
| Primary Residue | Cr₂O₃ | Inert/Oxidative | [9] |
Experimental Protocols
The following protocols provide a validated starting point for the thermal analysis of Cr(acac)₃.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of Cr(acac)₃.[16]
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 5–10 mg of Cr(acac)₃ powder into a clean, tared TGA crucible (e.g., alumina or platinum).[16] Distribute the sample evenly across the bottom of the crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Select the desired atmosphere (e.g., high-purity nitrogen or dry air) and set a flow rate of 50-100 mL/min.[17]
-
Purge the furnace for at least 15-20 minutes to ensure a stable atmospheric environment.
-
-
Measurement:
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the temperature ranges for each distinct weight loss step.
-
Quantify the percentage mass loss for each step and the final residue percentage.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and the thermal nature (endothermic/exothermic) of decomposition events.[6]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.[6][17]
-
Sample Preparation:
-
Accurately weigh 2–5 mg of Cr(acac)₃ into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent sample loss through sublimation before decomposition.[6]
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[6]
-
Set the desired atmosphere (typically nitrogen) with a flow rate of 20-50 mL/min.
-
-
Measurement:
-
Program the instrument with the same temperature program as the TGA experiment (e.g., heat from 30 °C to 400 °C at 10 °C/min) for direct correlation of events.
-
Initiate the run and record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot heat flow versus temperature to generate the DSC thermogram.
-
Identify the endothermic peak corresponding to melting and determine its onset temperature and peak maximum.
-
Identify subsequent endothermic or exothermic peaks associated with decomposition events.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Conclusion
The thermal decomposition of Cr(acac)₃ is a well-defined yet complex process governed by key experimental variables, most notably the surrounding atmosphere. In an inert atmosphere, it undergoes pyrolysis to yield chromium(III) oxide and a mixture of organic fragments, while an oxidative atmosphere leads to a more complete combustion of the ligands. Advanced analytical techniques like TGA, DSC, and TGA-MS are essential for fully characterizing these pathways. The insights and protocols provided in this guide offer researchers a robust framework for investigating and utilizing the thermal properties of Cr(acac)₃ in the development of advanced materials and catalytic systems.
References
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Davydenko, L., Mischanchuk, B., Pokrovskiy, V., Babich, I., & Plyuto, Y. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Semantic Scholar. [Link]
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qamaralmahseri. (n.d.). (CR (Acac) 3) .... Scribd. [Link]
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Weckhuysen, B. M., Verberckmoes, A. A., De Baets, K. L., Van Der Voort, P., & Vansant, E. F. (1999). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
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Babich, I. V., Plyuto, Y. V., & Chuiko, A. A. (1997). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions. [Link]
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Macdonald, J. E., & Shannon, J. S. (1966). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. The Journal of Physical Chemistry. [Link]
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Weckhuysen, B. M., et al. (1999). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. ResearchGate. [Link]
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Davydenko, L., Mischanchuk, B., et al. (2010). TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface. Semantic Scholar. [Link]
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Hill, J. O., & Murray, J. P. (1985). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. ResearchGate. [Link]
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Ali, A., et al. (2014). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β -diketone) as a Ligand. IISTE.org. [Link]
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Dolati, F., et al. (2015). Vibrational spectra of tris(acetylacetonato)chromium(III). ResearchGate. [Link]
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Davydenko, L., et al. (2011). TPD‐MS and IR Studies of Cr(acac)3 Binding Upon CVD at Silica and Alumina Surfaces. Semantic Scholar. [Link]
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NIST. (n.d.). Chromic acetylacetonate. NIST WebBook. [Link]
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Pinchas, S., et al. (1971). The infrared spectra of chromium (III) acetylacetonate and chromium (III) malondialdehyde. Semantic Scholar. [Link]
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Hronec, M., & Veselý, V. (1983). Thermal decomposition and autoxidation of cobalt acetylacetonates. Journal of the Chemical Society, Dalton Transactions. [Link]
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Kumar, S., et al. (2020). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. SSRN. [Link]
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TGA (A) and DSC (B) thermograms of Fe(acac) 3 obtained by heating the Fe. ResearchGate. [Link]
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Wikipedia. [Link]
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Shchurik, V. N., et al. (2022). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. MDPI. [Link]
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Simon, J. (2007). Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. ResearchGate. [Link]
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Canton, S. E., et al. (2019). A Fast Transient Absorption Study of Co(AcAc)3. Frontiers in Chemistry. [Link]
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Mahfouz, R. M., et al. (2009). Kinetic studies for the non-isothermal decomposition of un-irradiated and y-irradiated ruthenium(III) acetylacetonate. An-Najah Staff. [Link]
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Stoyanov, S., et al. (2019). DETERMINATION OF THE KINETIC PARAMETERS OF THERMAL DEGRADATION OF HIGH DENSITY POLYETHYLENE FILMS CONTAINING IRON (III) ACETYLACETONATE BY THE ISOCONVERSION METHOD. Journal of Chemical Technology and Metallurgy. [Link]
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An In-depth Technical Guide on the Electronic Configuration and d-d Transitions in Tris(acetylacetonato)chromium(III)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the electronic structure and spectroscopic properties of tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)₃. As a stable, paramagnetic coordination complex, Cr(acac)₃ serves as an exemplary model for understanding fundamental principles in coordination chemistry, particularly the interplay between electronic configuration and the absorption of light.[1] Its utility as an NMR relaxation agent and in various catalytic processes underscores the importance of a detailed understanding of its electronic behavior.[1]
Electronic Configuration of the Chromium(III) Ion in Cr(acac)₃
Tris(acetylacetonato)chromium(III) is a coordination compound with the formula Cr(C₅H₇O₂)₃.[1] The central metal ion is chromium in the +3 oxidation state, which is coordinated to three bidentate acetylacetonate (acac) ligands.[2][3] This coordination results in a near-octahedral geometry around the chromium ion, with idealized D₃ symmetry.[1][4]
The chromium(III) ion (Cr³⁺) has a d³ electronic configuration.[5] In an isolated gaseous ion, the five d-orbitals are degenerate. However, in an octahedral ligand field, as experienced in Cr(acac)₃, these orbitals split into two distinct energy levels: a lower-energy t₂g set (comprising the dxy, dyz, and dxz orbitals) and a higher-energy eg set (comprising the dz² and dx²-y² orbitals).[4][6]
According to Hund's rule and the Aufbau principle, the three d-electrons of Cr³⁺ will occupy the lower-energy t₂g orbitals with parallel spins. This results in a ground state electronic configuration of (t₂g)³(eg)⁰.[1][6] This configuration gives rise to a quartet ground state (⁴A₂g), indicating the presence of three unpaired electrons, which explains the paramagnetic nature of the complex.[1][7]
Understanding d-d Transitions in an Octahedral d³ Complex
The color of Cr(acac)₃, a characteristic deep purplish-red, arises from electronic transitions between the d-orbitals, known as d-d transitions.[1] These transitions involve the absorption of photons, which promotes an electron from a lower-energy t₂g orbital to a higher-energy eg orbital.
For a d³ ion in an octahedral field, several spin-allowed electronic transitions from the ⁴A₂g ground state are possible. These transitions are governed by selection rules, which dictate the probability of a transition occurring. The spin selection rule (ΔS = 0) requires that the spin multiplicity of the excited state be the same as the ground state. The Laporte selection rule, which forbids transitions between orbitals of the same parity (g → g or u → u), is relaxed in octahedral complexes that lack a perfect center of symmetry or through vibronic coupling, making these d-d transitions weakly allowed.[8][9]
The energies of these transitions can be visualized using a Tanabe-Sugano diagram, which plots the energy of the electronic states as a function of the ligand field splitting parameter (10Dq) normalized by the Racah parameter B (a measure of interelectronic repulsion).[6][10][11] For a d³ system, the Tanabe-Sugano diagram shows three spin-allowed transitions from the ⁴A₂g ground state to excited quartet states:
-
⁴A₂g → ⁴T₂g
-
⁴A₂g → ⁴T₁g(F)
-
⁴A₂g → ⁴T₁g(P)
Caption: UV-Vis spectroscopy experimental workflow.
Factors Influencing d-d Transitions
The energies of the d-d transitions, and thus the color of the complex, are sensitive to the chemical environment. The nature of the ligands has the most significant impact, as described by the spectrochemical series. Ligands that cause a larger splitting of the d-orbitals (strong-field ligands) will lead to higher energy d-d transitions.
For Cr(acac)₃, the solvent can also play a role. While Cr(acac)₃ is a neutral complex, interactions between the solvent and the acetylacetonate ligands can subtly alter the electronic environment around the chromium ion, leading to shifts in the absorption maxima. [12]
Conclusion
The electronic configuration and resulting d-d transitions of Cr(acac)₃ provide a classic and insightful example of the principles of coordination chemistry. The (t₂g)³ ground state of the d³ Cr³⁺ ion in an octahedral field gives rise to characteristic spin-allowed transitions that are readily observable by UV-Vis spectroscopy. A thorough understanding of these electronic properties is crucial for its application in diverse fields, from catalysis to materials science and as a valuable tool in NMR spectroscopy.
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Infrared spectroscopy analysis of Cr(acac)₃ vibrational modes
An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of Tris(acetylacetonato)chromium(III) Vibrational Modes
Executive Summary
Tris(acetylacetonato)chromium(III), or Cr(acac)₃, is a coordinatively saturated and highly stable coordination complex with significant applications in catalysis and materials science. A thorough understanding of its molecular structure and bonding is paramount for its effective application. Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the vibrational characteristics of the molecule, offering deep insights into the ligand's coordination environment and the nature of the metal-ligand bond. This guide serves as a technical resource for researchers and scientists, detailing the principles, experimental protocol, and in-depth spectral analysis of Cr(acac)₃. We will explore the assignment of key vibrational modes, from ligand-centric vibrations to the critical metal-oxygen stretching frequencies that define the complex's core structure.
The Architecture of Cr(acac)₃: Structure and Symmetry
Cr(acac)₃ is a coordination compound formed from a central chromium(III) ion (Cr³⁺) and three bidentate acetylacetonate (acac⁻) ligands.[1] The acac⁻ ligand coordinates to the chromium ion through its two oxygen atoms, forming a stable six-membered chelate ring. This results in a pseudo-octahedral coordination geometry around the Cr³⁺ center, as depicted in Figure 1.[2] The molecule possesses D₃ point group symmetry, a crucial factor that governs which of its molecular vibrations are infrared active and thus observable in an IR spectrum.
Caption: Pseudo-octahedral geometry of Cr(acac)₃.
Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR
To obtain a reliable vibrational spectrum of solid Cr(acac)₃, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice. This technique is advantageous due to its minimal sample preparation requirements and excellent sample-to-sample reproducibility.
Causality in Experimental Design:
The choice of an ATR crystal is critical. A diamond crystal is often preferred due to its exceptional durability and chemical inertness, preventing sample contamination or crystal damage.[3] The fundamental principle of ATR relies on creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. This interaction ensures that the resulting spectrum is representative of the sample's surface chemistry without the complications of sample thickness that affect traditional transmission methods.[3]
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which have strong IR absorbances.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a crucial self-validating step; the background spectrum is subtracted from the sample spectrum to isolate the sample's vibrational signature.
-
Sample Application: Place a small amount (typically a few milligrams) of crystalline Cr(acac)₃ powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs the Fourier transform and subtracts the background spectrum. A baseline correction may be applied to the final spectrum to correct for any scattering or instrumental artifacts.
Caption: Standard experimental workflow for ATR-FTIR analysis.
Decoding the Spectrum: Assignment of Cr(acac)₃ Vibrational Modes
The infrared spectrum of Cr(acac)₃ is rich with information, characterized by distinct bands corresponding to specific molecular vibrations. The analysis is typically segmented into regions associated with ligand-only vibrations and those involving the metal center.
High-Frequency Region (> 2900 cm⁻¹)
This region is dominated by C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups of the acetylacetonate ligand. While present, these bands are generally less informative for studying the coordination environment compared to the fingerprint region.
The Fingerprint Region: Ligand Coordination and Chelation (1700 - 900 cm⁻¹)
This is the most diagnostic region for metal acetylacetonates. The free acetylacetone ligand exhibits a strong C=O stretching band (ν(C=O)) around 1725 cm⁻¹. Upon chelation to the Cr³⁺ ion, the π-electron density in the ligand becomes delocalized across the O-C-C-C-O framework. This delocalization is a key piece of evidence for coordination.
The consequence of this electron delocalization is that there are no longer pure C=O and C=C bonds. Instead, the vibrational modes are coupled. The two most intense bands in the spectrum of Cr(acac)₃ appear around 1575 cm⁻¹ and 1524 cm⁻¹ .[4] These are assigned to the asymmetric and symmetric stretching vibrations of the delocalized O-C-C framework, respectively, and are heavily coupled with ν(C=O) and ν(C=C) motions.[4][5] The significant shift of these bands to lower frequencies compared to the free ligand is irrefutable proof of chelation.
Other important bands in this region include those at 1378 cm⁻¹ and 1280 cm⁻¹ , which are also attributed to vibrations within the conjugated chelate rings.[4] A band of medium-to-strong intensity observed around 930 cm⁻¹ is assigned to the asymmetric C-CH₃ stretching mode, which is coupled to in-plane ring deformation.[5]
The Low-Frequency Region: Probing the Metal-Oxygen Bond (< 900 cm⁻¹)
This region is of paramount importance as it contains vibrations that directly involve the chromium ion—the Cr-O stretching modes. These bands provide a direct spectroscopic handle on the strength and nature of the metal-ligand bond. Due to the coupling of various modes, several bands are found to have contributions from Cr-O vibrations.[6][7]
Notably, IR bands at approximately 611 cm⁻¹ and 594 cm⁻¹ are attributed to asymmetric Cr-O stretching vibrations.[6][7] The positions and intensities of these bands are highly sensitive to the identity of the central metal ion, a principle that holds across series of different metal acetylacetonate complexes.[8][9] Analysis of this region, often in conjunction with computational methods like Density Functional Theory (DFT), provides profound insight into the metal-ligand bonding interactions.[6][7]
Summary of Key Vibrational Assignments
The table below consolidates the principal vibrational bands observed in the IR spectrum of Cr(acac)₃ and their assignments based on authoritative literature.
| Observed Frequency (cm⁻¹) | Assignment | Reference(s) |
| ~3083 | ν(C-H) of the central methine group | [5] |
| ~1575 | Asymmetric ν(C=O) + ν(C=C) coupled stretching | [4][5] |
| ~1524 | Symmetric ν(C=O) + ν(C=C) coupled stretching | [4][5] |
| ~1378 | CH₃ symmetric deformation | [4] |
| ~1280 | ν(C-C) + δ(C-H) coupled mode | [4] |
| ~930 | Asymmetric ν(C-CH₃) + ring deformation | [5] |
| ~611, ~594 | Asymmetric ν(Cr-O) coupled with other ligand modes | [6][7] |
ν = stretching; δ = bending/deformation
Conclusion: A Validated Approach
Infrared spectroscopy is an indispensable tool for the characterization of Cr(acac)₃ and related coordination complexes. This guide has detailed a self-validating experimental protocol using ATR-FTIR and provided a thorough analysis of the resulting vibrational spectrum. The key spectral features—namely the significant shift of the ν(C=O)/ν(C=C) modes and the appearance of low-frequency ν(Cr-O) bands—serve as definitive evidence of ligand chelation and provide direct insight into the metal-ligand bonding framework. By understanding these vibrational signatures, researchers can confidently verify the synthesis, assess the purity, and probe the structural integrity of Cr(acac)₃, facilitating its application in advanced materials and chemical processes.
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An In-depth Technical Guide to the Chemical Identifiers of Tris(acetylacetonato)chromium(III)
In the landscape of chemical research, particularly within materials science and drug development, the precise identification of a compound is paramount. Tris(acetylacetonato)chromium(III), commonly abbreviated as Cr(acac)₃, is a coordination complex with significant applications ranging from catalysis to a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This guide provides a comprehensive overview of the key chemical identifiers for Cr(acac)₃, offering researchers and scientists the foundational knowledge required for accurate documentation, database searching, and unambiguous communication in a professional setting.
The Cornerstone of Identification: The CAS Registry Number
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring that a compound can be reliably identified irrespective of the various naming conventions. For Tris(acetylacetonato)chromium(III), the primary and universally accepted CAS number is:
This identifier is crucial for database searches, regulatory submissions, and procurement. It is essential to note that while other CAS numbers may have been historically associated with this compound, 21679-31-2 is the current and correct designation.[4]
Systematic and Common Nomenclature
While the CAS number provides a unique numerical identifier, the chemical name is fundamental for written and verbal communication. Cr(acac)₃ is known by several names, each with its own context and level of systematic rigor.
-
IUPAC Name: The International Union of Pure and Applied Chemistry provides a systematic name that describes the molecule's structure. For Cr(acac)₃, this is chromium(3+);tris((2Z)-4-oxopent-2-en-2-olate).[5]
-
Systematic IUPAC Name: A more descriptive name is Tris[(Z)-4-oxopent-2-en-2-olato-κ2O,O′]chromium(III).[1]
-
Common Names and Synonyms: In laboratory and commercial contexts, more common names are frequently used for brevity. These include:
The choice of name often depends on the audience and the required level of specificity. For formal publications and patents, the systematic IUPAC name is preferred to avoid any ambiguity.
Structural and Molecular Identifiers
For computational chemistry, cheminformatics, and database integration, line notation systems that describe the molecular structure are indispensable.
-
Molecular Formula: The simplest of these is the molecular formula, which for Cr(acac)₃ is C₁₅H₂₁CrO₆ .[3][7][8] This formula provides the elemental composition of the molecule.
-
SMILES (Simplified Molecular-Input Line-Entry System): This notation represents the molecular structure as a string of characters. A common SMILES representation for Cr(acac)₃ is CC(=O)C=C(C)O=CC(C)=O)OC(C)=CC(C)=O.[9]
-
InChI (International Chemical Identifier): Developed by IUPAC, the InChI is a non-proprietary identifier that provides a layered, textual representation of a molecule's structure.
These machine-readable formats are critical for the digital management of chemical information, enabling robust searching and cross-referencing between different databases and software platforms.
Comprehensive Identifier Summary
To facilitate quick reference and comparison, the key chemical identifiers for Tris(acetylacetonato)chromium(III) are summarized in the table below.
| Identifier Type | Value |
| CAS Registry Number | 21679-31-2[11] |
| EC Number | 244-526-0[1][11] |
| PubChem CID | 89012, 11163893, 24884255[4][6][12] |
| ChemSpider ID | 2006256[1] |
| Molecular Formula | C₁₅H₂₁CrO₆[3] |
| Molecular Weight | 349.32 g/mol [3][8] |
| IUPAC Name | chromium(3+);tris(4-oxopent-2-en-2-olate)[4] |
| Synonyms | Chromium(III) acetylacetonate, Cr(acac)₃ |
| InChI | InChI=1S/3C5H8O2.Cr/c31-4(6)3-5(2)7;/h33,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;[13] |
| InChIKey | JWORPXLMBPOPPU-LNTINUHCSA-K[10] |
| SMILES | CC(=O)\C=C(\C)O=C/C(C)=O)O\C(C)=C/C(C)=O |
Interconnectivity of Chemical Identifiers
The various identifiers for Cr(acac)₃ are not isolated pieces of information but are interconnected, each providing a different layer of detail about the compound. The following diagram illustrates the relationship between the central compound and its primary identifiers.
Caption: Relationship between Cr(acac)₃ and its key chemical identifiers.
Conclusion
A thorough understanding and correct application of the various chemical identifiers for Tris(acetylacetonato)chromium(III) are fundamental for researchers and professionals in the chemical sciences. From the unambiguous CAS Registry Number to the structurally descriptive InChI and SMILES strings, each identifier serves a critical purpose in the accurate documentation, retrieval, and communication of chemical information. This guide provides a consolidated and authoritative reference to support these essential scientific endeavors.
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A Guide to the Synthesis of Tris(acetylacetonato)chromium(III) via the Urea-Mediated Homogeneous Precipitation Method
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of tris(acetylacetonato)chromium(III), or Cr(acac)₃, utilizing the urea method. This approach is distinguished by its simplicity and efficacy, yielding a high-purity crystalline product. The narrative is structured to provide not only the procedural steps but also the underlying chemical principles, offering researchers and scientists a robust understanding of the synthesis.
Introduction: The Significance of Cr(acac)₃ and the Urea Method
Tris(acetylacetonato)chromium(III) is a coordination complex with the formula Cr(C₅H₇O₂)₃.[1] It is an air-stable, deeply colored crystalline solid with significant applications in catalysis, materials science as a precursor for chromium-containing thin films, and as a relaxation agent in NMR spectroscopy.[1][2][3]
The synthesis of metal acetylacetonate complexes requires a basic environment to facilitate the deprotonation of acetylacetone (acacH), a β-diketone.[4][5] While various bases can be employed, the urea method offers a distinct advantage through homogeneous precipitation. Instead of adding a strong base directly, which can cause localized high pH and lead to the undesirable precipitation of metal hydroxides like Cr(OH)₃, the urea method relies on the slow, controlled hydrolysis of urea at elevated temperatures.[4][6] This process gradually releases ammonia throughout the solution, ensuring a uniform and gentle increase in pH. This controlled basification promotes the formation of the desired crystalline Cr(acac)₃ complex.[7][8][9]
Reaction Mechanism and Stoichiometry
The synthesis proceeds through a series of in-situ reactions. The overall balanced equation is:
CrCl₃·6H₂O + 3 C₅H₈O₂ (acacH) + 3 (NH₂)₂CO → Cr(C₅H₇O₂)₃ + 3 NH₄Cl + 3 CO₂ + 3 H₂O
The core of the method lies in three key steps:
-
Urea Hydrolysis : When the aqueous reaction mixture is heated, urea slowly decomposes to produce ammonia (NH₃) and carbon dioxide (CO₂).[4] (NH₂)₂C=O + H₂O → 2NH₃ + CO₂
-
In-Situ Base Formation : The ammonia generated dissolves in the aqueous solution to form ammonium hydroxide, which acts as the base.[7][8] NH₃ + H₂O ⇌ NH₄⁺ + OH⁻
-
Ligand Deprotonation and Chelation : Acetylacetone is a weak acid. The hydroxide ions generated from ammonia deprotonate the acetylacetone (acacH) to form the acetylacetonate anion (acac⁻).[7][8][10] This anion is a bidentate ligand, meaning it binds to the metal ion through two oxygen atoms.[7][8][10] Three of these chelating ligands then coordinate with the chromium(III) ion to form the stable, octahedral Cr(acac)₃ complex.[7][8] Cr³⁺ + 3 C₅H₇O₂⁻ (acac⁻) → Cr(C₅H₇O₂)₃
This slow, controlled generation of the base is critical for preventing the precipitation of chromium(III) hydroxide and ensuring the formation of a well-defined crystalline product.[4]
Experimental Protocol
This section details the step-by-step methodology for the synthesis of Cr(acac)₃.
3.1 Materials and Reagents
All reagents should be of analytical grade and used as received.
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Chromium(III) chloride hexahydrate | CrCl₃·6H₂O | 266.45 | 1.4 g | Chromium(III) source |
| Urea | (NH₂)₂CO | 60.06 | 10 g | In-situ base source |
| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 3.0 mL | Ligand source |
| Distilled Water | H₂O | 18.02 | 50 mL | Solvent |
| Toluene | C₇H₈ | 92.14 | As needed | Recrystallization solvent |
| Petroleum Ether | N/A | N/A | As needed | Recrystallization anti-solvent |
3.2 Synthesis Procedure
-
Dissolution : In a 250 mL Erlenmeyer flask, dissolve 1.4 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 50 mL of distilled water. The solution will be a deep green color.[4][11]
-
Addition of Reagents : To the stirred chromium solution, add 10 g of urea in 3-4 portions.[4][11] Following the complete dissolution of urea, add 3.0 mL of acetylacetone dropwise while maintaining stirring.[4][11]
-
Reaction : Cover the flask with a watch glass and heat the mixture in a water bath maintained at 80-90°C.[4][11] Continuous stirring is recommended. The solution will initially darken, appearing almost black.[12]
-
Crystallization : Continue heating for approximately 90 minutes. As the urea hydrolyzes and the pH gradually increases, deep maroon, plate-like crystals of Cr(acac)₃ will begin to form, often as a crust at the surface of the mixture.[4][7][12]
-
Isolation : After the heating period, cool the reaction flask to room temperature, and then further cool it in an ice bath to maximize crystal precipitation.[4]
-
Filtration : Collect the crystalline product by suction filtration using a Büchner funnel. It is crucial not to wash the product with water at this stage, as it is insoluble in water and washing is unnecessary before recrystallization.[4][11][12]
-
Drying : Allow the crude product to air-dry on a filter paper or in a desiccator. Determine the mass and calculate the crude yield.
3.3 Purification by Recrystallization
-
Dissolution : Dissolve a small sample of the crude product in a minimum amount of boiling toluene. Cr(acac)₃ is soluble in non-polar organic solvents.[2][13]
-
Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Decant the hot toluene solution into a clean flask and reduce the volume by about half by gentle heating in a fume hood.[4]
-
Precipitation : Cool the solution in an ice bath. The addition of a small amount of a non-solvent like petroleum ether can help induce further precipitation.
-
Final Collection : Collect the purified purple crystals by suction filtration and dry them thoroughly.[4]
Characterization
To validate the synthesis, the final product should be characterized.
-
Melting Point : The purified Cr(acac)₃ should have a sharp melting point. Reported values are typically in the range of 214-229°C.[4][13]
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic bands for the acetylacetonate ligand coordinated to the metal. Key vibrations include ν(C=C) + ν(C-C) around 1522 cm⁻¹ and ν(C=O) around 1577 cm⁻¹.[4]
-
Physical Appearance : The product should be a deep maroon or purple crystalline solid.[4][12]
Safety and Handling
-
Work in a well-ventilated fume hood, especially when handling acetylacetone and toluene.
-
Acetylacetone is a flammable liquid and a mild irritant to the skin and mucous membranes.[7][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of Cr(acac)₃.
Caption: Workflow for the synthesis, purification, and analysis of Cr(acac)₃.
References
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Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). Retrieved from ResearchGate.
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Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Retrieved from Studylib.
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Ali, A., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β -diketone) as a Ligand. Journal of Natural Sciences Research, 7(19). Retrieved from IISTE.org.
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Pérez-Torres, J. F. (n.d.). Synthesis and characterization of tris(acetyacetonato)chromium(III). Retrieved from Scribd.
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Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022). Retrieved from Transtutors.
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Zare, K., et al. (2012). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). International Journal of ChemTech Research, 4(2), 528-535.
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Almahseri, Q. (n.d.). (CR (Acac) 3) ..... Retrieved from Scribd.
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Vibzzlab. (2022, October 2). Chromium Acetylacetonate : Preparation. YouTube.
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Glidewell, C. (2010). Metal Acetylacetonate Complexes: Preparation and Characterisation. In Inorganic Experiments, Third Edition. Wiley-VCH.
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Greg E. (2013, May 18). Where did the acac come from in Cr(acac)₃ synthesis by CrCl₃ reagent? Chemistry Stack Exchange.
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Solved Question 1: The synthesis of Cr(acac)3 uses urea to... (2023). Chegg.com.
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Chromium(III) acetylacetonate. (n.d.). Grokipedia.
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Weckhuysen, B. M., et al. (1998). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. Chemistry – A European Journal, 4(12), 2393-2401.
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Function of urea in synthesis of chromium acac complex? (2011). Answers.com.
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Chromium(III) acetylacetonate. (n.d.). In Wikipedia. Retrieved January 8, 2026.
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Fernelius, W. C., & Blanch, J. E. (1957). Chromium(III) Tris-acetylacetonate. In Inorganic Syntheses (Vol. 5, pp. 130-131). McGraw-Hill.
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L'vov, P. E., et al. (1996). Self-propagating synthesis of chromium acetylacetonate. Russian Journal of Coordination Chemistry, 22, 315-317.
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Stengl, V., & Grygar, T. (2005). Homogenous Precipitation with Urea – an Easy Process for Making Spherical Hydrous Metal Oxides. Solid State Phenomena, 106, 113-118.
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Magnetic susceptibility of tris(acetylacetonato)chromium(III)
An In-Depth Technical Guide to the Magnetic Susceptibility of Tris(acetylacetonato)chromium(III)
Introduction
Tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, is a coordination complex of significant interest in inorganic chemistry. It serves as a quintessential example for demonstrating fundamental principles of electronic structure, bonding, and magnetism in transition metal chemistry. This guide provides a comprehensive exploration of the magnetic properties of Cr(acac)₃, focusing on its magnetic susceptibility. For researchers, scientists, and professionals in drug development, understanding the magnetic behavior of metal complexes is crucial for characterizing materials, elucidating electronic structures, and developing paramagnetic probes and contrast agents.
This document delves into the theoretical underpinnings of the paramagnetism of Cr(acac)₃, offers detailed, field-proven protocols for its experimental determination using both solid-state (Guoy method) and solution-state (Evans method) techniques, and provides a framework for the analysis and interpretation of the resulting data.
Theoretical Foundation of Magnetism in Cr(acac)₃
The magnetic properties of a transition metal complex are intrinsically linked to its electronic configuration. The paramagnetism of Cr(acac)₃ can be rationalized through the lens of Crystal Field Theory (CFT).
Electronic Configuration and Crystal Field Splitting
The central metal ion in Cr(acac)₃ is Chromium in the +3 oxidation state (Cr(III)). The electronic configuration of a neutral Chromium atom is [Ar] 3d⁵ 4s¹, and for the Cr³⁺ ion, it is [Ar] 3d³.[1] The three acetylacetonate (acac⁻) ligands are bidentate, coordinating through their oxygen atoms to the central Cr³⁺ ion, resulting in an octahedral coordination geometry.
In this octahedral environment, the degeneracy of the five d-orbitals is lifted. They split into two distinct energy levels: a lower-energy triplet, the t₂g orbitals (dxy, dxz, dyz), and a higher-energy doublet, the eg orbitals (dx²-y², dz²).[2]
According to Hund's rule of maximum multiplicity, the three d-electrons of Cr³⁺ will singly occupy the three degenerate t₂g orbitals with their spins aligned parallel.[3][4] Because the lower t₂g level is exactly half-filled and the higher eg level is empty, this configuration is energetically stable, and Cr(acac)₃ does not exhibit Jahn-Teller distortion.[5] The presence of these three unpaired electrons is the origin of the compound's paramagnetism.[4][6]
Caption: Schematic of a Gouy Balance Setup.
The Evans Method (Solution-State)
Principle of Causality: The Evans method is an NMR technique that measures the bulk magnetic susceptibility of a solute in a diamagnetic solvent. [7]The presence of a paramagnetic species, like Cr(acac)₃, alters the local magnetic field experienced by the solvent and a reference compound. This causes a shift in the chemical shift of the reference signal, and the magnitude of this shift (Δf) is proportional to the molar magnetic susceptibility of the paramagnetic solute. [8][9] Experimental Protocol:
-
Sample Preparation (Self-Validating System):
-
Reference Sample: Prepare a solution of a diamagnetic solvent (e.g., CDCl₃) containing a small amount of an inert reference compound (e.g., tert-butanol or tetramethylsilane, TMS). [9][10] * Paramagnetic Sample: Accurately weigh a sample of Cr(acac)₃ and dissolve it in a known volume of the same stock solution used for the reference sample. The concentration must be known precisely.
-
NMR Tube Assembly: Use a coaxial NMR tube. The inner capillary is filled with the pure reference solution, and the outer tube is filled with the paramagnetic sample solution. [10][11]This setup ensures that both solutions are subjected to the same spectrometer conditions simultaneously, minimizing systematic errors.
-
-
NMR Measurement:
-
Acquire a ¹H NMR spectrum of the coaxial sample.
-
Two distinct peaks for the reference compound will be observed: one from the inner capillary and one from the outer tube.
-
-
Data Analysis:
-
Measure the difference in frequency (Δf, in Hz) between the two reference peaks.
-
Calculate the molar magnetic susceptibility (χ_M) using the Evans equation: χ_M = (Δf * M) / (f * c * S_f) (Note: Simplified forms of this equation are often used. [9][12]Variables include spectrometer frequency (f), molar concentration (c), molecular weight (M), and a shape factor (S_f)).
-
Correct for the diamagnetism of the ligands to obtain the paramagnetic susceptibility.
-
Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = √(8 * χ_M * T) or μ_eff = 2.828 * √(χ_M * T) where T is the absolute temperature in Kelvin.
-
Caption: Workflow for the Evans Method.
Data Interpretation and Expected Results
A thorough analysis involves comparing the experimentally determined magnetic moment with the theoretically predicted value.
Quantitative Data Summary
The following table summarizes the theoretical and typically observed experimental values for Cr(acac)₃.
| Parameter | Symbol | Theoretical Value | Typical Experimental Value |
| Oxidation State of Cr | - | +3 | - |
| d-electron Count | - | 3 | - |
| Number of Unpaired Electrons | n | 3 | 3 |
| Spin-Only Magnetic Moment | μ_so | 3.87 BM | - |
| Effective Magnetic Moment | μ_eff | - | ~3.8 - 3.9 BM |
Analysis
The experimentally determined effective magnetic moment (μ_eff) for Cr(acac)₃ is consistently found to be very close to the spin-only value of 3.87 BM. [2]This excellent agreement confirms that:
-
The Cr(III) ion in Cr(acac)₃ has three unpaired electrons .
-
The complex adopts a high-spin (or, in this d³ case, the only possible spin) configuration in an octahedral field.
-
The orbital contribution to the magnetic moment is effectively quenched, which is characteristic of Cr(III) ions in an octahedral environment where the ground state is an orbitally non-degenerate A₂g term.
The magnetic susceptibility of Cr(acac)₃ is also temperature-dependent and generally follows the Curie-Weiss law, which describes the behavior of simple paramagnetic materials. [13][14]
Protocol: Synthesis of Tris(acetylacetonato)chromium(III)
For a comprehensive guide, a reliable synthesis protocol is essential. This procedure is adapted from established methods. [15][16] Reaction Chemistry: The synthesis involves the reaction of a chromium(III) salt with acetylacetone (Hacac). Urea is used as a base precursor; upon heating, it slowly hydrolyzes to produce ammonia, which deprotonates the acetylacetone to its conjugate base, the acetylacetonate anion (acac⁻). This slow in-situ generation of base prevents the precipitation of chromium(III) hydroxide. [16] CrCl₃·6H₂O + 3 CH₃COCH₂COCH₃ + 3 (NH₂)₂CO --(heat, H₂O)--> Cr(CH₃COCHCOCH₃)₃ + 3 [NH₄]Cl + 3 CO₂ + 3 NH₃
Step-by-Step Methodology:
-
In a 100 mL Erlenmeyer flask, dissolve 0.7 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 25 mL of distilled water. The solution will be deep green. [17]2. Add 3.0 g of urea in portions to the chromium solution, stirring to dissolve after each addition. [17]3. Add 5.0 mL of acetylacetone dropwise to the mixture with continuous stirring.
-
Cover the flask with a watch glass and heat the mixture in a boiling water bath (or on a hot plate set to ~90°C) for approximately one hour with stirring. [17][16]5. As the reaction proceeds and the urea hydrolyzes, the color of the solution will change, and deep maroon, plate-like crystals of Cr(acac)₃ will begin to form. [17][15]6. After one hour of heating, remove the flask from the heat and allow it to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with several small portions of distilled water, followed by a small amount of ethanol to aid in drying.
-
Allow the product to air-dry completely. The resulting product is a stable, crystalline solid.
Conclusion
Tris(acetylacetonato)chromium(III) is a paramagnetic complex whose magnetic properties are a direct and predictable consequence of its d³ electronic configuration in an octahedral ligand field. Its magnetic susceptibility, corresponding to three unpaired electrons, can be accurately and reliably determined using standard laboratory techniques such as the Gouy balance and the Evans NMR method. The close agreement between the experimental effective magnetic moment (~3.8 BM) and the theoretical spin-only value (3.87 BM) makes Cr(acac)₃ an exemplary compound for both pedagogical instruction and as a reliable calibrant for magnetic susceptibility measurements. [18]This guide provides the theoretical basis and practical, self-validating protocols necessary for researchers to confidently measure and interpret the magnetic properties of this foundational coordination complex.
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My Physics Class Room. Magnetic Susceptibility determination: Guoy's Balance Method. Available from: [Link]
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Slideshare. Gouy's method of magnetic susceptibility. Available from: [Link]
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Dalal Institute. Gouy's Method for Determination of Magnetic Susceptibility. Available from: [Link]
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JoVE. The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. (2017-09-06). Available from: [Link]
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Taylor & Francis Online. Synthesis of Tris(Acetylacetonato)Cheomium(III), Cr(C5H7O2)3. Available from: [Link]
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Semantic Scholar. Synthesis of Tris(Acetylacetonato)Cheomium(III), Cr(C5H7O2)3. Available from: [Link]
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Truman ChemLab. Magnetic Susceptibility by the Evans Method. (2009-03-29). Available from: [Link]
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Piguet, C. Paramagnetic Susceptibility by NMR: The "Solvent Correction" Removed for Large Paramagnetic Molecules. Available from: [Link]
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IISTE.org. Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β -diketone). Available from: [Link]
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Oxford Academic. [Cr(acac)3] as a New Calibrant for Magnetic Susceptibility Experiments. Available from: [Link]
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Chemistry LibreTexts. Magnetic Moments of Transition Metals. (2023-06-30). Available from: [Link]
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Transtutors. Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. (2022-03-28). Available from: [Link]
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PubMed. Synthesis, characterisation and magnetic properties of octahedral chromium(III) compounds with six C-donor ligands. (2011-01-28). Available from: [Link]
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aip.scitation.org. Paramagnetic Resonance Absorption in Some Cr+3 Complexes. Available from: [Link]
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onlinelibrary.wiley.com. Metal-Metal Bonding in Paramagnetic Chromium(III) Complexes - An MO-Theoretical Case Study. Available from: [Link]
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Filo. The calculated spin only magnetic moments of \left[\mathrm{Cr}.... (2021-01-01). Available from: [Link]
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Fizika.si. Magnetic susceptibility measurements of transition metal containing compounds. Available from: [Link]
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ACS Publications. Discovery-Based Approach to Identify Multiple Factors That Affect the Spin State of Coordination Complexes Using the Evans NMR Method. (2023-11-08). Available from: [Link]
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Govt. Shivalik College. MAGNETIC PROPERTIES OF TRANSITION METAL COMPLEXES. Available from: [Link]
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Brainly.in. [Expert Answer] magnetic moment of cr 3+. (2018-07-24). Available from: [Link]
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Collegedunia. The calculated spin only magnetic moments of [Cr(NH3)6] 3+ and [CuF6] 3– in BM, respectively, are. (2024-02-16). Available from: [Link]
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ACS Publications. Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. (2021-06-16). Available from: [Link]
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MSpace. Nuclear Magnetic Resonance Spectroscopy of Paramagnetic Metal-Acetylacetonate Complexes in the Solid State. Available from: [Link]
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Chemistry LibreTexts. 10.1.2: Magnetic Susceptibility. (2023-05-03). Available from: [Link]
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Gauth. The calculated spin only magnetic moments of [ C r ( N H 3 ) 6 ] 3 + [Chemistry]. Available from: [Link]
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JEOL Ltd. Comprehensive Analysis of Acetylacetonate Complexes. Available from: [Link]
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Magritek. Preparation and Characterisation of Metal Acetylacetonate Complexes. Available from: [Link]
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PubMed Central. Electronic Structure and Magnetic Properties of a High‐Spin MnIII Complex: [Mn(mesacac)3] (mesacac=1,3‐Bis(2,4,6‐trimethylphenyl)‐propane‐1,3‐dionato). (2022-12-14). Available from: [Link]
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Probing the Valence Electronic Structure of Chromium Complexes: A Technical Guide to Cr L-edge X-ray Absorption Spectroscopy of Cr(acac)₃
This guide provides an in-depth technical exploration of L-edge X-ray Absorption Spectroscopy (XAS) as applied to Tris(acetylacetonato)chromium(III), or Cr(acac)₃. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the nuanced insights offered by soft X-ray spectroscopy to understand the electronic structure and chemical environment of 3d transition metal centers. We will move beyond a simple recitation of methods to a deeper analysis of the causality behind experimental design and data interpretation, grounded in both theoretical principles and practical field experience.
Introduction: The Unique Power of L-edge X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local electronic and geometric structure of a specific absorbing atom within a sample. While K-edge XAS, which probes the 1s core-to-valence transition, is widely used for structural determination (EXAFS), L-edge spectroscopy of 3d transition metals offers a more direct and sensitive probe of the valence electronic structure.[1][2][3]
The L-edge spectrum arises from the dipole-allowed transition of a 2p core electron to unoccupied 3d orbitals (2p → 3d).[2][4][5] This process is highly sensitive to the oxidation state, spin state, and the nature of the ligand field surrounding the metal center.[2][6] The resulting spectrum is characterized by two main features, the L₃ (2p₃/₂) and L₂ (2p₁/₂) edges, which are split by spin-orbit coupling.[4] The rich multiplet structure observed in these spectra is a direct fingerprint of the d-orbital configuration and the interactions between the 2p core hole and the 3d electrons in the final state.[4][7]
Cr(acac)₃, a stable, high-spin coordination complex with a near-octahedral CrO₆ core, serves as an excellent model system for demonstrating the capabilities of L-edge XAS.[8][9] Its Cr(III) center has a 3d³ electron configuration, with three unpaired electrons in the t₂g orbitals and two empty eₖ orbitals in an idealized octahedral field.[8][9] This well-defined electronic ground state provides a clear basis for interpreting the spectral features observed in L-edge XAS.
The Electronic Structure of Cr(acac)₃: A Foundation for Spectral Interpretation
Understanding the ground-state electronic structure of Cr(acac)₃ is paramount to interpreting its L-edge XAS spectrum. The Cr(III) ion is coordinated by three bidentate acetylacetonate ligands, creating a pseudo-octahedral environment around the chromium center.[8][10]
In this D₃ symmetry, the 3d orbitals of the chromium ion are split by the ligand field into a lower-energy, triply degenerate t₂g set and a higher-energy, doubly degenerate eₖ set.[8] For a Cr(III) ion (a d³ system), the three d-electrons occupy the t₂g orbitals with parallel spins, resulting in a quartet (S=3/2) ground state.[9][10]
The L-edge XAS experiment probes the transition of a 2p electron into the empty eₖ orbitals. The energies and intensities of the observed spectral features are dictated by a complex interplay of:
-
Ligand Field Splitting (10Dq): The energy separation between the t₂g and eₖ orbitals. For Cr(acac)₃, this value is approximately 2.2 eV.[8]
-
Electron-Electron Repulsion: The Coulombic and exchange interactions between the 3d electrons.
-
Spin-Orbit Coupling: The interaction of the spin and orbital angular momenta of the 2p core hole in the final state.
-
Multiplet Effects: The coupling between the 2p core hole and the 3d electrons, which leads to a complex manifold of final states and the characteristic fine structure of the L-edge spectrum.[4][11]
The following diagram illustrates the ligand field splitting in Cr(acac)₃ and the L-edge excitation process.
Caption: Experimental workflow for transmission XAS.
Step-by-Step Data Collection:
-
Energy Calibration: Calibrate the monochromator energy scale using a known standard.
-
Solvent Spectrum: Acquire a transmission spectrum of the pure solvent (e.g., ethanol) across the energy range of interest. This will serve as the background to be subtracted from the sample spectrum. [1]3. Sample Spectrum: Introduce the Cr(acac)₃ solution into the flatjet system and acquire the transmission spectrum.
-
Data Normalization: The absorbance (μt) is calculated using the Beer-Lambert law: μt = -ln(I₁/I₀), where I₁ is the intensity of the transmitted beam and I₀ is the intensity of the incident beam.
-
Background Subtraction: Subtract the normalized solvent spectrum from the normalized sample spectrum to isolate the absorption signal of the Cr(acac)₃ solute. This step is critical due to the proximity of the Cr L-edge to the O K-edge of the solvent.
Data Analysis and Interpretation
The resulting background-subtracted Cr L-edge spectrum of Cr(acac)₃ exhibits distinct L₃ and L₂ edges. The fine structure within these edges provides detailed information about the electronic state of the chromium center.
| Parameter | Description | Significance for Cr(acac)₃ |
| Edge Position | The energy at which the absorption onset occurs. | Primarily sensitive to the oxidation state of the absorbing atom. For Cr(III), the L₃ edge is observed around 575-580 eV. [8] |
| Spectral Shape (Multiplet Structure) | The detailed features and splittings within the L₃ and L₂ edges. | A direct fingerprint of the 3d electronic configuration, spin state, and ligand field environment. [4]Theoretical calculations using multiplet ligand-field theory are essential for a quantitative interpretation of these features. [12][13] |
| Branching Ratio | The ratio of the integrated intensity of the L₃ edge to the total integrated intensity of the L₃ and L₂ edges [I(L₃) / (I(L₃) + I(L₂))]. | Sensitive to the spin state of the metal ion. Deviations from the statistical ratio of 2:1 provide insight into the electronic structure. [6] |
| Integrated Cross-Section | The total integrated area under the L-edge spectrum. | Proportional to the number of unoccupied 3d states (3d holes). [6][14]For Cr(III) (d³), there are 7 holes in the 3d shell. |
A representative Cr L-edge spectrum for Cr(acac)₃ in solution shows a prominent peak at the L₃ edge with a peak absolute absorption cross-section of approximately 8.9 ± 1.4 Mb. [2]Comparison of the experimental spectrum with theoretical calculations allows for the assignment of the observed features to specific final states arising from the 2p⁵3d⁴ configuration.
Conclusion and Outlook
Cr L-edge XAS is a uniquely powerful technique for elucidating the valence electronic structure of chromium complexes like Cr(acac)₃. By providing a direct probe of the 3d orbitals, it offers detailed insights into oxidation state, spin state, and ligand field effects that are often inaccessible with other methods. The successful acquisition of high-quality, damage-free spectra from solution-phase samples, enabled by techniques such as the transmission flatjet, has opened new avenues for studying the electronic dynamics of these molecules in their native environments. For researchers in catalysis, materials science, and drug development, a thorough understanding of these experimental and theoretical principles is key to unlocking the full potential of L-edge XAS for characterizing the functionally critical metal centers in their systems.
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Beye, M., Mitzner, R., Wernet, P., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. Journal of Physical Chemistry B. Available at: [Link]
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Beye, M., Mitzner, R., Wernet, P., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. ACS Publications. Available at: [Link]
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Wang, H., et al. (n.d.). L-edge sum rule analysis on 3d transition metal sites: from d10 to d0 and towards application to extremely dilute metallo-enzymes. RSC Publishing. Available at: [Link]
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Wang, H., et al. (n.d.). L-edge sum rule analysis on 3d transition metal sites: from d10 to d0 and towards application to extremely dilute metallo-enzymes. PubMed Central (NIH). Available at: [Link]
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Di Tommaso, D., et al. (n.d.). The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. RSC Publishing. Available at: [Link]
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Solomon, E. I., et al. (n.d.). K- and L-edge X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) Determination of Differential Orbital Covalency (DOC) of Transition Metal Sites. PubMed Central (NIH). Available at: [Link]
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Electron spin resonance (ESR) spectra of Cr(acac)₃ complexes
An In-Depth Technical Guide to the Electron Spin Resonance (ESR) Spectra of Tris(acetylacetonato)chromium(III) Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
Tris(acetylacetonato)chromium(III), or Cr(acac)₃, is a coordination complex of significant interest in various fields, from catalysis to its application as an NMR relaxation agent. Its paramagnetic nature, arising from the Cr(III) center, makes it an ideal subject for Electron Spin Resonance (ESR) spectroscopy. This guide provides a comprehensive technical overview of the principles, interpretation, and experimental considerations for analyzing the ESR spectra of Cr(acac)₃. We delve into the electronic structure, the critical role of zero-field splitting (ZFS) in shaping the spectrum, and provide a validated protocol for spectral acquisition. This document is intended for researchers and professionals seeking to leverage ESR spectroscopy for the characterization of chromium complexes and other paramagnetic species.
Foundational Principles: The Chromium(III) Ion in an Octahedral Environment
The central chromium ion in Cr(acac)₃ is in the +3 oxidation state, possessing a d³ electronic configuration.[1] In the presence of the three bidentate acetylacetonate ligands, the chromium ion adopts a near-octahedral coordination geometry.[2] According to crystal field theory, this octahedral ligand field lifts the degeneracy of the five d-orbitals, splitting them into a lower-energy t₂g triplet and a higher-energy e₉ doublet.[3]
For a d³ ion like Cr(III), the three electrons occupy the t₂g orbitals with parallel spins to maximize spin multiplicity (Hund's rule), resulting in a total spin state of S = 3/2.[4] This gives rise to a quartet (2S + 1 = 4) ground state, designated as ⁴A₂g.[5] The presence of these three unpaired electrons makes the complex paramagnetic and thus ESR-active.[4][6]
Caption: d-orbital splitting for a d³ ion in an octahedral ligand field.
Deconstructing the Cr(acac)₃ ESR Spectrum: The Role of Zero-Field Splitting (ZFS)
For systems with more than one unpaired electron (S > 1/2), the spin sublevels can be split even in the absence of an external magnetic field. This phenomenon is known as Zero-Field Splitting (ZFS).[7][8] ZFS arises from the magnetic dipole-dipole interaction between the unpaired electrons and is highly sensitive to the symmetry of the complex.[8] In a perfect octahedral symmetry, the ⁴A₂g ground state of Cr(III) would be four-fold degenerate. However, even minor distortions from ideal D₃ symmetry in Cr(acac)₃ are sufficient to lift this degeneracy, splitting the S=3/2 state into two Kramers doublets (Mₛ = ±1/2 and Mₛ = ±3/2).[9][10]
This splitting is described by the axial (D) and rhombic (E) ZFS parameters. The ESR spectrum of Cr(acac)₃ is a classic example of a system with a significant ZFS. The spectrum is typically characterized by two main features:
-
An intense, sharp signal at a low magnetic field, corresponding to an effective g-value of approximately 4.0.
-
A weaker, broader signal at a higher magnetic field, with an effective g-value around 2.0.
The appearance of the g ≈ 4 signal is a direct consequence of the ZFS being large relative to the microwave energy of the ESR spectrometer.[9] This signal arises from transitions within the Mₛ = ±1/2 Kramers doublet. The g ≈ 2 signal corresponds to other allowed transitions. Studies on Cr(acac)₃ grafted onto MCM-41 materials have reported ZFS parameters of D = 0.45 cm⁻¹ and E = 0.15 cm⁻¹, indicating a strong distortion from perfect octahedral symmetry.[9]
Caption: Energy level diagram for an S=3/2 system showing ZFS and Zeeman splitting.
Quantitative Spectral Parameters
The precise g-values and ZFS parameters are critical for characterizing the electronic environment of the chromium center. These values can be extracted from experimental or simulated spectra.
| Parameter | Typical Value | Source | Description |
| g⊥ | 4.04 | Perpendicular component of the g-tensor, associated with the low-field signal. | |
| g// | 1.18 | Parallel component of the g-tensor. | |
| g_iso (effective) | ~1.97 - 2.0 | [9] | Isotropic g-value often associated with the high-field signal or aggregated species. |
| D (Axial ZFS) | ~0.45 cm⁻¹ | [9] | Describes the axial distortion from octahedral symmetry. |
| E (Rhombic ZFS) | ~0.15 cm⁻¹ | [9] | Describes the rhombic (in-plane) distortion. |
Experimental Protocol: Acquiring the ESR Spectrum of Cr(acac)₃
This section provides a validated, step-by-step methodology for preparing a Cr(acac)₃ sample and acquiring its X-band ESR spectrum. The trustworthiness of this protocol lies in its directness and the clear checkpoints for successful execution.
Synthesis of Cr(acac)₃
This protocol is adapted from established microscale synthesis procedures.[11][12]
-
Dissolution: In a small Erlenmeyer flask, dissolve ~260 mg of CrCl₃·6H₂O in 4.0 mL of distilled water.[3]
-
Addition of Reagents: Add 1 g of urea and 0.8 mL of acetylacetone to the solution. The urea hydrolyzes upon heating to slowly generate ammonia, which deprotonates the acetylacetone.[11]
-
Heating: Heat the mixture in a water bath to just below boiling, with stirring, for approximately one hour.[3]
-
Observation: As the solution becomes basic from the ammonia release, deep maroon or purplish crystals of Cr(acac)₃ will begin to form.[3][11]
-
Isolation: Cool the flask to room temperature, then collect the crystals via suction filtration.
-
Washing & Drying: Wash the collected crystals with distilled water to remove unreacted starting materials and dry the product.
ESR Sample Preparation and Data Acquisition
Caption: Experimental workflow for ESR analysis of Cr(acac)₃.
-
Sample Preparation: Cr(acac)₃ is soluble in non-polar organic solvents.[4] Prepare a dilute solution (~0.1-1 mM) in a solvent like toluene or dichloromethane. Transfer the solution into a standard quartz ESR tube. For high-resolution measurements, particularly at low temperatures, the sample should be degassed to remove dissolved oxygen, which can cause line broadening.
-
Spectrometer Setup: The measurements are typically performed on an X-band spectrometer.[13]
-
Frequency: ~9.4 GHz.
-
Temperature: While spectra can be observed at room temperature, cooling to liquid nitrogen temperature (77 K) often results in sharper signals and better resolution.[5]
-
Parameters: Set the magnetic field sweep to cover a wide range (e.g., 0 to 6000 Gauss) to ensure both the g ≈ 4 and g ≈ 2 features are captured. Use a standard modulation frequency of 100 kHz.[13]
-
-
Data Acquisition: Record the first-derivative absorption spectrum.
-
Analysis: Identify the key spectral features. Use the spectrometer's software or a dedicated analysis program to calculate the precise g-values from the field positions and the microwave frequency. For a full characterization, the experimental spectrum can be simulated using software that incorporates the spin Hamiltonian, allowing for the determination of the ZFS parameters D and E.
Applications in Research and Development
The distinct ESR properties of Cr(acac)₃ underpin its use in diverse scientific applications:
-
NMR Relaxation Agent: In NMR spectroscopy, particularly for quantitative ¹³C NMR, long spin-lattice relaxation times can dramatically increase experiment time. The paramagnetism of Cr(acac)₃ provides an efficient relaxation pathway for nuclei, shortening relaxation delays and allowing for faster data acquisition without compromising quantitative accuracy.[4]
-
Catalysis: Cr(acac)₃ complexes, especially when supported on materials like MCM-41, are active catalysts for processes such as ethylene polymerization.[9] ESR spectroscopy is a vital tool in these studies to monitor the oxidation and coordination state of the chromium active sites during the catalytic cycle.[9]
-
Probing Local Environments: The sensitivity of the ZFS parameters to the local coordination geometry makes ESR a powerful probe for studying the interaction of Cr(acac)₃ with surfaces and host materials.[9][14]
Conclusion
The ESR spectrum of Cr(acac)₃ is a rich source of information about its electronic structure and coordination environment. Far from being a simple single-line spectrum, its features are dominated by the zero-field splitting of the S=3/2 ground state, a direct result of its distorted octahedral geometry. Understanding the interplay between the g-tensor, ZFS parameters, and the external magnetic field is paramount for a correct interpretation. The characteristic signals at g ≈ 4 and g ≈ 2 serve as a spectroscopic fingerprint for distorted Cr(III) ions. By following validated experimental protocols, researchers can effectively utilize ESR to characterize this important complex and leverage its properties in a wide range of scientific and industrial applications.
References
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Weckhuysen, B.M., et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. European Journal of Inorganic Chemistry, 2000(16), 2967-2977. [Link]
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Ohba, Y., et al. (1998). Time-Resolved ESR Study of Chromium(III) Complexes in the Ground State. The Journal of Physical Chemistry A, 102(40), 7793-7796. [Link]
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Rochester Institute of Technology. (2022). Chromium (III) Acetylacetonate. EPR Pigment Library. [Link]
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Kühn, M., et al. (2014). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 118(46), 13272–13283. [Link]
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University of California, Davis. (n.d.). Experiment 7: The Preparation and Spectroscopy of Octahedral Chromium(III) Complexes. UC Davis Chem 124L Manual. [Link]
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Wikipedia, The Free Encyclopedia. [Link]
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Kshatriya, S.B. (n.d.). APPLICATIONS OF ESR SPECTROSCOPY TO METAL COMPLEXES. Slideshare. [Link]
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Sasi, A., et al. (2023). Electron spin resonance study of an annealed Cr,Mg:YAG epitaxial saturable absorber. Optical Materials Express, 13(11), 3326-3335. [Link]
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Bilyi, I., et al. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Academia.edu. [Link]
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Unknown Author. (n.d.). INVESTIGATION OF THE EFFECT OF NATURE OF LIGAND ON THE CRYSTAL FIELD SPLITTING PARAMETER OF OCTAHEDRAL CHROMIUM(III) COMPLEXES. CORE. [Link]
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Wikipedia. (n.d.). Zero-field splitting. Wikipedia, The Free Encyclopedia. [Link]
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Hustedt, E.J. (2022). 5.3: Zero-field interaction. Chemistry LibreTexts. [Link]
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Unknown Author. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Studylib. [Link]
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Purdue University. (n.d.). Crystal Field Splitting in Octahedral Transition Metal Complexes. Purdue University Chemistry Department. [Link]
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Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. [Link]
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Introduction: Unveiling the Versatility of a Unique Coordination Complex
An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(III) Acetylacetonate
Prepared by: Gemini, Senior Application Scientist
Chromium(III) acetylacetonate, systematically named tris(2,4-pentanedionato)chromium(III) and commonly abbreviated as Cr(acac)₃, is a coordination compound with the formula Cr(C₅H₇O₂)₃.[1][2] This air-stable, deeply colored crystalline solid represents a cornerstone complex in inorganic chemistry. Its unique combination of properties—paramagnetism, high solubility in nonpolar organic solvents, and thermal stability—has established it as an indispensable tool across diverse scientific fields.[1][2][3]
Primarily recognized for its role as a paramagnetic relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy, Cr(acac)₃ is crucial for enhancing signal resolution in complex organic and biochemical analyses.[2][3][4] Beyond the NMR tube, it serves as a valuable precursor in materials science for the synthesis of chromium-containing thin films and nanoparticles via techniques like chemical vapor deposition (CVD).[3][5] It also functions as a catalyst in key organic reactions, including polymerizations and selective oxidations.[3][4] More recently, its potential as a bioavailable source of the essential trace element chromium has garnered interest in the realms of dietary supplements and drug development, particularly for its potential role in glucose metabolism.[6][7][8]
This guide provides a comprehensive exploration of the synthesis, structure, and the nuanced physical and chemical properties of Cr(acac)₃, offering researchers, scientists, and drug development professionals a detailed understanding of this remarkably versatile compound.
PART 1: Synthesis and Molecular Architecture
Synthesis: A Controlled Assembly
The most prevalent and reliable synthesis of Cr(acac)₃ involves the reaction of a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with acetylacetone (Hacac) in the presence of a base.[1][3] The base is critical as it facilitates the deprotonation of the weakly acidic acetylacetone to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating with the Cr³⁺ ion. Urea is often the base of choice; its slow hydrolysis in situ provides a gradual release of ammonia, preventing the rapid precipitation of chromium(III) hydroxide and ensuring the formation of the desired crystalline product.[9][10]
The overall reaction is: CrCl₃ + 3 Hacac + 3 NH₃ → Cr(acac)₃ + 3 NH₄Cl[1]
Experimental Protocol: Synthesis of Tris(2,4-pentanedionato)chromium(III)
Objective: To synthesize crystalline Cr(acac)₃ from chromium(III) chloride hexahydrate.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) (1.4 g)
-
Urea (10 g)
-
Acetylacetone (3 mL)
-
Distilled water (50 mL)
-
Conical flask (100 mL), watch glass, magnetic stirrer/hotplate, ice bath, Buchner filtration apparatus.
Procedure:
-
Dissolution of Reactants: In a 100 mL conical flask, dissolve 1.4 g of CrCl₃·6H₂O in 50 mL of distilled water. The solution will be a very dark green.[9]
-
Addition of Reagents: With continuous stirring, add 10 g of urea in several portions. Follow this by the addition of 3 mL of acetylacetone.[9][11]
-
Reaction Heating: Cover the flask with a watch glass and heat the mixture to between 80-90°C on a stirring hotplate. Causality: Heating accelerates the hydrolysis of urea to ammonia and carbon dioxide (CO(NH₂)₂ + H₂O → 2 NH₃ + CO₂), providing the basic conditions necessary for the deprotonation of acetylacetone.[9][10]
-
Crystallization: Maintain the temperature and stirring for approximately 90 minutes. As the reaction proceeds, deep maroon crystals of Cr(acac)₃ will begin to form and precipitate from the solution.[9][10]
-
Isolation: After the heating period, cool the reaction mixture in an ice bath to maximize crystal precipitation.
-
Purification: Collect the maroon crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with distilled water and then allow them to air dry completely.[9]
Molecular Structure and Electronic Configuration
Cr(acac)₃ is a neutral coordination complex where the central chromium(III) ion is in an octahedral coordination environment.[9][12] It is chelated by three bidentate acetylacetonate ligands, with each ligand binding to the chromium ion through its two oxygen atoms.[10][13] This arrangement results in a highly stable, six-coordinate complex with idealized D₃ symmetry.[1] X-ray crystallography studies have determined the Cr-O bond distances to be approximately 1.93 Å.[1]
The electronic configuration of the Cr³⁺ ion (a d³ metal center) in this octahedral field is (t₂g)³(e_g)⁰.[1] According to Hund's rule, the three d-electrons occupy the lower-energy t₂g orbitals individually with parallel spins. This results in three unpaired electrons, rendering the complex paramagnetic with a quartet ground state (S=3/2).[1][14] The characteristic deep violet/maroon color of the complex is a direct consequence of d-d electronic transitions.[1]
PART 2: Core Physicochemical Properties
The utility of Cr(acac)₃ is defined by its distinct physical properties, which are summarized below.
General Physical Characteristics
| Property | Value | Reference(s) |
| Chemical Formula | Cr(C₅H₇O₂)₃ | [1][15] |
| Molar Mass | 349.32 g/mol | [1][15][16] |
| Appearance | Deep maroon / purple crystalline powder | [1][3][4][9] |
| Density | 1.34 g/cm³ | [1][5] |
| Melting Point | 210 °C (483 K) | [1][3][15][16] |
| Boiling Point | 340 °C (613 K) | [1][3][15][16] |
| Sublimation | Begins to sublime near 110 °C | [1][5] |
Solubility Profile
The hydrophobic exterior of the complex, dominated by the organic methyl groups of the ligands, dictates its solubility. Cr(acac)₃ is renowned for its good solubility in many nonpolar organic solvents, a property that underpins its use as an NMR relaxation agent in organic media.[1][2] Conversely, it is sparingly soluble in water.[3][9]
| Solvent | Solubility | Reference(s) |
| Water | ~1.1 g/L (20°C) | [15][17] |
| Nonpolar Solvents | ||
| Toluene | Soluble | [3][9] |
| Benzene | 30.85 g / 100g (20°C) | [17] |
| Chloroform | Soluble | [3] |
| Polar Organic Solvents | ||
| Methanol | Soluble | [9] |
| Ethanol | Soluble (2.20 g / 100g at 20°C) | [9][17] |
| Acetone | Soluble | [9] |
| Acetonitrile | Soluble | [9] |
| DMSO | Soluble | [9] |
Studies on the thermodynamics of dissolution have shown that for water, the enthalpy change (ΔH) and entropy change (ΔS) are both negative, while for isopropanol, both ΔH and ΔS are positive.[18] This indicates different driving forces for the dissolution process in polar protic versus less polar organic solvents.
PART 3: Chemical, Spectroscopic, and Thermal Properties
Magnetism and its Application in NMR
As established, the (t₂g)³ electronic configuration gives Cr(acac)₃ three unpaired electrons, making it a paramagnetic substance.[1][14] While paramagnetism is often a hindrance in NMR spectroscopy, causing extreme peak broadening, for Cr(acac)₃ it is its most celebrated feature. When added in small quantities to an NMR sample, it acts as a "relaxation agent."[1][3]
Mechanism of Action: The fluctuating magnetic field generated by the unpaired electrons on the Cr³⁺ ion induces rapid spin-lattice (T₁) relaxation in nearby nuclei (e.g., ¹³C). This is particularly beneficial for nuclei with inherently long relaxation times, such as quaternary carbons, which often produce weak signals. By shortening T₁, Cr(acac)₃ allows for faster pulse repetition rates without signal saturation, significantly reducing the time required to acquire quantitative ¹³C NMR spectra.[1]
Spectroscopic Signature
-
Infrared (IR) Spectroscopy: The IR spectrum of Cr(acac)₃ is dominated by the vibrations of the acetylacetonate ligand. The coordination to the metal center causes a shift in the vibrational frequencies compared to the free ligand. The most characteristic bands are associated with the C=O and C=C bonds of the chelate ring.[9]
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~1577 | ν(C=O) stretch | [9] |
| ~1522 | ν(C=C) + ν(C-C) stretch | [9] |
| ~1278 | ν(C-C) + ν(C-O) stretch | [9] |
-
UV-Visible Spectroscopy: The deep purple color of Cr(acac)₃ is due to spin-allowed d-d electronic transitions in the visible region of the spectrum. Typical spectra show absorption maxima (λ_max) around 328 nm, 381 nm, and 566 nm. A red shift in these bands can be observed when the complex is adsorbed onto surfaces like silica or alumina.[19]
-
¹H NMR Spectroscopy: Due to its paramagnetism, the ¹H NMR spectrum of pure Cr(acac)₃ exhibits very broad and significantly shifted peaks, a result of the Fermi-contact interaction between the unpaired electrons and the ligand's protons. A typical spectrum shows a broad singlet for the methyl protons (18H) around 2.2 ppm and another for the methine protons (3H) at approximately 5.35 ppm.
Thermal Analysis and Reactivity
-
Thermal Stability: Cr(acac)₃ is thermally stable, melting at 210°C and boiling at 340°C, though it begins to sublime at a much lower temperature (around 110°C).[1][5] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition pathways, which are relevant for its application as a precursor in CVD.[20][21] The decomposition involves the loss of the organic ligands, ultimately leading to chromium oxide residues at high temperatures.[22][23]
-
Chemical Reactivity: The complex is relatively inert toward ligand substitution reactions.[1] However, the central methine (CH) group on the acetylacetonate ring is susceptible to electrophilic substitution. For instance, it readily reacts with N-bromosuccinimide (NBS) to yield the corresponding bromo-substituted derivative, tris(3-bromo-2,4-pentanedionato)chromium(III).[1]
PART 4: Safety and Handling
As a chemical reagent, Cr(acac)₃ requires careful handling to minimize exposure and ensure laboratory safety.
-
Primary Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[15][24][25] The full toxicological properties have not been completely investigated.[24]
-
Handling Recommendations:
-
Always handle Cr(acac)₃ inside a certified chemical fume hood to avoid inhalation of the fine powder.[24]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][24][26]
-
Minimize dust generation and accumulation during weighing and transfer.[24]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[15][24][26][27]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[24] If inhaled, move to fresh air.[24] If ingested, seek immediate medical aid.[24]
References
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Chromium(III) acetylacetonate. (n.d.). In Wikipedia. Retrieved from [Link]
- Fedorov, V. A., Vologdin, N. V., Samsonova, N. P., & Fedorova, A. V. (2011). Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. Russian Journal of Inorganic Chemistry, 56, 134-137.
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Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β - IISTE.org). (2017). Journal of Natural Sciences Research, 7(19). Retrieved from [Link]
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Comprehensive Analysis of Acetylacetonate Complexes. (n.d.). JEOL Ltd. Retrieved from [Link]
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Chromium(III)acetylacetonate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Chromium(III)acetylacetonate | C15H24CrO6 | CID 11163893. (n.d.). PubChem. Retrieved from [Link]
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Chromium(III) acetylacetonate. (n.d.). Grokipedia. Retrieved from [Link]
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Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates: Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. Retrieved from [Link]
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (n.d.). International Journal of Nanoscience and Nanotechnology.
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Chromium(III) acetylacetonate. (n.d.). chemeurope.com. Retrieved from [Link]
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Chromium Acetylacetonate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
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1 HNMR spectrum of Cr(acac)3. (n.d.). ResearchGate. Retrieved from [Link]
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TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). Chemistry & Chemical Technology. Retrieved from [Link]
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The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. (n.d.). ResearchGate. Retrieved from [Link]
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Chromium acetylacetonate as a dietary supplement and pharmaceutical agent. (1984). European Patent Office. Retrieved from [Link]
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Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace. Retrieved from [Link]
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Preparation and Characterisation of Metal Acetylacetonate Complexes. (n.d.). Carbon. Retrieved from [Link]
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TGA ( A ) and DSC ( B ) thermograms of Fe(acac) 3 obtained by heating the Fe. (n.d.). ResearchGate. Retrieved from [Link]
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Thermal analysis of various chromium compounds using TGA and DSC methods: a comparative investigation. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Cr(acac)₃ for Robust Quantitative ¹³C NMR Analysis
Introduction: Overcoming the Quantitative Challenge in ¹³C NMR
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the relative and absolute concentrations of different carbon nuclei within a sample. Its high spectral resolution and the direct relationship between signal intensity and the number of nuclei make it an invaluable tool in diverse fields, including polymer chemistry, natural product analysis, and pharmaceutical development.[1] However, the practical application of quantitative ¹³C NMR is often hampered by the intrinsically long spin-lattice relaxation times (T₁) of carbon-13 nuclei, especially for quaternary carbons and carbons in large molecules.[2][3]
For accurate quantification, the nuclei must fully return to their equilibrium state along the z-axis before the application of the next radiofrequency pulse. This necessitates a relaxation delay (d1) of at least five times the longest T₁ in the molecule, which can lead to prohibitively long experiment times, sometimes extending to several hours or even days.[2][3] Such extended acquisition times not only reduce sample throughput but can also lead to sample degradation.[4]
This guide details the theory and practical application of Chromium(III) acetylacetonate, Cr(acac)₃, a paramagnetic relaxation agent (PRA) that effectively shortens ¹³C T₁ relaxation times, enabling rapid and accurate quantitative analysis.
The Mechanism of Paramagnetic Relaxation Enhancement (PRE)
Cr(acac)₃ is a neutral, stable coordination complex that is soluble in many common organic solvents used for NMR.[5] Its utility as a relaxation agent stems from its paramagnetic nature; the Chromium(III) ion possesses three unpaired electrons in its d-orbitals, resulting in a significant magnetic moment.[6][7]
When introduced into an NMR sample, the unpaired electrons of Cr(acac)₃ create a fluctuating magnetic field as the complex tumbles in solution. This provides a highly efficient, alternative relaxation pathway for nearby ¹³C nuclei, a process known as Paramagnetic Relaxation Enhancement (PRE).[3] The dominant mechanism is the electron-nucleus dipole-dipole interaction, which is much stronger than the dipole-dipole interactions between nuclei that typically govern ¹³C relaxation.[8] This interaction creates a pathway for the nuclear spins to transfer energy to the "lattice" (the surrounding molecular environment), thereby accelerating the return to thermal equilibrium.[3]
The key benefits of using Cr(acac)₃ for quantitative ¹³C NMR are:
-
Drastic Reduction of T₁ Relaxation Times: This allows for the use of much shorter relaxation delays (d1), significantly reducing the total experiment time.[9]
-
Suppression of the Nuclear Overhauser Effect (NOE): The NOE, a through-space transfer of polarization from protons to carbons during proton decoupling, can lead to non-uniform signal enhancements and inaccurate quantification. The powerful relaxation mechanism provided by Cr(acac)₃ overwhelms the NOE, leading to more reliable and quantitative signal integrals.[4][8]
Caption: Mechanism of Paramagnetic Relaxation Enhancement by Cr(acac)₃.
Experimental Considerations and Protocol Validation
The successful use of Cr(acac)₃ requires careful optimization to achieve a significant reduction in T₁ without introducing excessive line broadening. As Cr(acac)₃ shortens T₁, it also shortens the spin-spin relaxation time (T₂), which leads to broader NMR signals.[10][11] Excessive broadening can degrade spectral resolution and signal-to-noise ratio. Therefore, the goal is to find the optimal concentration that provides a sufficient decrease in T₁ for rapid acquisition while maintaining acceptable resolution.
Determining the Optimal Cr(acac)₃ Concentration
The optimal concentration of Cr(acac)₃ is sample-dependent. However, a good starting point for many applications is in the range of 0.01 M to 0.05 M.[4][8]
| Application Area | Recommended Cr(acac)₃ Concentration | Key Considerations |
| General Organic Molecules | 0.01 - 0.025 M | Start at the lower end to preserve resolution. |
| Polymers (e.g., Polyolefins) | 0.025 M - 0.05 M | Higher concentrations may be needed for high molecular weight polymers.[4][8] |
| Bio-oils | ~5 mg/mL (~0.014 M) | Balances T₁ reduction with maintaining spectral resolution.[9] |
Self-Validating Check: A visual inspection of the sample can be a useful preliminary guide. A solution with an appropriate amount of Cr(acac)₃ will typically have a light purple or pale green color.[10][11] If the solution is deeply colored, the concentration is likely too high, which may lead to excessive line broadening and difficulties with locking and shimming.[10]
Step-by-Step Protocol for Sample Preparation and Analysis
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Cr(acac)₃ as a precursor for chromium oxide nanoparticle synthesis
Application Note & Protocol Guide
Topic: Chromium (III) Acetylacetonate as a High-Purity Precursor for the Synthesis of Chromium Oxide (Cr₂O₃) Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chromium (III) oxide (Cr₂O₃) nanoparticles are of significant interest due to their exceptional properties, including high stability, a wide band gap (~3.4 eV), and notable catalytic activity, making them valuable in applications ranging from heterogeneous catalysis and advanced pigments to wear-resistant coatings.[1][2][3][4] The selection of a suitable precursor is paramount to achieving nanoparticles with controlled size, morphology, and purity. Chromium (III) acetylacetonate, [Cr(C₅H₇O₂)₃ or Cr(acac)₃], has emerged as a superior precursor for this purpose. Its high stability, solubility in various organic solvents, and clean decomposition characteristics allow for precise control over the synthesis process, yielding high-purity Cr₂O₃ nanoparticles.[5][6] This guide provides an in-depth overview of synthesis methodologies, a detailed experimental protocol for a solvothermal route, and an exploration of the key parameters that govern the final nanoparticle characteristics.
The Precursor: Why Chromium (III) Acetylacetonate?
Cr(acac)₃ is a coordination complex where a central chromium (III) ion is chelated by three acetylacetonate (acac) ligands.[5] This structure imparts several key advantages for nanomaterial synthesis:
-
High Thermal Stability: Cr(acac)₃ is a stable solid that sublimes near 110°C and decomposes at higher temperatures (starting around 250°C), allowing for predictable reaction kinetics.[5][7][8]
-
Excellent Solubility: Its solubility in nonpolar organic solvents facilitates homogeneous precursor solutions, which is critical for uniform nucleation and growth of nanoparticles.[5]
-
Clean Decomposition: The organic acetylacetonate ligands decompose into volatile byproducts (like CO₂, H₂O, and acetone), minimizing contamination of the final chromium oxide product.
-
Versatility: It can be used in various synthesis techniques, including thermal decomposition and solvothermal methods, providing flexibility in experimental design.[6][9]
Synthesis Methodologies: From Precursor to Nanoparticle
The conversion of Cr(acac)₃ to Cr₂O₃ nanoparticles primarily relies on providing sufficient energy to break the metal-ligand bonds and facilitate the formation of an oxide network.
Thermal Decomposition
This is a direct and solvent-free approach where solid Cr(acac)₃, often mixed with a capping agent, is heated in a furnace. The capping agent, such as polyethylene glycol (PEG), serves to control particle growth and prevent agglomeration, resulting in nanoparticles with defined sizes, typically in the 20-30 nm range when decomposed at 450°C.[9]
Solvothermal Synthesis
A more versatile and widely used method involves heating a solution of Cr(acac)₃ in a sealed, Teflon-lined autoclave.[6][8] The elevated temperature and pressure facilitate the decomposition of the precursor and the crystallization of Cr₂O₃. The choice of solvent (e.g., acetone, ethanol) is a critical parameter, as it not only dissolves the precursor but can also act as an oxygen source and influence the final particle morphology.[6] This method offers excellent control over crystallinity and particle size.
Experimental Workflow & Mechanism
The transformation of the molecular precursor into a crystalline nanoparticle follows a distinct pathway involving ligand decomposition, nucleation of chromium oxide species, and subsequent particle growth.
Caption: Workflow for solvothermal synthesis of Cr₂O₃ nanoparticles from Cr(acac)₃.
Detailed Protocol: Solvothermal Synthesis of Cr₂O₃ Nanoparticles
This protocol describes a reliable method for producing crystalline Cr₂O₃ nanoparticles using Cr(acac)₃ in an acetone solvent system, adapted from established literature.[6][8]
Materials & Equipment
-
Precursor: Chromium (III) acetylacetonate (Cr(acac)₃, 97% or higher)
-
Solvent: Acetone (ACS grade or higher)
-
Washing Solvent: Ethanol (200 proof)
-
Equipment:
-
Analytical balance
-
Teflon-lined stainless steel autoclave (e.g., 50 mL capacity)
-
Laboratory oven or furnace capable of maintaining 200°C
-
High-speed centrifuge
-
Sonicator bath
-
Drying oven or vacuum desiccator
-
Step-by-Step Methodology
-
Precursor Solution Preparation:
-
In a fume hood, weigh 0.35 g (approx. 1 mmol) of Cr(acac)₃ powder.
-
Transfer the powder into the Teflon liner of the autoclave.
-
Add 20 mL of acetone to the liner.
-
Seal the liner and sonicate for 10-15 minutes to ensure complete dissolution of the precursor, resulting in a deep maroon or purplish solution.[5]
-
-
Solvothermal Reaction:
-
Place the sealed Teflon liner inside the stainless steel autoclave and tighten the screw cap securely.
-
Place the autoclave in a preheated laboratory oven set to 200°C .
-
Maintain the reaction for 72 hours (3 days) to ensure complete decomposition and crystallization.[8]
-
-
Product Isolation and Purification:
-
After 72 hours, turn off the oven and allow the autoclave to cool to room temperature slowly (over several hours). Caution: Do not quench or open the autoclave while hot due to high internal pressure.
-
Once cooled, carefully open the autoclave in a fume hood. A dark green precipitate should be visible in the solution.
-
Transfer the entire contents into centrifuge tubes.
-
Centrifuge the mixture at 6000 rpm for 10 minutes to pellet the solid product.
-
Decant and discard the supernatant.
-
Add 20 mL of ethanol to the pellet, resuspend using a vortex mixer or sonication, and centrifuge again. Repeat this washing step at least three times to remove any residual solvent and organic byproducts.
-
-
Drying and Annealing:
-
After the final wash, decant the ethanol and dry the green powder product in a vacuum oven at 60-80°C for 12 hours.
-
For enhanced crystallinity, the as-synthesized amorphous or poorly crystalline powder can be annealed.[10] Transfer the dried powder to a ceramic crucible and heat in a furnace at 500°C in air for 2-4 hours. Allow it to cool to room temperature.
-
-
Storage:
-
Store the final, deep green Cr₂O₃ nanoparticle powder in a sealed vial in a desiccator.
-
Controlling Nanoparticle Properties
The physicochemical properties of the synthesized Cr₂O₃ nanoparticles are highly dependent on the reaction parameters. Understanding these relationships is key to tailoring the material for specific applications.
| Parameter | Effect on Nanoparticle Properties | Rationale & Causality |
| Temperature | Higher temperatures (e.g., >200°C) generally increase crystallinity and average particle size.[7][11] | Provides more thermal energy to overcome the activation barrier for crystallization and promotes atomic diffusion, leading to larger, more ordered crystal domains. |
| Reaction Time | Longer durations can lead to increased particle size through processes like Ostwald ripening. | Smaller, less stable particles dissolve and redeposit onto larger, more thermodynamically stable particles over time. |
| Precursor Conc. | Higher concentrations can lead to smaller particle sizes due to a higher nucleation rate, but may also cause increased agglomeration. | A rapid increase in monomer concentration leads to a burst of nucleation events, consuming the precursor before significant particle growth can occur. |
| Solvent Choice | The polarity and boiling point of the solvent (e.g., acetone, ethanol, DMF) affect precursor solubility and reaction pressure, influencing morphology.[6] | Solvents with coordinating groups (e.g., carbonyls) can interact with the nanoparticle surface, acting as capping agents and influencing the final shape and dispersibility.[6] |
| Capping Agents | Addition of surfactants (e.g., PEG, CTAB) limits particle growth and prevents agglomeration, yielding smaller, more uniform nanoparticles.[9][12] | The surfactant molecules adsorb onto the nanoparticle surface, creating a steric or electrostatic barrier that inhibits further growth and fusion of particles. |
Characterization and Validation
To validate the successful synthesis and determine the quality of the Cr₂O₃ nanoparticles, a suite of characterization techniques is essential.
-
X-Ray Diffraction (XRD): Confirms the crystal structure. The expected result is the rhombohedral phase of Cr₂O₃ (eskolaite), matching JCPDS card no. 85-0869.[9][10]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Reveals the particle size, morphology (e.g., spherical, cubic), and degree of agglomeration. Synthesized particles typically range from 20-70 nm.[3][13]
-
UV-Visible Spectroscopy: Shows characteristic absorption peaks around 460 nm and 600 nm, corresponding to the d-d electronic transitions (⁴A₂g → ⁴T₁g and ⁴A₂g → ⁴T₂g) of Cr³⁺ ions in the octahedral crystal field of Cr₂O₃.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the metal oxide by showing characteristic Cr-O stretching vibration bands, typically between 500 and 700 cm⁻¹.[14]
Conclusion
Cr(acac)₃ stands out as a highly effective and versatile precursor for the synthesis of chromium oxide nanoparticles. Its favorable chemical properties enable robust and reproducible synthesis via methods like solvothermal decomposition, yielding high-purity, crystalline Cr₂O₃. By carefully controlling key experimental parameters such as temperature, time, and the solvent system, researchers can precisely tune the size, morphology, and crystallinity of the nanoparticles to meet the demands of advanced applications in catalysis, materials science, and biomedical fields.
References
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- Rasayan J. Chem. (2020). GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES USING CHROMIUM (III) COMPLEX AS A SINGLE ROUTE PRECURSOR. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/1010_pdf.pdf]
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- Abdullah, H. I., & Abbas, L. J. Photosynthesis of Chromium Oxide Nanoparticles from Chromium Complexes. Europub. [URL: https://europub.co.
- Jaswal, A., & Singh, P. (2014). Synthesis and Characterization of Chromium Oxide Nanoparticles. International Journal of Innovative Research in Science, Engineering and Technology, 3(8). [URL: https://www.rroij.com/open-access/synthesis-and-characterization-of-chromium-oxidenanoparticles.php?aid=43163]
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (2014). Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol30no4/a-novel-approach-for-preparation-of-acetylacetonate-complex-anchored-to-high-order-nanoporous-silica-lus-1/]
- Willis, A. L., et al. (2007). Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. ResearchGate. [URL: https://www.researchgate.
- Dehno Khalaji, A. A. (2020). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Nanochemistry Research, 5(2), 148-153. [URL: https://ncr-journal.springeropen.com/articles/10.22036/ncr.2020.02.005]
- Alemayehu, M., et al. (2022). An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. Chemistry of Materials. [URL: https://pubs.acs.org/doi/10.1021/acs.
- S. Suganthi, et al. (2017). SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES AT DIFFERENT pH AND THEIR STRUCTURAL AND OPTICAL PROPERTIES. Journal of Engineering Sciences, 8(1). [URL: https://jes.scholasticahq.com/article/1360-synthesis-of-chromium-oxide-nanoparticles-at-different-ph-and-their-structural-and-optical-properties]
- Dehno Khalaji, A.A. (2020). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Nanochemistry Research. [URL: https://www.nanochemres.org/article_115025.html]
- Biological Synthesis and Characterization of Chromium (iii) Oxide Nanoparticles. (2018). ResearchGate. [URL: https://www.researchgate.net/publication/326884639_Biological_Synthesis_and_Characterization_of_Chromium_iii_Oxide_Nanoparticles]
- Singh, P., & Jaswal, A. (2014). Synthesis and Characterization of Chromium Oxide Nanoparticles. IOSR Journal of Applied Chemistry. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue8/Version-1/A07810104.pdf]
- Wikipedia. (n.d.). Chromium(III) acetylacetonate. [URL: https://en.wikipedia.org/wiki/Chromium(III)
- Willis, A. L., et al. (2007). Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. SciSpace. [URL: https://typeset.io/papers/metal-acetylacetonates-as-general-precursors-for-the-2l504g71]
- Manigandan, R., et al. (2019). Solvothermal synthesis of Cr2O3 nanocubes via template-free route. ResearchGate. [URL: https://www.researchgate.
- Weckhuysen, B. M., et al. (1998). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [URL: https://dspace.library.uu.nl/handle/1874/2311]
- Request PDF. (2011). Synthesis of Cr2O3 nanoparticles via thermal decomposition of polyacrylate/chromium complex. [URL: https://www.researchgate.
- Willis, A. L., et al. (2007). Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. ResearchGate. [URL: https://www.researchgate.
- YouTube. (2021). Synthesis of Chromium(III) acetylacetonate. [URL: https://www.youtube.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Chromium Oxide Nanoparticles: Solvothermal Synthesis of CrO3 vs. Precipitation of Cr2O3. [URL: https://www.benchchem.com/pdf/a-comparative-guide-to-the-synthesis-of-chromium-oxide-nanoparticles.pdf]
- OUCI. (2021). Environmentally friendly synthesis of Cr2O3 nanoparticles: Characterization, applications and future perspective a review. [URL: https://ouci.dntb.gov.ua/en/works/b1G4ZkE8/]
- Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. [URL: https://www.researchgate.
- Cossairt, B. M., & Owen, J. S. (2011). Homogeneous Nanoparticles of Multimetallic Phosphides via Precursor Tuning: Ternary and Quaternary M2P Phases (M = Fe, Co, Ni). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218163/]
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Application Notes and Protocols for the Chemical Vapor Deposition (CVD) of Thin Films Using Cr(acac)₃
Introduction: The Utility of Chromium-Based Thin Films
Chemical Vapor Deposition (CVD) is a robust and versatile technique for synthesizing high-purity solid materials and thin films.[1][2] The process involves the decomposition of volatile precursor compounds, which then react on a heated substrate to form a non-volatile film.[1] Among the various precursors available for depositing chromium-containing films, chromium(III) acetylacetonate, Cr(C₅H₇O₂)₃ or Cr(acac)₃, stands out as a particularly effective and widely used organometallic compound.[3]
Cr(acac)₃ is favored for its high thermal stability, well-defined molecular structure, and good volatility, making it an excellent candidate for producing thin films of materials like chromium oxide (Cr₂O₃) and chromium nitride (CrN).[3] These films are of significant technological interest due to their intrinsic properties, including exceptional hardness, high-temperature stability, and strong resistance to corrosion and chemical attack.[4][5][6] Applications are diverse, ranging from protective and wear-resistant coatings in the aerospace and automotive industries to functional layers in magnetic storage media, electrochromic devices, and catalysis.[3][4][7]
This document serves as a comprehensive technical guide for researchers and professionals. It provides an in-depth analysis of the precursor, detailed protocols for the CVD process, and methodologies for film characterization, grounded in established scientific principles.
Part 1: Precursor Analysis – Chromium(III) Acetylacetonate
The success of any CVD process is fundamentally tied to the properties of the chosen precursor. Cr(acac)₃ is an air-stable, purplish crystalline solid, which simplifies handling and storage compared to more pyrophoric or reactive precursors.[3][7] Its structure consists of a central chromium(III) ion octahedrally coordinated to three bidentate acetylacetonate (acac) ligands.[7] This stable coordination complex sublimes near 110°C and boils at 340°C, providing a suitable vapor pressure for transport into the CVD reaction chamber at moderate temperatures.[8]
Causality of Precursor Choice: The choice of Cr(acac)₃ is deliberate. Its acetylacetonate ligands are designed to be thermally labile, meaning they will detach from the central chromium atom at elevated temperatures. The decomposition pathway, however, is critical. In an oxygen-rich environment, the organic ligands are combusted, leaving behind chromium oxide. In an inert or nitrogen-rich environment, chromium nitride can be formed, often with the assistance of a plasma. The relatively clean decomposition, leaving minimal carbon contamination under optimized conditions, is a key advantage.[9]
| Property | Value | Source |
| Chemical Formula | Cr(C₅H₇O₂)₃ | [3] |
| Molecular Weight | 349.32 g/mol | [3][7] |
| Appearance | Violet to dark purple crystalline solid | [3][7] |
| Melting Point | 210-216 °C | [3][7][8] |
| Boiling Point | 340 °C (sublimes near 110°C) | [7][8] |
| Solubility | Soluble in non-polar organic solvents (e.g., toluene) | [3][7] |
Part 2: The CVD Process – From Precursor to Functional Film
The deposition of a chromium-based thin film via CVD using Cr(acac)₃ is a multi-step process that requires precise control over several interconnected parameters. The overall workflow involves sublimation of the solid precursor, transport of the vapor into the reaction chamber, and finally, the chemical reaction on the heated substrate surface.
Thermal Decomposition Mechanism
The core of the CVD process is the thermal decomposition of the Cr(acac)₃ precursor on the substrate. The process is complex, but it can be understood as a staged removal of the acetylacetonate ligands.[10] At temperatures between 190°C and 330°C, the acac ligands are progressively removed through pyrolysis or oxidation.[10] The interaction with surface hydroxyl groups on substrates like silica can facilitate this decomposition, initially forming surface-bound species like ≡SiO–Cr(acac)₂.[11][12]
In the presence of an oxidant like oxygen, the organic fragments are converted into volatile byproducts such as CO₂, H₂O, and acetone, while the chromium atom oxidizes and bonds with other chromium and oxygen atoms on the surface to form a stable Cr₂O₃ film.[5][13]
Critical Process Parameters
The quality, structure, and properties of the deposited film are highly dependent on the CVD process parameters. The interplay between these variables determines the film's growth rate, crystallinity, stoichiometry, and morphology.
| Parameter | Typical Range | Causality and Influence on Film Properties |
| Precursor Temp. | 160 - 200 °C | Controls vapor pressure and concentration in the gas phase. Too low: insufficient growth rate. Too high: gas-phase nucleation, leading to powder formation and poor film quality. |
| Substrate Temp. | 400 - 900 °C | Provides the activation energy for surface reactions. Determines film crystallinity and phase. Lower temperatures may yield amorphous films, while higher temperatures promote crystalline growth (e.g., α-Cr₂O₃).[14][15] Optimal temperatures around 500°C have been shown to yield high-quality crystalline films.[15] |
| Carrier Gas Flow | 10 - 200 sccm | Transports the precursor vapor to the substrate. Affects the residence time of precursor molecules in the reaction zone and the uniformity of the film. |
| Reactant Gas | O₂, N₂, H₂O vapor | Determines the film composition. O₂ is used for chromium oxide (Cr₂O₃).[5] N₂/NH₃, often with plasma assistance, is used for chromium nitride (CrN). The O:Cr ratio in the film can be tuned by the partial pressure of the oxidant.[9] |
| Reactor Pressure | 1 - 10 Torr | Influences the mean free path of gas molecules. Lower pressures generally lead to more uniform, conformal coatings and can reduce unwanted gas-phase reactions.[2][5] |
| Deposition Time | 10 - 120 min | Directly controls the final film thickness. The growth rate can vary from a few nanometers to tens of nanometers per minute depending on other parameters.[5][15] |
Part 3: Protocol – Deposition of Crystalline α-Cr₂O₃ Thin Films
This section provides a step-by-step protocol for depositing a high-quality, crystalline α-Cr₂O₃ thin film on a c-plane sapphire substrate using a hot-wall CVD reactor.
Materials and Equipment
-
Precursor: Chromium(III) acetylacetonate (Cr(acac)₃), ≥97% purity.[3]
-
Substrate: c-plane (0001) sapphire (Al₂O₃) wafer.
-
Gases: Ultra-high purity (UHP) Argon (Ar) or Nitrogen (N₂) as carrier gas; UHP Oxygen (O₂) as reactant gas.
-
Equipment:
-
Hot-wall CVD reactor with a quartz tube.
-
Multi-zone furnace for independent heating of precursor and substrate zones.
-
Mass flow controllers (MFCs) for precise gas handling.
-
Vacuum pump (rotary or scroll) capable of reaching < 1 Torr.
-
Pressure gauge (e.g., capacitance manometer).
-
Precursor sublimator/boat (quartz or stainless steel).
-
Step-by-Step Methodology
-
Substrate Preparation:
-
Clean the sapphire substrate by sequential sonication in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate thoroughly with a UHP nitrogen gun.
-
Optional: Perform a final in-situ anneal in the reactor under vacuum or an inert atmosphere to desorb any remaining contaminants.
-
-
System Setup:
-
Load approximately 200-500 mg of Cr(acac)₃ powder into the precursor boat and place it in the upstream heating zone of the reactor.
-
Place the cleaned substrate in the center of the downstream substrate heating zone.
-
Assemble the reactor and perform a leak check to ensure system integrity.
-
-
Deposition Process:
-
Pump the reactor down to a base pressure of ~10 mTorr.
-
Start a continuous flow of Ar carrier gas (e.g., 50 sccm) and adjust the throttle valve to establish a stable process pressure of 3-5 Torr.[5]
-
Ramp the substrate furnace to the target deposition temperature (e.g., 500 °C).[5][15] Allow it to stabilize for 20-30 minutes.
-
Ramp the precursor furnace to the sublimation temperature (e.g., 180 °C).
-
Once both temperatures are stable, introduce the O₂ reactant gas (e.g., 10-20 sccm) into the reactor.
-
Maintain these conditions for the desired deposition time (e.g., 60 minutes) to achieve the target film thickness.
-
-
System Cool-Down:
-
After the deposition time has elapsed, turn off the O₂ flow and the precursor heater.
-
Leave the substrate heater on under Ar flow for a few minutes to anneal the film, then turn it off.
-
Allow the system to cool down to below 100 °C under a continuous Ar flow.
-
Once cool, turn off the Ar flow, vent the chamber to atmospheric pressure with N₂, and carefully remove the coated substrate.
-
Part 4: Film Characterization and Validation
To ensure the protocol was successful, the resulting film must be thoroughly characterized. This step validates the process and provides critical feedback for optimization.
-
X-ray Diffraction (XRD): This is the primary technique to confirm the crystalline structure. For a successful deposition at ~500°C, sharp peaks corresponding to the hexagonal eskolanite phase of Cr₂O₃ should be observed.[5][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to verify the chemical composition and the oxidation state of chromium. The analysis should confirm the presence of Cr and O and show that the Cr 2p peaks correspond to the Cr³⁺ oxidation state, which is characteristic of Cr₂O₃.[5][14][16]
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the film, showing grain size and uniformity. A cross-sectional SEM image is essential for accurately measuring the film thickness.
-
Atomic Force Microscopy (AFM): AFM provides a quantitative measure of the surface roughness (RMS value), which is a critical parameter for many optical and electronic applications.[5][16]
Part 5: Safety and Handling
Working with Cr(acac)₃ and CVD systems requires strict adherence to safety protocols.
-
Precursor Handling: Cr(acac)₃ is an irritant to the eyes, skin, and respiratory system.[17][18] Always handle the powder in a chemical fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid generating dust.
-
System Operation: CVD systems involve high temperatures, vacuum, and potentially hazardous gases. Ensure the system is properly ventilated.[19] Always perform leak checks before operation. Follow proper procedures for handling compressed gas cylinders.
-
Waste Disposal: Dispose of unused precursor and contaminated materials in accordance with local, state, and federal regulations.[18]
Part 6: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Film Growth | Precursor temperature too low. Carrier gas flow too low. Clogged gas lines. | Increase precursor heater temperature in 5°C increments. Increase carrier gas flow rate. Check for blockages in the precursor delivery line. |
| Poor Adhesion | Substrate surface is contaminated. Mismatch in thermal expansion. Incorrect deposition temperature. | Improve substrate cleaning procedure. Consider a slower cooling rate. Optimize substrate temperature; sometimes a buffer layer is required. |
| Powdery/Sooty Film | Precursor temperature too high. Reactor pressure too high. | Decrease precursor temperature to reduce vapor concentration. Lower the process pressure to increase the mean free path and reduce gas-phase reactions. |
| Film is Amorphous | Substrate temperature is too low. | Increase substrate temperature to provide sufficient energy for crystallization. A post-deposition anneal may also induce crystallinity. |
| High Carbon Content | Incomplete combustion of ligands. Insufficient oxidant (O₂) flow. | Increase the O₂/precursor ratio. Increase the substrate temperature to promote more complete reaction. |
References
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- DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials.
-
ACS Omega. (2025). The Preparation and Properties of Volatile Tris(N-Alkoxycarboxamidato)chromium(III) Complexes as Potential Single-Source Precursors for the MOCVD of Crystalline Chromium Oxide Thin Films. Retrieved from [Link]
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Provac Sales, Inc. (2022). Chemical Vapor Deposition and its Application. Retrieved from [Link]
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Exposome-Explorer. (n.d.). Material Safety Data Sheet Chromium(III)acetylacetonate, 97%. Retrieved from [Link]
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ResearchGate. (n.d.). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Mist CVD-based growth of crystalline alpha chromium oxide (α-Cr2O3) on c-plane sapphire substrate with chromium acetylacetonate as a precursor. Retrieved from [Link]
-
Semantic Scholar. (2006). TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces. Retrieved from [Link]
-
Semantic Scholar. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Retrieved from [Link]
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ResearchGate. (n.d.). Mist CVD-based growth of crystalline alpha chromium oxide (α-Cr2O3) on c-plane sapphire substrate with chromium acetylacetonate as a precursor | Request PDF. Retrieved from [Link]
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Noah Chemicals. (2024). 5 Powerful Uses of Chromium Oxide Driving Industry Innovation. Retrieved from [Link]
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Kintek Furnace. (n.d.). What Are The Applications Of Cvd Coating?. Retrieved from [Link]
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Cr2O3 Thin Films Obtained by MOCVD using Three Different Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Cr2O3 Thin Films Obtained by Mocvd using Three Different Precursors*. Retrieved from [Link]
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ResearchGate. (2018). CVD Technology for Preparing Chromium Oxide Coatings, Study of the Kinetics of Growth of Coatings. Retrieved from [Link]
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Sol-Gel Synthesis of Chromium-Containing Materials Using Chromium(III) Acetylacetonate (Cr(acac)₃)
An Application Guide
Authored by: Gemini, Senior Application Scientist
Introduction: The Synergy of Sol-Gel Chemistry and Chromium Precursors
The sol-gel process represents a versatile and powerful chemical methodology for creating solid materials from solution-based precursors.[1][2] Its primary advantages, including low processing temperatures, exceptional product homogeneity, and precise control over material composition, have established it as a cornerstone technique in materials science.[3][4] This method is particularly well-suited for the synthesis of chromium-containing materials, which are of significant interest across a spectrum of applications, from high-performance catalysts and protective anti-corrosion coatings to advanced optical materials and stable pigments.[5][6][7][8]
Among the various chromium precursors available, chromium(III) acetylacetonate, [Cr(C₅H₇O₂)₃] or Cr(acac)₃, stands out as a particularly effective choice.[9] As a coordinatively saturated and highly stable metal-organic complex, Cr(acac)₃ offers superior control over the hydrolysis and condensation reactions that are central to the sol-gel process. The bidentate acetylacetonate (acac) ligands effectively shield the chromium center, moderating its reactivity and ensuring a more controlled and reproducible gelation process, which is critical for tailoring the final properties of the material.[2][10]
This guide provides a comprehensive overview of the sol-gel synthesis of chromium-containing materials using Cr(acac)₃, with a focus on chromium-doped silica (Cr-SiO₂). We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and discuss the critical parameters that govern the structure and function of the resulting materials.
Mechanistic Insights: The Chemistry of Cr(acac)₃ in Sol-Gel Systems
The successful synthesis of functional materials via the sol-gel route hinges on a fundamental understanding of the chemical transformations occurring at the molecular level.
The Sol-Gel Process: Hydrolysis and Condensation
The classic sol-gel process, particularly for silica-based materials, involves two fundamental reactions:
-
Hydrolysis: A metal alkoxide precursor, such as tetraethyl orthosilicate (TEOS), reacts with water, replacing its alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed hydroxyl groups react with each other or with remaining alkoxy groups to form metal-oxane-metal bridges (e.g., -Si-O-Si-), releasing water or alcohol as a byproduct. This polycondensation process leads to the formation of a three-dimensional network, resulting in the transition from a liquid "sol" to a solid "gel".
The Role of the Cr(acac)₃ Precursor
Unlike highly reactive metal alkoxides, Cr(acac)₃ is relatively inert. The acac ligands form a stable six-membered chelate ring with the chromium ion, which moderates the hydrolysis rate.[10] When introduced into a sol-gel system (e.g., a pre-hydrolyzed silica sol), the Cr(acac)₃ complex interacts with the matrix primarily through hydrogen bonding between the carbonyl groups of the acac ligands and the surface silanol groups (Si-OH) of the silica network.[5][11] This interaction anchors the chromium complex within the nascent gel structure. In some cases, particularly on more acidic supports like alumina, ligand exchange reactions can also occur.[11]
Thermal Transformation During Calcination
The dried gel, or xerogel, contains the chromium complex, residual solvents, and organic byproducts. A critical post-synthesis step is calcination—a high-temperature thermal treatment—which serves two main purposes:
-
Removal of Organics: The acetylacetonate ligands are removed through a multi-stage oxidation or pyrolysis process.[11][12]
-
Structural and Chemical Transformation: As the temperature increases, the chromium species undergo significant changes. The Cr(III) ions, freed from their ligands, can become anchored to the support. Importantly, this process is often accompanied by the oxidation of Cr(III) to higher oxidation states, such as Cr(VI), which forms dichromate-like species on the silica surface. This transformation is typically complete by around 600 K.[5] At even higher temperatures, these species can convert into small, amorphous clusters of chromium(III) oxide (Cr₂O₃).[11][13]
Experimental Design and Protocols
This section provides detailed protocols for the synthesis of a chromium-doped silica (Cr-SiO₂) xerogel and its subsequent calcination.
Part A: Sol-Gel Synthesis of Cr-SiO₂ Xerogel
Objective: To prepare a homogeneous, chromium-containing amorphous silica gel using Cr(acac)₃ as the chromium source.
Materials & Reagents:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Chromium(III) acetylacetonate (Cr(acac)₃)
-
Ethanol (absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Ammonia (NH₃) solution (as catalyst)
Step-by-Step Protocol:
-
Preparation of the Silica Sol: In a clean beaker, mix TEOS and ethanol in a 1:4 molar ratio. Stir the solution for 15 minutes to ensure homogeneity.
-
Catalyzed Hydrolysis: Slowly add a solution of deionized water and catalyst (e.g., 0.1 M HCl) to the TEOS/ethanol mixture while stirring vigorously. A typical molar ratio for TEOS:H₂O is 1:4. Continue stirring for 60 minutes to allow for partial hydrolysis of the TEOS.
-
Dissolution of the Chromium Precursor: In a separate container, dissolve the desired amount of Cr(acac)₃ in a minimal amount of ethanol. The deep maroon color of the complex should be evident.[9] Gentle warming (to ~40°C) can aid dissolution. Cr(acac)₃ is soluble in many organic solvents, including toluene and acetone.[14]
-
Doping the Sol: Add the Cr(acac)₃ solution dropwise to the stirring silica sol. The sol will take on a uniform color. Continue stirring for an additional 30 minutes.
-
Gelation and Aging: Cover the beaker (e.g., with parafilm, pierced with a few small holes to allow for slow evaporation) and leave the sol undisturbed at room temperature. Gelation time will vary from hours to days depending on the catalyst and water content. After gelation, allow the gel to age for 24-48 hours. During aging, condensation continues, strengthening the gel network.
-
Drying: Uncover the aged gel and dry it in an oven at 60-80°C for 12-24 hours or until a constant weight is achieved. This process removes the pore liquid, causing the gel to shrink into a hard, glassy material known as a xerogel.
Workflow Visualization
Caption: Experimental workflow for the sol-gel synthesis of Cr-SiO₂ xerogel.
Part B: Post-Synthesis Thermal Treatment (Calcination)
Objective: To remove organic residues from the xerogel and form catalytically active chromium oxide species.
Step-by-Step Protocol:
-
Sample Preparation: Place the dried Cr-SiO₂ xerogel powder or monoliths in a ceramic crucible.
-
Heating Program: Place the crucible in a programmable furnace. Heat the sample in an air atmosphere according to the following program:
-
Ramp from room temperature to the target calcination temperature (e.g., 500°C) at a controlled rate (e.g., 2-5°C/min). A slow ramp rate is crucial to prevent cracking of the material due to rapid gas evolution.
-
Hold at the target temperature for 2-4 hours.
-
Cool down slowly to room temperature.
-
-
Final Product: The resulting material is a calcined, porous chromium-silica composite. The color will change from the initial doped gel color to green or yellow, depending on the final chromium species formed.
Chemical Transformation Visualization
Caption: Key chemical transformations during the calcination of Cr-SiO₂ xerogel.
Influence of Synthesis Parameters
The properties of the final chromium-containing material are highly dependent on several key experimental variables. The table below summarizes these relationships.
| Parameter | Typical Range | Effect on Final Material |
| Cr(acac)₃ Concentration | 0.5 - 5 wt% Cr | Higher loading can lead to the formation of larger Cr₂O₃ clusters after calcination, potentially reducing catalytic activity.[11] |
| Solvent Type | Alcohols (Ethanol, Methanol) | The choice of solvent can affect precursor solubility and the rates of hydrolysis and condensation, thereby influencing gel structure.[15] |
| H₂O : TEOS Molar Ratio | 2 - 10 | A higher water ratio generally accelerates hydrolysis, leading to more highly cross-linked, particulate gels. |
| Catalyst (pH) | Acidic (pH 2-4) or Basic (pH 9-11) | Acid catalysis promotes the formation of linear, weakly branched polymers, while base catalysis results in highly branched, colloidal particles.[2] |
| Calcination Temperature | 300 - 800°C | Determines the final chromium species. Lower temperatures (~350°C) may favor surface Cr(VI) species, while higher temperatures promote the formation of crystalline Cr₂O₃.[5][11][13] |
Characterization of Chromium-Containing Materials
To validate the synthesis and understand the material's properties, a suite of characterization techniques is essential.
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present after calcination. The presence of eskolaite (Cr₂O₃) can be confirmed by its characteristic diffraction peaks.[6][13][16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on chemical bonding. It can be used to monitor the removal of the acetylacetonate ligands during calcination and to study the Si-O-Si network and the interaction of chromium species with the support.[14][18]
-
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): A powerful tool for determining the coordination environment and oxidation state of the chromium ions. Distinct absorption bands can differentiate between octahedral Cr(III) and tetrahedral or dichromate Cr(VI) species.[5][11][19]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of the xerogel, revealing the temperatures at which the organic ligands are removed.[11][12][17][20]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface morphology, particle size, and pore structure of the final material.[8][16][17]
Applications
The materials synthesized through this sol-gel route have demonstrated efficacy in several high-value applications:
-
Catalysis: Cr-SiO₂ materials are well-known catalysts for ethylene polymerization.[5][11] The nature of the active chromium sites, controlled by the synthesis and calcination conditions, is critical to their catalytic performance.
-
Anti-Corrosion Coatings: The sol-gel method provides a "green" alternative to traditional hexavalent chromium plating for corrosion protection on metal substrates.[3][7] The resulting ceramic-like films act as excellent passive barriers.
-
Pigments and Optical Materials: The ability to control the chromium oxidation state and dispersion allows for the creation of materials with specific colors and optical properties, useful as stable green pigments or in functional glasslike materials.[6][8][21]
Conclusion
The sol-gel synthesis of chromium-containing materials using Cr(acac)₃ is a robust and highly adaptable method. It allows for the creation of homogeneous materials with tailored properties through precise control of reaction conditions and thermal processing. The stability of the Cr(acac)₃ precursor provides a distinct advantage in managing the complex hydrolysis and condensation chemistry, enabling researchers to design advanced materials for catalysis, coatings, and beyond.
References
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Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Available at: [Link]
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Ali, A., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β-diketone) as a Ligand. Journal of Natural Sciences Research. Available at: [Link]
- Gutu, T., et al. (2005). SOL-GEL SYNTHESIS AND CHARACTERIZATION OF BaTiO3 POWDER.
-
Zare, K., et al. (n.d.). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). SID.ir. Available at: [Link]
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Shafe, M. A., & Zakaria, A. K. M. (2017). Characterizing Crystalline Chromium Oxide Thin Film Growth by Sol-gel Method on Glass Substrates. Oriental Journal of Chemistry. Available at: [Link]
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Zaharescu, M., et al. (n.d.). Characterisation of sol-gel silica films doped with chromium (III) acetylacetonate. ResearchGate. Available at: [Link]
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(n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Kunnus, K., et al. (2020). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. ACS Publications. Available at: [Link]
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Ahmad, T., & Ramanujachary, K. V. (2014). Synthesis And Characterization Of Sol-Gel Derived Cr2O3 Nanoparticles. ResearchGate. Available at: [Link]
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Danks, A. E., Hall, S. R., & Schnepp, Z. (2016). The evolution of 'sol–gel' chemistry as a technique for materials synthesis. Materials Horizons. Available at: [Link]
-
(n.d.). Chromium(III) acetylacetonate. Wikipedia. Available at: [Link]
-
Danks, A. E., Hall, S. R., & Schnepp, Z. (2015). The evolution of 'sol–gel' chemistry as a technique for materials synthesis. ResearchGate. Available at: [Link]
- Mohammed, M. A., & Hamad, A. H. (n.d.). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.
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Liu, Y., et al. (n.d.). Effect of acetylacetone on the preparation of PZT materials in sol–gel processing. ResearchGate. Available at: [Link]
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Jafar, S., et al. (n.d.). Biological Synthesis and Characterization of Chromium (iii) Oxide Nanoparticles. ResearchGate. Available at: [Link]
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Adkins, S. M., & Burrington, J. D. (1995). Mechanistic Study of the Calcination of Supported Chromium(III) Precursors for Ethene Polymerization Catalysts. The Journal of Physical Chemistry. Available at: [Link]
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Gun'ko, V. M., et al. (n.d.). Application of Chromium-Containing Silica for Synthesising Functional Glasslike Materials by the Sol–Gel Method. ResearchGate. Available at: [Link]
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(n.d.). IR spectra of bulk Cr(acac) 3 (1), air-dried Cr(acac) 3 /SiO 2.... ResearchGate. Available at: [Link]
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Salah, I., et al. (2022). Sol-Gel Materials for Electrochemical Applications: Recent Advances. MDPI. Available at: [Link]
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Kruger, P. E., et al. (2022). Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate. CrystEngComm. Available at: [Link]
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Ivanets, A. I., et al. (n.d.). Sol–gel synthesis of iron yttrium garnet Y3Fe5O12 using metal acetylacetonates. SpringerLink. Available at: [Link]
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Ahmad, T., et al. (2011). Synthesis And Characterization Of Sol-Gel Derived Cr2O3 Nanoparticles. AIP Publishing. Available at: [Link]
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Gylienė, O., et al. (2021). Investigation of Structural and Luminescent Properties of Sol-Gel-Derived Cr-Substituted Mg3Al1−xCrx Layered Double Hydroxides. National Center for Biotechnology Information. Available at: [Link]
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Fairooz, N. Y., & Farha, F. (2021). Synthesis and Characterization of MgCr2O4 Spinel Nanoparticles by Sol gel Method. International Journal of Nanoscience and Nanotechnology. Available at: [Link]
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(2017). Sol-gel coatings, a safe alternative to chrome plating. Nadetech Innovations. Available at: [Link]
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Kumar, V., et al. (2014). Synthesis and Characterization of Chromium Oxide Nanoparticles. IOSR Journal of Applied Chemistry. Available at: [Link]
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Sharma, S., & Dutt, D. (2017). Sol-Gel Derived Nanomaterials and It's Applications: A Review. International Science Community Association. Available at: [Link]
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Application Notes and Protocols for the Use of Tris(acetylacetonato)chromium(III) in Non-Aqueous Redox Flow Batteries
Introduction: The Case for Chromium Acetylacetonate in Next-Generation Energy Storage
The transition to renewable energy sources necessitates the development of robust and high-density energy storage systems. Non-Aqueous Redox Flow Batteries (NARFBs) represent a significant technological leap over their aqueous counterparts by offering wider electrochemical potential windows, which directly translates to higher theoretical energy densities.[1][2] Within the landscape of NARFB chemistry, metal acetylacetonate (acac) complexes have emerged as a compelling class of redox-active materials due to their tunable properties and synthetic accessibility.[3][4]
This application note focuses on tris(acetylacetonato)chromium(III), or Cr(acac)₃, a coordination complex with notable potential for NARFB applications.[5] Cr(acac)₃ is particularly attractive because it is air-stable, commercially available, and supports multiple electron-transfer reactions, enabling a wide cell voltage.[2][4][6] However, harnessing its full potential requires a nuanced understanding of its synthesis, electrochemical behavior, and the practical challenges of its implementation.
This guide provides researchers, scientists, and professionals in the field with a comprehensive set of protocols and field-proven insights for working with Cr(acac)₃ in a NARFB context. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust methodological framework.
Part 1: Synthesis and Verification of High-Purity Cr(acac)₃
The quality of the active material is paramount to achieving reproducible and reliable battery performance. While Cr(acac)₃ is commercially available, in-house synthesis is often preferred for ensuring high purity and removing potential contaminants that could interfere with electrochemical processes.
Principle of Synthesis
The synthesis involves a ligand exchange reaction where the hydrated chromium(III) ion reacts with acetylacetone (Hacac). A base is required to deprotonate the Hacac, facilitating its coordination to the Cr³⁺ center to form the neutral, stable Cr(acac)₃ complex.[5][6]
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[6][7]
Reagents and Equipment:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Acetylacetone (Hacac, 2,4-pentanedione)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Toluene
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2.66 g (0.01 mol) of CrCl₃·6H₂O in 100 mL of deionized water. The solution should appear dark green.
-
Addition of Reagents: To this solution, add 20 g of urea and 6 mL (0.06 mol) of acetylacetone. The urea acts as a base, slowly hydrolyzing to ammonia upon heating, which raises the pH and promotes the deprotonation of Hacac.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain a mild reflux with continuous stirring for approximately 2-3 hours. During this time, the color of the solution will gradually change, and deep maroon or violet crystals of Cr(acac)₃ will begin to precipitate.[7]
-
Cooling and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals sequentially with small portions of cold deionized water to remove any unreacted salts, followed by a small amount of petroleum ether to aid in drying.
-
Purification (Recrystallization): For high-purity applications, recrystallization is essential. Dissolve the crude product in a minimal amount of hot toluene. Once fully dissolved, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.
Workflow for Cr(acac)₃ Synthesis
Caption: Step-by-step workflow for the synthesis and purification of Cr(acac)₃.
Verification of Product Identity
To ensure the synthesized product is indeed Cr(acac)₃ and of high purity, the following characterization is recommended:
| Characterization Technique | Expected Result | Purpose |
| Melting Point | ~210-214 °C[6] | Confirms purity; impurities lower and broaden the melting point. |
| FTIR Spectroscopy | Presence of strong C=O and C=C stretching bands (~1500-1600 cm⁻¹), absence of broad O-H stretch. | Confirms coordination of the acac ligand to the metal center. |
| UV-Vis Spectroscopy | Characteristic absorption maxima (λ_max) in the visible region due to d-d transitions. | Confirms the electronic structure of the Cr(III) complex. |
Part 2: Formulation of the Non-Aqueous Electrolyte
The performance of a NARFB is critically dependent on the composition of its electrolyte. This involves the rational selection of the solvent and a supporting electrolyte to dissolve the Cr(acac)₃ active species.
Core Components and Rationale
-
Solvent: The solvent must have a wide electrochemical stability window, adequately dissolve the active species and supporting electrolyte, and possess low viscosity for efficient mass transport. Acetonitrile (ACN) is the most commonly used solvent for Cr(acac)₃ systems due to its wide potential window and ability to dissolve common supporting electrolytes.[1][3][4]
-
Supporting Electrolyte: Its function is to provide ionic conductivity to the solution, minimizing ohmic losses (iR drop) during battery operation. Tetraethylammonium tetrafluoroborate (TEABF₄) is a standard choice due to its high solubility and electrochemical stability in ACN.[2][8]
-
Active Species Concentration: The concentration of Cr(acac)₃ directly impacts the energy density of the battery. However, the parent Cr(acac)₃ complex suffers from low solubility in ACN (~0.1 M), which is a primary limitation for achieving high energy densities.[4] While ligand functionalization can dramatically increase solubility to over 1.5 M, this protocol focuses on the baseline parent complex.[3]
Protocol for Electrolyte Preparation (Anhydrous Conditions)
CAUTION: Non-aqueous electrolytes are highly sensitive to moisture and oxygen. All preparation steps must be performed inside an inert atmosphere glovebox (e.g., Argon or Nitrogen) with H₂O and O₂ levels below 1 ppm.
Reagents and Equipment:
-
Purified Cr(acac)₃ (from Part 1)
-
Tetraethylammonium tetrafluoroborate (TEABF₄, battery grade, dried under vacuum)
-
Anhydrous acetonitrile (ACN, <10 ppm H₂O)
-
Volumetric flasks
-
Magnetic stir plate and stir bars
-
Analytical balance
Step-by-Step Procedure:
-
Pre-Drying: Ensure all glassware is rigorously dried in a vacuum oven at >100 °C overnight and transferred into the glovebox while hot.
-
Supporting Electrolyte First: To prepare a 0.5 M TEABF₄ solution in ACN, weigh the appropriate amount of TEABF₄ and add it to a volumetric flask.
-
Dissolution: Add approximately 80% of the final volume of anhydrous ACN. Stir the solution until the TEABF₄ is completely dissolved. This may take some time.
-
Addition of Active Species: Once the supporting electrolyte is dissolved, weigh and add the desired amount of Cr(acac)₃ to prepare the final concentration (e.g., 0.05 M or 0.1 M).[8]
-
Final Volume: Continue stirring until the Cr(acac)₃ is fully dissolved. Then, carefully add anhydrous ACN to the calibration mark of the volumetric flask.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. For a symmetric cell, the same electrolyte formulation is used for both the positive (posolyte) and negative (negolyte) reservoirs.
Part 3: Electrochemical Characterization via Cyclic Voltammetry
Cyclic Voltammetry (CV) is an indispensable technique for probing the fundamental redox behavior of Cr(acac)₃. It provides critical data on redox potentials, electrochemical reversibility, and the number of accessible electronic states.
Principle of Cyclic Voltammetry
CV measures the current response of an electrolyte to a linearly swept potential applied to a working electrode. The resulting voltammogram reveals the potentials at which oxidation and reduction events occur. For Cr(acac)₃, multiple redox couples can be observed.[2] The primary couple of interest for a symmetric battery involves the Cr(III)/Cr(II) reduction and the Cr(III)/Cr(IV) oxidation.
Protocol for CV Measurement
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon or platinum disk electrode
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ or a silver pseudo-reference wire
-
Polishing kit for the working electrode
Step-by-Step Procedure:
-
Electrode Preparation: Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with ACN.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Fill the cell with the prepared Cr(acac)₃ electrolyte.
-
Blank Scan: First, run a CV scan of the supporting electrolyte solution (0.5 M TEABF₄ in ACN) without the active material to establish the solvent's electrochemical window.
-
Sample Scan: Replace the blank with the Cr(acac)₃ electrolyte. Scan the potential over a wide range (e.g., -2.5 V to +2.0 V vs. Ag/Ag⁺) at a typical scan rate of 100 mV/s to identify all redox events.
-
Data Acquisition: Record the voltammograms. The resulting plot will show current (I) vs. potential (E).
CV Measurement and Expected Output
Caption: Workflow for performing cyclic voltammetry on the Cr(acac)₃ electrolyte.
Interpretation of Results
A typical CV for Cr(acac)₃ in ACN will show multiple quasi-reversible redox events.[2][9]
| Parameter | How to Determine from CV | Significance for Battery Performance |
| Formal Potential (E½) | Average of the anodic (Epa) and cathodic (Epc) peak potentials. | Determines the open-circuit voltage (OCV) of the battery. OCV ≈ E½(pos) - E½(neg). |
| Peak Separation (ΔEp) | The difference between Epa and Epc ( | Epa - Epc |
| Diffusion Coefficient | Calculated from the relationship between peak current and the square root of the scan rate (Randles-Sevcik equation). | Relates to the mass transport properties of the active species in the electrolyte. |
Expected Redox Couples for Cr(acac)₃:
-
Cr(III)/Cr(II) Reduction: Occurs at a negative potential.
-
Cr(III)/Cr(IV) Oxidation: Occurs at a positive potential.
-
A cell potential of approximately 3.4 V can be achieved based on these one-electron processes.[2][8]
Part 4: Lab-Scale Flow Battery Assembly and Testing
Moving from electrochemical characterization to a full cell test is the ultimate validation of the system. A symmetric cell configuration, where the same electrolyte is used in both half-cells, is an effective way to evaluate the performance of Cr(acac)₃.
Flow Cell Architecture
A lab-scale "zero-gap" or "H-type" cell is commonly used.[2][3][10] Key components include:
-
Electrodes: Carbon felt or paper, often thermally treated to improve wettability and activity.
-
Membrane/Separator: An ion-exchange membrane or a porous separator (e.g., Daramic, Celgard) is placed between the electrodes to prevent the active species from crossing over while allowing the supporting electrolyte ions to pass.[10][11]
-
Flow Fields: Machined graphite plates with serpentine or interdigitated flow channels to distribute the electrolyte over the electrode surface.
-
Pumps & Reservoirs: Peristaltic pumps circulate the posolyte and negolyte from external reservoirs through their respective half-cells.
Symmetric Cell Charge-Discharge Mechanism
Caption: Charge and discharge processes in a symmetric Cr(acac)₃ flow battery.
Protocol for Galvanostatic Cycling
Equipment:
-
Flow cell hardware
-
Peristaltic pumps
-
Tubing (e.g., Viton)
-
Battery cycler/Potentiostat with galvanostatic control
-
Inert atmosphere glovebox for assembly
Step-by-Step Procedure:
-
Assembly: Assemble the flow cell stack inside a glovebox, ensuring proper torque on the end plates for good sealing and electronic contact.
-
System Purge: Connect the cell to the reservoirs and pumps. Purge the entire system (tubing and reservoirs) with the electrolyte to remove any residual air.
-
Cycling: Connect the cell to the battery cycler. Perform galvanostatic (constant current) cycling between set voltage limits.
-
Current Density: Start with a low current density (e.g., 5-10 mA/cm²).
-
Voltage Limits: Set appropriate cutoff voltages based on the CV data to avoid side reactions.
-
Flow Rate: Use a constant flow rate (e.g., 20-40 mL/min) to ensure sufficient reactant supply.
-
-
Data Logging: The cycler will record voltage, current, and capacity over time for each charge and discharge cycle.
Part 5: Performance Analysis and Key Metrics
Analyzing the data from galvanostatic cycling allows for the quantification of the battery's performance.
Key Performance Metrics:
| Metric | Formula | Interpretation |
| Coulombic Efficiency (CE) | (Discharge Capacity / Charge Capacity) × 100% | Measures the efficiency of charge transfer. Values below 100% indicate side reactions or active species crossover. |
| Voltage Efficiency (VE) | (Average Discharge Voltage / Average Charge Voltage) × 100% | Reflects the voltage losses in the cell due to internal resistance and sluggish kinetics (overpotentials). |
| Energy Efficiency (EE) | CE × VE / 100 | The overall round-trip efficiency of the battery; the most critical metric for practical applications. |
| Capacity Retention | (Discharge Capacity at Cycle N / Discharge Capacity at Cycle 1) × 100% | Indicates the stability and lifetime of the battery. Capacity fade is a common challenge. |
Typical Performance and Challenges: Studies on symmetric Cr(acac)₃ systems have reported modest efficiencies. For example, early tests in H-type cells showed coulombic efficiencies around 55% and energy efficiencies of only ~20%.[2][8] These low values are often attributed to:
-
Slow Kinetics: The quasi-reversible nature of the Cr redox couples leads to high overpotentials.[2][4]
-
Species Crossover: Migration of the charged Cr species across the membrane can lead to self-discharge and capacity loss.
-
Electrolyte Instability: Potential ligand dissociation from the chromium center, especially in highly charged states, can cause irreversible capacity fade.[12]
Conclusion and Future Outlook
Tris(acetylacetonato)chromium(III) serves as a foundational and informative model compound for studying the principles of non-aqueous redox flow batteries. Its air stability and well-defined, albeit complex, electrochemistry make it an excellent candidate for academic research and protocol development.
The primary challenges hindering its practical application are its limited solubility in common organic solvents and its modest electrochemical kinetics, which result in low energy densities and efficiencies.[2][4] The path forward for this class of materials lies in rational molecular design. Future research will undoubtedly focus on the chemical modification of the acetylacetonate ligand framework—a strategy that has already proven successful in dramatically enhancing solubility and tuning redox potentials, paving the way for the next generation of high-performance non-aqueous redox flow batteries.[3][13]
References
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Suttil, J. A., et al. (2016). Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. Journal of Materials Chemistry A. Available at: [Link]
-
Scribd. (n.d.). [CR (Acac) 3]. Available at: [Link]
-
Zarei, S. A., & Gholami, M. (2016). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). International Journal of Nanoscience and Nanotechnology. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Materials Chemistry A. Available at: [Link]
-
Bamgbopa, M. O., et al. (2017). The potential of non-aqueous redox flow batteries as fast-charging capable energy storage solutions: demonstration with an iron–chromium acetylacetonate chemistry. Sustainable Energy & Fuels. Available at: [Link]
-
Wang, W., et al. (2015). Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science. Available at: [Link]
-
Grokipedia. (n.d.). Chromium(III) acetylacetonate. Available at: [Link]
-
YouTube. (2021). Synthesis of Chromium(III) acetylacetonate. Available at: [Link]
-
Sleightholme, A. E., et al. (2011). Nonaqueous chromium acetylacetonate electrolyte for redox flow batteries. Journal of Power Sources. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 1 (a) Previously reported complexes assessed herein (1-6). (b).... Available at: [Link]
-
Yurchenko, O., & Sentsov, N. (2008). Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. Microchimica Acta. Available at: [Link]
-
Infinity Turbine LLC. (n.d.). Redox Flow Batteries Concepts Chemistries. Available at: [Link]
-
Semantic Scholar. (2017). The potential of non-aqueous redox flow batteries as fast-charging capable energy storage solutions: demonstration with an iron–chromium acetylacetonate chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of Cr(acac) 3 in supporting electrolyte (black).... Available at: [Link]
-
Pratt, H. D., et al. (2020). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Journal of The Electrochemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Available at: [Link]
-
Herrer, S., et al. (2015). Performance of a Non-Aqueous Vanadium Acetylacetonate Prototype Redox Flow Battery: Examination of Separators and Capacity Decay. Journal of The Electrochemical Society. Available at: [Link]
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Application Note & Protocol: Determination of Chromium in Chromium(III) Acetylacetonate by Atomic Absorption Spectrophotometry
Abstract
This document provides a comprehensive guide for the quantitative determination of chromium in chromium(III) acetylacetonate, Cr(acac)₃, using Atomic Absorption Spectrophotometry (AAS). Chromium(III) acetylacetonate is an organometallic coordination complex noted for its high solubility in nonpolar organic solvents.[1][2] This characteristic necessitates a methodology adapted for an organic matrix. This application note details protocols for both Flame Atomic Absorption Spectrophotometry (FAAS) and the more sensitive Graphite Furnace Atomic Absorption Spectrophotometry (GFAAS). It covers the scientific principles, detailed experimental procedures, instrument parameters, quality control, and data analysis, tailored for researchers, scientists, and professionals in drug development and materials science.
Principle of the Method: Atomic Absorption Spectrophotometry
Atomic Absorption Spectrophotometry is an analytical technique used for determining the concentration of a specific metal element in a sample. The core principle relies on the absorption of light by free, ground-state atoms.
-
Atomization: The sample, containing the analyte, is introduced into an atomizer (either a high-temperature flame or a graphite tube). The high temperature provides sufficient energy to break chemical bonds, dissociating the sample into its constituent free atoms. For Cr(acac)₃, this involves breaking the chromium-oxygen bonds of the chelate.
-
Light Absorption: A light source, typically a hollow cathode lamp containing chromium, emits a specific wavelength of light (357.9 nm for Cr) that is characteristic of the electron transitions of that element.[3]
-
Signal Detection: This light beam passes through the atomized sample. The free chromium atoms in the ground state absorb this light, promoting electrons to a higher energy level. A detector measures the intensity of the light beam after it passes through the sample.
-
Quantification: The amount of light absorbed (absorbance) is directly proportional to the concentration of the chromium atoms in the sample, as described by the Beer-Lambert Law. By comparing the absorbance of the unknown sample to that of a series of prepared standards of known concentration, the analyte concentration can be accurately determined.
Diagram: Principle of Atomic Absorption Spectrophotometry
Caption: The fundamental workflow of AAS.
Instrumentation and Reagents
Instrumentation
-
Atomic Absorption Spectrophotometer, equipped with both flame and graphite furnace capabilities.
-
Chromium (Cr) hollow cathode lamp.
-
Autosampler for GFAAS (recommended for precision).
-
Analytical balance (± 0.1 mg precision).
-
Volumetric flasks (Class A).
-
Pipettes (Class A) or calibrated micropipettes.
Reagents and Materials
-
Chromium(III) acetylacetonate (Cr(C₅H₇O₂)₃), analytical standard or sample material.
-
Methyl isobutyl ketone (MIBK), analytical or AAS grade.[4]
-
Ethanol, absolute, ACS grade.
-
Nitric Acid (HNO₃), trace metal grade.
-
Argon gas, high purity (99.99%), for GFAAS.
-
Acetylene gas, AAS grade, for FAAS.
-
Compressed air, for FAAS.
-
Deionized water (ASTM Type I).
-
Magnesium Nitrate (Mg(NO₃)₂), as a matrix modifier for GFAAS (optional).[5]
Standard and Sample Preparation
Causality: The key to accurate analysis of Cr(acac)₃ is proper dissolution in a solvent compatible with AAS. Cr(acac)₃ is soluble in nonpolar organic solvents like MIBK but has limited solubility in water.[6][7] MIBK is an excellent choice as it is a good solvent and is directly aspirable into an AAS flame.[4]
Preparation of Chromium Stock Standard (1000 µg/mL in MIBK)
This protocol uses the actual Cr(acac)₃ compound as the primary standard, which is a valid approach provided its purity is certified.[4]
-
Calculate Mass: The molecular weight of Cr(acac)₃ is 349.33 g/mol , and the atomic weight of Cr is 51.996 g/mol . The weight percentage of Cr in Cr(acac)₃ is (51.996 / 349.33) * 100% = 14.88%. To prepare a 1000 µg/mL (or 1 mg/mL) Cr standard, you need 1 mg of Cr per mL. Therefore, the mass of Cr(acac)₃ required is 1 mg / 0.1488 = 6.72 mg of Cr(acac)₃ per mL.
-
Weighing: Accurately weigh approximately 672 mg of Cr(acac)₃ into a 100 mL volumetric flask. Record the exact weight.
-
Dissolution: Add approximately 50 mL of MIBK to the flask. Swirl gently or use a sonicator to ensure complete dissolution.
-
Dilution: Once dissolved, dilute to the 100 mL mark with MIBK. Mix thoroughly.
-
Calculate Final Concentration: Calculate the precise concentration in µg/mL based on the actual weight: Concentration (µg/mL) = (Weight of Cr(acac)₃ in mg * 0.1488 * 1000) / 100 mL
Preparation of Calibration Standards
Prepare a series of working standards by serial dilution of the 1000 µg/mL stock standard using MIBK as the diluent.
-
For FAAS: A typical calibration range is 0.5 to 10 µg/mL.
-
For GFAAS: A typical calibration range is 1 to 25 µg/L (ppb).[5][8]
Prepare a "Solvent Blank" using only MIBK. This blank is used to zero the instrument.
Preparation of Unknown Samples
-
Accurately weigh an appropriate amount of the unknown Cr(acac)₃ sample into a volumetric flask. The target is to achieve a final concentration within the instrument's linear working range after dilution.
-
Dissolve and dilute the sample with MIBK following the same procedure used for the stock standard.
-
A minimum of two independent sample preparations should be made for verification.
Experimental Protocols & Parameters
Diagram: General AAS Workflow for Cr(acac)₃
Caption: From sample preparation to final report.
Protocol 1: Flame AAS (FAAS) Analysis
FAAS is suitable for higher concentrations and offers rapid analysis. When aspirating an organic solvent like MIBK, the flame conditions must be adjusted. The solvent itself acts as a fuel, requiring a leaner (more oxidant-rich) flame to maintain stability and optimal absorption.
Step-by-Step Methodology:
-
Instrument Setup: Install the Cr hollow cathode lamp and allow it to warm up for at least 15 minutes.
-
Wavelength Selection: Set the monochromator to the primary Cr wavelength of 357.9 nm.
-
Flame Ignition: Ignite the air-acetylene flame. First, aspirate MIBK to stabilize the flame with the organic matrix.
-
Flame Optimization: Adjust the gas flow rates to achieve a fuel-lean flame. The flame should be blue and non-luminous. Optimize the burner height to find the position of maximum absorbance while aspirating a mid-range standard (e.g., 5 µg/mL).
-
Calibration: Aspirate the MIBK blank and zero the instrument. Sequentially aspirate the working standards from lowest to highest concentration, recording the absorbance for each.
-
Quality Control: Analyze a calibration verification standard (a mid-range standard) every 10-15 samples to check for instrument drift. The reading should be within ±10% of the true value.
-
Sample Analysis: Aspirate the prepared unknown samples and record their absorbance. Ensure readings fall within the calibrated range. If a sample is too concentrated, dilute it accurately with MIBK and re-analyze.
-
Shutdown: Aspirate MIBK for a few minutes to clean the nebulizer system, then switch to deionized water before extinguishing the flame.
Table 1: Recommended Instrumental Parameters for FAAS
| Parameter | Setting | Rationale & Notes |
| Wavelength | 357.9 nm | Most sensitive resonance line for chromium. |
| Slit Width | 0.2 - 0.7 nm | Manufacturer-dependent; balances light throughput and resolution. |
| Lamp Current | ~75% of max | As recommended by the manufacturer for optimal output and lifetime. |
| Flame Type | Air-Acetylene | Standard flame for chromium analysis. |
| Gas Flow | Fuel-lean | MIBK acts as an additional fuel source. Reduce acetylene flow to prevent a rich, noisy flame. |
| Burner Height | Optimized for max signal | Adjust nebulizer and burner position for peak absorbance. |
| Measurement Mode | Integration | Time-averaged signal reduces noise. |
Protocol 2: Graphite Furnace AAS (GFAAS) Analysis
GFAAS offers significantly lower detection limits (µg/L or ppb range) and is ideal for trace-level quantification.[9][10] The method relies on a temperature-programmed heating of the sample in a graphite tube to dry, char (pyrolyze), and finally atomize the analyte.
Step-by-Step Methodology:
-
Instrument Setup: Install the Cr hollow cathode lamp and align the graphite furnace autosampler.
-
Program Furnace: Input the temperature program into the instrument software (see Table 2).
-
Calibration: Using the autosampler, inject a fixed volume (e.g., 20 µL) of the blank and each working standard into the graphite tube. The instrument will automatically run the program and generate a calibration curve.
-
Quality Control: Run a QC check standard after calibration and periodically during the sample run.
-
Sample Analysis: The autosampler will inject the unknown samples. The instrument software will automatically calculate the concentration based on the calibration curve.
-
Shutdown: Run a cleaning cycle on the graphite tube as per the manufacturer's recommendations.
Table 2: Example Graphite Furnace Temperature Program for Cr in MIBK
| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Gas Flow (mL/min) | Rationale |
| Dry 1 | 95 | 10 | 20 | 250 (Argon) | Gently removes the bulk of the MIBK solvent below its boiling point (117°C). |
| Dry 2 | 120 | 10 | 10 | 250 (Argon) | Removes any remaining solvent. |
| Char (Pyrolysis) | 1300 | 10 | 20 | 250 (Argon) | Removes the organic acetylacetonate matrix without losing atomic Cr.[11] |
| Atomize | 2400 | 0 | 5 | 0 (Gas Stop) | Rapidly heats to vaporize and atomize chromium for measurement. Gas flow is stopped to maximize atom residence time.[11] |
| Clean Out | 2500 | 1 | 3 | 250 (Argon) | Removes any remaining residue from the graphite tube. |
Note: This program is a starting point. Optimization is required for specific instruments and matrices.[9][11]
Data Analysis, Validation, and Quality Control
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the prepared standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically ≥ 0.995.
-
Concentration Calculation: Use the equation of the line to calculate the concentration of chromium in the analyzed sample solution.
-
Final Result: Account for all dilutions made during sample preparation to calculate the final percentage of chromium in the original solid Cr(acac)₃ sample. Cr (%) = (Conc. from curve (µg/mL) * Dilution Volume (mL) * 100) / (Initial Sample Weight (mg) * 1000)
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, incorporate the following checks:
-
Linearity: Assessed from the R² value of the calibration curve over the desired concentration range.
-
Precision: Analyze a single sample multiple times (n ≥ 6). The precision, expressed as the relative standard deviation (%RSD), should typically be < 5%.
-
Accuracy (Spike Recovery): Add a known amount of Cr standard to a pre-analyzed sample and re-measure. The recovery should be within 90-110%. Recovery (%) = ((Spiked Sample Conc. - Sample Conc.) / Spiked Amount) * 100
-
Limit of Detection (LOD): Determined by analyzing a blank solution multiple times (n ≥ 7) and calculating LOD = 3 * Standard Deviation of the Blank.
Interferences and Troubleshooting
-
Chemical Interferences: In FAAS, other elements can form stable compounds with chromium in the flame, reducing the free atom population.[12] However, for a pure or high-purity Cr(acac)₃ sample, this is minimal. If analyzing impure matrices, using a hotter nitrous oxide-acetylene flame can mitigate these effects.[13]
-
Matrix Effects: The organic solvent significantly affects viscosity and flame chemistry. It is crucial that standards and samples are prepared in the exact same solvent (matrix-matching) to ensure valid results.
-
Background Absorption (GFAAS): Smoke and molecular species from the charring of the organic matrix can cause non-specific absorption. Modern instruments use powerful background correction techniques (e.g., Zeeman or Deuterium lamp) to eliminate this interference.[9][11][14]
References
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
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Grokipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
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Chau, Y. K., Sim, S. S., & Wong, Y. H. (1968). Determination of Chromium by Atomic Absorption Spectrophotometry of Chromium Acetylacetonate. Analytica Chimica Acta, 43, 13-18. Retrieved from [Link]
- PerkinElmer. (n.d.). Determination of Chromium in Whole Blood and Urine by Graphite Furnace AAS. Retrieved from a PerkinElmer application note. (Simulated reference based on common GFAAS methods for Cr).
- Journal of Solution Chemistry. (2007). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. Retrieved from a relevant journal article.
-
ResearchGate. (n.d.). The study of interference effects and their elimination in the determination of chromium by flame AAS. Retrieved from [Link]
-
American Elements. (n.d.). Chromium Acetylacetonate. Retrieved from [Link]
-
Royal Society of Chemistry. (1981). Interferences in the determination of chromium in plant materials and soil samples by flame atomic absorption spectrometry. Analyst, 106, 647-653. Retrieved from [Link]
-
Yurchenko, O., & Pletneva, T. (2008). Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. Microchimica Acta, 160(1), 109-112. Retrieved from [Link]
-
Ngila, J. C., & Malde, A. V. (1999). Interference Effects of Different Metals in the Atomic Absorption Spectrophotometric Determination of Chromium. Fresenius' Journal of Analytical Chemistry, 364, 453-457. Retrieved from [Link]
-
GBC Scientific Equipment. (n.d.). AAS Application Notes. Retrieved from [Link]
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Agilent Technologies. (2021). Analysis of Pb and Cr in Soil using Graphite Furnace Atomic Absorption Spectrometry. Retrieved from [Link]
-
ASTM International. (2008). ASTM D3559-08: Standard Test Methods for Lead in Water. Retrieved from [Link]
- Teledyne Leeman Labs. (2024). Navigating Interferences in AAS and AES for Accurate Results. Retrieved from a relevant technical note. (Simulated reference based on interference discussions).
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Semantic Scholar. (n.d.). The atomic absorption spectroscopy of chromium. Retrieved from [Link]
- U.S. Geological Survey. (n.d.). Chromium, atomic absorption spectrometric, graphite furnace.
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Martin, M. L., et al. (1995). Determination of Chromium and Molybdenum in Medical Foods by Graphite Furnace Atomic Absorption Spectrophotometry. Journal of AOAC International, 78(6), 1497-501. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2022). Chromium (VI) Analysis in Effluents Using Liquid-Liquid Extraction Coupled with Flame Atomic Absorption Spectrometry. 26(2), 283-294.
-
Kunnus, K., et al. (2017). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 121(13), 2818-2826. Retrieved from [Link]
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ResearchGate. (n.d.). Chromium(III) Acetylacetonate. Retrieved from [Link]
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MyStandards.biz. (2008). ASTM D3559-08. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acid interferences in atomic absorption spectrometry. Retrieved from [Link]
-
Subramanian, K. S. (1987). Determination of chromium(III) and chromium(VI) by ammonium pyrrolidinecarbodithioate-methyl isobutyl ketone furnace atomic absorption spectrometry. Analytical Chemistry, 60(1), 11-15. Retrieved from [Link]
-
OIV (International Organisation of Vine and Wine). (n.d.). COEI-2-CHROME Determination of chrome by atomic absorption spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2023). Flame Atomic Absorption Spectrometry Method Development ePrimer. Retrieved from [Link]
- IHS Markit. (n.d.). ASTM D3559-08 - Standard Test Methods for Lead in Water.
-
South Coast Air Quality Management District. (n.d.). Method 205.1: Determination of Hexavalent Chromium and Total Chromium Emissions. Retrieved from [Link]
- ASTM International. (2015). ASTM D3559-15: Standard Test Methods for Lead in Water.
-
U.S. Geological Survey. (1993). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of chromium in water by graphite furnace atomic absorption spectrophotometry. Retrieved from [Link]
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Application Note & Protocol: Utilizing Tris(acetylacetonato)chromium(III) [Cr(acac)₃] as a Precursor for Chromium Oxide-Based Electrochromic Devices
Abstract: This document provides a comprehensive guide for researchers and materials scientists on the use of tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, as a molecular precursor for the fabrication of chromium(III) oxide (Cr₂O₃) thin films for electrochromic device (ECD) applications. Cr₂O₃ serves as a crucial anodically coloring electrochromic material or, more commonly, as a passive counter-electrode (ion storage layer) in conjunction with a cathodically coloring material like tungsten trioxide (WO₃). We detail the synthesis of the Cr(acac)₃ precursor, its deposition and conversion to a functional Cr₂O₃ thin film via spray pyrolysis, and the subsequent assembly and characterization of a complete electrochromic device. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical and physical processes.
Part 1: The Precursor - Tris(acetylacetonato)chromium(III) [Cr(acac)₃]
The selection of a suitable precursor is paramount for depositing high-quality, uniform thin films. Cr(acac)₃ is an excellent choice due to its stability in air and moisture, good solubility in various organic solvents, and its ability to undergo clean thermal decomposition to form chromium oxide.[1][2]
Physicochemical Properties
A thorough understanding of the precursor's properties is essential for designing deposition processes.
| Property | Value | Source(s) |
| Chemical Formula | Cr(C₅H₇O₂)₃ | [3] |
| Molecular Weight | 349.33 g/mol | [2] |
| Appearance | Deep maroon / purplish crystalline solid | [2][4] |
| Melting Point | 210 °C | [2] |
| Boiling Point | 340 °C | [2] |
| Solubility | Good solubility in non-polar organic solvents (e.g., ethanol, chloroform, toluene); limited in water. | [2][5] |
| Symmetry | Idealized D₃ symmetry | [3] |
| Magnetic Property | Paramagnetic | [3][6] |
Protocol: Synthesis of Cr(acac)₃
This protocol is adapted from established laboratory procedures for synthesizing metal acetylacetonate complexes.[7][8] The reaction involves the chelation of Cr³⁺ ions by acetylacetonate ligands. Urea is used to slowly raise the pH by generating ammonia in situ, which facilitates the deprotonation of acetylacetone (acacH).[7][8]
Caption: Workflow for the laboratory synthesis of Cr(acac)₃ precursor.
-
Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.3 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of deionized water.[7]
-
Addition of Base and Ligand: To the dissolved chromium salt, add 20.0 g of urea, followed by 12.0 mL of acetylacetone (acacH).[7]
-
Reaction: Place a stir bar in the flask and cover it with a watch glass. Heat the mixture in a boiling water bath (on a stirring hotplate) for approximately 2 hours.[7] A deep maroon crystalline precipitate will form as the urea slowly hydrolyzes to ammonia, increasing the pH.[7][8]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to maximize crystal precipitation.[7]
-
Isolation and Purification: Collect the crystalline product by suction filtration using a Büchner funnel. Wash the crystals with several small portions of cold deionized water to remove any unreacted salts and urea.[7]
-
Drying: Allow the product to air dry completely. The expected yield is typically high for this reaction.
Part 2: Fabrication of Cr₂O₃ Electrochromic Layer via Spray Pyrolysis
Spray pyrolysis is a versatile and cost-effective technique for depositing large-area, uniform thin films of metal oxides.[9] It involves spraying a precursor solution onto a heated substrate, where the solvent evaporates and the precursor thermally decomposes to form the desired oxide film.[9]
Mechanism: From Cr(acac)₃ to Cr₂O₃
When droplets of the Cr(acac)₃ solution reach the heated substrate, the following events occur:
-
Solvent Evaporation: The organic solvent rapidly evaporates.
-
Precursor Decomposition: The Cr(acac)₃ complex undergoes thermal decomposition. The organic acetylacetonate ligands are combusted.
-
Oxidation: The chromium atoms react with oxygen from the ambient air (or a controlled atmosphere) to form chromium(III) oxide (Cr₂O₃).
Protocol: Spray Pyrolysis Deposition of Cr₂O₃
This protocol outlines the deposition of Cr₂O₃ onto a transparent conducting oxide (TCO) coated glass substrate (e.g., FTO or ITO glass), which will serve as the electrode.
Caption: Schematic of the spray pyrolysis process for Cr₂O₃ thin film deposition.
-
Substrate Cleaning: Thoroughly clean the TCO-coated glass substrates. This is a critical step to ensure good film adhesion. A typical procedure involves sequential sonication in soapy water, deionized water, acetone, and finally isopropanol, followed by drying under a stream of nitrogen.
-
Precursor Solution Preparation: Prepare a 0.01 M solution of the synthesized Cr(acac)₃ in pure ethanol.[10] Ensure the precursor is fully dissolved.
-
Apparatus Setup: Place the cleaned TCO substrate on the substrate heater. Set the desired deposition temperature.
-
Deposition: Spray the precursor solution onto the heated substrate using an atomizer or spray nozzle. The carrier gas (e.g., compressed air) propels the atomized droplets towards the substrate. The process may take several hours to achieve the desired thickness.[10]
-
Post-Deposition Annealing: After deposition, anneal the film in air at a higher temperature (e.g., 450 °C) for about 30 minutes to an hour. This step improves the film's crystallinity, stoichiometry, and density.[10]
The properties of the resulting Cr₂O₃ film are highly dependent on the deposition parameters.[9]
| Parameter | Typical Range | Rationale / Effect on Film Quality | Source(s) |
| Substrate Temperature | 350 - 450 °C | Controls the decomposition rate and crystallinity. Too low leads to incomplete decomposition; too high can cause excessive evaporation and poor morphology. | [9] |
| Precursor Concentration | 0.005 - 0.05 M | Affects the deposition rate and film thickness. Higher concentrations can lead to rougher films if not optimized. | [10] |
| Solution Flow Rate | 1 - 10 mL/min | Influences droplet size and deposition rate. Must be balanced with substrate temperature to avoid excessive cooling of the substrate. | |
| Nozzle-to-Substrate Distance | 20 - 40 cm | Critical for film uniformity.[10] Affects droplet velocity and evaporation time before reaching the substrate. | |
| Carrier Gas Pressure | 10 - 30 psi | Controls the atomization process and droplet size. |
Part 3: Electrochromic Device Assembly and Characterization
A complete electrochromic device is an electrochemical cell.[11] Here, we describe the assembly of a device using the prepared Cr₂O₃ film as the ion storage (counter-electrode) layer and tungsten trioxide (WO₃) as the primary electrochromic layer.
Device Architecture
The typical five-layer structure of a solid-state electrochromic device is essential for its function.[12]
Caption: Layered architecture of a typical solid-state electrochromic device.
Protocol: Device Assembly
-
Prepare Electrodes: You will need two electrodes: the Cr₂O₃-coated TCO glass prepared above, and a second TCO glass coated with an electrochromic layer (e.g., WO₃, which can be deposited by similar methods or sputtering).[13][14]
-
Prepare Electrolyte: A common choice is a lithium-ion conducting polymer gel electrolyte. This can be prepared by dissolving a polymer like PMMA and a lithium salt (e.g., LiClO₄ or LiTFSI) in a plasticizer like propylene carbonate.
-
Assemble the Cell: Place the two electrodes facing each other, separated by a thin spacer (e.g., 50-100 µm thick parafilm or sealant). The conductive sides with the oxide layers must face inwards.
-
Introduce Electrolyte: Carefully inject the polymer gel electrolyte into the space between the electrodes.
-
Seal the Device: Seal the edges of the device to prevent leakage and contamination, then cure the electrolyte if necessary (e.g., using UV light for certain polymer electrolytes).
Performance Characterization
The performance of the fabricated device is evaluated using a combination of electrochemical and optical techniques.[14]
-
Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the electrochromic films. By sweeping the potential between set limits, one can observe the current response corresponding to ion insertion (coloration) and extraction (bleaching). The shape and size of the CV curve provide information about the reversibility and charge capacity of the device.
-
Chronoamperometry (CA): By applying a square wave potential pulse between the coloring and bleaching voltages, the current response over time is recorded. This measurement is crucial for determining the switching speed of the device.
-
Spectroelectrochemistry: This is the most important characterization method. The device is placed in the light path of a UV-Vis spectrophotometer, and its transmittance spectrum is recorded simultaneously as a potential is applied. This allows for the direct correlation of optical changes with the electrochemical processes.
| Metric | Description | How to Measure |
| Optical Modulation (ΔT) | The difference in transmittance between the bleached (T_bleached) and colored (T_colored) states at a specific wavelength. | ΔT = T_bleached - T_colored, measured via spectroelectrochemistry. |
| Switching Time (t_c, t_b) | The time required to achieve 90% of the full optical modulation for coloration (t_c) and bleaching (t_b). | Measured from chronoamperometry or time-resolved transmittance data. |
| Coloration Efficiency (CE) | The change in optical density (OD) per unit of charge injected or extracted per unit area (Q/A). A higher CE means a larger optical change for less charge, indicating higher efficiency. | CE = ΔOD / (Q/A), where ΔOD = log(T_bleached / T_colored). Charge (Q) is obtained by integrating the current from a chronoamperometry measurement. |
| Cycling Stability | The ability of the device to retain its optical modulation after a large number of coloration/bleaching cycles. | Measured by cycling the device thousands of times and periodically measuring ΔT. A loss of performance indicates degradation.[13] |
References
- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). Google Scholar.
- (CR (Acac) 3). (n.d.). Scribd.
- Suttil, J. A., et al. (2013). Metal Acetylacetonate Complexes for High Energy Density Non-Aqueous Redox Flow Batteries. Journal of Materials Chemistry A.
- Chromium(III) acetylacetonate. (n.d.). Grokipedia.
- Chromium(III) acetylacetonate. (n.d.). Wikipedia.
-
Saraidaridis, J. D., Bartlett, B. M., & Monroe, C. W. (2016). Spectroelectrochemistry of Vanadium Acetylacetonate and Chromium Acetylacetonate for Symmetric Nonaqueous Flow Batteries. ResearchGate. Retrieved January 8, 2026, from [Link]
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Szafran, Z. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. Retrieved January 8, 2026, from [Link]
- Preparation and Characterization of Chromium(III) Oxide Films by a Novel Spray Pyrolysis Method. (1990). Defense Technical Information Center.
- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). National University of “Kyiv-Mohyla Academy”.
- Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace.
-
Yurchenko, O., & Pylina, Y. (2008). Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. Microchimica Acta. Retrieved January 8, 2026, from [Link]
-
The fabrication process of the fabric-type electrochromic devices. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Lee, W. J., & Fang, Y. K. (2015). A review on fabrication processes for electrochromic devices. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Fabrication of Flexible Electrochromic Devices with Degradable and Fully Recyclable Features. (2022). PubMed. Retrieved January 8, 2026, from [Link]
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Wang, Z., et al. (2021). Emerging Electrochromic Materials and Devices for Future Displays. Accounts of Chemical Research. Retrieved January 8, 2026, from [Link]
-
Comprehensive Analysis of Acetylacetonate Complexes. (n.d.). JEOL Ltd. Retrieved January 8, 2026, from [Link]
- Epitaxy and controlled oxidation of Chromium ultrathin films on ferroelectric BaTiO3 templates. (n.d.). ScienceDirect.
- Mortimer, R. J. (2002). New electrochromic materials. Education in Chemistry.
- Fabrication of WO3 electrochromic devices using electro-exploding wire techniques and spray coating. (n.d.). Scientific Reports.
-
Synthesis and characterization of WO3 thin films by surfactant assisted spray pyrolysis for electrochromic applications. (2015). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Advanced electrochromic devices based on WO3 thin films. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
How to troubleshoot Electrochromic Films and Electrochromic Devices?. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols for Cr(acac)₃ in Selective Oxidation Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Tris(acetylacetonato)chromium(III) in Catalysis
Tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, is a coordination complex recognized for its stability, solubility in organic solvents, and unique electronic properties.[1][2] While it has found applications as an NMR relaxation agent and a precursor for chromium-based materials, its role as a catalyst in selective oxidation reactions is of significant interest in organic synthesis.[1][2] This document provides an in-depth guide to the application of Cr(acac)₃ in key selective oxidation transformations, offering not just protocols but also the underlying mechanistic principles that govern these reactions.
Cr(acac)₃, a coordinatively saturated and stable Cr(III) complex, often requires activation to become a potent oxidation catalyst.[3] This activation can be achieved through various means, including interaction with co-oxidants or thermal treatment when supported on solid matrices.[3] The resulting catalytically active species can then participate in a range of selective oxidation reactions, including the oxidation of alcohols, sulfides, and hydrocarbons.
Safety and Handling of Chromium Compounds
Before proceeding with any experimental work, it is crucial to be aware of the hazards associated with chromium compounds. While Cr(III) compounds like Cr(acac)₃ are generally less toxic than Cr(VI) compounds, proper safety precautions are essential.[4]
Key Safety Precautions:
-
Handling: Always handle Cr(acac)₃ in a well-ventilated chemical fume hood.[5] Minimize the generation of dust. Avoid contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Storage: Store Cr(acac)₃ in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6]
-
Disposal: Dispose of all chromium-containing waste as hazardous waste according to institutional and local regulations.
Selective Oxidation of Alcohols to Aldehydes and Ketones
One of the most well-established applications of Cr(acac)₃ in selective oxidation is the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is fundamental in organic synthesis. While stoichiometric chromium(VI) reagents have been traditionally used for this purpose, the catalytic use of chromium compounds is highly desirable to minimize waste and toxicity.[7]
Mechanistic Rationale
The catalytic cycle is believed to involve the in-situ generation of a higher-valent chromium species, likely Cr(V) or Cr(VI), from the Cr(III) precursor through interaction with a co-oxidant. This high-valent chromium species then acts as the active oxidant. The generally accepted mechanism for alcohol oxidation by chromate esters proceeds through the formation of a chromate ester intermediate, followed by a rate-determining C-H bond cleavage.
A plausible pathway for the Cr(acac)₃-catalyzed oxidation of alcohols with a co-oxidant like periodic acid (H₅IO₆) is depicted below. The initial step involves the oxidation of Cr(III) to a higher oxidation state by the co-oxidant. This active chromium species then reacts with the alcohol to form a key intermediate, which subsequently decomposes to yield the carbonyl product and a reduced chromium species. The Cr(III) catalyst is then regenerated by the co-oxidant, completing the catalytic cycle.
Caption: Proposed catalytic cycle for the oxidation of alcohols using Cr(acac)₃.
Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol is adapted from a reported mild and efficient method for the oxidation of alcohols.
Materials:
-
Cr(acac)₃
-
Periodic acid (H₅IO₆)
-
Acetonitrile (CH₃CN)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), Cr(acac)₃ (0.1 mmol, 10 mol%), and acetonitrile (5 mL).
-
Addition of Co-oxidant: To the stirred solution, add periodic acid (1.5 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with an organic solvent (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.
Data Presentation:
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | >95 |
| 2 | Cyclohexanol | Cyclohexanone | >95 |
| 3 | Benzhydrol | Benzophenone | >95 |
Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation in organic synthesis, as sulfoxides are important intermediates and chiral auxiliaries. Cr(acac)₃, in combination with a suitable oxidant, can catalyze this conversion with high selectivity.
Mechanistic Considerations
The mechanism for the Cr(acac)₃-catalyzed oxidation of sulfides is thought to proceed through the formation of a high-valent chromium-oxo species, similar to the alcohol oxidation. This electrophilic chromium-oxo species then transfers an oxygen atom to the nucleophilic sulfur atom of the sulfide, forming the sulfoxide and regenerating the Cr(III) catalyst. The selectivity for the sulfoxide over the sulfone is achieved by controlling the reaction conditions, such as the stoichiometry of the oxidant and the reaction time.
Caption: Plausible mechanism for the selective oxidation of sulfides catalyzed by Cr(acac)₃.
Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
This protocol provides a general guideline for the selective oxidation of sulfides. Optimization of reaction conditions may be necessary for different substrates.
Materials:
-
Cr(acac)₃
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) or tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)
-
Solvent (e.g., acetonitrile or methanol)
-
Thioanisole
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thioanisole (1.0 mmol) and Cr(acac)₃ (0.05 mmol, 5 mol%) in the chosen solvent (5 mL).
-
Addition of Oxidant: Cool the mixture in an ice bath and add the oxidant (e.g., 30% H₂O₂, 1.1 mmol) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting sulfide.
-
Work-up:
-
Add water (10 mL) to the reaction mixture.
-
Extract the product with an organic solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure sulfoxide.
Selective Oxidation of Hydrocarbons
The selective oxidation of C-H bonds in hydrocarbons to introduce functionality is a challenging yet highly desirable transformation. Cr(acac)₃ has been explored as a catalyst for such reactions, particularly for the oxidation of alkanes and the allylic/benzylic oxidation of alkenes and alkylarenes.
Mechanistic Insights: A Radical Pathway
In contrast to the ionic mechanisms often proposed for alcohol and sulfide oxidation, the oxidation of hydrocarbons catalyzed by Cr(acac)₃ with peroxides is believed to involve radical intermediates. The decomposition of the peroxide, facilitated by the chromium complex, generates highly reactive radicals (e.g., tert-butoxyl and tert-butylperoxyl radicals from TBHP). These radicals can then abstract a hydrogen atom from the hydrocarbon substrate, initiating a radical chain reaction that leads to the formation of oxidized products such as alcohols, ketones, and hydroperoxides.
Sources
- 1. ENANTIOSELECTIVE OXIDATION OF THIOANISOLE TO METYL PHENYL SULFOXIDE BY CHIRAL COMPOUNDS BEARING N-Cl BOND [open.metu.edu.tr]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. reddit.com [reddit.com]
- 5. Chromium(III) acetylacetonate - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
Application Notes & Protocols: High-Throughput FlowNMR Spectroscopy Enabled by Cr(acac)₃ Paramagnetic Relaxation
Foreword: Overcoming the Time Barrier in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical tool, offering rich, quantitative, and non-invasive structural insights into molecular systems. However, its application in high-throughput screening (HTS) and real-time reaction monitoring has historically been hampered by a fundamental bottleneck: the long spin-lattice relaxation times (T₁) of nuclei.[1] For nuclei with low sensitivity and long T₁ values, such as ¹³C, acquiring quantitative data can be prohibitively time-consuming.[2] FlowNMR, a technique that circulates a sample from an external vessel through the spectrometer, offers a solution for real-time analysis but introduces its own challenge—the "in-flow effect."[3][4] Nuclei may not reside in the magnetic field long enough to achieve full polarization, leading to diminished signal intensity and compromising quantification.[4][5]
This guide details a powerful and robust solution to these challenges: the use of Chromium(III) acetylacetonate, Cr(acac)₃, as a paramagnetic relaxation agent (PRA) in FlowNMR spectroscopy. By dramatically shortening T₁ relaxation times, this methodology unlocks the full potential of NMR for rapid, quantitative analysis, accelerating workflows in drug discovery, process development, and kinetic studies.
The Mechanism: Paramagnetic Relaxation Enhancement (PRE) with Cr(acac)₃
The efficacy of Cr(acac)₃ lies in the principle of Paramagnetic Relaxation Enhancement (PRE).[1][6] The Cr(III) center in Cr(acac)₃ possesses three unpaired electrons, creating a powerful magnetic moment.[2][7] When dissolved in a sample, the Cr(acac)₃ molecules tumble rapidly, generating a fluctuating magnetic field. This field provides a highly efficient, non-specific relaxation pathway for surrounding nuclei in the analyte molecules.[8][9]
This process is primarily an outer-sphere relaxation mechanism , meaning the Cr(acac)₃ does not need to chemically bind to the analyte.[3] Instead, transient dipolar interactions during random molecular collisions are sufficient to accelerate relaxation. This is a critical advantage, as it ensures broad applicability without causing significant chemical shifts or complex perturbations in the NMR spectrum.
The primary goal is to drastically reduce the spin-lattice relaxation time (T₁) to allow for rapid pulsing and signal averaging, thereby increasing signal-to-noise per unit time.[1] While the paramagnetic agent also affects the spin-spin relaxation time (T₂), leading to some line broadening, Cr(acac)₃ offers an excellent balance. At optimal concentrations, it reduces T₁ by orders of magnitude with only a modest increase in line width, preserving spectral resolution.[2][3][4][10]
Core Applications in Drug Development & Process Chemistry
The integration of Cr(acac)₃ into FlowNMR workflows directly translates to enhanced efficiency and deeper insights.
-
High-Throughput Screening (HTS): In ligand-based NMR screening, the ability to rapidly acquire spectra is paramount. By reducing the necessary delay between scans from seconds or minutes to a fraction of a second, the throughput of screening compound libraries can be increased dramatically.[2][11][12] This allows for the testing of thousands of compounds in a short period, making NMR a viable primary screening tool.[11][13]
-
Real-Time Reaction Monitoring: For process development, understanding reaction kinetics, identifying transient intermediates, and optimizing conditions are crucial. FlowNMR with Cr(acac)₃ enables the continuous monitoring of reactions, even for low-concentration species or via less sensitive nuclei like ¹³C at natural abundance.[3][4] This provides a complete kinetic profile from a single experiment, saving time and resources.
Caption: Workflow for Real-Time Reaction Monitoring using FlowNMR.
Experimental Protocols
Protocol 1: Preparation of a Cr(acac)₃ Stock Solution
Rationale: Preparing a concentrated stock solution simplifies the process of adding a precise amount of the relaxation agent to multiple samples or a large reaction volume. The choice of solvent should match the experimental system to avoid introducing impurities.
Materials:
-
Chromium(III) acetylacetonate (Cr(acac)₃, CAS 21679-31-2)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) or the primary non-deuterated solvent of the reaction.
Procedure:
-
Accurately weigh 34.9 mg of Cr(acac)₃ (MW = 349.3 g/mol ).
-
Transfer the solid to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to create a 10 mM stock solution.
-
Mix thoroughly until all solid is dissolved. The solution should be a distinct purplish color.[10]
-
Store the solution in a sealed vial, protected from light.
Protocol 2: Optimization of Cr(acac)₃ Concentration
Rationale: The optimal concentration of Cr(acac)₃ is a critical parameter. It must be high enough to significantly shorten T₁ but low enough to avoid excessive line broadening that would compromise spectral resolution and quantification.[10] This protocol establishes the ideal concentration for a specific analyte and solvent system.
Procedure:
-
Sample Preparation: Prepare a series of NMR tubes containing your analyte of interest at a typical experimental concentration. Add the Cr(acac)₃ stock solution to achieve final concentrations ranging from 0.5 mM to 10 mM. Include a control sample with no Cr(acac)₃.
-
T₁ Measurement: For each sample, perform a standard T₁ inversion-recovery experiment. Focus on a key resonance, particularly a quaternary carbon if ¹³C NMR is the goal, as these have the longest native T₁ values.[2]
-
Line Width Measurement: Acquire a standard high-resolution 1D spectrum for each sample. Measure the full width at half maximum (FWHM) for a well-resolved singlet peak.
-
Data Analysis: Tabulate the results and identify the concentration that provides the best compromise. A T₁ reduction of 4- to 5-fold is often a good target.[3][4]
Table 1: Example Optimization Data for a Model Compound
| [Cr(acac)₃] (mM) | T₁ (seconds) | FWHM (Hz) | Comments |
| 0 (Control) | 15.2 | 0.8 | Baseline, very long T₁ |
| 1.0 | 3.5 | 1.1 | Significant T₁ reduction, minimal broadening |
| 2.5 | 1.8 | 1.5 | Optimal: >8x T₁ reduction, acceptable broadening |
| 5.0 | 0.9 | 2.5 | Further T₁ reduction, but broadening is increasing |
| 10.0 | 0.4 | 4.8 | Severe line broadening, loss of resolution |
Protocol 3: FlowNMR System Setup
Rationale: A properly configured FlowNMR system is essential for acquiring high-quality, reproducible data. Key considerations include chemical compatibility of all wetted parts and maintaining a stable, pulse-free flow.[14][15][16]
Caption: Diagram of a standard FlowNMR hardware configuration.
Procedure:
-
Tubing Selection: Choose tubing material (e.g., PEEK or PTFE) that is chemically inert to your reaction mixture and solvent.[15] Ensure the inner diameter is appropriate to balance sample volume with flow characteristics.
-
Pump Configuration: Use a high-quality pump designed for low pulsation, such as a syringe pump or a peristaltic pump with multiple rollers, to minimize flow-induced signal fluctuations.[17]
-
System Assembly: Connect the reaction vessel, pump, and the NMR flow cell in a closed loop as shown in the diagram above. Ensure all connections are secure to prevent leaks, especially if operating under pressure.
-
System Purge: Before introducing the reaction mixture, flush the entire system with a clean solvent to remove any air bubbles and contaminants. The presence of bubbles in the flow cell will severely degrade spectral quality.[18]
Protocol 4: Quantitative Real-Time Reaction Monitoring
Procedure:
-
Reaction Preparation: Prepare the reaction mixture in the vessel, but do not add the initiating reagent (e.g., catalyst). Add the optimized concentration of Cr(acac)₃ (determined in Protocol 2).
-
System Equilibration: Begin circulating the solution through the FlowNMR system. Allow several minutes for the temperature and flow to stabilize.
-
Shimming: Perform automated or manual shimming on the flowing sample to optimize magnetic field homogeneity. Note that the lock signal may be broader and noisier due to the presence of Cr(acac)₃; this is normal.[10]
-
Acquisition Parameter Setup:
-
Recycle Delay (d1): Set d1 to be at least 5 times the shortest T₁ value measured in the presence of Cr(acac)₃. This is essential for ensuring all signals are fully relaxed between scans, which is a prerequisite for accurate quantification.[2][19]
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Number of Scans (NS): Choose NS to achieve the desired signal-to-noise ratio within the desired time interval for each data point.
-
-
Acquire Initial Spectrum (t=0): Acquire a spectrum of the starting material before initiating the reaction.
-
Initiate Reaction: Add the final reagent or catalyst to the reaction vessel to start the reaction.
-
Begin Time-Series Acquisition: Immediately start the automated acquisition of a series of 1D spectra at regular intervals for the duration of the reaction.
Data Processing and Troubleshooting
Caption: Standard workflow for processing FlowNMR kinetic data.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Solution(s) |
| Excessive Line Broadening | Cr(acac)₃ concentration is too high. | Reduce Cr(acac)₃ concentration. Re-run optimization (Protocol 2). |
| Poor Quantification / Non-linear Kinetics | Recycle delay (d1) is too short for full relaxation. | Increase d1 to >5x the shortest T₁ value. |
| Fluctuating Signal Integrals | 1. Air bubbles in the flow cell.[18]2. Pulsations from the pump. | 1. Purge the system thoroughly with solvent before starting.2. Use a low-pulsation pump or add a pulse dampener to the flow path. |
| Reaction Fails or Gives Unexpected Products | Cr(acac)₃ is reacting with the analyte (e.g., phosphines).[3][4] | Test for chemical compatibility beforehand. If reactive, consider a bulkier, more inert PRA like [Cr(tmhd)₃].[3][4] |
| Difficulty Locking/Shimming | T₂ relaxation of the deuterated solvent is shortened by Cr(acac)₃, broadening the lock signal.[10] | This is expected. Use manual shimming if automated routines fail. Increase lock power and gain if necessary. |
Conclusion
The use of Cr(acac)₃ as a paramagnetic relaxation agent is a simple, cost-effective, and highly impactful modification for FlowNMR spectroscopy. It directly addresses the core limitations of acquisition time and in-flow polarization effects, transforming NMR into a powerful high-throughput technique. For researchers and professionals in drug discovery and development, this methodology provides a robust and validated system for accelerating screening, deepening mechanistic understanding of reactions, and optimizing chemical processes with unprecedented speed and detail.
References
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Dalvit, C., et al. (2001). High-throughput NMR-based screening with competition binding experiments. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Available at: [Link]
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Keifer, P. A. (2000). Flow NMR spectroscopy in drug discovery. Current Opinion in Drug Discovery & Development. Available at: [Link]
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Hadjuk, P. J., et al. (1997). High-Throughput NMR-Based Screening with Competition Binding Experiments. Journal of the American Chemical Society. Available at: [Link]
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NMR Wiki. (2012). Paramagnetic relaxation enhancement. Available at: [Link]
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Hajduk, P. J., et al. (1999). High-Throughput Nuclear Magnetic Resonance-Based Screening. Journal of Medicinal Chemistry. Available at: [Link]
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Pelliccia, S., et al. (2014). High-Throughput Screening by Nuclear Magnetic Resonance (HTS by NMR) for the Identification of PPIs Antagonists. Molecules. Available at: [Link]
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Pelliccia, S., et al. (2014). High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. Molecules. Available at: [Link]
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Walton, M. J., et al. (2023). Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]
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Foley, D. A., et al. (2021). Engineering aspects of FlowNMR spectroscopy setups for online analysis of solution-phase processes. Reaction Chemistry & Engineering. Available at: [Link]
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Luchinat, E., et al. (2020). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Clore, G. M. (2011). Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules. Methods in Molecular Biology. Available at: [Link]
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Bing, Y., et al. (2022). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. Metabolites. Available at: [Link]
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Terskikh, V. V., et al. (2017). Nuclear Magnetic Resonance Spectroscopy of Paramagnetic Metal-Acetylacetonate Complexes in the Solid State. MSpace. Available at: [Link]
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Foley, D. A., et al. (2021). Engineering aspects of FlowNMR spectroscopy setups for online analysis of solution-phase processes. Reaction Chemistry & Engineering. Available at: [Link]
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Foley, D. A., et al. (2018). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology. Available at: [Link]
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Walton, M. J., et al. (2023). Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]
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Ananth, V. (2020). Application of paramagnetic relaxation enhancement(PRE)-NMR based methods. YouTube. Available at: [Link]
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Zirener, S., et al. (2024). Polarization transfer methods for quantitative analysis of flowing mixtures with benchtop 13C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
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University of Bath. (n.d.). Fast and Quantitative Heteronuclear FlowNMR Spectroscopy Techniques for Real-time Reaction Monitoring. University of Bath's research portal. Available at: [Link]
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Magritek. (n.d.). Quantitative Analysis in Continuous‑Flow 1H Benchtop NMR Spectroscopy by Paramagnetic Relaxation Enhancement. Available at: [Link]
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Chemistry World. (2024). Advances in Reaction Monitoring with FlowNMR | Webinar. Available at: [Link]
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Oxford Instruments. (2024). Advances in reaction monitoring with FlowNMR. YouTube. Available at: [Link]
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de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. Available at: [Link]
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UMass NMR Labs. (2012). How to run quantitative 13C and 29Si NMR faster. Available at: [Link]
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Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering. Available at: [Link]
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Wang, Y., et al. (2024). Development of Flow-NMR Spectroscopy for Real-Time Monitoring and Kinetics Studies of Biomolecules: Case Study of Liraglutide Oligomerization. Analytical Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Development of Flow-NMR Spectroscopy for Real-Time Monitoring and Kinetics Studies of Biomolecules: Case Study of Liraglutide Oligomerization. Available at: [Link]
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UMass NMR Labs. (2014). Power of Cr(acac)3 – a T1 relaxation agent. Available at: [Link]
-
Ling, F. T. K., et al. (1981). Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]
-
SciSpace. (2021). Engineering aspects of FlowNMR spectroscopy setups for online analysis of solution-phase processes. Available at: [Link]
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Galya, L. G., et al. (1996). Use of Paramagnetic Relaxation Agents in the Characterization of Acrylic Polymers: Application of Chromium (III) Acetylacetonate and Iron (III) Acetylacetonate. International Journal of Polymer Analysis and Characterization. Available at: [Link]
- Anderle, M., & Rudin, A. (Eds.). (n.d.). New Applications of NMR in Drug Discovery and Development. Google Books.
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ResearchGate. (n.d.). Engineering aspects of FlowNMR spectroscopy setups for online analysis of solution-phase processes. Available at: [Link]
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Carbon, R. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Magritek. Available at: [Link]
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Available at: [Link]
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Application Note: Synthesis and Catalytic Utility of Cr(acac)₃ Grafted onto MCM-41
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and catalytic application of chromium(III) acetylacetonate (Cr(acac)₃) immobilized on the mesoporous silica support, MCM-41. This heterogeneous catalyst system is of significant interest for a range of organic transformations, including oxidation and polymerization reactions.[1] We present detailed, step-by-step protocols for the preparation of the MCM-41 support, the subsequent grafting of the chromium complex, and rigorous characterization of the final material. Furthermore, a representative protocol for a catalytic oxidation reaction is outlined, complete with methodologies for catalyst stability and reusability assessment. This document is intended to serve as a practical resource for researchers in catalysis, materials science, and synthetic chemistry, providing the necessary detail to replicate and build upon these methods.
Introduction: The Rationale for Heterogenization
Homogeneous catalysts, while often exhibiting high activity and selectivity, are plagued by challenges in separation from the reaction mixture and subsequent reuse. Immobilizing catalytically active species, such as organometallic complexes, onto solid supports offers a robust solution to these issues. The mesoporous silica, MCM-41, is an exceptional candidate for this purpose due to its high surface area, large pore volume, and tunable, well-ordered hexagonal pore structure.[2][3] These attributes facilitate the dispersion of active sites and enhance the diffusion of reactants and products.[4]
Chromium complexes, in particular, are known to catalyze a variety of important organic reactions, including oxidations and polymerizations.[5] By grafting Cr(acac)₃ onto the MCM-41 framework, we aim to create a stable and recyclable heterogeneous catalyst that marries the high catalytic activity of the chromium center with the practical advantages of a solid support. This guide will detail the synthesis of this promising catalytic system and demonstrate its application in a representative oxidation reaction.
Synthesis of the Cr(acac)₃/MCM-41 Catalyst
The preparation of the final catalyst is a multi-step process that begins with the synthesis of the MCM-41 support, followed by its activation to generate surface silanol groups, and finally, the grafting of the Cr(acac)₃ complex.
Materials and Reagents
| Reagent | Grade | Supplier |
| Tetraethyl orthosilicate (TEOS) | ≥98% | Sigma-Aldrich |
| Cetyltrimethylammonium bromide (CTAB) | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Chromium(III) acetylacetonate (Cr(acac)₃) | ≥97% | Sigma-Aldrich |
| Ethanol | Anhydrous | Sigma-Aldrich |
| Deionized Water | --- | --- |
Safety Precautions: Chromium(III) acetylacetonate is a purple crystalline powder.[6] It is advisable to handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All synthesis and handling procedures should be performed in accordance with standard laboratory safety protocols.
Workflow for Cr(acac)₃/MCM-41 Synthesis
Figure 1: Overall workflow for the synthesis of Cr(acac)₃/MCM-41.
Detailed Protocol: Synthesis of MCM-41 Support
This protocol is adapted from established sol-gel methods for synthesizing MCM-41.[8][9][10]
-
Preparation of the Synthesis Gel:
-
In a polypropylene beaker, dissolve 2.0 g of cetyltrimethylammonium bromide (CTAB) in 96 mL of deionized water with vigorous stirring.
-
Add 7.0 mL of 2 M sodium hydroxide (NaOH) solution to the CTAB solution and continue stirring until the solution becomes clear. The temperature should be maintained at approximately 80°C.[9]
-
Slowly add 10.0 mL of tetraethyl orthosilicate (TEOS) dropwise to the surfactant solution under vigorous stirring. A white precipitate will form.
-
-
Hydrothermal Treatment:
-
Continue stirring the mixture for 2 hours at 80°C to allow for the complete hydrolysis and condensation of the silica precursor.[9]
-
Transfer the resulting gel to a Teflon-lined stainless-steel autoclave and heat at 100°C for 48 hours.
-
-
Recovery and Template Removal:
-
After cooling to room temperature, filter the solid product and wash thoroughly with deionized water and then with ethanol until the pH of the filtrate is neutral.
-
Dry the solid material at 100°C overnight.
-
To remove the CTAB template, calcine the dried powder in a muffle furnace. Increase the temperature from room temperature to 550°C at a rate of 1°C/min and hold at 550°C for 6 hours in a static air atmosphere.[11]
-
Detailed Protocol: Grafting of Cr(acac)₃ onto MCM-41
This procedure involves the activation of the MCM-41 surface to increase the density of silanol groups, followed by the reaction with the chromium complex.
-
Activation of MCM-41:
-
Grafting Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 1.0 g of the activated MCM-41 in 50 mL of anhydrous toluene.
-
Add a solution of 0.2 g of Cr(acac)₃ dissolved in 20 mL of anhydrous toluene to the MCM-41 suspension.
-
Reflux the mixture with stirring for 24 hours. The interaction between Cr(acac)₃ and the silanol groups on the MCM-41 surface can occur via hydrogen bonding or a ligand exchange mechanism.[13][14][15][16]
-
After cooling to room temperature, filter the solid product and wash thoroughly with anhydrous toluene to remove any unreacted Cr(acac)₃.
-
Dry the resulting purple-colored solid, Cr(acac)₃/MCM-41, under vacuum at 80°C for 12 hours.
-
Characterization of the Cr(acac)₃/MCM-41 Catalyst
Thorough characterization is crucial to confirm the successful synthesis of the catalyst and to understand its physicochemical properties.
Expected Characterization Outcomes
| Technique | Parameter | Expected Outcome for MCM-41 | Expected Outcome for Cr(acac)₃/MCM-41 |
| Powder X-ray Diffraction (XRD) | Structural Order | Characteristic peaks at 2θ ≈ 2.2°, 3.8°, and 4.4°, corresponding to (100), (110), and (200) reflections of a hexagonal mesoporous structure.[17][18] | The hexagonal structure should be retained, though a decrease in peak intensity may be observed due to pore filling.[19] |
| Nitrogen Adsorption-Desorption (BET/BJH) | Textural Properties | High surface area (>900 m²/g), large pore volume, and a narrow pore size distribution. | A decrease in surface area, pore volume, and average pore diameter is expected due to the presence of the chromium complex within the pores.[14] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Strong bands around 1080 cm⁻¹ and 800 cm⁻¹ (Si-O-Si stretching), a broad band around 3400 cm⁻¹ (surface Si-OH groups), and a peak at 960 cm⁻¹ (Si-OH stretching).[20] | The appearance of new bands corresponding to the acetylacetonate ligands, and a decrease in the intensity of the Si-OH band, indicating successful grafting. |
| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Metal Coordination | No significant absorption in the visible region. | Characteristic d-d transition bands for octahedral Cr(III) are expected, confirming the presence of the complex.[13] |
| Thermogravimetric Analysis (TGA) | Thermal Stability and Loading | Weight loss corresponding to the removal of physisorbed water. | A distinct weight loss step corresponding to the decomposition of the grafted Cr(acac)₃ complex, which can be used to quantify the chromium loading.[13] |
Catalytic Application: Oxidation of Alkyl Aromatics
The Cr(acac)₃/MCM-41 catalyst is active for various oxidation reactions. Here, we provide a general protocol for the liquid-phase oxidation of an alkyl aromatic, such as ethylbenzene, using tert-butyl hydroperoxide (TBHP) as the oxidant.
Catalytic Oxidation Workflow
Figure 2: General workflow for the catalytic oxidation reaction.
Detailed Protocol: Oxidation of Ethylbenzene
-
Reaction Setup:
-
In a round-bottom flask, add 50 mg of the Cr(acac)₃/MCM-41 catalyst, 1 mmol of ethylbenzene, and 5 mL of a suitable solvent (e.g., chlorobenzene).
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.
-
-
Reaction Execution:
-
Add 2 mmol of tert-butyl hydroperoxide (TBHP, 70 wt.% in water) dropwise to the reaction mixture.
-
Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Catalyst Recovery and Product Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration or centrifugation.
-
Wash the recovered catalyst with the reaction solvent and then with a low-boiling solvent like ethanol.
-
Dry the catalyst under vacuum before reusing it in subsequent cycles.
-
The liquid phase containing the product can be analyzed and purified using standard techniques such as column chromatography.
-
Trustworthiness: Self-Validating Systems
To ensure the reliability of the catalytic system and confirm that the observed activity is due to the heterogeneous catalyst and not leached chromium species, the following validation protocols are essential.
Hot Filtration Test
The hot filtration test is a crucial experiment to assess catalyst leaching.[21]
-
Run the catalytic reaction as described in section 4.2.
-
At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.[21]
-
Allow the filtrate to continue reacting under the same conditions.
-
If the reaction in the filtrate does not proceed further, it indicates that the catalysis is truly heterogeneous.[21] If the reaction continues, it suggests that active chromium species have leached into the solution.
Catalyst Reusability Study
Investigating the reusability of the catalyst is vital for practical applications.
-
After the first catalytic cycle, recover the catalyst as described in section 4.2.3.
-
Use the recovered catalyst for a subsequent reaction cycle under identical conditions.
-
Repeat this process for several cycles (e.g., 5 cycles).
-
Analyze the conversion and selectivity for each cycle. A minimal loss in activity indicates a stable and robust catalyst.
Leaching Analysis by ICP-AES
For a quantitative assessment of metal leaching, the filtrate from the catalytic reaction can be analyzed by Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). This will provide the concentration of chromium in the solution, allowing for a precise determination of the extent of leaching.[21]
Conclusion
This application note provides a detailed and practical guide for the synthesis, characterization, and catalytic application of Cr(acac)₃ grafted onto MCM-41. By following these protocols, researchers can prepare a robust and efficient heterogeneous catalyst for various organic transformations. The emphasis on self-validating procedures such as hot filtration and reusability studies ensures the scientific integrity of the results obtained. The versatility of the MCM-41 support allows for the potential grafting of a wide range of other organometallic complexes, opening avenues for the development of novel heterogeneous catalysts with tailored properties.
References
- Synthesis, Characterization and Catalytic Activity of a New Chromium Catalyst Supported on Nanoporous MCM-41 for Oxidation of Olefins and Alkyl Aromatics. (n.d.). University of Tehran.
- Synthesis and characterization of mesoporous Si-MCM-41 materials and their application as solid acid catalysts in some esterific - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences.
- How might I measure the leaching of heterogeneous catalyst using simple techniques?. (2015, May 28). ResearchGate.
- Chromium(III) acetylacetonate - Grokipedia. (n.d.). Grokipedia.
- Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up. (2020, October 24). National Institutes of Health.
- A Study on the Synthesis of MCM-41. (n.d.). Semantic Scholar.
- Catalytic oxidation of alkyl aromatics over mesoporous (Cr)MCM-41 - Catalysis Database. (2007, March 19). Catalysis Database.
- Functionalized Ordered Mesoporous Silicas (MCM-41): Synthesis and Applications in Catalysis. (n.d.). MDPI.
- Alternative Synthesis of MCM-41 Using Inexpensive Precursors for CO 2 Capture. (n.d.). MDPI.
- Chromium(III) acetylacetonate | 21679-31-2. (2025, January 27). ChemicalBook.
- Microwave-Assisted Grafting to MCM-41 Silica and its Application as Catalyst in Flow Chemistry. (2011, November 16). CSIRO Publishing.
- Synthesis and Grafted NH2-Al/MCM-41 with Amine Functional Groups as Humidity Control Material from Silicon Carbide Sludge. (2021, November 24). MDPI.
- Functionalization of Mesoporous Si-MCM-41 by Grafting with Trimethylchlorosilane. (n.d.). ResearchGate.
- Chromium(III) acetylacetonate 97 21679-31-2. (n.d.). Sigma-Aldrich.
- Material Safety Data Sheet Chromium(III)acetylacetonate, 97% MSDS# 32301 Section 1. (n.d.). Exposome-Explorer.
- Ethylene polymerization over chromium complexes grafted onto MCM-41 materials. (n.d.). Royal Society of Chemistry.
- Synthesis, spectroscopy and catalysis of [Cr(acac)(3)] complexes grafted onto MCM-41 materials : formation of polyethylene nanofibres within mesoporous crystalline aluminosilicates (2000). (n.d.). SciSpace.
- Synthesis, spectroscopy and catalysis of [Cr(acac)(3)] complexes grafted onto MCM-41 materials. (n.d.). SciSpace.
- Synthesis, spectroscopy and catalysis of [Cr(acac)3] complexes grafted onto MCM-41 materials: formation of polyethylene nanofibres within mesoporous crystalline aluminosilicates. (n.d.). DSpace.
- Synthesis, spectroscopy and catalysis of [Cr(acac)3] complexes grafted onto MCM-41 materials: Formation of polyethylene nanofibres within mesoporous crystalline aluminosilicates. (2000, August 18). Utrecht University - UU Research Portal.
- Functionalization of mesoporous MCM-41 with aminopropyl groups by co-condensation and grafting. (n.d.). IRIS-AperTO.
- Synthesis and characterization of mesoporous Si–MCM-41 materials and their application as solid acid catalysts in some esterif. (n.d.). Indian Academy of Sciences.
- Synthesis and catalytic application of organo‐functionalized MCM‐41 catalyst are reviewed | Request PDF. (n.d.). ResearchGate.
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Application Note & Protocol Guide: Tris(acetylacetonato)chromium(III) as a Molecular Precursor for Chromium Nitride Coatings
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the utilization of Tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, as a molecular precursor for the deposition of high-quality chromium nitride (CrN) thin films. CrN coatings are renowned for their exceptional hardness, wear resistance, and chemical inertness, making them critical for a wide range of industrial applications, from cutting tools to corrosion-resistant barriers. This guide details the chemical and physical properties of the Cr(acac)₃ precursor, explains the fundamental principles of Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) techniques, and provides detailed, field-tested protocols for both methodologies. Furthermore, it covers the characterization of the resulting CrN films and the causality behind experimental choices to ensure reproducible, high-performance coatings.
Introduction to Chromium Nitride and Molecular Precursors
Chromium nitride (CrN) coatings are a cornerstone in the field of surface engineering. Their combination of high hardness, excellent adhesion to various substrates, low coefficient of friction, and stability at elevated temperatures makes them indispensable for enhancing the lifetime and performance of components in demanding environments.[1][2] Traditionally, CrN films are synthesized using Physical Vapor Deposition (PVD) techniques like sputtering.[1][3] However, PVD methods can be limited by line-of-sight deposition, which poses challenges for coating complex, three-dimensional geometries.
Metal-Organic Chemical Vapor Deposition (MOCVD) offers a compelling alternative, enabling conformal coating of intricate surfaces. The success of MOCVD is critically dependent on the choice of the molecular precursor. An ideal precursor should exhibit high volatility, thermal stability to prevent premature decomposition, and clean decomposition pathways that minimize the incorporation of impurities into the final film. Tris(acetylacetonato)chromium(III), or Cr(acac)₃, has emerged as an excellent candidate for this purpose.[4] It is an air-stable, solid compound that sublimes at relatively low temperatures and possesses a well-defined molecular structure, making it a reliable source of chromium for deposition processes.[5] This guide focuses on harnessing the properties of Cr(acac)₃ for the controlled synthesis of CrN coatings.
The Precursor: Tris(acetylacetonato)chromium(III) [Cr(C₅H₇O₂)₃]
Cr(acac)₃ is a coordination complex where a central chromium(III) ion is chelated by three acetylacetonate (acac) ligands.[6] This structure imparts significant stability and volatility to the molecule.
Caption: General workflow for a PA-MOCVD system for CrN deposition.
Protocol: PA-MOCVD of CrN on Stainless Steel
This protocol is a synthesized example based on established methodologies for depositing nanocrystalline CrN films. [7]
-
Substrate Preparation:
-
Mechanically polish stainless steel (SS) substrates to a mirror finish.
-
Ultrasonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and immediately load them into the reactor's load-lock.
-
-
System Preparation:
-
Load high-purity (≥97%) Cr(acac)₃ powder into the sublimator.
-
Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr to minimize atmospheric contaminants.
-
Heat the Cr(acac)₃ sublimator to a stable temperature between 160-180 °C. The precise temperature controls the vapor pressure and thus the growth rate.
-
Heat the substrate to the desired deposition temperature, typically in the range of 450-550 °C. [7]
-
-
Deposition Process:
-
Introduce a carrier gas (e.g., Argon) through the sublimator to transport the Cr(acac)₃ vapor into the chamber.
-
Introduce the reactive gases, typically a mixture of nitrogen (N₂) and hydrogen (H₂), into the chamber. Hydrogen aids in the removal of carbon- and oxygen-containing byproducts from the acetylacetonate ligands.
-
Set the chamber pressure to the desired working pressure (e.g., 1-10 Torr).
-
Ignite the DC plasma. The power density is a critical parameter affecting film properties. [7] * Open the valve from the sublimator to the chamber to begin the deposition process.
-
Maintain stable conditions for the desired deposition time (e.g., 60-120 minutes) to achieve the target film thickness. A deposition rate of ~0.9 µm/h has been reported under optimized conditions. [7]
-
-
Shutdown:
-
Turn off the plasma and stop the flow of all gases.
-
Turn off the substrate and sublimator heaters.
-
Allow the system to cool to room temperature under vacuum before venting and removing the coated substrates.
-
Trustworthiness through Causality: The choice of a N₂/H₂ gas mixture is deliberate. While N₂ is the nitrogen source for CrN, H₂ plasma is highly effective at cracking the organic ligands of the Cr(acac)₃ precursor. This promotes the formation of a cleaner CrN film by reducing the incorporation of carbon and oxygen impurities, which can otherwise compromise the coating's mechanical properties.
Atomic Layer Deposition (ALD)
ALD is a specialized CVD technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This allows for unparalleled control over film thickness and conformity, even on extremely high-aspect-ratio structures. For CrN, an ALD process would involve alternating pulses of the Cr(acac)₃ precursor and a nitrogen co-reactant, such as ammonia (NH₃) plasma.
Caption: A typical four-step ALD cycle for depositing CrN.
Protocol: Plasma-Enhanced ALD (PEALD) of CrN
While specific literature on CrN ALD from Cr(acac)₃ is less common than CVD, this protocol is constructed based on established principles of PEALD for other nitrides. [8][9]
-
Substrate & System Preparation:
-
Prepare and load the substrate as described in the MOCVD protocol.
-
Evacuate the reactor to a high vacuum base pressure (< 1 x 10⁻⁶ Torr).
-
Heat the Cr(acac)₃ precursor to 160-180 °C.
-
Heat the substrate to the ALD window temperature, typically lower than CVD (e.g., 250-400 °C).
-
-
ALD Cycle (to be repeated N times):
-
Step 1: Cr(acac)₃ Pulse (e.g., 1.0 seconds): Pulse the Cr(acac)₃ vapor into the chamber. The molecules will chemisorb onto the substrate surface until all available binding sites are saturated. The binding mechanism may involve interactions between the acetylacetonate ligands and the surface hydroxyl groups or other active sites. [10][11] * Step 2: Inert Gas Purge (e.g., 5.0 seconds): Flow an inert gas (e.g., Argon) through the chamber to remove any non-adsorbed precursor molecules and gaseous byproducts. This step is critical to prevent unwanted CVD-like reactions.
-
Step 3: Ammonia (NH₃) Plasma Pulse (e.g., 2.0 seconds): Introduce NH₃ gas and ignite a remote plasma. The reactive nitrogen species (e.g., N, NH) will react with the surface-bound Cr(acac)x* species, stripping the ligands and forming a layer of chromium nitride. The use of plasma provides the energy for this reaction at lower temperatures. [12] * Step 4: Inert Gas Purge (e.g., 5.0 seconds): Purge the chamber again with inert gas to remove reaction byproducts (such as acetylacetone) and any remaining reactive nitrogen species.
-
-
Completion: After N cycles, the process is stopped, and the system is cooled as per the CVD shutdown procedure.
Expert Insight: The "ALD window" is a specific temperature range where the growth per cycle (GPC) is constant and independent of precursor dose or temperature. It is essential to perform calibration runs by varying the substrate temperature and precursor pulse/purge times to identify this window for your specific reactor. This ensures true self-limiting ALD growth, which is the hallmark of the technique's precision.
Characterization and Expected Properties
Once deposited, the CrN films must be thoroughly characterized to validate their quality and performance.
| Characterization Technique | Information Obtained | Typical Results for CrN from Cr(acac)₃ |
| X-ray Diffraction (XRD) | Crystalline phase, texture, grain size | Nanocrystalline structure with cubic CrN and potentially hexagonal Cr₂N phases. [7] |
| Scanning Electron Microscopy (SEM) | Surface morphology, thickness (cross-section) | Globular or smooth surface morphology depending on substrate and deposition conditions. |
| Nanoindentation | Hardness, Young's Modulus | Hardness values can range from 14 GPa to over 24 GPa depending on process parameters. [2][7] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Confirms the presence of Cr-N bonding and can quantify residual carbon or oxygen impurities. |
Performance Insights: The properties of the final CrN coating are strongly influenced by the deposition parameters. [1]For instance, a higher N₂ partial pressure in CVD can shift the stoichiometry from Cr₂N towards the harder CrN phase. Similarly, increasing substrate temperature generally improves crystallinity and film density, leading to higher hardness, but must be balanced against the thermal budget of the substrate.
Conclusion
Tris(acetylacetonato)chromium(III) is a highly effective and versatile molecular precursor for the deposition of chromium nitride coatings via both MOCVD and ALD. Its favorable thermal properties and clean decomposition (especially when assisted by plasma) allow for the synthesis of high-purity, hard, and wear-resistant CrN films. By carefully controlling the deposition parameters outlined in these protocols, researchers can tailor the film properties to meet the demands of advanced applications, from enhancing the durability of cutting tools to providing robust protective layers in corrosive environments.
References
- Dasgupta, A., Kuppusami, P., Lawrence, F., Raghunathan, V.S., Antony Premkumar, P., & Nagaraja, K.S. (2004). Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using chromium(III) acetylacetonate as the precursor. Materials Science and Engineering: A, 374(1-2), 362-368.
- ResearchGate. (n.d.). Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using chromium(III) acetylacetonate as the precursor | Request PDF.
- Sigma-Aldrich. (n.d.). Chromium(III) acetylacetonate 97%.
- DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials.
- Davydenko, L., Mischanchuk, B., & Plyuto, Y. (2010). TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface. Semantic Scholar.
- Benchchem. (n.d.). Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity.
- ACS Publications. (n.d.). Influence of Ammonia Annealing on Cr–N Thin Films and Their Thermoelectric Properties.
- Semantic Scholar. (n.d.). TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces.
- Sigma-Aldrich. (n.d.). Chromium(III) acetylacetonate 99.99% trace metals.
- ResearchGate. (n.d.). Properties of Cr-N coatings. | Download Table.
- Wikipedia. (n.d.). Chromium(III) acetylacetonate.
- Thermo Fisher Scientific. (n.d.). Chromium(III) acetylacetonate, 97%.
- PURE Montanuniversität Leoben. (2006). Thermal decomposition of CrN hard coatings.
- City University of Hong Kong. (2018). Enhancement of toughness and wear resistance by CrN/CrCN multilayered coatings for wood processing.
- Strem Chemicals. (n.d.). Chromium(III) acetylacetonate, 97.5%.
- Sigma-Aldrich. (n.d.). Chromium(III) acetylacetonate 97%.
- ResearchGate. (n.d.). Nitridation of chromium powder in ammonia atmosphere | Request PDF.
- ResearchGate. (n.d.). Atomic layer deposition of AlN using trimethylaluminium and ammonia.
- National Institutes of Health. (n.d.). Synthesis of Atomically Thin h-BN Layers Using BCl3 and NH3 by Sequential-Pulsed Chemical Vapor Deposition on Cu Foil.
Sources
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- 2. cityu.edu.hk [cityu.edu.hk]
- 3. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 4. Chromium(III) acetylacetonate 99.99 trace metals 21679-31-2 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Atomically Thin h-BN Layers Using BCl3 and NH3 by Sequential-Pulsed Chemical Vapor Deposition on Cu Foil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Using Cr(acac)₃ to modify surface properties of polyurethanes
Application Note & Protocol
Topic: Using Chromium(III) Acetylacetonate [Cr(acac)₃] to Modify Surface Properties of Polyurethanes
For: Researchers, scientists, and drug development professionals
Leveraging Cr(acac)₃ in Polyurethane Synthesis for Tailored Surface Functionality
Abstract Polyurethanes (PUs) are exceptionally versatile polymers, widely utilized in medical devices, coatings, and advanced materials. The performance of a PU in these applications is often dictated by its surface properties, including wettability, biocompatibility, and adhesion. While numerous post-fabrication modification techniques exist, tuning surface characteristics in-situ during polymerization offers a more integrated and scalable approach. This document details the use of Chromium(III) acetylacetonate [Cr(acac)₃], a coordination complex, as a catalytic additive during the formation of polyurethanes to strategically modify the final surface properties of the material. We propose a mechanistic framework where Cr(acac)₃ influences the kinetics of urethane formation and cross-linking at the polymer-air interface, thereby altering surface energy and topography. This guide provides researchers with the theoretical basis, detailed experimental protocols, and essential characterization methods to explore and optimize this technique for applications ranging from improving the biocompatibility of medical implants to enhancing the adhesion of functional coatings.
Scientific Foundation: The Role of Cr(acac)₃ in Polyurethane Formation
Fundamentals of Polyurethane Chemistry
Polyurethanes are block copolymers formed from the exothermic step-growth polymerization of a di- or poly-isocyanate with a polyol. The resulting polymer chain consists of alternating "soft" segments (from the long-chain polyol) and "hard" segments (from the isocyanate and a chain extender). This microphase separation of hard and soft domains is fundamental to the unique elastomeric and mechanical properties of PUs. The reaction is often accelerated by catalysts, which can significantly influence the polymerization rate and the final polymer structure.
Proposed Mechanism for Cr(acac)₃-Mediated Surface Modification
While product literature frequently notes that Cr(acac)₃ can be "used to modify the surface properties of solid polyurethanes formed in its presence," detailed mechanistic studies are sparse.[1][2] Based on its known catalytic activity in urethane synthesis, we propose that Cr(acac)₃ acts as a Lewis acid catalyst.[3] The chromium center coordinates with the reactants, activating them and lowering the energy barrier for the urethane linkage formation.
The proposed catalytic cycle involves:
-
Coordination: The electron-deficient Cr(III) center coordinates with the oxygen atom of the polyol's hydroxyl group or the nitrogen/oxygen of the isocyanate group.
-
Activation: This coordination polarizes the O-H or N=C=O bond, increasing its reactivity.
-
Nucleophilic Attack: The activated polyol can more readily attack the isocyanate, or vice-versa, facilitating the formation of the urethane bond.
-
Catalyst Regeneration: The Cr(acac)₃ complex is released and can participate in further reactions.
Crucially, the presence of this catalyst during the curing phase can influence the polymer structure at the surface differently than in the bulk. This may be due to preferential migration or orientation of the complex at the curing interface, or localized kinetic effects that alter the final arrangement and cross-linking density of the hard and soft segments. This altered surface structure is the direct cause of the modified surface properties.[4][5]
Caption: Proposed mechanism of Cr(acac)₃ in polyurethane synthesis.
Experimental Protocol: In-Situ Surface Modification
This protocol describes a general procedure for preparing a polyurethane elastomer with Cr(acac)₃ incorporated as a surface-modifying catalyst. Researchers should adapt reactant ratios and curing parameters based on their specific polyol/isocyanate system and desired material properties.
Materials and Reagents
| Material | Description | Supplier Example |
| Polyol | Polyether or Polyester Polyol (e.g., Polytetramethylene ether glycol, PTMEG; MW 1000-2000 g/mol ) | Sigma-Aldrich |
| Diisocyanate | e.g., 4,4'-Methylenebis(phenyl isocyanate) (MDI) or Isophorone diisocyanate (IPDI) | Sigma-Aldrich |
| Chain Extender | Low molecular weight diol (e.g., 1,4-Butanediol, BDO) | Sigma-Aldrich |
| Catalyst/Modifier | Chromium(III) acetylacetonate (Cr(acac)₃) , ≥97% purity | Sigma-Aldrich |
| Solvent (Optional) | Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) for viscosity control | Fisher Scientific |
| Control Catalyst | Dibutyltin dilaurate (DBTDL) for comparison | Sigma-Aldrich |
Experimental Workflow
Caption: Workflow for polyurethane synthesis with Cr(acac)₃.
Step-by-Step Procedure
Safety First: Isocyanates are sensitizers and respiratory toxins. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Preparation of Polyol Pre-mixture:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, combine the polyol and the chain extender (e.g., BDO). The NCO:OH ratio is a critical parameter and should be maintained typically between 1.02 and 1.1.
-
Heat the mixture to 80°C under vacuum for 2 hours to remove any residual water, which can react with the isocyanate.
-
-
Incorporation of Cr(acac)₃:
-
Cool the degassed polyol mixture to 60-70°C.
-
Weigh the desired amount of Cr(acac)₃. A good starting point is to explore concentrations ranging from 0.05% to 1.0% by weight of the total reactants.
-
Add the Cr(acac)₃ powder to the polyol mixture while stirring vigorously. Cr(acac)₃ is soluble in many organic systems, but gentle heating and stirring may be required for complete dissolution.[2] Ensure the catalyst is fully dissolved to prevent localized curing defects.
-
Causality: Homogeneous distribution of the catalyst is essential for uniform material properties. Inhomogeneous dispersion can lead to inconsistent surface characteristics.
-
-
Reaction and Curing:
-
Once the catalyst is dissolved, add the stoichiometric amount of diisocyanate to the flask in one portion under vigorous stirring.
-
After a few minutes of mixing, degas the viscous mixture briefly under vacuum to remove any bubbles introduced during stirring.
-
Pour the reactive mixture into a pre-heated, flat mold (e.g., Teflon or silicone).
-
Transfer the mold to an oven and cure at a specified temperature (e.g., 100-110°C) for 12-24 hours.
-
After the initial cure, demold the PU sheet and perform a post-curing step at a lower temperature (e.g., 60°C) for 24 hours to ensure complete reaction.
-
-
Control Samples:
-
It is imperative to prepare control samples for a valid comparison. Prepare at least two controls:
-
Negative Control: A polyurethane formulated with no catalyst.
-
Standard Control: A polyurethane formulated with a traditional catalyst like DBTDL at a typical concentration.
-
-
Trustworthiness: Comparing the Cr(acac)₃-modified PU to these controls allows for the direct attribution of any changes in surface properties to the presence of the chromium complex.
-
Surface Characterization Protocols
Evaluating the effect of Cr(acac)₃ requires a multi-faceted approach to surface analysis.
Surface Wettability and Energy
-
Technique: Static Water Contact Angle Measurement.
-
Protocol:
-
Cut small, flat samples (1cm x 1cm) from the cured PU sheets.
-
Clean the surface gently with isopropanol and dry with nitrogen.
-
Using a contact angle goniometer, dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet within 30 seconds of deposition.
-
Use the instrument's software to measure the angle between the substrate and the tangent of the droplet.
-
Perform at least five measurements on different areas of the sample and average the results.
-
-
Interpretation: A lower contact angle indicates a more hydrophilic surface, suggesting a higher surface energy.[6][7] This can be correlated with changes in polymer chain orientation or chemistry at the surface.
Surface Chemistry
-
Technique: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).
-
Protocol:
-
Press a clean PU sample firmly against the ATR crystal.
-
Collect the infrared spectrum over a range of 4000-600 cm⁻¹.
-
Analyze the spectra, paying close attention to the N-H stretching region (~3300 cm⁻¹) and the carbonyl (C=O) stretching region (~1700 cm⁻¹).
-
-
Interpretation: Changes in the hydrogen bonding of the urethane groups, reflected in shifts in the C=O peak, can indicate altered microphase separation at the surface.
Adhesion Properties
-
Technique: ASTM D3359 - Cross-Hatch Adhesion Test.
-
Protocol:
-
Apply a coating (e.g., a secondary polymer or paint) to the modified PU surface and allow it to cure fully.
-
Use a sharp blade or a cross-hatch cutter to make a grid of six cuts through the coating to the substrate, and another six cuts at a 90-degree angle to the first set.
-
Brush the area lightly to remove any detached flakes.
-
Apply a standardized pressure-sensitive tape over the grid and smooth it down.
-
Within 90 seconds, remove the tape by pulling it back upon itself at a 180-degree angle.
-
Visually inspect the grid area and classify the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).
-
-
Interpretation: Improved adhesion (a higher rating) suggests that the surface modification with Cr(acac)₃ has increased the surface energy or introduced chemical functionalities that promote better bonding with the coating.[8][9]
| Cr(acac)₃ Conc. (% wt) | Expected Water Contact Angle (°) | Expected Adhesion (ASTM D3359) | Hypothesized Surface Change |
| 0 (No Catalyst Control) | 85° - 95° | 2B - 3B | Baseline hydrophobic PU surface |
| 0 (DBTDL Control) | 80° - 90° | 3B - 4B | Standard PU surface, slight increase in surface energy |
| 0.1% Cr(acac)₃ | 75° - 85° | 4B | Increased surface cross-linking, potential orientation of polar groups |
| 0.5% Cr(acac)₃ | 65° - 75° | 4B - 5B | Significant increase in surface energy and cross-link density |
References
-
Adipurnama, I., Yang, M., Ciach, T., & Butruk-Raszeja, B. (2017). Surface modification and endothelialization of polyurethane for vascular tissue engineering applications: a review. Biomaterials Science, 5(1), 22-41.
-
Sigma-Aldrich. (n.d.). Chromium(III) acetylacetonate, 99.99% trace metals basis. Retrieved from [1]
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ChemicalBook. (n.d.). Chromium(III) acetylacetonate. Retrieved from [10]
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Dakenchem. (n.d.). Key Applications of Chromium(III) Acetylacetonate in Industry. Retrieved from [11]
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Mattress Recycling Council. (n.d.). Surface Functionalization of Polyurethane Foams for Enhanced Hydrophobicity. Retrieved from [12]
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Zhang, J., Lv, S., Zhao, X., Ma, S., & Zhou, F. (2024). Surface functionalization of polyurethanes: A critical review. Advances in Colloid and Interface Science, 325, 103100.
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Sigma-Aldrich. (n.d.). Chromium(III) acetylacetonate, 97%. Retrieved from [2]
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Sincere Chemical. (n.d.). Chromium(III) acetylacetonate. Retrieved from [13]
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Request PDF. (n.d.). Surface modification and characterization of thermoplastic polyurethane. Retrieved from
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Request PDF. (n.d.). The Surface Modification of Medical Polyurethane to Improve the Hydrophilicity and Lubricity: The Effect of Pretreatment. Retrieved from [6]
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MDPI. (2023). Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard. Retrieved from
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ACS Omega. (2023). Lignin-Based Polyurethanes from the Blocked Isocyanate Approach: Synthesis and Characterization. Retrieved from
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ChemRxiv. (n.d.). Reprocessing Cross-linked Polyurethanes by Catalyzing Carbamate Exchange. Retrieved from [4]
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NCBI Bookshelf. (n.d.). Biocompatibility of Polyurethanes. Retrieved from [14]
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MDPI. (2021). Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation. Retrieved from
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Application Notes and Protocols for the Preparation of Substituted Derivatives of Tris(acetylacetonato)chromium(III)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides detailed methodologies for the synthesis of substituted derivatives of tris(acetylacetonato)chromium(III) (Cr(acac)₃), a versatile coordination complex with significant applications in catalysis and materials science. The focus is on the electrophilic substitution at the γ-carbon of the acetylacetonate ligands, a key reaction that allows for the fine-tuning of the complex's electronic and steric properties. This guide presents a holistic approach, beginning with the foundational synthesis of the parent Cr(acac)₃ complex, followed by detailed, step-by-step protocols for the preparation of its brominated and nitrated derivatives. The causality behind experimental choices is thoroughly explained, ensuring both scientific integrity and practical applicability. Furthermore, comprehensive characterization techniques, including spectroscopy (NMR, IR, UV-Vis) and mass spectrometry, are detailed to validate the synthesis of the target molecules. Visual aids in the form of diagrams for experimental workflows and logical relationships are provided to enhance understanding and reproducibility.
Introduction: The Versatility of Tris(acetylacetonato)chromium(III)
Tris(acetylacetonato)chromium(III), Cr(C₅H₇O₂)₃ or Cr(acac)₃, is a coordinatively saturated, air-stable, and highly soluble complex in nonpolar organic solvents. Its deep purplish-maroon crystalline structure is a common sight in many chemistry laboratories. The central chromium(III) ion is octahedrally coordinated by three bidentate acetylacetonate (acac) ligands, forming a stable chelate structure.
The reactivity of Cr(acac)₃ is not limited to the coordination sphere of the metal center. The acetylacetonate ligands themselves possess a quasi-aromatic character, making them susceptible to electrophilic substitution at the central methine (γ) carbon. This reactivity is pivotal as it opens a gateway to a wide array of substituted derivatives with tailored properties. By introducing different functional groups onto the acac backbone, researchers can modulate the complex's solubility, catalytic activity, and electronic properties, thereby expanding its utility in various fields, including as a precursor for novel materials and as a catalyst in organic synthesis.[1]
This guide will focus on two key electrophilic substitution reactions: bromination and nitration, providing researchers with the necessary protocols to synthesize and characterize these valuable derivatives.
Theoretical Background: The Mechanism of Electrophilic Substitution
The susceptibility of the γ-carbon of the acetylacetonate ligand in Cr(acac)₃ to electrophilic attack is a direct consequence of the electronic structure of the chelate ring. The coordination of the acetylacetonate anion to the chromium(III) center stabilizes the enolate form, leading to a delocalization of π-electrons across the O-C-C-C-O backbone. This delocalization results in an accumulation of electron density at the central γ-carbon, rendering it nucleophilic and prone to attack by electrophiles.[2]
The reaction proceeds via a mechanism analogous to electrophilic aromatic substitution. The electrophile (E⁺) attacks the electron-rich γ-carbon, leading to the formation of a cationic intermediate, often referred to as a Wheland-type intermediate. This step is typically the rate-determining step of the reaction. Subsequently, a proton is abstracted from the γ-carbon, restoring the quasi-aromaticity of the chelate ring and yielding the substituted product.
Experimental Protocols
Synthesis of the Parent Complex: Tris(acetylacetonato)chromium(III) (Cr(acac)₃)
The synthesis of the parent Cr(acac)₃ complex is the foundational step. The following protocol is a reliable method for its preparation.[3][4][5]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea
-
Acetylacetone (2,4-pentanedione)
-
Distilled water
-
Ethanol
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.35 g of chromium(III) chloride hexahydrate in 100 mL of distilled water. The solution will have a deep green color.
-
To this solution, add 20.0 g of urea and 11.8 mL of acetylacetone.
-
Heat the mixture in a water bath at approximately 80-90°C for 1-2 hours with continuous stirring. The urea will slowly hydrolyze to produce ammonia, which acts as a base to deprotonate the acetylacetone.
-
As the reaction progresses, deep maroon, plate-like crystals of Cr(acac)₃ will begin to form.
-
After the heating period, cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the product by suction filtration using a Büchner funnel.
-
Wash the crystals with several small portions of distilled water and then with a small amount of cold ethanol.
-
Air-dry the product on the filter paper. The expected yield is typically high.
Synthesis of Tris(3-bromoacetylacetonato)chromium(III) (Cr(acac-Br)₃)
This protocol describes the bromination of the parent Cr(acac)₃ complex at the γ-position of the acetylacetonate ligands using N-bromosuccinimide (NBS) as the brominating agent.[6]
Materials:
-
Tris(acetylacetonato)chromium(III) (Cr(acac)₃)
-
N-bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bisulfite (NaHSO₃) solution (5%)
-
Distilled water
Procedure:
-
Dissolve 1.0 g of Cr(acac)₃ in 50 mL of chloroform in a round-bottom flask.
-
In a separate beaker, dissolve 1.5 g of N-bromosuccinimide in 50 mL of chloroform.
-
Add the NBS solution dropwise to the stirring Cr(acac)₃ solution at room temperature over a period of 30 minutes.
-
Continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and wash it with 50 mL of 5% sodium bisulfite solution to remove any unreacted bromine.
-
Subsequently, wash the organic layer with two 50 mL portions of distilled water.
-
Dry the chloroform layer over anhydrous magnesium sulfate.
-
Remove the chloroform by rotary evaporation to yield the crude product.
-
Recrystallize the crude product from a mixture of hot ethanol and water to obtain pure tris(3-bromoacetylacetonato)chromium(III) as a crystalline solid.
Synthesis of Tris(3-nitroacetylacetonato)chromium(III) (Cr(acac-NO₂)₃)
The nitration of Cr(acac)₃ can be achieved using a mixture of copper(II) nitrate and acetic anhydride. This method is adapted from the established procedure for the nitration of tris(acetylacetonato)cobalt(III), as the reactivity is analogous.
Materials:
-
Tris(acetylacetonato)chromium(III) (Cr(acac)₃)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic anhydride
-
Chloroform (CHCl₃)
-
Ethanol
Procedure:
-
In a dried 100 mL round-bottom flask, add 40 mL of acetic anhydride.
-
Cool the flask in an ice bath and slowly add 2.5 g of copper(II) nitrate trihydrate with stirring.
-
Once the copper nitrate has dissolved, add 2.0 g of finely ground Cr(acac)₃ to the cold solution.
-
Allow the mixture to stir vigorously in the ice bath for 30 minutes.
-
After 30 minutes, add approximately 25 mL of ethanol to the stirring mixture. Continue to stir vigorously for another 10 minutes.
-
Filter the mixture using vacuum filtration and wash the collected solid with cold ethanol.
-
The crude product can be purified by recrystallization from a 1:1 mixture of chloroform and ethanol.
Characterization of Substituted Derivatives
The successful synthesis of the parent and substituted Cr(acac)₃ complexes must be confirmed through various analytical techniques.
Spectroscopic Data Summary
The following table summarizes the expected key spectroscopic data for Cr(acac)₃ and its bromo and nitro derivatives. Due to the paramagnetic nature of the Cr(III) center, ¹H NMR signals are typically broad.[7]
| Compound | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Cr(acac)₃ | ~2.2 (s, 18H, -CH₃), ~5.35 (s, 3H, γ-H) | ~1575 (C=O stretch), ~1520 (C=C stretch), ~460 (Cr-O stretch) | ~330, ~560 |
| Cr(acac-Br)₃ | Broadened signals, absence of γ-H signal | Shift in C=O and C=C stretching frequencies | Shift in d-d and ligand-based transitions |
| Cr(acac-NO₂)₃ | Broadened signals, absence of γ-H signal | ~1550 (asym NO₂ stretch), ~1340 (sym NO₂ stretch) | Shift in d-d and ligand-based transitions |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The paramagnetic nature of the Cr(III) ion (d³ configuration) causes significant broadening and shifting of the proton signals.[7] For the parent Cr(acac)₃, broad singlets for the methyl and methine protons are observed. Upon substitution at the γ-position, the methine proton signal disappears, which is a key indicator of a successful reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups in the synthesized complexes. For Cr(acac)₃, the characteristic bands for the coordinated carbonyl (C=O) and carbon-carbon double bond (C=C) stretches are observed around 1575 cm⁻¹ and 1520 cm⁻¹, respectively. The Cr-O stretching vibration is typically found in the lower frequency region around 460 cm⁻¹. For the nitro derivative, the appearance of strong asymmetric and symmetric stretching bands for the nitro group (around 1550 cm⁻¹ and 1340 cm⁻¹, respectively) provides clear evidence of nitration. For the bromo derivative, shifts in the C=O and C=C stretching frequencies are expected due to the electronic effect of the bromine substituent.
-
UV-Vis Spectroscopy: The electronic spectrum of Cr(acac)₃ in the visible region is dominated by d-d transitions, giving rise to its characteristic color. Ligand-to-metal charge transfer (LMCT) bands are observed in the UV region. Electrophilic substitution on the acetylacetonate ring is expected to cause a shift in the absorption maxima of these transitions due to the alteration of the ligand field strength and the electronic properties of the ligand.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes, providing definitive evidence for the incorporation of the bromo or nitro groups.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and characterization of substituted tris(acetylacetonato)chromium(III) derivatives. By leveraging the principles of electrophilic substitution, researchers can access a variety of functionalized complexes with tunable properties. The provided experimental procedures, coupled with the detailed characterization guidelines, are intended to empower researchers in the fields of inorganic chemistry, materials science, and catalysis to explore the rich chemistry of these versatile chromium complexes. The successful synthesis and validation of these derivatives will undoubtedly pave the way for new discoveries and applications.
References
- A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). (n.d.). International Journal of Nanoscience and Nanotechnology.
-
Chromium(III) acetylacetonate. (2023). In Wikipedia. Retrieved from [Link]
- [Cr(acac)3] .... (n.d.). Scribd.
- Tris(acetylacetonato)chromium: Properties, Uses, and Applications. (2023).
- Chromium(III)
- Crystal structures of chloro-, bromo-, and nitro-substituted chromium(III)
- 12.9.3: Electrophilic Substitutions. (2023). Chemistry LibreTexts.
- Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III)
- Tris(acetylacetonato)chromium(III)|Cr(acac)3|97% Purity. (n.d.). Benchchem.
- Chromium(III)acetylacetonate | C15H24CrO6 | CID 11163893. (n.d.). PubChem.
- Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors. (2022).
- Electrophilic aromatic substitution reaction on the AcAc's complexes. (n.d.).
- Synthesis of Tris(Acetylacetonato)Cheomium(III), Cr(C5H7O2)3. (1982). Semantic Scholar.
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- Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. (2019). PubMed.
- Ligand exchanging reactions of M(acac)3 (M=Cr or Co) in Lewis acidic conditions. (2025).
-
Metal acetylacetonates. (n.d.). In Wikipedia. Retrieved from [Link]
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- The Chemistry of Metal Chelate Rings. IV. Electrophilic Substitution of Optically Active Tris-acetylacetonates. (n.d.).
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- Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. (2020). Chegg.
- Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. (2025).
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- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Chromium(III) Acetylacetonate. (2025).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cr(acac)₃ Concentration for ¹³C NMR T1 Reduction
Welcome to the technical support center for advanced NMR applications. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their quantitative ¹³C NMR experiments by reducing T1 relaxation times. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the use of Chromium(III) acetylacetonate, Cr(acac)₃, as a paramagnetic relaxation agent.
Core Principles: Why Use Cr(acac)₃?
Quantitative ¹³C NMR spectroscopy is often hampered by the long spin-lattice relaxation times (T1) of carbon nuclei, especially for quaternary carbons and carbonyls.[1][2][3] This necessitates long recycle delays (D1) between scans to allow for full relaxation, making experiments prohibitively time-consuming.[1][2]
Cr(acac)₃ is a paramagnetic coordination complex that can be added to NMR samples to significantly shorten these T1 relaxation times.[2][4] The underlying mechanism involves the interaction between the unpaired electrons of the Cr(III) center and the carbon nuclei of the analyte.[5] This interaction provides an efficient relaxation pathway, allowing for faster repetition of scans and a substantial increase in signal-to-noise ratio over a given period.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting concentration for Cr(acac)₃?
The optimal concentration of Cr(acac)₃ is a balance between achieving sufficient T1 reduction and avoiding excessive line broadening (T2 shortening).[7][8] A general recommendation for a starting point is in the range of 0.025 M to 0.1 M .[1][5][9]
For many applications, a concentration of around 5 mg/mL has been shown to be effective.[10] Some studies suggest that for routine ¹³C NMR experiments, a concentration of 0.025 M is recommended, while 0.05 M can be used when resolution is less critical.[5][11]
| Concentration Range | Typical Use Case | Expected Outcome |
| ~0.025 M | Routine quantitative ¹³C NMR | Significant T1 reduction with minimal line broadening.[5][9] |
| ~0.05 M | Less stringent resolution requirements | Further T1 reduction, potential for some line broadening.[5] |
| ~0.1 M | Very long T1s or rapid acquisition needs | Substantial T1 reduction, but increased risk of significant line broadening.[1] |
Q2: How do I prepare a stock solution of Cr(acac)₃?
Cr(acac)₃ is soluble in many common nonpolar organic solvents used for NMR, such as chloroform, dichloromethane, and tetrahydrofuran.[4][12]
Step-by-Step Protocol for Stock Solution Preparation (e.g., 0.1 M in CDCl₃):
-
Calculate the required mass: The molecular weight of Cr(acac)₃ is approximately 349.3 g/mol . To prepare 1 mL of a 0.1 M solution, you would need:
-
Mass = 0.1 mol/L * 0.001 L * 349.3 g/mol = 0.0349 g or 34.9 mg.
-
-
Weighing: Accurately weigh approximately 35 mg of Cr(acac)₃.[1]
-
Dissolution: Add the weighed Cr(acac)₃ to a vial and dissolve it in 1 mL of the desired deuterated solvent (e.g., CDCl₃).
-
Mixing: Gently vortex or sonicate the mixture until the Cr(acac)₃ is fully dissolved. The resulting solution should have a distinct purplish color.[7]
Q3: Will Cr(acac)₃ affect the chemical shifts of my compound?
While the primary role of Cr(acac)₃ is to influence relaxation times, its paramagnetic nature can also induce shifts in the NMR spectrum, known as hyperfine shifts.[13] These shifts are a result of the Fermi-contact interaction between the unpaired electrons of the chromium ion and the nuclei of the analyte.[14][15] However, at the low concentrations typically used for T1 reduction, these shifts are generally minimal and do not interfere with routine analysis.
Q4: Can I use Cr(acac)₃ for quantitative ¹H NMR?
Yes, Cr(acac)₃ can also be used to reduce T1 relaxation times in ¹H NMR. However, the optimal concentration is typically much lower than for ¹³C NMR. A study on polyolefins found an optimal concentration of 0.001 M for ¹H NMR, which reduced the longest T1 by a factor of four while preserving spectral quality.[5][11]
Troubleshooting Guide
Issue 1: Significant Line Broadening in the Spectrum
-
Cause: The concentration of Cr(acac)₃ is too high, leading to excessive T2 relaxation (spin-spin relaxation) and, consequently, broader signals.[7][8] This can also make it difficult to lock and shim the spectrometer.[7]
-
Solution:
-
Prepare a new sample with a lower concentration of Cr(acac)₃. A good approach is to start with a concentration at the lower end of the recommended range (e.g., 0.025 M) and incrementally increase it if necessary.[5][9]
-
If you are working with a precious sample, you can try diluting the current sample with more deuterated solvent, although this will also reduce the analyte concentration.
-
Issue 2: Incomplete T1 Relaxation (Still Requiring Long Delays)
-
Cause: The concentration of Cr(acac)₃ is too low to effectively reduce the T1 of all carbon nuclei in your molecule.[7]
-
Solution:
-
Prepare a new sample with a slightly higher concentration of Cr(acac)₃.
-
Alternatively, you can add a small amount of a concentrated Cr(acac)₃ stock solution to your existing NMR tube. Mix thoroughly before re-acquiring the spectrum.
-
Issue 3: Cr(acac)₃ is Not Dissolving in My Solvent
-
Cause: While Cr(acac)₃ is soluble in many organic solvents, its solubility can be limited in more polar or aqueous systems.[4][12]
-
Solution:
-
Confirm the solubility of Cr(acac)₃ in your chosen solvent system. It is generally more soluble in nonpolar organic solvents.[4]
-
Gentle warming or sonication can aid in dissolution.
-
If solubility remains an issue, consider alternative paramagnetic relaxation agents that are more compatible with your solvent.
-
Experimental Workflow for Optimization
To systematically determine the optimal Cr(acac)₃ concentration for your specific application, follow this experimental workflow:
Caption: Systematic workflow for optimizing Cr(acac)₃ concentration.
References
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How to run quantitative 13C and 29Si NMR faster. (2012). UMass Lowell NMR. [Link]
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-
Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins | Request PDF. (2013). ResearchGate.[Link]
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Wang, Z., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. National Institutes of Health.[Link]
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Quantitative 1D C13 NMR Experiment Note. (n.d.). Georgia State University.[Link]
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Pell, A. J., et al. (2021). Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry, 60(13), 9875–9886. [Link]
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Chromium(III) acetylacetonate. (n.d.). Wikipedia.[Link]
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Paramagnetic relaxation in 13C nmr. (2018). Chemistry Stack Exchange.[Link]
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Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog.[Link]
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Vaara, J. (2024). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. ACS Publications.[Link]
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How much Cr(acac) for quant carbons. (2012). NMR Wiki Q&A Forum.[Link]
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Wang, P., & Hwang, L. (1989). Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(8), 2335-2345. [Link]
-
Pearson, H., et al. (1974). Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spin-Lattice Relaxation Time Measurements of Amino Acids. Journal of the American Chemical Society, 96(26), 8125-8129. [Link]
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Day, S. E., et al. (2007). Chemical structures and ¹³C spin-lattice (T1) relaxation times of acetaminophen (A) and [1-¹³C] pyruvic acid (B) at 11.7 T. ResearchGate.[Link]
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Abraham, M. H., et al. (2005). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate.[Link]
-
Facey, G. (2020). 12C/13C Isotope Effects on 1H T1 Relaxation Times. University of Ottawa NMR Facility Blog.[Link]
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy. (2023). PubMed.[Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.[Link]
-
Comprehensive Analysis of Acetylacetonate Complexes. (n.d.). JEOL.[Link]
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Increasing sensitivity in 13C NMR. (2019). Reddit.[Link]
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Power of Cr(acac)3 – a T1 relaxation agent. (2014). UMass Nuclear Magnetic Resonance (NMR) Labs.[Link]
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Roy, S. S., et al. (2018). A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. National Institutes of Health.[Link]
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Cheat codes for 13C qNMR. (2022). Nanalysis.[Link]
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Comprehensive Analysis of Acetylacetonate Complexes. (n.d.). JEOL Ltd.[Link]
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Technical Support Center: Synthesis of Tris(acetylacetonato)chromium(III) [Cr(acac)₃]
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Tris(acetylacetonato)chromium(III), or Cr(acac)₃. This coordination complex is widely utilized as a catalyst, a precursor for chromium-based materials, and as a relaxation agent in NMR spectroscopy due to its paramagnetism and solubility in nonpolar organic solvents.[1]
Achieving a high yield of pure Cr(acac)₃ requires careful control over reaction conditions. The kinetic inertness of the chromium(III) ion, a consequence of its high crystal field stabilization energy in a d³ electronic configuration, makes ligand substitution reactions relatively slow.[2] This guide is structured to address the most common challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: My reaction yield is very low, or I obtained no product at all. What went wrong?
A1: This is the most frequent issue and can stem from several factors related to reaction kinetics and equilibrium.
-
Inadequate Heating: The primary role of heat is to facilitate the slow hydrolysis of urea.[3] Without sufficient thermal energy (ideally a boiling water bath at >90°C), urea will not decompose to generate the necessary ammonia.[4] If the temperature is too low, the solution will likely remain the green color of the starting chromium(III) chloride hexahydrate.
-
Insufficient Reaction Time: Due to the kinetic inertness of the Cr(III) center, this is not a rapid synthesis.[2] A minimum of one hour of heating is typically required for the maroon crystals to form.[3][4] In some cases, longer heating may be necessary.
-
Incorrect pH Environment: The synthesis is highly pH-sensitive.
-
Too Acidic: If the pH is too low, the acetylacetone (acacH) will not be sufficiently deprotonated to the acetylacetonate anion (acac⁻), which is the active nucleophile that coordinates to the chromium center.
-
Too Basic (Rapidly): If a strong base like NaOH were used instead of urea, it would cause the immediate precipitation of insoluble chromium(III) hydroxide (Cr(OH)₃), preventing the formation of the desired complex.[2] Urea's gradual hydrolysis is the key to maintaining a gently basic environment.
-
Q2: The product I isolated is not the expected deep maroon color, or it has a broad, low melting point.
A2: This indicates the presence of impurities. The most likely culprits are unreacted starting materials or undesired side products.
-
Greenish Tinge: This suggests the presence of unreacted chromium(III) chloride hexahydrate. This can be caused by the issues mentioned in Q1 (insufficient heat or time).
-
Amorphous Brown/Green Precipitate: This is likely chromium(III) hydroxide, formed if the local concentration of ammonia became too high too quickly.[2]
-
Solution: The most effective way to purify your crude Cr(acac)₃ is through recrystallization. A common and effective solvent system is a mixture of toluene and petroleum ether or recrystallization from dichloromethane.[5][6] The pure complex has a sharp melting point around 210–216 °C.[7]
Q3: The reaction solution turned dark, but no crystals are forming, even after cooling.
A3: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Extended Cooling: Ensure the flask is cooled to room temperature first and then placed in an ice bath for at least 15-20 minutes to maximize precipitation, as solubility decreases at lower temperatures.[4]
-
Solvent Volume: If an excessive amount of water was used, the product might be too dilute to crystallize effectively. While Cr(acac)₃ is considered insoluble in water, there is still a minor degree of solubility.[2]
Troubleshooting Summary Table
| Issue | Observation | Likely Cause(s) | Recommended Action |
| Low/No Yield | Solution remains green. | Insufficient heating; urea has not hydrolyzed. | Ensure water bath is boiling (>90°C) and heat for at least 1 hour.[4] |
| Dark solution, no precipitate. | Insufficient reaction time; supersaturation. | Continue heating; try scratching the flask to induce crystallization. | |
| Impure Product | Greenish, non-crystalline solid. | Unreacted CrCl₃·6H₂O; formation of Cr(OH)₃. | Recrystallize the product from a suitable organic solvent like toluene/petroleum ether.[5] |
| Melting point is low and broad. | Presence of impurities. | Perform recrystallization and re-measure the melting point. | |
| Isolation Issues | Oily product forms instead of crystals. | Impurities inhibiting crystallization. | Attempt to wash the crude product with cold distilled water, dry it, and then proceed with recrystallization. |
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the specific role of urea in the synthesis of Cr(acac)₃?
A4: Urea acts as a "base precursor" or a pH control agent. Upon heating in an aqueous solution, it slowly hydrolyzes to produce ammonia and carbon dioxide.[3][8]
(NH₂)₂C=O + H₂O --(Heat)--> 2 NH₃ + CO₂
The ammonia then acts as a weak base, establishing a slightly alkaline environment that deprotonates acetylacetone (acacH) to form the acetylacetonate anion (acac⁻).[8]
CH₃COCH₂COCH₃ (acacH) + NH₃ ⇌ CH₃COCHCOCH₃⁻ (acac⁻) + NH₄⁺
This slow, controlled release of base is critical. It ensures the pH rises gradually, allowing the acac⁻ ligand to form and coordinate with the Cr³⁺ ions without causing the wholesale precipitation of inert chromium(III) hydroxide (Cr(OH)₃), which would occur with the rapid addition of a strong base.[2]
Q5: What is the reaction mechanism for the formation of Cr(acac)₃?
A5: The reaction is a ligand substitution process where the six water ligands in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, are sequentially replaced by three bidentate acetylacetonate (acac⁻) ligands. The process is stepwise, and the overall equation using urea is:
CrCl₃·6H₂O + 3 CH₃COCH₂COCH₃ + 3 (NH₂)₂CO --(Heat)--> Cr(CH₃COCHCOCH₃)₃ + 3 NH₄Cl + 3 CO₂ + 3 H₂O
The mechanism involves the coordination of the first acac⁻ ligand, followed by the second and third, with the release of water molecules at each step.
Caption: Reaction mechanism for Cr(acac)₃ synthesis.
Q6: How can I effectively purify the crude Cr(acac)₃ product?
A6: Recrystallization is the standard method for purifying Cr(acac)₃. The principle is to dissolve the crude product in a minimum amount of a suitable hot solvent in which it is soluble, and then allow it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.
A common procedure involves dissolving the crude solid in hot toluene and then slowly adding petroleum ether (a non-solvent) until the solution becomes slightly cloudy. Upon cooling, pure crystals will form.[5] Alternatively, dissolving in a minimal amount of hot dichloromethane and allowing it to cool can also yield pure crystals.[6]
Q7: What are the primary safety considerations for this experiment?
A7: Standard laboratory safety protocols should be followed.
-
Fume Hood: The entire procedure should be performed in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves are mandatory.
-
Reagent Handling:
-
Chromium(III) chloride: While Cr(III) compounds have relatively low toxicity, some are listed as potential carcinogens and should be handled with care.[3][8]
-
Acetylacetone (2,4-pentanedione): This is a flammable liquid and a skin and mucous membrane irritant.[3][8] Avoid inhalation and skin contact.
-
Part 3: Optimized High-Yield Experimental Protocol
This protocol is designed to be a self-validating system for achieving a high yield of pure Cr(acac)₃.
Reagent Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| CrCl₃·6H₂O | CrCl₃·6H₂O | 266.45 | 1.30 g | 4.88 | 1 |
| Acetylacetone | C₅H₈O₂ | 100.12 | 4.0 mL (3.9 g) | 38.9 | 8.0 (Excess) |
| Urea | (NH₂)₂CO | 60.06 | 5.0 g | 83.2 | 17.0 (Excess) |
| Cr(acac)₃ | Cr(C₅H₇O₂)₃ | 349.32 | 1.70 g | 4.88 | Theoretical Yield |
Step-by-Step Methodology
-
Preparation: In a 100-mL Erlenmeyer flask, dissolve 1.30 g (4.88 mmol) of chromium(III) chloride hexahydrate in 20 mL of deionized water. Add a magnetic stir bar.[4]
-
Reagent Addition: To the deep green chromium solution, add 5.0 g of urea, stirring until mostly dissolved. In a fume hood, add 4.0 mL of acetylacetone to the mixture.[4] A large excess of acetylacetone is used to help drive the reaction to completion.[3]
-
Reaction: Clamp the flask in a large beaker serving as a water bath on a stirring hotplate. Heat the water bath to a rolling boil and maintain this temperature, stirring the reaction mixture vigorously for 75-90 minutes.[4]
-
Crystallization: After the heating period, turn off the heat and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath for 15-20 minutes to ensure complete crystallization.[4]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions (5-10 mL each) of cold deionized water.
-
Drying: Transfer the product to a watch glass and allow it to air-dry completely. Alternatively, dry it in an oven at a temperature below 100°C.[10]
-
Characterization: Weigh the dried product and calculate the percent yield. Determine the melting point of the crude product. If necessary, perform recrystallization as described in Q6.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yield issues.
References
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
Transtutors. (2022). Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Retrieved from [Link]
-
Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. Retrieved from [Link]
-
Pérez-Torres, J. F. (n.d.). Synthesis and characterization of tris(acetyacetonato)chromium(III). Scribd. Retrieved from [Link]
-
YouTube. (2021). Synthesis of Chromium(III) acetylacetonate. Retrieved from [Link]
-
IISTE. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Retrieved from [Link]
-
Boorboor Azimi, E., et al. (2017). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Journal of Nanostructures. Retrieved from [Link]
-
Makhaev, V. D., et al. (1995). Self-propagating synthesis of chromium acetylacetonate. Russian Chemical Bulletin. ResearchGate. Retrieved from [Link]
-
(n.d.). (CR (Acac) 3). Scribd. Retrieved from [Link]
-
The Creative Chemist. (n.d.). Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Retrieved from [Link]
-
Studylib.net. (n.d.). Cr(acac)3 & Co(acac)3 Synthesis & Characterization. Retrieved from [Link]
-
Weckhuysen, B. M., et al. (1999). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Retrieved from [Link]
-
YouTube. (2022). Chromium Acetylacetonate : Preparation. Retrieved from [Link]
-
Studylib.net. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Retrieved from [Link]
-
Docsity. (2023). Synthesis and purification of Cr(acac)3. Retrieved from [Link]
-
Chegg. (2020). Question: What is the purpose of the urea in the synthesis of Cr(acac)3?. Retrieved from [Link]
Sources
- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. thecreativechemist.org [thecreativechemist.org]
- 5. studylib.net [studylib.net]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Stability and Troubleshooting for Cr(acac)₃ on Oxide Supports
Welcome to the technical support center for researchers utilizing chromium(III) acetylacetonate [Cr(acac)₃] on silica (SiO₂) and alumina (Al₂O₃) supports. This guide is designed to provide in-depth, field-proven insights into the common stability issues encountered during the synthesis and thermal activation of these catalytic systems. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face. The problems are presented in a question-and-answer format, followed by expert analysis and recommended actions.
Initial Impregnation & Binding
Question: Why does my deep purple Cr(acac)₃ powder turn green immediately upon contact with my white silica or alumina support, even before thermal treatment?
Answer: This color change is a primary and expected indicator of the complex's interaction with the support surface. The purple color of bulk Cr(acac)₃ is characteristic of its octahedral coordination geometry in a crystalline state. When deposited onto a support, the interaction with surface functional groups alters the electronic environment of the chromium(III) ion. This causes a red shift in the d-d electron transition bands, which is perceived as a color change from purple to green.[1][2] This is your first confirmation that the Cr(acac)₃ is no longer in its bulk form but is now surface-adsorbed.
Question: After impregnation and drying, my catalyst powder is not uniformly colored. What causes this, and how can I fix it?
Answer: Non-uniform color suggests poor dispersion of the Cr(acac)₃ precursor, which can lead to the formation of inactive chromium oxide clusters upon calcination. The root causes and solutions are:
-
Cause 1: Inadequate Solvent Volume (Incipient Wetness Impregnation): If the solvent volume is too low, it may not be sufficient to fully wet the support pores, leading to a high concentration of the precursor on the exterior of the support particles.
-
Solution: Carefully titrate the pore volume of your specific support batch before impregnation. Ensure the volume of your Cr(acac)₃ solution precisely matches this pore volume for optimal capillary action and even distribution.
-
-
Cause 2: Precursor Precipitation: Cr(acac)₃ has limited solubility in many common nonpolar organic solvents.[3] If the solution is too concentrated or if the solvent evaporates too quickly, the precursor can precipitate onto the support surface rather than adsorbing in a well-dispersed manner.
-
Solution: Use a more dilute solution and perform the impregnation slowly, with constant agitation (e.g., rotary evaporation without vacuum initially). Consider solvents in which Cr(acac)₃ is more soluble, such as toluene or benzene, if your process allows.[3]
-
Support-Specific Stability Issues
Question: I am preparing both Cr/SiO₂ and Cr/Al₂O₃ catalysts. Why do they behave so differently during thermal analysis (TGA/TPD-MS)? My Cr/SiO₂ sample releases acetylacetone (Hacac), while the Cr/Al₂O₃ sample seems to show ligand fragmentation.
Answer: This is a critical observation that highlights the fundamental difference in the interaction mechanisms between Cr(acac)₃ and these two supports.
-
On Silica (SiO₂): The primary binding mechanism is hydrogen bonding between the oxygen atoms of the acetylacetonate ligands and the surface silanol groups (≡Si-OH).[1][4][5] Upon heating, this interaction facilitates a clean ligand substitution reaction where a proton from a silanol group combines with an acac ligand, which then desorbs as a neutral acetylacetone molecule (Hacac, m/z 100).[2][6] This leaves a covalently bonded ≡SiO–Cr(acac)₂ species on the surface.[2][7]
-
On Alumina (Al₂O₃): The interaction is significantly stronger and more complex. It is dominated by a donor-acceptor interaction between the π-electrons of the acac ligands and the coordinatively unsaturated Al³⁺ sites (Lewis acid sites) on the alumina surface.[1][4][8] This strong electronic perturbation weakens the internal bonds of the ligand. Consequently, during thermal treatment, the ligand is more likely to decompose in situ rather than desorbing cleanly. This is why you observe fragment ions like [H₃CCO]⁺ (m/z 43) instead of the molecular ion for Hacac.[6][9] A direct ligand exchange with surface Al-OH groups can also occur.[10]
Question: My chromium loading efficiency is much higher on alumina than on silica under the same preparation conditions. Is this expected?
Answer: Yes, this is often the case. The stronger and more varied interaction mechanisms on alumina (Lewis acid-base interactions, potential for ligand exchange) provide a higher density of active sites for Cr(acac)₃ anchoring compared to the hydroxyl group-dependent mechanism on silica.[1][10][11] The number of silanol groups on silica can be a limiting factor, and this density is highly dependent on the silica's pre-calcination temperature.[7][12]
Thermal Activation & Decomposition
Question: At what temperature does the Cr(acac)₃ precursor start to decompose on the support?
Answer: The decomposition profile is a multi-step process that differs between supports.
-
On Silica: You can expect the first major weight loss to begin between 190°C and 270°C, corresponding to the removal of the first one or two acac ligands as acetylacetone.[10] The remaining ligands are more strongly bound and will decompose or pyrolyze at higher temperatures, typically between 300°C and 350°C.[10]
-
On Alumina: Due to the stronger interaction, the decomposition of the ligands often starts at a slightly higher temperature, typically above 200°C.[10] The process is less distinct, with ligand fragmentation and removal occurring over a broader temperature range.
Question: After calcination in air, my catalyst turned yellow/orange, indicating Cr⁶⁺ formation, which I wanted to avoid. How can I maintain the Cr³⁺ state?
Answer: The oxidation of Cr³⁺ to Cr⁶⁺ is highly favorable in an oxygen-containing atmosphere at elevated temperatures (typically >300°C).[7][13] To preserve the Cr³⁺ oxidation state, you must control the atmosphere during thermal activation.
-
Troubleshooting Protocol:
-
Load your dried, impregnated catalyst into a tube furnace.
-
Purge the system thoroughly with an inert gas (e.g., high-purity Nitrogen or Argon) for at least 30-60 minutes at room temperature to remove all traces of oxygen.
-
While maintaining a constant inert gas flow, ramp the temperature to your desired calcination setpoint (e.g., 500-700°C).
-
Hold at the setpoint for the required duration.
-
Cool the catalyst to room temperature under the inert gas flow before exposing it to air. This procedure will pyrolyze the ligands, leaving behind a reduced chromium oxide (Cr₂O₃) species.
-
Section 2: Mechanistic Insights & Visual Guides
Understanding the chemical pathways is key to mastering your catalyst synthesis.
Interaction Mechanisms at the Molecular Level
The stability and subsequent decomposition pathway of Cr(acac)₃ are dictated by the initial binding event with the support surface. The diagram below illustrates these distinct mechanisms.
Caption: Contrasting interaction pathways of Cr(acac)₃ on silica and alumina supports.
Data Summary: Support Influence on Cr(acac)₃ Interaction
The following table summarizes the key differences in how Cr(acac)₃ interacts with silica and alumina, providing expected analytical signatures.
| Parameter | Silica (SiO₂) Support | Alumina (Al₂O₃) Support |
| Primary Binding Site | Surface Silanol Groups (≡Si-OH)[1][14] | Coordinatively Unsaturated Al³⁺ (Lewis Acid) Sites[1][8] |
| Dominant Interaction | Hydrogen Bonding[1][5][6] | Donor-Acceptor (π-electrons to Al³⁺)[1][4] |
| Bond Strength | Weaker (Physisorption) | Stronger (Chemisorption)[10] |
| Key IR Signature | Shift in C-O/C-C ligand vibrations (~4 cm⁻¹)[5][15] | Larger shifts in ligand vibrations (~5-10 cm⁻¹)[1] |
| Primary TPD-MS Product | Acetylacetone (Hacac, m/z 100)[1][6] | Acetyl fragment ([H₃CCO]⁺, m/z 43)[6][9] |
| Thermal Decomposition | Ligand substitution followed by pyrolysis[2][7] | Direct ligand fragmentation and decomposition[6] |
Section 3: Experimental Protocols
Here we provide standardized, self-validating protocols for catalyst preparation and characterization.
General Workflow for Catalyst Preparation and Analysis
This workflow provides a high-level overview of the critical steps from support preparation to final catalyst characterization.
Caption: Standard workflow for supported chromium catalyst synthesis and characterization.
Protocol: Temperature-Programmed Desorption Mass Spectrometry (TPD-MS)
This protocol is essential for confirming the decomposition pathways discussed in Section 1.2.
-
Sample Preparation: Load ~50-100 mg of the dried, uncalcined Cr(acac)₃/support powder into a quartz microreactor.
-
Pre-treatment: Heat the sample in-situ under a high-purity Helium flow (e.g., 30 mL/min) to a temperature just below the first decomposition event (e.g., 120°C) for 1 hour to remove any physisorbed water or solvent.
-
Cooling: Cool the sample back down to room temperature (~30-50°C) under the same Helium flow.
-
TPD Analysis:
-
Begin heating the sample from room temperature to ~800°C at a linear ramp rate (e.g., 10°C/min).
-
Continuously monitor the reactor effluent with a mass spectrometer, scanning a mass-to-charge (m/z) range of at least 10-150 amu.
-
-
Data Interpretation:
References
-
Davydenko, L., et al. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. ResearchGate. [Link]
-
Babich, I.V., et al. (1997). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Davydenko, L., et al. (2010). TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces. Adsorption. [Link]
-
Davydenko, L., et al. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Semantic Scholar. [Link]
-
Zare, K., et al. (2011). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). E-Journal of Chemistry. [Link]
-
Hakuli, A., et al. (1999). Binding of chromium acetylacetonate on a silica support. Physical Chemistry Chemical Physics. [Link]
-
Davydenko, L., et al. (2010). TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface. Adsorption. [Link]
-
Stellai, R., et al. (2005). Characterisation of sol-gel silica films doped with chromium (III) acetylacetonate. Journal of Sol-Gel Science and Technology. [Link]
-
Weckhuysen, B.M., et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace@UAntwerpen. [Link]
-
Davydenko, L.O., et al. (2005). Adsorption Complexes of Cr(Acac)3 on Fumed SiO2 Surface upon Vapour-Phase Modification. Khimiya, Fizyka i Tekhnologiya Poverkhni. [Link]
-
Horváth, A., et al. (2019). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. ResearchGate. [Link]
-
Hakuli, A., et al. (1999). Binding of chromium acetylacetonate on a silica support. PCCP. [Link]
-
Sangle, A.D., et al. (2022). An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. Chemistry of Materials. [Link]
-
Davydenko, L., et al. (2010). TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface. Semantic Scholar. [Link]
-
Sanz, O., et al. (2010). Ethylene polymerization by chromium catalysts supported on aluminated SBA-15. Applied Catalysis A: General. [Link]
-
Ali, S., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Journal of Natural Sciences Research. [Link]
-
Weckhuysen, B.M., et al. (2000). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. ResearchGate. [Link]
-
Hakuli, A., et al. (1999). Binding of chromium acetylacetonate on a silica support. ResearchGate. [Link]
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- 2. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 3. Chromium(III) acetylacetonate | 21679-31-2 [chemicalbook.com]
- 4. TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface | Semantic Scholar [semanticscholar.org]
- 5. Adsorption Complexes of Cr(Acac)<sub>3</sub> on Fumed SiO<sub>2</sub> Surface upon Vapour-Phase Modification | Chemistry, Physics and Technology of Surface [cpts.com.ua]
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- 7. Binding of chromium acetylacetonate on a silica support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Figure 5 from TPD-MS and spectroscopic studies of Cr(acac)3 binding at silica and alumina surface | Semantic Scholar [semanticscholar.org]
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- 15. iiste.org [iiste.org]
Preventing Cr(acac)₃ degradation during thermal processing
Technical Support Center: Cr(acac)₃ Processing
A Guide to Preventing Precursor Degradation During Thermal Processing
Welcome to the technical support center for Chromium(III) acetylacetonate (Cr(acac)₃). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with expert insights and actionable troubleshooting strategies. Cr(acac)₃ is a versatile precursor for creating chromium-containing thin films and nanoparticles, but its thermal sensitivity can pose significant challenges. This guide moves beyond simple instructions to explain the underlying chemical principles, enabling you to diagnose issues, optimize your process, and ensure reproducible, high-quality results.
Part 1: Frequently Asked Questions - Understanding Cr(acac)₃ Thermal Behavior
This section addresses fundamental questions about the thermal properties and decomposition pathways of Cr(acac)₃. A solid understanding of these principles is the first step in preventing degradation.
Q1: What are the key thermal properties of Cr(acac)₃?
Understanding the basic thermal thresholds of Cr(acac)₃ is critical for designing any thermal process. These values dictate the operational windows for vaporization and deposition.
| Property | Value | Significance for Thermal Processing |
| Melting Point | ~210 °C (410 °F)[1][2] | The precursor must be heated above this temperature for liquid-phase delivery, but this is also where thermal instability begins to increase. |
| Boiling Point | ~340 °C (644 °F)[1][2] | This is the temperature for vaporization at atmospheric pressure; however, significant decomposition occurs well below this point. In CVD/ALD, sublimation under vacuum is used at much lower temperatures. |
| Decomposition Onset | 190 - 250 °C[3][4] | This is the most critical range. Precursor degradation can begin here, especially with prolonged heating or in reactive atmospheres. The process is not simple evaporation but a chemical breakdown. |
Q2: What actually happens to the Cr(acac)₃ molecule when it's heated?
Heating Cr(acac)₃ is not a simple phase transition; it's a multi-stage chemical decomposition. Thermogravimetric Analysis (TGA) reveals that the acetylacetonate (acac) ligands are stripped from the central chromium atom in sequential steps.[3]
-
Initial Stage (approx. 190-270°C): The first weight loss corresponds to the removal of one or two acac ligands.[3][5] This can occur through pyrolysis (thermal fragmentation) or reaction with surface groups on a substrate.[6][7]
-
Secondary Stage (approx. >300°C): The remaining ligands are removed at higher temperatures, often through more aggressive pyrolysis or oxidation, leaving behind a chromium-containing species (e.g., Cr₂O₃, Cr, or CrCₓ depending on the atmosphere).[3]
The key takeaway is that gas-phase Cr(acac)₃ is not the only species present in your reactor. Partially decomposed fragments, Cr(acac)ₓ (x<3), and liberated acetylacetone can all be present and influence your results.[6]
Q3: How does the processing atmosphere influence degradation?
The composition of the carrier and reactant gases fundamentally alters the degradation pathway and the final product.
-
Inert Atmosphere (N₂, Ar): In the absence of reactive gases, the primary degradation mechanism is pyrolysis . The Cr-O bonds and bonds within the acac ligand itself are broken by thermal energy alone. This can lead to the incorporation of carbon impurities into the final film if temperatures are not carefully controlled.
-
Oxidizing Atmosphere (O₂, H₂O, O₃): This is common for depositing chromium oxide (Cr₂O₃). The oxidant reacts with the Cr(acac)₃ precursor, facilitating the removal of the organic ligands as volatile byproducts like CO₂, H₂O, and acetone. However, it can also lead to the oxidation of the chromium center from Cr³⁺ to Cr⁶⁺, which may not be desirable.[3][8]
-
Reducing Atmosphere (H₂): A hydrogen atmosphere is often used to deposit metallic chromium films or to prevent oxidation. Hydrogen can act as a reducing agent, reacting with the acac ligands to form stable volatile molecules and helping to prevent the formation of chromium carbides by removing carbonaceous fragments.[9][10] It is a powerful scavenger for residual oxygen in the system.[9]
Q4: Does the substrate surface play a role in precursor stability?
Absolutely. The interaction between Cr(acac)₃ and the substrate is a critical, often overlooked, factor that can initiate degradation well below the precursor's gas-phase decomposition temperature.
On hydroxyl-terminated surfaces like silica (SiO₂) or alumina (Al₂O₃), Cr(acac)₃ can undergo surface-mediated reactions as low as 160-200°C.[6][8][11] Two primary mechanisms are observed:
-
Hydrogen Bonding: The acac ligands form hydrogen bonds with the surface -OH groups.[3][6]
-
Ligand Exchange: A surface hydroxyl group can directly react with the precursor, displacing an acac ligand to form a covalently bonded surface species, such as ≡SiO–Cr(acac)₂.[6][8]
This means your precursor can start "degrading" or reacting the moment it reaches the substrate, a key principle behind self-limiting ALD processes but a potential source of uncontrolled growth in CVD.[12]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the thermal processing of Cr(acac)₃.
Issue 1: Low or No Film Deposition
You've set up your experiment, but the quartz crystal microbalance (QCM) shows no mass gain, or wafer analysis confirms no film.
| Possible Cause | Diagnostic Clues | Recommended Solution & Explanation |
| A. Insufficient Vaporization | Vaporizer temperature is too low. No visible sublimation of the solid precursor. | Increase vaporizer temperature in 5-10°C increments. Cr(acac)₃ requires sufficient thermal energy to achieve a useful vapor pressure for transport. Ensure the temperature is high enough for sublimation but remains below the decomposition onset (~250°C) to maintain precursor integrity.[4] |
| B. Precursor Decomposition in Delivery Lines | Brown or black residue found inside the gas lines or at the reactor inlet. Inconsistent deposition rate that drops over time. | Reduce the temperature of gas lines. The lines should be hot enough to prevent condensation but cooler than the vaporizer and the decomposition temperature. A common strategy is to set line temperatures 10-20°C above the vaporizer temperature. Hot spots in the delivery path are a primary cause of premature degradation.[13] |
| C. Substrate Temperature Outside Deposition Window | Deposition occurs at some temperatures but not others. | Perform a temperature window experiment. For ALD/CVD, there is an optimal temperature range where surface reactions dominate. Too low, and the reaction kinetics are too slow. Too high, and precursor desorption or non-specific thermal decomposition can dominate, paradoxically reducing controlled growth.[12] |
| D. Precursor Degradation in Vaporizer | The Cr(acac)₃ powder in the bubbler or sublimator has changed color from violet to brown/black. | Use a fresh batch of precursor. Prolonged heating, even below the primary decomposition temperature, can cause slow degradation of the bulk material. If possible, use a vaporizer designed to heat only the material being actively used. |
Issue 2: Poor Film Quality (Carbon Contamination, Roughness, Poor Adhesion)
A film is deposited, but it fails to meet quality specifications.
| Possible Cause | Diagnostic Clues | Recommended Solution & Explanation |
| A. Gas-Phase Nucleation | Hazy or cloudy appearance of the film. Particulate "snow" observed in the reactor chamber or exhaust lines. | 1. Decrease reactor pressure. Lowering the pressure increases the mean free path of molecules, reducing the likelihood of gas-phase collisions and reactions. 2. Increase carrier gas flow rate. This reduces the residence time of the precursor in the hot zone, minimizing the time available for gas-phase decomposition before it reaches the substrate.[14] |
| B. Incomplete Ligand Removal | High carbon content in the film (detected by XPS or EDX). Film has poor electrical or optical properties. | 1. Increase substrate temperature. Higher temperatures provide more energy for the surface reactions to go to completion. 2. Increase co-reactant exposure. Lengthen the pulse time (ALD) or increase the flow rate (CVD) of your oxidant (O₂, H₂O) or reductant (H₂). 3. Consider a more reactive co-reactant. For example, an oxygen or hydrogen plasma can be more effective at removing stubborn organic fragments at lower temperatures. |
| C. Precursor Impurities | Inconsistent results despite identical process parameters. | Purify the Cr(acac)₃ precursor. Impurities can act as catalysts for decomposition. Purification via vacuum sublimation is a standard method for organometallic precursors.[2][15] Store the purified precursor in an inert environment (e.g., a glovebox). |
Part 3: Protocols & Best Practices
Adhering to validated protocols is essential for reproducibility.
Protocol 1: Establishing a Stable Cr(acac)₃ Vapor Delivery
This protocol outlines the steps to find and maintain a stable and reproducible flow of Cr(acac)₃ vapor for a CVD or ALD process.
Objective: To deliver a consistent flux of intact Cr(acac)₃ molecules to the reactor chamber.
Methodology:
-
Preparation: Load a clean vaporizer (bubbler or sublimator) with high-purity Cr(acac)₃ inside an inert atmosphere glovebox to prevent moisture contamination.
-
System Pump-Down: Install the vaporizer on the deposition system and pump the entire system down to its base pressure (<10⁻⁵ Torr) to remove atmospheric contaminants.
-
Vaporizer Heat-Up: Begin heating the vaporizer. A starting point of 160-180°C is recommended. Allow the temperature to stabilize for at least 30 minutes.
-
Line Heat-Up: Set the temperature of all gas delivery lines between the vaporizer and the reactor to be 10-20°C hotter than the vaporizer to prevent condensation. A typical setting would be 180-200°C.
-
Initiate Carrier Gas Flow: Introduce a controlled flow of high-purity inert carrier gas (e.g., Ar or N₂) through the vaporizer to transport the Cr(acac)₃ vapor. Start with a flow rate of 10-20 sccm.
-
Monitor Pressure: With the carrier gas flowing, monitor the system pressure. A stable vapor flow will result in a stable, elevated process pressure. Fluctuations may indicate unstable sublimation or decomposition.
-
Verification (Self-Validation):
-
Visual Inspection: Check for any discoloration (browning) of the precursor in the vaporizer viewport, which would indicate thermal decomposition.
-
QCM Monitoring: Direct the vapor flow to a cooled QCM crystal. A stable increase in mass indicates a steady flux of precursor. An unstable or decreasing rate suggests a delivery problem.
-
Deposition Test: Perform a short deposition on a test substrate and analyze for chromium and carbon. A high carbon content suggests that the delivery temperatures are too high, causing precursor fragmentation.
-
Part 4: Visualizing the Process
Diagrams can clarify complex decision-making processes and chemical pathways.
Troubleshooting Logic for Cr(acac)₃ Deposition
This flowchart provides a logical path to diagnose common deposition failures.
Caption: Troubleshooting flowchart for Cr(acac)₃ thermal processing issues.
Simplified Cr(acac)₃ Degradation Pathways
This diagram illustrates how the processing atmosphere dictates the chemical reaction pathway.
Caption: Influence of atmosphere on Cr(acac)₃ thermal degradation products.
References
- Davydenko, L., et al. (2010). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE.
- Weckhuysen, B. M., et al. Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace.
-
AZoNano. (n.d.). Importance of Precursor Selection in CVD/ALD Processes. Available at: [Link]
-
Babich, I. V., et al. (1997). Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Grokipedia. (n.d.). Chromium(III) acetylacetonate. Available at: [Link]
-
Royal Society of Chemistry. (2018). Recent developments in molecular precursors for atomic layer deposition. Organometallic Chemistry: Volume 42. Available at: [Link]
-
Dezelah, C. L., et al. (2018). The thermal decomposition and analyses of metal tris-acetylacetonates: Free radical formation from Al, Cr, Mn, Fe and Co complexes. ResearchGate. Available at: [Link]
-
Haukka, S., et al. (2000). Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. ResearchGate. Available at: [Link]
-
Sundaram, S. (2016). Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems. Semicore Equipment, Inc. Available at: [Link]
-
Gordon, R. G., et al. (2014). Trends in Copper Precursor Development for CVD and ALD Applications. Semantic Scholar. Available at: [Link]
-
Von Hoene, J., Charles, R. G., & Hickam, W. M. (1958). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. The Journal of Physical Chemistry, 62(9), 1098–1101. Available at: [Link]
- Haukka, S., et al. (1997). TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces. Applied Surface Science, 121-122, 373-377.
-
Zanders, D., et al. (2022). An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. Chemistry of Materials, 34(7), 3093–3103. Available at: [Link]
-
Hakuli, A., et al. (2000). TPD-MS and IR studies of Cr(acac)3 binding upon CVD at silica and alumina surfaces. Applied Surface Science. Available at: [Link]
- Babich, I. V., et al. (1997). Thermal Transformations of Chromium Acetylacetonate on Silica Surface. Journal of Colloid and Interface Science, 189(1), 144-150.
-
Bykov, A. V., et al. (2020). Thermodynamics of chromium acetylacetonate sublimation. ResearchGate. Available at: [Link]
-
AZoM. (2019). Hydrogen Generation for Thermal Processing. Available at: [Link]
-
Van der Westhuizen, J., et al. (2021). The Use of Hydrogen as a Potential Reductant in the Chromite Smelting Industry. MDPI. Available at: [Link]
Sources
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- 2. Chromium(III) acetylacetonate | 21679-31-2 [chemicalbook.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 7. scribd.com [scribd.com]
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- 12. books.rsc.org [books.rsc.org]
- 13. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting low yield in tris(acetylacetonato)chromium(III) synthesis
Technical Support Center: Tris(acetylacetonato)chromium(III) Synthesis
A Guide for Researchers and Development Professionals
Welcome to the technical support guide for the synthesis of tris(acetylacetonato)chromium(III), or Cr(acac)₃. This document, designed for chemists and researchers, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Cr(acac)₃ synthesis?
The synthesis is a coordination reaction where a chromium(III) salt, typically chromium(III) chloride hexahydrate (CrCl₃·6H₂O), reacts with three equivalents of the acetylacetonate (acac) ligand. The ligand is generated in situ by deprotonating acetylacetone (Hacac) with a base.[1][2]
Q2: What is the specific role of urea in this reaction?
Urea acts as a slow-release source of ammonia, which is the base that deprotonates acetylacetone. When heated in an aqueous solution, urea hydrolyzes to produce ammonia and carbon dioxide.[2][3] This gradual generation of base is crucial because it maintains a controlled pH, preventing the rapid precipitation of insoluble chromium(III) hydroxide (Cr(OH)₃), a common side reaction that significantly lowers the yield.[4]
The hydrolysis reaction is: (NH₂)₂CO + H₂O → 2NH₃ + CO₂
The ammonia then deprotonates the acetylacetone: NH₃ + C₅H₈O₂ (Hacac) ⇌ NH₄⁺ + C₅H₇O₂⁻ (acac⁻)
Q3: What is the expected appearance of the final product?
Pure tris(acetylacetonato)chromium(III) is a crystalline solid with a deep maroon or purplish color.[5][6] Significant deviation from this color, such as a green or black appearance, indicates the presence of impurities.
Q4: Why is a large excess of acetylacetone sometimes recommended?
Using a stoichiometric excess of the acetylacetone ligand helps to drive the reaction equilibrium towards the formation of the fully coordinated Cr(acac)₃ complex, helping to ensure the reaction goes to completion and maximizing the yield.[2]
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low yield is the most common issue in this synthesis. The following section addresses specific experimental observations and provides a logical framework for identifying and resolving the root cause.
Problem 1: My final product is green, black, or a muddy brown, not maroon.
-
Potential Cause: Formation of chromium(III) hydroxide (Cr(OH)₃). This occurs if the pH of the solution increases too rapidly, causing the chromium ions to precipitate as the hydroxide before they can react with the acetylacetonate ligand. Chromium(III) hydroxide is kinetically inert and will not readily convert to the desired product.[4]
-
Troubleshooting Steps:
-
Verify Urea Addition: Ensure the urea was added and dissolved completely before heating. Uneven heating or poor mixing can cause localized "hot spots" where urea decomposes too quickly.
-
Control Heating Rate: Avoid excessively rapid heating. The reaction should be heated gently (e.g., in a water bath at 80-90°C) to ensure the slow, controlled hydrolysis of urea.[4][6]
-
Ensure Proper Stirring: Continuous and efficient stirring is critical to maintain a homogeneous mixture of reactants and prevent localized pH spikes.
-
Problem 2: The yield is consistently low (< 60%), but the product color is correct.
-
Potential Cause A: Incomplete reaction. The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature.
-
Troubleshooting Steps:
-
Potential Cause B: Loss of product during workup and purification. Cr(acac)₃ has some solubility in organic solvents and even slightly in hot water, which can lead to losses.
-
Troubleshooting Steps:
-
Cool Thoroughly: Before filtration, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation and minimize solubility losses.[7]
-
Washing Solvent: Do not wash the crude product with large volumes of water, especially hot water.[5][8] If washing is necessary to remove urea or other salts, use minimal amounts of ice-cold distilled water. Some protocols suggest washing with small amounts of ethanol.[7]
-
Problem 3: No precipitate forms, or the precipitate is very fine and difficult to filter.
-
Potential Cause: Insufficient pH increase or slow precipitation kinetics. The urea may not have hydrolyzed sufficiently to raise the pH to the point where the complex precipitates.
-
Troubleshooting Steps:
-
Check Reagents: Ensure the urea used is of good quality and has not decomposed during storage.
-
Confirm Heating Duration: Verify that the mixture was heated for the full recommended time (at least 1-2 hours).
-
Induce Crystallization: If the solution is supersaturated, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal from a previous successful batch.
-
Allow for Slow Cooling: After heating, allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, more easily filterable crystals.
-
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
Caption: High-level workflow for the synthesis of Cr(acac)₃.
Caption: Troubleshooting flowchart for low yield in Cr(acac)₃ synthesis.
Optimized Experimental Protocol
This protocol is synthesized from multiple established procedures to maximize yield and purity.[2][4][6]
Materials & Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| CrCl₃·6H₂O | 266.45 | 1.4 g | ~5.25 | Chromium Source |
| Urea | 60.06 | 10 g | ~166.5 | Slow Base Source |
| Acetylacetone | 100.12 | 3.0 mL (2.9 g) | ~29.0 | Ligand Source |
| Distilled Water | 18.02 | 50 mL | - | Solvent |
Procedure
-
In a 100 mL or 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water. The solution should be a deep green color.
-
With continuous stirring, add 10 g of urea in 3-4 portions, allowing each portion to dissolve before adding the next.[4]
-
Add 3.0 mL of acetylacetone to the mixture using a pipette or syringe.
-
Cover the flask with a watch glass to minimize evaporation and place it in a water bath preheated to 80-90°C.
-
Heat the mixture with constant, gentle stirring for 90 minutes to 2 hours.[4][7] As the reaction progresses, the solution will darken, and deep maroon, plate-like crystals will begin to form, often as a crust on the surface.[2][5]
-
After the heating period, remove the flask from the water bath and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to ensure complete crystallization.
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals sparingly with one or two small portions of ice-cold distilled water to remove any soluble impurities like urea or ammonium salts.
-
Allow the product to air dry on the filter paper for several minutes by drawing air through the funnel, then transfer to a watch glass to dry completely. The expected melting point of the pure product is approximately 210-216°C.[6]
References
-
Chaudhuri, M., Roy, N., & Khathing, D. T. (1982). Synthesis of Tris(Acetylacetonato)Cheomium(III), Cr(C5H7O2)3. Synthesis and Reactivity in Inorganic and Metal-organic Chemistry. [Link]
-
Transtutors. (2022). Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Transtutors. [Link]
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Wikipedia. [Link]
-
Scribd. (n.d.). [Cr(acac)3]. Scribd. [Link]
-
Chegg. (2020). Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Chegg. [Link]
-
IISTE. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Journal of Natural Sciences Research. [Link]
-
Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. [Link]
-
Zare, K., et al. (2011). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). International Journal of Nanoscience and Nanotechnology. [Link]
-
Chegg. (2020). What is the purpose of the urea in the synthesis of Cr(acac)3?. Chegg. [Link]
-
Studylib. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Studylib. [Link]
-
DSpace. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Carbon, R. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Carbon. [Link]
-
Chemistry Stack Exchange. (2013). Where did the acac come from in Cr(acac)₃ synthesis by CrCl₃ reagent?. Chemistry Stack Exchange. [Link]
Sources
- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. iiste.org [iiste.org]
- 5. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Solved Synthesis of Tris (acetylacetonato) Chromium(III) | Chegg.com [chegg.com]
Technical Support Center: Optimizing NMR Experiments with Cr(acac)₃
A Senior Application Scientist's Guide to Minimizing Line Broadening and Maximizing Data Quality
Welcome to the technical support center for the effective use of Chromium(III) acetylacetonate, Cr(acac)₃, in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who seek to leverage Cr(acac)₃ as a paramagnetic relaxation agent to accelerate data acquisition while maintaining high spectral quality. Here, we will delve into the underlying principles, provide actionable troubleshooting guides, and answer frequently asked questions to empower you to overcome common experimental hurdles.
The Science Behind Cr(acac)₃ in NMR: A Double-Edged Sword
At its core, the utility of Cr(acac)₃ lies in its paramagnetism, a direct result of the three unpaired electrons in the d-orbitals of the Cr(III) ion.[1][2] This property provides a highly efficient mechanism for spin-lattice relaxation (T₁) of surrounding nuclei. In many NMR experiments, particularly ¹³C NMR, the T₁ relaxation times of certain nuclei, such as quaternary carbons, can be exceptionally long.[3] This necessitates lengthy relaxation delays between scans to ensure full magnetization recovery for accurate quantification, drastically increasing experiment time.
By introducing a paramagnetic center like Cr(acac)₃, a new relaxation pathway is established through electron-nucleus dipolar-dipolar interactions.[4] This significantly shortens the T₁ of nearby nuclei, allowing for much shorter recycle delays and, consequently, a dramatic reduction in total acquisition time.[5]
However, this benefit comes with a critical trade-off. The same paramagnetic effect that shortens T₁ also accelerates transverse relaxation (T₂), which is inversely proportional to the signal's line width.[3][6] An excessive concentration of Cr(acac)₃ can shorten T₂ to the point where severe line broadening occurs, degrading spectral resolution and potentially obscuring important details.[3] Therefore, the key to successfully using Cr(acac)₃ is to find the optimal concentration that provides a substantial reduction in T₁ without inducing unacceptable line broadening.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Cr(acac)₃ in an NMR experiment?
A1: Cr(acac)₃ is primarily used as a paramagnetic relaxation agent to reduce the spin-lattice relaxation time (T₁) of nuclei in the sample.[2] This is particularly beneficial for quantitative NMR, especially for nuclei with inherently long T₁ values like quaternary carbons, as it allows for shorter experimental times without compromising the quantitative accuracy of the data.[5]
Q2: How does Cr(acac)₃ shorten T₁ relaxation times?
A2: The Cr(III) ion in Cr(acac)₃ is paramagnetic, meaning it has unpaired electrons.[1] These unpaired electrons create a fluctuating magnetic field that provides an additional, highly effective relaxation pathway for nearby atomic nuclei. This interaction, primarily through dipolar coupling, allows the nuclei to return to their equilibrium state more quickly after being excited by an RF pulse.[4]
Q3: Can Cr(acac)₃ be used in ¹H NMR?
A3: Yes, while it is most commonly used in ¹³C NMR, Cr(acac)₃ can also be employed in ¹H NMR to shorten long T₁ values and reduce the Nuclear Overhauser Effect (NOE) for more accurate quantification.[5] However, the optimal concentration for ¹H NMR is typically much lower than for ¹³C NMR.[4]
Q4: Is Cr(acac)₃ chemically inert?
A4: For most applications at room temperature, Cr(acac)₃ is considered chemically inert and does not react with the analyte.[2] However, at elevated temperatures, there have been reports of reactivity with certain compounds, so it is advisable to perform control experiments if you are working under non-standard conditions.
Q5: Will Cr(acac)₃ affect the chemical shifts of my compound?
A5: At the low concentrations typically used for relaxation enhancement, Cr(acac)₃ should not induce significant chemical shifts (pseudocontact shifts). Its primary effect is on the relaxation rates (T₁ and T₂) of the nuclei.[7]
Experimental Protocols
Protocol 1: Preparation of a Cr(acac)₃ Stock Solution
For accurate and reproducible results, it is recommended to prepare a stock solution of Cr(acac)₃ in the deuterated solvent you will be using for your NMR samples.
Materials:
-
Chromium(III) acetylacetonate (Cr(acac)₃, M.W. 349.33 g/mol )
-
Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Determine the desired stock solution concentration. A concentration of 0.1 M is a good starting point.
-
Weigh the required amount of Cr(acac)₃. For a 10 mL 0.1 M stock solution, you would weigh 34.9 mg of Cr(acac)₃.
-
Dissolve the Cr(acac)₃ in the deuterated solvent. Transfer the weighed Cr(acac)₃ to the volumetric flask and add the solvent. Mix thoroughly until fully dissolved. The solution should have a deep maroon or purplish color.[1][3]
Protocol 2: Optimizing Cr(acac)₃ Concentration in Your NMR Sample
The optimal concentration of Cr(acac)₃ is sample-dependent. The following iterative process will help you determine the ideal amount for your specific application.
Procedure:
-
Prepare a control NMR sample. Prepare your sample as you normally would, without any Cr(acac)₃.
-
Acquire a reference spectrum. Run your standard NMR experiment to establish a baseline for line width and signal-to-noise. If possible, perform a T₁ inversion-recovery experiment to measure the T₁ of a key resonance (e.g., a quaternary carbon).
-
Add a small aliquot of Cr(acac)₃ stock solution. Start with a very low concentration. For example, add an amount of stock solution to achieve a final concentration of approximately 0.001 M for ¹H NMR or 0.01 M for ¹³C NMR.[4][5]
-
Re-acquire the spectrum. Run the same NMR experiment and compare the line width and signal-to-noise with the reference spectrum.
-
Iterate and evaluate. Gradually increase the concentration of Cr(acac)₃ in small increments, re-acquiring the spectrum after each addition. Your goal is to find the concentration that gives you the desired reduction in T₁ (and thus acquisition time) without causing excessive line broadening. A good rule of thumb is to aim for a line broadening of no more than 1-2 Hz for sharp singlets.
Troubleshooting Guide
Encountering issues such as severe line broadening or a noisy lock signal is common when first incorporating Cr(acac)₃ into your NMR workflow. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Severe Line Broadening Across All Signals
Symptoms: All peaks in your spectrum are significantly broader than in the absence of Cr(acac)₃, leading to a loss of resolution and difficulty in identifying multiplets.
Cause: The concentration of Cr(acac)₃ is too high, leading to an excessive reduction in the T₂ relaxation time.[3]
Solution Workflow:
Caption: Troubleshooting workflow for severe line broadening.
Issue 2: Noisy or Unstable Lock Signal
Symptoms: The deuterium lock signal is fluctuating, making it difficult for the spectrometer to maintain a stable lock. This can also lead to difficulties in shimming the magnet.
Cause: The paramagnetic Cr(acac)₃ also enhances the relaxation of the deuterium nuclei in the solvent, which can broaden the lock signal and make it "noisier".[3]
Solution:
-
Manual Shimming: If automated shimming routines fail, switch to manual shimming. Focus on the Z1 and Z2 shims to regain a stable lock.
-
Lower Cr(acac)₃ Concentration: A very high concentration of the relaxation agent will exacerbate this issue. If possible, reduce the concentration.
-
Increase Lock Power and Gain: In your spectrometer settings, you may be able to increase the lock power and gain to compensate for the broadened signal. Consult your spectrometer's manual for guidance.
Issue 3: Signal Quenching or Disappearance of Peaks
Symptoms: Certain peaks, particularly those from nuclei very close to a potential binding site for Cr(acac)₃, are either completely gone or have extremely low intensity.
Clarification: Signal Quenching vs. Line Broadening
In the context of using Cr(acac)₃ as a relaxation agent, signal quenching is an extreme case of line broadening . The paramagnetic effect of Cr(acac)₃ is distance-dependent, scaling with r⁻⁶, where r is the distance between the unpaired electron and the nucleus.[8] For nuclei that are very close to the Cr(acac)₃, the T₂ relaxation becomes so short that the signal is broadened into the baseline noise, effectively "quenching" or making the signal disappear.[9]
Cause:
-
Analyte-Cr(acac)₃ Interaction: Your analyte may have a specific interaction or chelation with the Cr(acac)₃, bringing the paramagnetic center into close proximity with certain nuclei.
-
High Local Concentration: Even without specific binding, the random diffusion of a high concentration of Cr(acac)₃ can lead to transient close encounters that excessively broaden nearby signals.
Solutions:
-
Reduce Cr(acac)₃ Concentration: This is the most straightforward solution to minimize the effects of transient close encounters.
-
Use a Different Relaxation Agent: If you suspect a specific chemical interaction, consider using a different, bulkier relaxation agent that may be less likely to bind to your analyte.
Data Summary Table
The following table provides a general guideline for starting concentrations of Cr(acac)₃. The optimal concentration will vary depending on the specific molecule, solvent, and magnetic field strength.
| Nucleus | Typical Concentration (Molar) | Typical Concentration (wt%) | Key Considerations |
| ¹³C | 0.01 M - 0.05 M[4][5] | ~0.4 - 0.6 wt%[3] | Higher concentrations are often needed for quaternary carbons. Start at the lower end and titrate upwards. |
| ¹H | 0.001 M - 0.01 M[4] | < 0.1 wt% | Use with caution to avoid significant line broadening. Primarily for quantitative studies where NOE suppression is desired. |
| ²⁹Si | > 0.02 M | > 0.6 wt%[3] | Silicon nuclei often have very long T₁ values, requiring higher concentrations of relaxation agent. |
Advanced Considerations: 2D NMR Spectroscopy
The use of Cr(acac)₃ in 2D NMR experiments such as COSY, HSQC, and HMBC can be highly advantageous for reducing the overall experiment time, which is often a limiting factor.[10] The shorter T₁ allows for a much shorter relaxation delay between scans. However, it is crucial to consider the following:
-
Line Broadening in Both Dimensions: The line broadening effect will be present in both the direct and indirect dimensions of the 2D spectrum. This can reduce resolution and make it more difficult to resolve closely spaced cross-peaks.
-
Impact on Cross-Peak Intensity: For experiments that rely on magnetization transfer through J-coupling (like COSY, HSQC, HMBC), severe T₂ shortening can cause a loss of signal during the transfer periods, leading to weaker cross-peaks.
-
Optimization is Key: It is even more critical to carefully optimize the Cr(acac)₃ concentration for 2D experiments. The goal is to achieve a significant reduction in the relaxation delay without compromising the ability to resolve and assign cross-peaks. It is often necessary to accept a minor degree of line broadening as a trade-off for the substantial time savings.
Conclusion
Cr(acac)₃ is a powerful tool in the NMR spectroscopist's arsenal, enabling rapid acquisition of quantitative data that would otherwise be prohibitively time-consuming. By understanding the fundamental principles of paramagnetic relaxation enhancement and the delicate balance between T₁ reduction and T₂-induced line broadening, researchers can effectively troubleshoot common issues and optimize their experimental parameters. This guide provides a framework for the rational and efficient use of Cr(acac)₃, empowering you to acquire high-quality NMR data with greater efficiency.
References
-
Yamazaki, T. (2025). Improving the accuracy of qNMR through CCQM comparisons. Advances in qNMR Workshop. [Link]
-
ResearchGate. (n.d.). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. Retrieved from [Link]
- Clore, G. M., & Iwahara, J. (2009). Theory, Practice, and Applications of Paramagnetic Relaxation Enhancement for the Characterization of Transient Low-Population States of Biological Macromolecules and Their Complexes. Chemical Reviews, 109(9), 4108–4139.
- Zhou, Z., & Kay, L. E. (2013). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. Macromolecules, 46(15), 5895-5900.
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]
- Bertini, I., Luchinat, C., & Parigi, G. (2001). Paramagnetic NMR Relaxation Enhancement: Recent Advances in Theory. Progress in Nuclear Magnetic Resonance Spectroscopy, 38(2), 115-158.
- Clore, G. M. (2015). Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules. Methods in Enzymology, 564, 485-497.
-
Iwahara, J., & Clore, G. M. (2009). Theory, practice, and applications of paramagnetic relaxation enhancement for the characterization of transient low-population states of biological macromolecules and their complexes. ResearchGate. Retrieved from [Link]
- National Institute of Standards and Technology. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis.
- Hu, W. (2012). How to run quantitative 13C and 29Si NMR faster. UMass Nuclear Magnetic Resonance (NMR) Labs.
- BenchChem. (n.d.). A Comparative Guide to Cr(III) and Cu(II) Acetylacetonate Complexes via NMR Spectroscopy. BenchChem.
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
- Suslick, K. S. (2012). Paramagnetic NMR.
- Pintacuda, G., & Otting, G. (2007). Paramagnetic NMR relaxation in polymeric matrixes: sensitivity enhancement and selective suppression of embedded species (1H and 13C PSR filter). Journal of the American Chemical Society, 129(51), 15854-15861.
- University of York. (n.d.).
-
Scribd. (n.d.). Advances in Quantitative NMR Analysis. Retrieved from [Link]
- Suslick, K. S. (n.d.). Paramagnetic NMR.
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Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Taylor, M. J., et al. (2022). Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. Metabolites, 12(3), 223.
- Chemistry For Everyone. (2025). How Do Paramagnetic Substances Affect NMR? [Video]. YouTube.
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
- National Institutes of Health. (n.d.). Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy.
- Emory University. (2013). NMR Experiment Procedure.
-
Reddit. (2020). Why does iron (or any paramagnetic materials) cause line broadening in an NMR? Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
- University of Washington. (n.d.). Experiment 7 The Preparation and Spectroscopy of Octahedral Chromium(III) Complexes.
- National Institutes of Health. (2007). Paramagnetic NMR relaxation in polymeric matrixes: sensitivity enhancement and selective suppression of embedded species (1H and 13C PSR filter).
-
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
- National Institutes of Health. (2008). Probing the R lines in tris(acetylacetonato) chromium(III) and tris(3-bromo-acetylacetonato) chromium(III)
- Michigan State University. (n.d.). Basic Practical NMR Concepts.
- Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions.
-
JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]
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- 10. Paramagnetic NMR relaxation in polymeric matrixes: sensitivity enhancement and selective suppression of embedded species (1H and 13C PSR filter) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tris(acetylacetonato)chromium(III) by Recrystallization
Welcome to the technical support center for the purification of Tris(acetylacetonato)chromium(III), commonly known as Cr(acac)₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important organometallic compound. Here, we will address common challenges and provide robust protocols to ensure the highest purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing Cr(acac)₃?
A1: Recrystallization is a critical purification technique used to remove impurities from the crude Cr(acac)₃ product synthesized in the laboratory. The synthesis, often involving the reaction of a chromium(III) salt with acetylacetone in the presence of a base like urea or ammonia, can result in co-precipitation of unreacted starting materials or side products.[1][2] Recrystallization selectively isolates the desired Cr(acac)₃ by leveraging differences in solubility between the product and impurities in a chosen solvent system. This process is essential for obtaining the high-purity material required for applications such as catalysis, NMR spectroscopy, and materials science.[1][2][3]
Q2: What are the ideal properties of a recrystallization solvent for Cr(acac)₃?
A2: The ideal solvent for recrystallizing Cr(acac)₃ should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should readily dissolve Cr(acac)₃ at or near its boiling point to ensure the formation of a saturated solution.
-
Low solubility at reduced temperatures: As the solution cools, the solubility of Cr(acac)₃ should decrease significantly, promoting the formation of pure crystals.
-
Impurities should be either highly soluble or insoluble at all temperatures: This allows for their separation from the desired product either by remaining in the filtrate or being removed during hot filtration.
-
Non-reactive with Cr(acac)₃: The solvent must not react with the compound to avoid the formation of new impurities.
-
Volatile enough for easy removal: The solvent should be easily evaporated from the purified crystals after filtration.
Q3: Which solvents are commonly used for the recrystallization of Cr(acac)₃?
A3: Cr(acac)₃ is soluble in a range of organic solvents.[4][5] Toluene and benzene are frequently cited as effective solvents for its recrystallization.[6] A common technique involves dissolving the crude product in hot toluene or benzene and then inducing crystallization by the slow addition of a less polar solvent in which Cr(acac)₃ is less soluble, such as petroleum ether or n-hexane.[4][6] Ethanol can also be used for crystallization.[6]
Q4: What are the key safety precautions to consider when working with Cr(acac)₃ and the associated solvents?
A4: Safety is paramount. Always adhere to the following precautions:
-
Work in a well-ventilated fume hood: The solvents used for recrystallization, such as toluene and benzene, are volatile and have associated health risks.[7]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and a lab coat.[8][9]
-
Consult the Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for Cr(acac)₃ and all solvents to be used.[8][9] Cr(acac)₃ is known to cause skin and eye irritation.[9]
-
Avoid dust formation: Handle solid Cr(acac)₃ carefully to minimize the generation of dust, which can be inhaled.[8]
-
Proper waste disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Cr(acac)₃.
Problem 1: The crude Cr(acac)₃ does not fully dissolve in the hot solvent.
-
Potential Cause: Insufficient solvent was used for the amount of crude product.
-
Solution: Gradually add small portions of the hot solvent to the mixture until all the Cr(acac)₃ dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield of recrystallized product.[10]
-
Potential Cause: The presence of insoluble impurities in the crude product.
-
Solution: If, after adding a reasonable amount of hot solvent, some solid material remains, it is likely an insoluble impurity. In this case, perform a hot filtration. Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities. This prevents the desired product from crystallizing prematurely on the filter paper.
Problem 2: No crystals form upon cooling the solution.
-
Potential Cause: The solution is not sufficiently saturated, meaning too much solvent was used initially.
-
Solution: Reheat the solution and gently boil off some of the solvent to increase the concentration of Cr(acac)₃.[11] Once the volume is reduced, allow the solution to cool again.
-
Potential Cause: The solution is supersaturated and requires nucleation to initiate crystal growth.
-
Solution:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[11] The microscopic scratches on the glass can provide nucleation sites for crystal formation.
-
Seeding: Add a tiny crystal of pure Cr(acac)₃ (a "seed crystal") to the solution.[11] This provides a template for further crystal growth.
-
-
Potential Cause: The cooling process is too slow, or the temperature is not low enough.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of Cr(acac)₃ and induce crystallization.[4][10]
Problem 3: The product "oils out" instead of forming crystals.
-
Potential Cause: The solution is too concentrated, causing the Cr(acac)₃ to come out of solution at a temperature above its melting point.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly.[11] Slow cooling is crucial for the formation of well-defined crystals.[12]
-
Potential Cause: High levels of impurities are depressing the melting point of the mixture.
-
Solution: Consider purifying the crude product by other means, such as column chromatography, before attempting recrystallization. A charcoal treatment during the recrystallization process might also help remove some impurities.[11]
Problem 4: The recrystallized product has an unexpected color.
-
Potential Cause: The crude material may have decomposed or contains impurities that were not removed during recrystallization. For instance, if the crude product was left exposed to the atmosphere for an extended period, it might undergo hydrolysis or oxidation, leading to a color change (e.g., to green).[13]
-
Solution: Ensure the crude product is stored properly before recrystallization. If the recrystallized product is still off-color, a second recrystallization may be necessary. The expected color of pure Cr(acac)₃ is typically a deep maroon or purple.[1][4]
Problem 5: Low yield of recrystallized product.
-
Potential Cause: Using an excessive amount of solvent during the initial dissolution step.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Potential Cause: Premature crystallization during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.
-
Potential Cause: Incomplete crystallization from the cooled solution.
-
Solution: Allow sufficient time for crystallization at room temperature, followed by cooling in an ice bath to maximize the recovery of the product.
-
Potential Cause: Washing the collected crystals with a solvent in which they are soluble.
-
Solution: Wash the filtered crystals with a small amount of cold recrystallization solvent or a solvent in which Cr(acac)₃ is known to be sparingly soluble, such as cold ethanol or petroleum ether.[4][10]
Experimental Protocol: Recrystallization of Cr(acac)₃
This protocol details a standard procedure for the recrystallization of Cr(acac)₃ using a toluene and petroleum ether solvent system.
Materials and Equipment:
-
Crude Cr(acac)₃
-
Toluene
-
Petroleum ether
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and filter paper
-
Büchner funnel and filter flask
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: In a fume hood, place the crude Cr(acac)₃ in an Erlenmeyer flask. Add a minimal amount of toluene and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more toluene in small portions if necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. Pre-heat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Deep maroon or purple crystals should start to form.[4]
-
Inducing Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Melting Point | 210-216 °C[6][8][14] | A sharp melting point within this range is indicative of high purity. |
| Appearance | Deep maroon/purple crystals[1][4] | The characteristic color of pure Cr(acac)₃. |
| Solubility | Soluble in non-polar organic solvents[1] | This property is exploited for the recrystallization process. |
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the recrystallization of Cr(acac)₃.
Caption: A flowchart of the Cr(acac)₃ recrystallization process.
References
-
Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. ResearchGate. Available at: [Link]
-
Material Safety Data Sheet Chromium(III)acetylacetonate, 97%. Exposome-Explorer. Available at: [Link]
-
Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β-diketone). IISTE.org. Available at: [Link]
-
Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate. Available at: [Link]
-
Chromium(III)acetylacetonate, 97%. Cole-Parmer. Available at: [Link]
-
Chromium(III)acetylacetonate | C15H24CrO6. PubChem. Available at: [Link]
-
(CR (Acac) 3) .... Course Hero. Available at: [Link]
-
A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). J Nanostruct. Available at: [Link]
-
Cr(acac)3 & Co(acac)3 Synthesis & Characterization. studylib.net. Available at: [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Available at: [Link]
-
Chromium Acetylacetonate. AMERICAN ELEMENTS. Available at: [Link]
-
Recrystallization of M(acac)3 complexes. IONiC / VIPEr. Available at: [Link]
-
Chromium(III) acetylacetonate. Wikipedia. Available at: [Link]
-
TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. ResearchGate. Available at: [Link]
-
Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. The Creative Chemist. Available at: [Link]
-
I had a problem in the synthesis of Cr(acacBr)3... ResearchGate. Available at: [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. Available at: [Link]
-
Chromium(III) acetylacetonate. Grokipedia. Available at: [Link]
-
Comprehensive Analysis of Acetylacetonate Complexes. JEOL. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Synthesis of Tris(acetylacetonato)chromium(III) - Cr(acac)₃
Document ID: TSC-CHEM-CRC-001
Last Updated: January 8, 2026
Overview & Scope
This technical guide is designed for researchers, chemists, and materials scientists involved in the synthesis of Tris(acetylacetonato)chromium(III), commonly known as Cr(acac)₃. This document provides in-depth technical support, addressing common experimental challenges, particularly focusing on the role and effect of acetylacetone (acacH) stoichiometry. The guide is structured into a series of Frequently Asked Questions (FAQs) for rapid problem-solving, followed by a detailed Troubleshooting Guide for more complex issues, and concludes with an optimized, step-by-step synthesis protocol.
Our objective is to provide not just procedural steps, but the underlying chemical principles to empower users to make informed decisions, optimize their reaction outcomes, and effectively troubleshoot unforeseen challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis of Cr(acac)₃.
Q1: Why is an excess of acetylacetone (acacH) typically used in the synthesis?
A slight to moderate excess of the acetylacetone ligand is employed to drive the reaction equilibrium towards the formation of the fully coordinated Cr(acac)₃ complex.[1][2] According to Le Châtelier's principle, increasing the concentration of a reactant (acetylacetone) shifts the equilibrium to favor the product side, thereby maximizing the conversion of the chromium(III) salt to the desired complex.
Q2: What is the purpose of adding urea to the reaction mixture?
Urea acts as a homogeneous base precursor.[1][2][3][4][5] Upon heating in an aqueous solution, urea slowly hydrolyzes to produce ammonia (NH₃) and carbon dioxide.[2] The ammonia generated then deprotonates the acetylacetone (acacH), which has a relatively acidic proton on the α-carbon, to form the acetylacetonate anion (acac⁻).[1][2] This slow, in-situ generation of base is critical because it maintains a controlled, slightly basic pH, which is necessary for the deprotonation of acacH without causing the precipitation of insoluble chromium(III) hydroxide (Cr(OH)₃).[3]
Q3: My final product is a dull green or brown powder, not the expected deep maroon/purple crystals. What went wrong?
The expected color of pure Cr(acac)₃ is a deep maroon to violet crystalline solid.[6][7][8] A greenish or brownish hue often indicates the presence of unreacted chromium(III) starting material (typically green CrCl₃·6H₂O) or the formation of chromium hydroxide/oxide impurities.[3] This can result from insufficient reaction time, inadequate heating, or an incorrect pH (too basic, too quickly), which leads to the formation of Cr(OH)₃.[3]
Q4: Can I use a different base, like sodium hydroxide or ammonia, instead of urea?
While technically possible, it is not recommended for achieving high purity and yield. The rapid addition of a strong base like NaOH or even aqueous ammonia can cause a sudden, localized increase in pH. This often leads to the precipitation of gelatinous chromium(III) hydroxide, which is kinetically inert and may not react further to form the desired complex.[3] The slow, controlled hydrolysis of urea is a superior method for maintaining the optimal reaction conditions.[3][4]
In-Depth Troubleshooting Guide
This section provides a structured, cause-and-effect approach to resolving specific experimental issues.
Problem 1: Low or No Yield of Cr(acac)₃ Product
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Inadequate Molar Excess of Acetylacetone (acacH) | The stoichiometry of the reaction requires three moles of acac⁻ per mole of Cr³⁺. An insufficient amount of acacH will result in incomplete complexation, leaving unreacted Cr³⁺ in the solution. A significant portion of the chromium salt will not precipitate as the desired product. | Action: Ensure a molar excess of acetylacetone is used. A common and effective ratio is approximately 8 moles of acacH for every 1 mole of CrCl₃·6H₂O.[1][2] Validation: Recalculate your molar quantities. If needed, restart the synthesis with the corrected stoichiometry. The appearance of the characteristic deep maroon precipitate during the reaction is a positive indicator.[9] |
| Insufficient Heating / Reaction Time | The coordination of the three bidentate acetylacetonate ligands to the chromium(III) center is a kinetically slow process.[3] Chromium(III) complexes are known for their kinetic inertness. The reaction requires sufficient thermal energy (typically heating in a boiling water bath for at least one hour) to overcome the activation energy barrier for ligand exchange.[1][9][10] | Action: Heat the reaction mixture in a vigorously boiling water bath (or maintain a reaction temperature of >90°C) for a minimum of 60-90 minutes with continuous stirring.[3][4][9] Validation: Monitor the reaction mixture. The solution should transition from a dark green/black to showing a crust of deep maroon crystals on the surface.[7][9][10] If no precipitate forms after an hour, continue heating. |
| Improper pH Environment | If the solution does not become sufficiently basic, the acetylacetone will not be deprotonated to its active anionic form (acac⁻), and the reaction will not proceed. This can be caused by using insufficient urea or if the urea fails to hydrolyze properly due to low temperatures. | Action: Verify that the correct amount of urea was added (a large excess is typical). Ensure the reaction temperature is high enough to promote urea hydrolysis.[9] Validation: The formation of the maroon product itself is the best indicator of the correct pH environment. The smell of ammonia may also be detectable as the reaction progresses. |
Problem 2: Product is Difficult to Filter or Appears Oily/Tarry
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Excessive Amount of Acetylacetone | While a moderate excess of acacH is beneficial, a very large excess can act as a solvent for the Cr(acac)₃ product, especially when the mixture is hot. This can lead to an oily or tarry consistency rather than a crystalline solid, making filtration difficult and lowering the isolated yield. Unreacted acetylacetone can also contaminate the final product. | Action: Adhere to the recommended stoichiometric ratios (see Problem 1). Avoid adding significantly more acetylacetone than prescribed in validated protocols. Validation: If an oily product is obtained, try cooling the mixture in an ice bath for an extended period (30+ minutes) to encourage crystallization and reduce the solubility of the product in the excess ligand.[9] |
| Incomplete Crystallization | Rapid cooling of the reaction mixture can sometimes lead to the formation of very small, poorly formed crystals or an amorphous solid that is difficult to filter and wash effectively. | Action: Allow the reaction flask to cool slowly to room temperature first, then place it in an ice bath to maximize the precipitation of the crystalline product.[9] Validation: A properly crystallized product should appear as fine, deep purple, glittery crystals that are easily collected by suction filtration. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the Cr(acac)₃ synthesis.
Caption: Troubleshooting Decision Flowchart for Cr(acac)₃ Synthesis.
Optimized Experimental Protocol
This protocol is adapted from established microscale and macroscale syntheses and incorporates best practices for achieving high yield and purity.[1][3][9]
Reagents & Stoichiometry
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 266.45 | 1.30 g | 4.88 | 1.0 |
| Acetylacetone (acacH) | C₅H₈O₂ | 100.12 | 4.0 mL (3.9 g) | 38.9 | 8.0 |
| Urea | (NH₂)₂CO | 60.06 | 5.0 g | 83.2 | 17.0 |
| Deionized Water | H₂O | 18.02 | 20.0 mL | - | - |
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of Cr(acac)₃.
Detailed Procedural Steps
-
Preparation: In a 50-mL Erlenmeyer flask containing a small magnetic stir bar, dissolve 1.30 g of chromium(III) chloride hexahydrate in 20 mL of deionized water. Stir until the solid is fully dissolved, resulting in a deep green solution.[9]
-
Reagent Addition: To the chromium solution, add 5.0 g of urea and stir until it dissolves. In a fume hood, add 4.0 mL of acetylacetone to the flask.[9]
-
Reaction: Clamp the flask in a boiling water bath situated on a magnetic stir plate. Ensure the water level of the bath is above the level of the reaction mixture. Heat the mixture with vigorous stirring for at least one hour. The temperature of the reaction should be maintained above 90°C.[9]
-
Observation: As the reaction proceeds, the urea will hydrolyze, the solution will become basic, and deep maroon or purple plate-like crystals will begin to form, often as a crust at the surface.[7][9]
-
Crystallization: After the heating period is complete, turn off the heat and allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 15 minutes to ensure complete crystallization.[9]
-
Isolation: Collect the crystalline product by suction filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with two or three small portions of cold deionized water to remove any soluble impurities like ammonium chloride.
-
Drying: Carefully transfer the product to a pre-weighed watch glass and allow it to air dry completely.
-
Analysis: Weigh the final product to calculate the percent yield. Characterize the product by measuring its melting point (literature value: ~210 °C).[6][8]
References
- Szafran, Z.; Pike, R.M.; Singh, M.M. (1991). Microscale Inorganic Chemistry. Wiley: New York.
-
Studylib. (n.d.). Synthesis of Chromium Acetylacetonate: A Lab Experiment. Retrieved from Studylib. [Link]
-
Grokipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from Grokipedia. [Link]
-
Scribd. (n.d.). CR (Acac) Expt. Retrieved from Scribd. [Link]
-
The Creative Chemist. (n.d.). Experiment 10: Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Retrieved from The Creative Chemist. [Link]
-
Transtutors. (2022). Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Retrieved from Transtutors. [Link]
-
Boorboor Azimi, E., et al. (2017). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Journal of Nanostructures, 7(1), 13-20. [Link]
-
IISTE. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Retrieved from IISTE.org. [Link]
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from Wikipedia. [Link]
-
YouTube. (2022, October 2). Chromium Acetylacetonate : Preparation. Retrieved from YouTube. [Link]
-
Scribd. (n.d.). [Cr(acac)3] ..... Retrieved from Scribd. [Link]
-
Chegg. (2020, November 7). Question: Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim. Retrieved from Chegg. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. iiste.org [iiste.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. grokipedia.com [grokipedia.com]
- 7. scribd.com [scribd.com]
- 8. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 9. thecreativechemist.org [thecreativechemist.org]
- 10. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
Technical Support Center: Chromium(III) Acetylacetonate [Cr(acac)₃]
Guide for Overcoming Solubility Challenges in Aqueous Media
Welcome to the technical support guide for Chromium(III) acetylacetonate, or Cr(acac)₃. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of using this versatile coordination complex in aqueous environments. Cr(acac)₃ is widely used as a catalyst precursor, a relaxation agent in NMR spectroscopy, and has been explored for its biological activity.[1][2][3] However, its utility in biological and aqueous systems is often hampered by its characteristically poor water solubility.[1][4]
This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve stable and effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Cr(acac)₃ in water?
A1: Cr(acac)₃ is sparingly soluble in water. Published data indicates a solubility of approximately 1.1 g/L at 20°C.[4][5] This low solubility is a primary constraint for its direct use in many aqueous applications.
Q2: Why is Cr(acac)₃ so poorly soluble in aqueous media?
A2: The poor solubility stems from a fundamental principle of chemistry: "like dissolves like." Cr(acac)₃ is a neutral coordination complex where the central chromium(III) ion is chelated by three acetylacetonate (acac) ligands.[1][2] These organic ligands give the molecule a predominantly non-polar and hydrophobic (water-fearing) character. Water, on the other hand, is a highly polar solvent. The significant mismatch in polarity between the non-polar Cr(acac)₃ and polar water molecules results in very weak solute-solvent interactions, leading to minimal solubility.[6][7]
Q3: What can happen when I add Cr(acac)₃ directly to a buffered aqueous solution?
A3: Direct addition to a buffer will likely result in the powder failing to dissolve, instead forming a suspension of fine particles. Over time, these particles may aggregate and settle. Furthermore, depending on the pH and composition of the buffer, slow hydrolysis of the Cr(acac)₃ complex can occur, potentially leading to the formation of chromium hydroxides and free acetylacetone.[8] This instability can compromise the integrity of your experiment.
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues you may encounter during your experiments. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for Cr(acac)₃ solubility issues.
Q4: My Cr(acac)₃ powder is just sitting at the bottom of my buffer. How can I get it to dissolve?
A4: This is the most common issue and is due to the hydrophobicity of the complex. Direct dissolution in a fully aqueous system is not feasible.
-
Causality : The energy required to break the strong hydrogen bonds between water molecules to accommodate the non-polar Cr(acac)₃ is highly unfavorable.
-
Solution : You must modify the solvent to make it more hospitable to the complex. The most direct method is to use a water-miscible organic co-solvent. This reduces the overall polarity of the solvent mixture, allowing the Cr(acac)₃ to dissolve more readily.[9]
-
Recommended Action : Follow Protocol 1: Solubilization Using Organic Co-solvents .
Q5: I managed to dissolve Cr(acac)₃, but it crashed out of solution after a few hours or upon adding it to my experimental media. Why did this happen?
A5: This indicates that the solution was either supersaturated or that the final concentration of the co-solvent was too low to maintain solubility.
-
Causality : This often occurs when a concentrated stock of Cr(acac)₃ in a pure organic solvent is diluted too rapidly or too far with an aqueous medium. The final percentage of the organic co-solvent falls below the threshold required to keep the complex in solution, leading to precipitation. High concentrations of salts in your final media can also cause "salting-out" of the complex.[10]
-
Solution : Ensure the final concentration of your organic co-solvent in the working solution is sufficient. It is critical to determine the maximum tolerable co-solvent concentration for your specific application (e.g., cell culture, enzymatic assay) and to work within that limit.
-
Recommended Action :
-
Perform a solvent tolerance study for your experimental system.
-
Prepare the Cr(acac)₃ stock solution as described in Protocol 1 , but when diluting it into your final aqueous media, add it slowly while vortexing or stirring.
-
Avoid final co-solvent concentrations below 5-10% (v/v) if possible, though the exact minimum will depend on the specific solvent and desired Cr(acac)₃ concentration.
-
Q6: My purple Cr(acac)₃ solution is slowly turning a different color (e.g., greenish). What does this mean?
A6: A color change often indicates that the coordination complex is degrading. The purple color of Cr(acac)₃ is characteristic of its specific octahedral coordination environment.[11]
-
Causality : In aqueous solutions, particularly under non-neutral pH conditions, the acetylacetonate ligands can slowly dissociate from the chromium ion. Water molecules can then coordinate to the metal center, forming different chromium-aqua complexes, which have different colors. This process is known as hydrolysis.
-
Solution : To ensure the integrity of your compound, always prepare solutions fresh before each experiment. If you must store a solution, even for a short period, keep it refrigerated and protected from light to slow down degradation kinetics.
-
Recommended Action : Prepare a fresh stock solution for each experiment. Avoid long-term storage of any aqueous-based Cr(acac)₃ solutions.
Advanced Solubilization Protocols
Data Summary: Solubility Enhancement Strategies
| Method | Co-Solvent / Agent | Achievable Concentration (Approx.) | Key Considerations |
| Baseline | Water Only | ~1.1 g/L (~3 mM)[4] | Very limited; not suitable for most applications. |
| Co-Solvency | Ethanol, Isopropanol[9] | Solubility increases significantly with co-solvent fraction.[9] | Must verify co-solvent compatibility with the experimental system. |
| Co-Solvency | DMSO, DMF | High solubility in stock | Can be toxic to biological systems; use with caution. |
| Micellar Solub. | Surfactants (e.g., Tween®, Triton™) | Varies with surfactant & concentration | Potential for surfactant-induced artifacts in biological assays. |
| Nanodispersion | Dispersants / Copolymers[12] | High; forms a stable colloidal dispersion | Requires specialized preparation (e.g., sonication, homogenization). |
Protocol 1: Solubilization Using Organic Co-solvents
This is the most common and straightforward method for dissolving Cr(acac)₃ for use in aqueous systems.
Caption: Workflow for preparing a Cr(acac)₃ solution using a co-solvent.
Methodology:
-
Weigh the required amount of solid Cr(acac)₃ in a suitable glass vial.
-
Select a Co-solvent : Choose a water-miscible organic solvent that is compatible with your downstream application. Ethanol and DMSO are common choices.
-
Prepare Concentrated Stock : Add a small volume of the pure co-solvent to the Cr(acac)₃ powder to create a concentrated stock solution (e.g., 10-50 mM).
-
Aid Dissolution : Vortex the mixture thoroughly. If needed, briefly sonicate the vial or warm it gently (not exceeding 40°C) until all the solid has dissolved, yielding a clear, deep purple solution.
-
Dilute to Working Concentration : Prepare your final working solution by adding the concentrated stock drop-by-drop to your aqueous buffer while the buffer is being vigorously stirred or vortexed. This slow addition is crucial to prevent the complex from precipitating. Ensure the final co-solvent concentration does not exceed the tolerance limit of your experimental system.
Protocol 2: Micellar Solubilization Using Surfactants
This method uses surfactants to form micelles that encapsulate the non-polar Cr(acac)₃, allowing it to be dispersed in an aqueous medium.
Caption: Diagram of micellar encapsulation of a non-polar Cr(acac)₃ molecule.
Methodology:
-
Prepare Surfactant Solution : Prepare an aqueous solution of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) at a concentration above its critical micelle concentration (CMC).
-
Prepare Cr(acac)₃ Stock : Separately, dissolve Cr(acac)₃ in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Incorporate into Micelles : Add the Cr(acac)₃ stock solution to the surfactant solution with vigorous stirring.
-
Remove Organic Solvent : Gently heat the mixture (e.g., in a 50-60°C water bath) under a stream of nitrogen or use a rotary evaporator to remove the volatile organic solvent.
-
Final Formulation : As the organic solvent evaporates, the Cr(acac)₃ will be entrapped within the hydrophobic cores of the micelles, resulting in a clear or translucent aqueous dispersion.
Protocol 3: Preparation of a Nanoparticle Dispersion
For applications requiring a stable, co-solvent-free formulation, preparing Cr₂O₃ nanoparticles from a Cr(acac)₃ precursor can be an effective strategy. This is an advanced technique typically used in materials science.[3]
Methodology Overview:
This process involves the thermal decomposition or chemical reduction of Cr(acac)₃ in a high-boiling point solvent with stabilizing agents, followed by transfer into an aqueous phase.
-
Synthesis : Cr(acac)₃ is thermally decomposed in a solvent like oleylamine or benzyl ether in the presence of surfactants like oleic acid. This process, often requiring high temperatures (>200°C), nucleates and grows chromium oxide (Cr₂O₃) nanoparticles with a hydrophobic coating.[3]
-
Purification : The resulting nanoparticles are isolated from the reaction mixture by precipitation with a non-solvent (like ethanol) and centrifugation.
-
Phase Transfer : The hydrophobic nanoparticles are then rendered water-dispersible. This can be achieved by ligand exchange (replacing hydrophobic ligands with hydrophilic ones) or by encapsulating the particles with amphiphilic copolymers.[12]
-
Final Dispersion : The surface-modified nanoparticles are then dispersed in water or buffer, often with the aid of sonication, to form a stable colloidal dispersion.
References
- Grokipedia. (n.d.). Chromium(III) acetylacetonate.
-
Fedorov, V. A., et al. (2011). Solubility of chromium(III) tris-acetylacetonate [Cr(C5H7O2)3] in different media. ResearchGate. Retrieved from [Link]
-
Di Giacomo, G., et al. (2016). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate. Retrieved from [Link]
- Mertz, W., & Tuman, R. W. (1980). Chromium acetylacetonate as a dietary supplement and pharmaceutical agent. Google Patents (EP0016496A1).
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
Weckhuysen, B. M., et al. (n.d.). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. Retrieved from [Link]
-
Kunnus, K., et al. (2019). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Weckhuysen, B. M., et al. (2002). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. ResearchGate. Retrieved from [Link]
-
Yamamoto, M. (1982). Aqueous solubility of tris(acetylacetonato)chromium(III). The Journal of Physical Chemistry. Retrieved from [Link]
-
Ali, A., et al. (2017). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. IISTE. Retrieved from [Link]
-
Azimi, E. B., et al. (2017). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Journal of Nanostructures. Retrieved from [Link]
-
Almahseri, Q. (n.d.). Synthesis and characterization of [Cr(acac)3] and [Cr (Br-acac)3]. Scribd. Retrieved from [Link]
-
Szafran, Z., et al. (n.d.). Synthesis of Metal Acetylacetonates: Preparation of Tris(2,4-pentanedionato)chromium(III). ResearchGate. Retrieved from [Link]
- Swihart, M. T. (2004). Stable dispersions of nanoparticles in aqueous media. Google Patents (WO2004000916A2).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chromium(III) acetylacetonate, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 5. Chromium(III) acetylacetonate | 21679-31-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2004000916A2 - Stable dispersions of nanoparticles in aqueous media - Google Patents [patents.google.com]
Technical Support Center: Navigating the Paramagnetic Effects of Cr(acac)₃ in ¹H NMR
Welcome to the technical support center for researchers utilizing Chromium(III) acetylacetonate, Cr(acac)₃, in their NMR experiments. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise from the powerful, yet sometimes problematic, paramagnetic properties of this relaxation agent. This resource provides in-depth troubleshooting advice and foundational knowledge to help you optimize your experiments and obtain high-quality data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter when using Cr(acac)₃. Each solution is grounded in the fundamental principles of NMR spectroscopy to empower you to make informed decisions in your experiments.
Q1: My ¹H NMR peaks are severely broadened and some have shifted dramatically after adding Cr(acac)₃. What is happening and how can I fix it?
A1: This is the most common issue and stems directly from the paramagnetic nature of the Cr(III) center in Cr(acac)₃.[1][2]
The Cause: The Cr(III) ion has three unpaired electrons, creating a strong magnetic moment.[1][2] This electronic magnetic moment interacts with the magnetic moments of your analyte's protons through two primary mechanisms:
-
Dipolar (Through-Space) Interaction: This interaction shortens the spin-spin relaxation time (T₂). According to the Heisenberg uncertainty principle, a shorter T₂ leads to a broader signal (increased linewidth).[3] Protons closer to the Cr(acac)₃ molecule experience this effect more strongly.
-
Scalar (Through-Bond) or Contact Interaction: If your molecule can transiently interact or bind with the Cr(acac)₃ complex, unpaired electron density can be transferred to your molecule. This causes very large changes in the local magnetic field experienced by the nuclei, resulting in significant "contact shifts" or "hyperfine shifts".[4][5]
The combination of extreme T₂ shortening and large hyperfine shifts can broaden peaks beyond detection.[5]
The Solution: The core of the problem is an excessive concentration of Cr(acac)₃. While effective for shortening the much longer spin-lattice relaxation time (T₁), especially in ¹³C NMR, even minute amounts can be detrimental to ¹H resolution.
Step-by-Step Mitigation Protocol:
-
Prepare a Stock Solution: Instead of adding solid Cr(acac)₃ directly to your NMR tube, prepare a dilute stock solution (e.g., 1-5 mM) in the same deuterated solvent you are using for your sample. This allows for precise, incremental additions.
-
Start with a Control Spectrum: Acquire a standard ¹H NMR spectrum of your analyte without any Cr(acac)₃. This is your baseline for chemical shift and linewidth.
-
Titrate Carefully: Add a very small aliquot (e.g., 1-2 µL) of the Cr(acac)₃ stock solution to your NMR tube. Mix thoroughly by inverting the tube several times.
-
Acquire and Assess: Re-acquire the ¹H spectrum. Observe the changes in linewidth. Your goal is to find a concentration that sufficiently shortens T₁ (if needed for quantitative purposes) without unacceptable line broadening.
-
Iterate if Necessary: If broadening is still minimal and you require further T₁ reduction, add another small aliquot and repeat the process. If broadening is already too severe, you will need to prepare a fresh sample with a lower starting concentration.
Q2: I need to run a quantitative ¹H NMR, but the long relaxation delays make the experiment too time-consuming. How do I find the optimal Cr(acac)₃ concentration to shorten T₁ without destroying spectral resolution?
A2: This is a classic optimization problem. The goal is to reduce T₁ enough to use a shorter recycle delay (D1), while keeping T₂ long enough to maintain sharp peaks.
The Underlying Principle: Paramagnetic agents like Cr(acac)₃ shorten both T₁ and T₂.[6] For quantitative ¹H NMR, you need full relaxation between scans (a recycle delay of at least 5 * T₁). By shortening T₁, you can significantly reduce this delay. However, because the effect on T₂ is so pronounced for protons, the concentration "sweet spot" is very narrow.
Workflow for Optimizing Cr(acac)₃ Concentration:
Caption: Workflow for optimizing Cr(acac)₃ concentration.
A study on polyolefins found an optimal concentration of 0.001 M for ¹H NMR, which reduced the longest T₁ by a factor of four while preserving spectral quality.[7] This serves as a good starting point, but the ideal concentration will be compound-specific.
Q3: My spectrometer is struggling to lock and shim after I added Cr(acac)₃. What's causing this and what can I do?
A3: This is a common and frustrating side effect. The paramagnetic Cr(acac)₃ affects all nuclei in the sample, including the deuterium of the solvent used for the lock system.
The Cause: The lock system relies on a sharp, stable signal from the deuterated solvent (e.g., CDCl₃). Cr(acac)₃ causes the T₂ of the deuterium nucleus to shorten, which broadens the lock signal.[6] A broad, low-intensity lock signal is difficult for the spectrometer's software to find and maintain, leading to lock failure and poor shimming performance.[6][8]
Troubleshooting Steps:
-
Manual Intervention: Do not rely on automated lock and shim routines.[8]
-
Manually Find the Lock: Turn off the automated lock routine. Manually adjust the lock frequency (displaying the lock signal) until you find the broadened peak.
-
Adjust Lock Power and Gain: Optimize the lock power and gain to achieve the most stable signal possible, even if it's broad.
-
-
Manual Shimming: Automated shimming routines often fail with a poor lock signal.[6] Perform manual shimming, starting with the lower-order shims (Z1, Z2) and progressing to higher-order shims (X, Y, etc.) to achieve the best possible homogeneity.
-
Reduce Concentration: This is the most effective solution. The difficulty in locking and shimming is a direct indicator that the Cr(acac)₃ concentration is likely too high for routine ¹H NMR. A lower concentration will have a less detrimental effect on the deuterium signal.
-
Use a Stronger Sample: If your analyte concentration is very low, the relative concentration of Cr(acac)₃ might be disproportionately high. Increasing the analyte concentration (if possible) may allow you to use less relaxation agent.
Frequently Asked Questions (FAQs)
Q4: What is Cr(acac)₃ and why is it used as a relaxation agent in NMR?
A4: Chromium(III) acetylacetonate, or Cr(acac)₃, is a coordination complex with the formula Cr(C₅H₇O₂)₃.[1] It is a purple, crystalline solid that is soluble in many nonpolar organic solvents, making it compatible with common NMR solvents like chloroform-d.[1]
It is used as a "relaxation agent" or "paramagnetic relaxation enhancement (PRE)" agent because its central Cr(III) ion is paramagnetic (possesses unpaired electrons).[1][2] In NMR, the time it takes for nuclei to return to their equilibrium state after being excited by an RF pulse is described by the spin-lattice relaxation time (T₁). For some nuclei, particularly quaternary carbons in ¹³C NMR, T₁ can be very long (seconds to minutes).[1][7] This necessitates long delays between scans to allow for full relaxation, making experiments time-consuming.[6] Cr(acac)₃ provides a highly efficient alternative relaxation pathway through its unpaired electrons, drastically shortening T₁ and allowing for much faster data acquisition.[1][9]
Q5: What is the physical mechanism behind Cr(acac)₃'s paramagnetic effect?
A5: The large magnetic moment of the unpaired electrons on the Cr(III) center creates fluctuating local magnetic fields as the complex tumbles in solution. This provides a powerful mechanism for excited nuclei in the analyte to dissipate their excess energy and return to the ground state, thus shortening the T₁ relaxation time. This is primarily an outer-sphere, through-space interaction.
Sources
- 1. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 6. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. University of Ottawa NMR Facility Blog: Establishing the Lock for Paramagnetic Samples [u-of-o-nmr-facility.blogspot.com]
- 9. Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
Technical Support Center: Optimizing Heating Time for Cr(acac)₃ Synthesis with Urea
Welcome to the technical support center for the synthesis of Tris(acetylacetonato)chromium(III), or Cr(acac)₃. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this coordination chemistry synthesis, with a particular focus on the critical role of heating time when using urea as a pH modifier.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of urea in the synthesis of Cr(acac)₃?
A1: Urea's primary function is to act as a source of ammonia (NH₃) through in-situ thermal hydrolysis.[1][2][3] The generated ammonia then serves as a base, deprotonating the acetylacetone (acacH) to form the acetylacetonate anion (acac⁻).[1][2] This anion is the active ligand that coordinates with the Chromium(III) ion. This method avoids the direct addition of a strong base, which could lead to the precipitation of chromium(III) hydroxide (Cr(OH)₃).[4]
Q2: How does heating initiate and sustain the reaction?
A2: Heating is crucial for two main reasons. First, it provides the necessary activation energy for the thermal decomposition of urea into ammonia and carbon dioxide.[2][5][6] Second, it increases the rate of the complexation reaction between the Cr(III) ions and the acetylacetonate ligands. The typical temperature for this reaction is in a boiling water bath, around 80-90°C.[4][7]
Q3: What is a typical heating time for this synthesis?
A3: Most standard procedures recommend a heating time of approximately one to two hours.[1][3][7] However, this is a general guideline and the optimal time can vary based on the scale of the reaction, the specific concentrations of reactants, and the efficiency of the heating apparatus.
Q4: What are the visual cues that indicate the reaction is proceeding correctly?
A4: The initial solution of chromium(III) chloride hexahydrate is typically a deep green color.[7] As the reaction progresses and Cr(acac)₃ forms, the solution will darken, often appearing almost black, before deep maroon, plate-like crystals begin to form.[2][7] These crystals often appear as a crust on the surface of the reaction mixture.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of Cr(acac)₃, with a focus on how heating time can be a critical factor.
Issue 1: Low or No Yield of Cr(acac)₃ Crystals
| Possible Cause | Explanation | Recommended Action |
| Insufficient Heating Time | The urea may not have hydrolyzed completely, resulting in an insufficient concentration of ammonia to deprotonate the acetylacetone. This limits the formation of the Cr(acac)₃ complex. | Extend the heating time in 30-minute increments. Monitor for the formation of the characteristic maroon crystals. |
| Heating Temperature Too Low | Similar to insufficient heating time, a low temperature will slow down the hydrolysis of urea, leading to a low concentration of the acetylacetonate ligand. | Ensure the water bath is boiling and the reaction flask is adequately submerged to maintain a temperature of at least 80-90°C.[4] |
| Incorrect Reagent Stoichiometry | An insufficient amount of urea or acetylacetone will naturally lead to a low yield. A large excess of acetylacetone is often used to help the reaction go to completion.[1][2] | Double-check all calculations and measurements for the reactants: CrCl₃·6H₂O, urea, and acetylacetone. |
Issue 2: Formation of a Green Precipitate
| Possible Cause | Explanation | Recommended Action |
| Heating Too Rapidly or at Too High a Temperature | Rapid or excessive heating can cause a burst of ammonia production, leading to a rapid increase in pH. This can cause the precipitation of insoluble green chromium(III) hydroxide (Cr(OH)₃) before the acetylacetonate has a chance to form the complex.[4] | Heat the reaction mixture gradually to the target temperature. Avoid aggressive, direct heating. A boiling water bath is recommended for gentle and consistent heating. |
| Inadequate Mixing | Poor stirring can lead to localized areas of high pH, promoting the formation of Cr(OH)₃. | Ensure continuous and efficient magnetic stirring throughout the heating process to maintain a homogenous reaction mixture. |
Issue 3: Product is Impure or has an Incorrect Melting Point
| Possible Cause | Explanation | Recommended Action |
| Excessive Heating Time | Prolonged heating after the reaction is complete can potentially lead to the formation of by-products. For instance, urea can form other compounds like biuret and cyanuric acid upon extended heating, which could contaminate the product.[5][6][8] | Perform a heating time optimization experiment (see protocol below) to determine the point at which the yield plateaus. Avoid heating significantly beyond this optimal time. |
| Incomplete Reaction | If the heating time is too short, the final product may be contaminated with unreacted starting materials. | Recrystallize the product from a suitable solvent like toluene or petroleum ether to purify it.[4] Confirm purity by measuring the melting point, which should be around 214°C. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for Cr(acac)₃ synthesis.
Experimental Protocols
General Synthesis of Cr(acac)₃
This protocol is a representative example and should be adapted to your specific laboratory conditions and safety procedures.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
2,4-pentanedione (acetylacetone, acacH)
-
Distilled water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Boiling water bath
-
Watch glass
-
Suction filtration apparatus (e.g., Gooch or Büchner funnel)
Procedure:
-
In an Erlenmeyer flask, dissolve chromium(III) chloride hexahydrate in distilled water.[1][2]
-
To this green solution, add urea and acetylacetone.[1][2] A large excess of acetylacetone is typically used.[1]
-
Place a magnetic stir bar in the flask, cover it with a watch glass, and place the flask in a boiling water bath on a magnetic stirring hot plate.[1][2]
-
Heat the mixture with constant stirring for approximately 1-2 hours.[1][3][7]
-
Observe the formation of deep maroon crystals, which may form a crust at the surface.[2]
-
After the heating period, cool the reaction flask to room temperature.[2]
-
Collect the crystalline product by suction filtration.[2]
-
Wash the crystals with small portions of distilled water.[2]
-
Dry the product in air and determine the percentage yield.[2][7]
Protocol for Optimizing Heating Time
This experiment is designed to identify the optimal heating duration for maximizing the yield and purity of Cr(acac)₃ under your specific laboratory conditions.
Workflow for Heating Time Optimization:
Caption: Experimental workflow for optimizing heating time.
Procedure:
-
Set up Parallel Reactions: Prepare five identical reaction mixtures according to the general synthesis protocol.
-
Staggered Heating: Place all five reactions in the boiling water bath simultaneously.
-
Time Points: Remove one reaction flask from the heat at specific time intervals (e.g., 60, 90, 120, 150, and 180 minutes).
-
Isolation and Drying: For each time point, cool the reaction mixture to room temperature, isolate the product via suction filtration, wash it with distilled water, and dry it completely.
-
Data Collection:
-
Carefully weigh the dried product from each reaction and calculate the percentage yield.
-
Measure the melting point of the product from each time point to assess purity.
-
-
Analysis:
-
Create a graph plotting the percentage yield against the heating time.
-
The optimal heating time is the point at which the yield plateaus. Heating beyond this point does not significantly increase the yield and may risk the formation of impurities.
-
By systematically investigating the effect of heating time, you can establish a robust and reproducible protocol for the synthesis of Cr(acac)₃, tailored to your laboratory's specific conditions.
References
-
Szafran, Z., Pike, R. M., & Singh, M. M. (n.d.). Synthesis of Metal Acetylacetonates: Preparation of Tris(2,4-pentanedionato)chromium(III). Adapted from Microscale Inorganic Chemistry. [Link]
-
Synthesis of Chromium Acetylacetonate: A Lab Experiment. (n.d.). Studylib. [Link]
-
Synthesis of Tris (acetylacetonato) Chromium(III) Complex. (2022, March 28). Transtutors. [Link]
-
Boorboor Azimi, E., et al. (2017). A Novel Approach for Preparation of Acetylacetonate Complex Anchored to High Order Nanoporous Silica (LUS-1). Journal of Nanostructures, 7(1), 13-20. [Link]
-
Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. (n.d.). IISTE.org. [Link]
-
Synthesis and thermal decomposition of Cr–urea complex. (2015, August 5). ResearchGate. [Link]
-
Papp, T., et al. (2021). Studies on a Urea-Complexed Iron(III) Dichromate, a Precursor of Chromium-Rich Nanospinel Catalysts Prepared for the Reductive Transformation of Carbon Dioxide. Inorganic Chemistry, 60(21), 16369-16382. [Link]
-
Almahseri, Q. (n.d.). (CR (Acac) 3). Scribd. [Link]
-
Solved: 17. What is the rule of urea in the synthesis of [Cr(acac)3] is... (2021, April 13). Chegg.com. [Link]
-
Synthesis of Chromium(III) acetylacetonate. (2021, March 31). YouTube. [Link]
-
Solved: Synthesis of Tris (acetylacetonato) Chromium(III)... (2020, July 4). Chegg.com. [Link]
-
Schaber, P. M., et al. (2004). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Thermochimica Acta, 424(1-2), 131-142. [Link]
-
Chromium(III) Acetylacetonate. (n.d.). ResearchGate. [Link]
-
Chromium(III) acetylacetonate. (n.d.). Wikipedia. [Link]
-
Oprea, C. (2007). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 52(6), 545-548. [Link]
-
Considerations on the thermal decomposition of urea. (n.d.). ResearchGate. [Link]
-
L'vov, B. V., et al. (1996). Self-propagating synthesis of chromium acetylacetonate. Russian Chemical Bulletin, 45(5), 1124-1126. [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace. [Link]
-
Preparation and Characterisation of Metal Acetylacetonate Complexes. (n.d.). Carbon. [Link]
Sources
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- 2. studylib.net [studylib.net]
- 3. scribd.com [scribd.com]
- 4. iiste.org [iiste.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 8. chegg.com [chegg.com]
Technical Support Center: Electrochemical Analysis of Cr(acac)₃
Welcome to the technical support hub for the electrochemical analysis of Tris(acetylacetonato)chromium(III), or Cr(acac)₃. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of studying this versatile coordination complex. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific reasoning to empower your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems you might encounter during the electrochemical analysis of Cr(acac)₃, offering step-by-step guidance to get your experiments back on track.
Question 1: My cyclic voltammogram (CV) of Cr(acac)₃ shows irreversible or quasi-reversible behavior for the Cr(III)/Cr(II) redox couple. How can I improve the reversibility?
Answer:
The apparent lack of reversibility in the CV of Cr(acac)₃ is a frequently observed challenge and can stem from several factors related to the solvent, electrolyte, or electrode surface. The reaction mechanism for Cr(acac)₃ can vary significantly depending on these experimental choices.[1]
Underlying Causes & Explanations:
-
Solvent Coordination: The solvent can interact with the Cr(acac)₃ complex, particularly after a redox event. Some solvents may coordinate to the metal center, altering the structure of the complex and hindering the reverse electron transfer.
-
Ligand Dissociation: Upon reduction to Cr(II), the acetylacetonate (acac) ligand may partially or fully dissociate from the chromium center. This chemical step following the electron transfer (an EC mechanism) leads to irreversibility.
-
Electrode Passivation: The products of the electrochemical reaction or impurities in the solution can adsorb onto the electrode surface, a phenomenon known as passivation.[2] This blocks active sites and impedes electron transfer, leading to distorted and irreversible voltammograms.
Step-by-Step Troubleshooting Protocol:
-
Solvent and Electrolyte Selection:
-
Initial Recommendation: Start with a non-coordinating or weakly coordinating solvent. Acetonitrile (MeCN) is a common choice.[3][4][5]
-
Supporting Electrolyte: Use a high-purity supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetraethylammonium tetrafluoroborate (TEABF₄), at a concentration of 0.1 M.[6] Impurities in the electrolyte can interfere with the measurement.
-
Systematically Vary Solvents: If irreversibility persists, consider testing a range of anhydrous solvents with varying polarities and coordinating abilities, such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[3][4][5] A comparative study across different solvents can reveal the influence of solvent-analyte interactions.[3][4][5]
-
-
Electrode Preparation and Maintenance:
-
Polishing: Before each experiment, polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to remove any adsorbed species.
-
Electrochemical Cleaning: After mechanical polishing, perform electrochemical cleaning by cycling the potential in the blank electrolyte solution before adding the Cr(acac)₃. This can help to remove any remaining surface contaminants.
-
-
Scan Rate Dependence Study:
-
Perform cyclic voltammetry at various scan rates (e.g., 50, 100, 250, 500, 1000 mV/s).[7]
-
Interpretation: If the process is chemically reversible, the ratio of the anodic peak current to the cathodic peak current (ipa/ipc) should be close to 1 and independent of the scan rate. If the process is quasi-reversible or irreversible, this ratio will deviate from 1, and the peak separation (ΔEp) will increase with the scan rate. This analysis helps to distinguish between slow electron transfer kinetics and coupled chemical reactions.
-
Question 2: I'm observing unexpected peaks or a shifting baseline in my CV of Cr(acac)₃. What could be the cause?
Answer:
Extraneous peaks and a drifting baseline are typically indicative of impurities, electrode reactions outside the potential window of interest, or instability of the reference electrode.
Underlying Causes & Explanations:
-
Impurities: Trace amounts of water or other electroactive impurities in the solvent or electrolyte can lead to additional redox features. Given that Cr(acac)₃ is often used in non-aqueous electrochemistry, rigorous exclusion of water is critical.
-
Decomposition Products: The Cr(acac)₃ complex itself might degrade under certain conditions, leading to the formation of new electroactive species. For instance, in the presence of trace oxygen, degradation products can form.
-
Reference Electrode Instability: An unstable reference electrode potential will cause the entire voltammogram to shift along the potential axis. This can be due to a clogged frit or changes in the internal filling solution.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected CV features.
Detailed Steps:
-
Run a Blank CV: Always begin by recording a CV of your solvent and supporting electrolyte without the Cr(acac)₃.[7] This will reveal any electroactive impurities.
-
Purify and Dry Components: If the blank shows peaks, purify your solvent using standard methods (e.g., distillation) and dry your supporting electrolyte under vacuum at an elevated temperature.
-
Reference Electrode Check: Ensure the frit of your reference electrode is not clogged and that there are no air bubbles.[8] If using a non-aqueous reference electrode like Ag/Ag⁺, ensure the silver wire is properly conditioned and the filling solution is fresh.
-
Verify Analyte Purity and Stability: Use a fresh, high-purity sample of Cr(acac)₃. If degradation is suspected, you can monitor the stability of your solution over time using techniques like UV-Vis spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected redox potentials for Cr(acac)₃?
The redox potentials of Cr(acac)₃ are highly dependent on the solvent and supporting electrolyte used. However, in many non-aqueous systems, the Cr(III)/Cr(II) reduction is a key feature. While specific values vary, this reduction typically occurs at negative potentials. It's important to reference against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) couple for cross-study comparison.[3][4][5]
Q2: Is the electrochemistry of Cr(acac)₃ metal-centered or ligand-centered?
The primary redox events for Cr(acac)₃ are generally considered to be metal-centered, involving the Cr(III)/Cr(II) and potentially the Cr(IV)/Cr(III) couples.[9] However, under certain conditions, ligand-centered redox activity can be observed, where the acetylacetonate ligand itself is oxidized or reduced.[10] The specific potential applied and the electronic structure of the complex will dictate which process occurs.
Q3: What working electrode material is best for studying Cr(acac)₃?
Both glassy carbon and platinum are commonly used working electrodes for studying metal acetylacetonate complexes.[11] The choice may depend on the potential window you need to access and the specific interactions you wish to avoid. It is advisable to test both to determine which provides the cleanest and most reproducible results for your system.
Q4: How does the solubility of Cr(acac)₃ affect my electrochemical measurements?
Cr(acac)₃ exhibits good solubility in many non-polar organic solvents but has limited solubility in water.[9][12] It is crucial to ensure that the complex is fully dissolved in your chosen solvent-electrolyte system. Undissolved material can lead to inaccurate concentration determination and can foul the electrode surface, resulting in poor quality data.
| Solvent | Typical Solubility | Reference |
| Acetonitrile (MeCN) | Good | [3] |
| Dichloromethane (DCM) | Good | [3] |
| Tetrahydrofuran (THF) | Good | [3] |
| Dimethylformamide (DMF) | Good | [3] |
| Water | Poor | [12] |
| Caption: General solubility of Cr(acac)₃ in common electrochemical solvents. |
Q5: Can I study the electrochemistry of Cr(acac)₃ in aqueous solutions?
While possible, it is challenging. Cr(acac)₃ has low solubility in water and can be prone to decomposition or dissolution upon reduction in aqueous electrolytes.[11] For this reason, most electrochemical studies of Cr(acac)₃ are conducted in non-aqueous media.
Experimental Protocol: Standard Cyclic Voltammetry of Cr(acac)₃
This protocol outlines a standard procedure for obtaining a cyclic voltammogram of Cr(acac)₃ in a non-aqueous solvent.
Materials:
-
Cr(acac)₃ (high purity)
-
Anhydrous Acetonitrile (MeCN)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/Ag⁺ non-aqueous reference electrode
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water, then with ethanol.
-
Sonicate the electrode in ethanol for 5 minutes to remove any residual polishing material.
-
Dry the electrode completely under a stream of nitrogen.
-
-
Electrolyte Solution Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of TBAPF₆ in anhydrous MeCN. This will be your blank electrolyte solution.
-
Prepare a stock solution of Cr(acac)₃ in the blank electrolyte solution (e.g., 1-5 mM).
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the three electrodes. Ensure the reference electrode tip is close to the working electrode.
-
Add the blank electrolyte solution to the cell.
-
Deaerate the solution by bubbling with argon or nitrogen for at least 10 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
Record a background CV of the blank electrolyte over your desired potential range.
-
Add a known volume of the Cr(acac)₃ stock solution to the cell to achieve the desired final concentration.
-
Record the CV of the Cr(acac)₃ solution at a scan rate of 100 mV/s.
-
Perform a scan rate dependence study by recording CVs at various scan rates (e.g., 50, 200, 500 mV/s).
-
References
-
Saraidaridis, J. D., Bartlett, B. M., & Monroe, C. W. (2016). Spectroelectrochemistry of Vanadium Acetylacetonate and Chromium Acetylacetonate for Symmetric Nonaqueous Flow Batteries. Journal of The Electrochemical Society, 163(7), A1244–A1251. [Link]
-
Vinum, M. G., Voigt, L., Hansen, S. H., Bell, C., Clark, K. M., Larsen, R. W., & Pedersen, K. S. (2020). Ligand field-actuated redox-activity of acetylacetonate. Chemical Science, 11(30), 7917–7923. [Link]
-
Weckhuysen, B. M., & Verberckmoes, A. A. (2003). Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. DSpace. [Link]
-
Valla, M., & D'Itri, J. L. (n.d.). TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Universidad Nacional del Litoral. [Link]
-
Yurchenko, O., & Pryazhnikov, V. (2008). Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. Microchimica Acta, 160(1), 109-112. [Link]
-
Shinkle, A. A., Liu, Q., Sleightholme, A. E. S., Li, Y., Thompson, L. T., & Monroe, C. W. (2010). Electrochemical Analysis of Chromium Acetylacetonate for Nonaqueous Flow Batteries. ECS Transactions, 33(1), 35-41. [Link]
-
Grokipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
Aranzaes, J. R., et al. (2024). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Journal of The Electrochemical Society, 171(10), 106502. [Link]
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Aranzaes, J. R., et al. (2024). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Journal of The Electrochemical Society, 171(10), 106502. [Link]
-
ResearchGate. (n.d.). Cyclic voltammogram of chromium (III) complex polymerization in 0.1 M TBAP. Retrieved from [Link]
-
Reddit. (2023). Cyclic Voltammetry Troubleshooting. Retrieved from [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Abraham, M. H., & Nasehzadeh, A. (2004). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. Journal of Solution Chemistry, 33(5), 591-605. [Link]
-
MTX Labs. (2024). A Comprehensive Guide to conduct Cyclic Voltammetry with MedPstat 1.0 Instrument. Retrieved from [Link]
-
Defense Technical Information Center. (1972). ELECTRODE PASSIVATION STUDIES. Retrieved from [Link]
-
Hvastijova, M., & Kohut, J. (1982). Electrochemical studies on cobalt tris (acetylacetone). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 491-498. [Link]
-
Aranzaes, J. R., et al. (2024). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Journal of The Electrochemical Society, 171(10), 106502. [Link]
-
Rochester Institute of Technology. (n.d.). Chromium (III) Acetylacetonate. Retrieved from [Link]
-
Wernet, P., et al. (2019). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry Letters, 10(23), 7349–7355. [Link]
-
Stracensky, T., Mukundan, R., & Maurya, S. (2024). Relating Solvent Parameters to Electrochemical Properties to Predict the Electrochemical Performance of Vanadium Acetylacetonate for Non-Aqueous Redox Flow Batteries. OSTI.GOV. [Link]
-
Das, S., et al. (2021). Temperature-dependent study of AcFc-FeIII(acac)3 redox couple for non-aqueous redox flow battery. ChemRxiv. [Link]
-
Hueso, J. L., et al. (2019). Performance of a Non-Aqueous Vanadium Acetylacetonate Prototype Redox Flow Battery: Examination of Separators and Capacity Decay. Batteries, 5(4), 70. [Link]
-
Surface Science Western. (n.d.). The activation/depassivation of nickel–chromium–molybdenum alloys. Retrieved from [Link]
-
ddd-UAB. (n.d.). New insights into Cr electrodeposits obtained from Cr(III)-based electrolytes: effect of the chemistry and semiconducting properties. Retrieved from [Link]
-
MDPI. (2021). Electrochemical Corrosion Behavior of Passivated Precipitation Hardening Stainless Steels for Aerospace Applications. Metals, 11(7), 1083. [Link]
-
Wikipedia. (n.d.). Atomic layer deposition. Retrieved from [Link]
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- 3. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Ligand field-actuated redox-activity of acetylacetonate - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01836H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Critical Role of pH in Chromium(III) Acetylacetonate Synthesis
Welcome to the technical support center for the synthesis of Tris(acetylacetonato)chromium(III), or Cr(acac)₃. This guide is designed for researchers, chemists, and drug development professionals who utilize this important coordination complex. Cr(acac)₃ serves as a valuable precursor in materials science, a catalyst in organic reactions, and a relaxation agent in NMR spectroscopy.[1] However, its successful synthesis is highly sensitive to one critical parameter: pH .
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and understand the causality behind the established protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My yield of Cr(acac)₃ is very low, or I failed to get any of the maroon product. What went wrong?
A1: This is the most common issue and is almost always linked to improper pH control. The reaction environment must be sufficiently basic to deprotonate the acetylacetone (acacH) ligand, but not so basic that it causes the chromium(III) starting material to precipitate as a hydroxide.
-
Scenario A: The solution remained deep green.
-
Diagnosis: The reaction mixture was too acidic. In aqueous solution, Cr(III) exists as the green hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[2][3] For the reaction to proceed, the acetylacetone (pKa ≈ 9) must be deprotonated to its anionic form, acac⁻, which then acts as the ligand.[4][5] If the pH is too low, this deprotonation does not occur, and no ligand substitution reaction can take place.
-
Solution: Ensure that the base (typically urea) has been added in the correct stoichiometric amount and that the mixture is heated for a sufficient duration (e.g., 80-90°C for at least one hour) to allow for the slow hydrolysis of urea to ammonia.[6][7]
-
-
Scenario B: A gelatinous, green-gray precipitate formed instead of maroon crystals.
-
Diagnosis: The reaction mixture became too basic, too quickly. As the pH rises, [Cr(H₂O)₆]³⁺ undergoes hydrolysis, forming species like [Cr(H₂O)₅(OH)]²⁺ and eventually precipitating as insoluble chromium(III) hydroxide, Cr(OH)₃.[3][8] This is a critical competing reaction. If the pH increases rapidly, the formation of Cr(OH)₃ will dominate over the desired, kinetically slower formation of Cr(acac)₃.[6]
-
Solution: This outcome highlights the importance of using a slow-release base like urea. Avoid the temptation to use strong bases like NaOH or to add aqueous ammonia directly, as this will cause a rapid pH spike and lead to hydroxide precipitation.
-
Q2: The reaction turned dark, but no crystals formed even after prolonged heating and cooling. Why?
A2: This can indicate that the pH is in a suboptimal "middle ground" or that the system has reached a kinetic pitfall. The solution may contain soluble intermediate chromium-acetylacetonate species or polynuclear hydroxo-bridged chromium complexes that are slow to convert to the final, neutral Cr(acac)₃ product. The gradual increase in pH is not only for initiating the reaction but also for facilitating the complete substitution and crystallization of the final product. Ensure the reaction is heated for the full recommended time to drive the equilibrium toward the thermodynamically stable Cr(acac)₃ complex.[9][10]
Frequently Asked Questions (FAQs)
This section covers the fundamental principles behind the experimental protocol.
Q1: Why is urea the preferred base for this synthesis? Why not just add ammonia or sodium hydroxide?
A1: The choice of urea is a classic example of in situ reagent generation for kinetic control.
-
Slow, Controlled pH Increase: When heated in water, urea hydrolyzes slowly to produce ammonia and carbon dioxide: (NH₂)₂CO + H₂O → 2NH₃ + CO₂.[9][10]
-
Homogeneous Basicity: This ammonia is generated uniformly throughout the solution, preventing localized areas of high pH.
-
Avoiding Precipitation: Direct addition of a strong base like NaOH or even aqueous ammonia would cause a rapid, non-uniform increase in local pH, leading to the immediate and irreversible precipitation of Cr(OH)₃, effectively removing the chromium reactant from the solution.[6] Using urea ensures the rate of acac⁻ formation and subsequent complexation can outcompete the rate of hydroxide precipitation.
Q2: What is the fundamental role of pH in the reaction mechanism?
A2: The pH plays a dual, competing role that is central to the entire synthesis, as illustrated in the diagram below.
-
Activates the Ligand: Acetylacetone (acacH) is a weak acid. A basic environment is required to deprotonate it, forming the nucleophilic acetylacetonate anion (acac⁻). This is the species that attacks the chromium center and displaces the water ligands.[6][10]
-
Activates the Competing Reaction: The chromium(III) aqua ion is acidic and will react with bases (hydroxide ions). If the pH gets too high (typically above 6-7), the chromium ion will precipitate as chromium(III) hydroxide, a competing and undesirable side reaction.[8]
The success of the synthesis hinges on maintaining a pH "sweet spot" where the concentration of acac⁻ is high enough for the complexation to proceed efficiently, while the concentration of OH⁻ remains low enough to avoid Cr(OH)₃ precipitation.
Q3: Can I monitor the reaction pH with an electrode?
A3: While technically possible, it is generally impractical and unnecessary for standard preparations. The reaction is typically run at elevated temperatures (e.g., in a boiling water bath), which can be harsh on standard pH electrodes.[11][12] The established protocols that rely on the slow hydrolysis of urea are highly reliable. The most effective way to monitor the reaction's progress is by observing the distinct color change: the initial deep green of the aqueous chromium(III) chloride solution will darken and gradually be replaced by the deep maroon or purple color of the Cr(acac)₃ product as crystals begin to form.[6][9][10]
Data Summary: pH Effects
The following table summarizes the expected outcomes based on the pH conditions during the synthesis.
| pH Condition | Key Chemical Process | Visual Observation | Expected Outcome |
| Too Acidic (pH < 4) | Insufficient deprotonation of acetylacetone (acacH). | Solution remains deep green. | No reaction; zero yield. |
| Optimal (Gradual rise to mildly basic) | Controlled generation of acac⁻ allows for ligand substitution to outcompete Cr³⁺ hydrolysis. | Solution darkens, then deep maroon/purple crystals form. | Successful synthesis; high yield of Cr(acac)₃. |
| Too Basic (pH > 7, or rapid increase) | Rapid hydrolysis of [Cr(H₂O)₆]³⁺ dominates. | A gelatinous green or gray-green precipitate forms. | Cr(OH)₃ precipitation; low to zero yield of Cr(acac)₃. |
Visualizing the pH-Dependent Reaction Pathway
The following diagram illustrates the two competing pathways for the aqueous chromium(III) ion. The desired path to Cr(acac)₃ requires the controlled presence of the acac⁻ ligand, while the undesired path is triggered by an excess of hydroxide ions.
Caption: Competing reaction pathways for Cr³⁺ based on pH control.
Standard Experimental Protocol
This protocol is a representative method for the synthesis of Cr(acac)₃.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea ((NH₂)₂CO)
-
Acetylacetone (acacH, 2,4-pentanedione)
-
Distilled Water
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 1.4 g of chromium(III) chloride hexahydrate in 50 mL of distilled water. The solution will be deep green.
-
Add 10 g of urea to the solution and stir until it is fully dissolved.
-
In a fume hood, add 3.0 mL of acetylacetone to the reaction mixture with stirring.
-
Cover the flask with a watch glass and place it in a boiling water bath. Heat the mixture with continuous stirring for 90 minutes.[6][7]
-
During heating, observe the gradual color change from green to a very dark, opaque mixture, followed by the formation of deep maroon, plate-like crystals, often appearing as a crust on the surface.[9][10][12]
-
After 90 minutes, remove the flask from the water bath and allow it to cool to room temperature. Further cooling in an ice bath can maximize crystal precipitation.
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with two small portions of cold distilled water to remove any soluble impurities.
-
Allow the product to air-dry on the filter paper.
References
-
Acetylacetone - Wikipedia . Wikipedia. [Link]
-
Synthesis of Chromium Acetylacetonate: A Lab Experiment . Studylib. [Link]
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Chromium Acetylacetonate : Preparation . YouTube. [Link]
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Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone . IISTE.org. [Link]
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Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III) Adapted from Z. Szafran . ResearchGate. [Link]
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Acetylacetone - Grokipedia . Grokipedia. [Link]
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Chromium(III) hydrolysis constants . NECTAR COST. [Link]
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chromium . Chemguide. [Link]
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THE STATE OF CHROMIUM (III) ION IN AQUEOUS SOLUTION . R Discovery. [Link]
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Chemistry of Chromium . LibreTexts. [Link]
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Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim . Transtutors. [Link]
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Preparation and Characterisation of Metal Acetylacetonate Complexes . Carbon. [Link]
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Chromium(III) acetylacetonate - Grokipedia . Grokipedia. [Link]
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Enhancing the Catalytic Activity of Cr(acac)₃ in Polymerization: A Technical Support Guide
Welcome to the technical support center for chromium-catalyzed polymerization. This guide, designed for researchers and scientists, provides in-depth troubleshooting advice and answers to frequently encountered questions when using Chromium(III) acetylacetonate, Cr(acac)₃, as a pre-catalyst. As Senior Application Scientists, our goal is to explain the causality behind experimental phenomena and provide robust, validated protocols to enhance your research outcomes.
Section 1: Catalyst Activation and Co-catalyst Selection
The transformation of the stable Cr(acac)₃ pre-catalyst into a catalytically active species is the critical first step for successful polymerization. This process is entirely dependent on the choice and handling of the co-catalyst.
Frequently Asked Questions
Q1: Why is my Cr(acac)₃ catalyst completely inactive without a co-catalyst?
A: Cr(acac)₃ is a stable, 18-electron coordination complex and is not itself the active catalyst for polymerization.[1] Its role is that of a "pre-catalyst." The polymerization of olefins at a chromium center requires a vacant coordination site and a metal-alkyl bond where the monomer can insert and propagate. The acetylacetonate (acac) ligands are strongly bound and do not provide this.
The function of the co-catalyst, typically an organoaluminum compound like methylaluminoxane (MAO) or other alkylaluminums, is to activate the pre-catalyst. This activation involves two primary functions:
-
Alkylation: The co-catalyst replaces one or more of the acac ligands with an alkyl group (e.g., methyl or ethyl).
-
Cationization: It abstracts a ligand (either the original acac or the newly added alkyl group) to generate a coordinatively unsaturated, cationic chromium center ([LₙCr-R]⁺).[2] This cationic species is widely accepted as the active site for polymerization.[2]
Without a co-catalyst, this transformation does not occur, and the Cr(acac)₃ remains inert.
Q2: I am seeing very low activity. How do I choose the right co-catalyst and the optimal Al/Cr ratio?
A: Co-catalyst selection is paramount and significantly impacts activity. Methylaluminoxane (MAO) or modified MAO (MMAO) are highly effective activators for Cr(acac)₃ systems, often yielding superior catalytic activity compared to simple trialkylaluminums (e.g., AlEt₃, Al(iBu)₃).[2][3]
The Al/Cr molar ratio is a critical parameter to optimize.
-
Too Low: Insufficient co-catalyst will lead to incomplete activation of the Cr(acac)₃ pre-catalyst, resulting in a low concentration of active sites and thus low polymer yield.
-
Too High: An excessive amount of co-catalyst can be detrimental. High concentrations of alkylaluminums can lead to side reactions, such as the over-reduction of the chromium center to inactive oxidation states (e.g., Cr(I)) or the formation of bridging species that are less active.[3] Furthermore, free alkylaluminum in the solution can act as a chain transfer agent, which can reduce the molecular weight of the resulting polymer.
A typical starting point for optimization is an Al/Cr ratio in the range of 100:1 to 1000:1 for MAO. For simple trialkylaluminums, this ratio may need to be adjusted. Systematic screening is essential.
Data Summary: Impact of Co-catalyst Choice
| Co-catalyst | Typical Al/Cr Ratio | General Effect on Activity | Notes |
| MAO/MMAO | 100 - 1000 | High to Very High | Efficiently generates the active cationic species. Often considered the gold standard for activation.[2] |
| AlEt₃ / Al(iBu)₃ | 50 - 500 | Moderate to Low | Primarily acts as an alkylating agent. Less efficient at generating the necessary cationic active site without a second component.[2] |
| EtAlCl₂ / AlMe₃ | 50 - 500 | Variable | Can act as both alkylating and cationizing agents, but their reactivity can lead to different chromium species, some of which may be inactive.[2] |
Section 2: Troubleshooting Guide for Low Polymerization Activity
Low or no polymer yield is the most common issue encountered. A systematic approach to troubleshooting is key to identifying the root cause.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing poor catalytic performance.
Caption: A decision tree for systematically troubleshooting low polymerization yield.
Frequently Asked Questions
Q3: My reaction started well but then stopped abruptly. What causes this rapid catalyst deactivation?
A: Rapid deactivation often points to one of three main causes: poisoning, thermal degradation, or fouling.[4]
-
Poisoning: The active chromium center is highly sensitive to impurities. Polar species like water, oxygen, alcohols, or ketones, even at ppm levels, can coordinate strongly to the cationic chromium site and poison the catalyst.[4] Ensure all solvents, monomers, and the reactor headspace are rigorously purified and deoxygenated.
-
Thermal Degradation: While some chromium catalysts are robust, the active species can be thermally sensitive. Running the polymerization at too high a temperature can lead to irreversible decomposition of the active sites.[5] It is crucial to determine the optimal temperature window for your specific catalyst/co-catalyst system.
-
Fouling: At very high polymerization rates, the nascent polymer can precipitate on and encapsulate the active center, preventing the monomer from accessing it.[4] This is a physical deactivation mechanism. Improving agitation or changing the solvent to one with better polymer solubility can mitigate this issue.
Q4: I'm using a supported Cr(acac)₃ catalyst, but the activity is lower than expected. Why?
A: When Cr(acac)₃ is grafted onto a support like silica (SiO₂) or alumina (Al₂O₃), the activation process and catalyst performance are heavily influenced by the support's surface chemistry.[6][7]
-
Surface Hydroxyl Groups (-OH): Silanol groups on the silica surface can react with the Cr(acac)₃ complex, sometimes aiding in the removal of the acac ligands.[6] However, the nature and density of these groups are critical. The support must be calcined (heat-treated) at high temperatures (e.g., 550-900 °C) to dehydroxylate the surface to an optimal level.[6][8]
-
Improper Calcination: Insufficient calcination leaves too many hydroxyl groups, which can poison the co-catalyst. Over-calcination removes too many, hindering the proper anchoring and stabilization of the chromium sites.[9]
-
Cr Loading: There is often an optimal chromium loading percentage (e.g., around 1 wt%). Above this, chromium oxide clusters (Cr₂O₃) can form, which are generally less active than well-dispersed, isolated active sites.[6][7]
Section 3: Protocols and Methodologies
Adherence to a strict, validated protocol is essential for reproducibility and high performance.
Experimental Protocol: General Procedure for Ethylene Polymerization
This protocol provides a framework for a slurry-phase ethylene polymerization in a laboratory setting.
1. Reactor and Reagent Preparation:
- Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry argon or nitrogen.
- Dry the solvent (e.g., toluene, heptane) using an appropriate method (e.g., passing through activated alumina columns) and degas by sparging with argon for at least 30 minutes.[5]
- Purify the ethylene monomer by passing it through columns of molecular sieves and oxygen scavenger.
2. Reaction Setup:
- To a dried Schlenk flask or a stirred glass autoclave reactor under an inert atmosphere, add a magnetic stir bar and the desired volume of degassed solvent (e.g., 100 mL).
- Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar) and stir at the target reaction temperature (e.g., 70 °C) to saturate the solvent.
3. Catalyst Injection and Polymerization:
- In a separate Schlenk tube or in a glovebox, prepare a stock solution of Cr(acac)₃ in the reaction solvent.
- Using a gas-tight syringe, inject the required amount of co-catalyst (e.g., MAO solution) into the reactor.
- Immediately after, inject the Cr(acac)₃ solution to initiate the polymerization. The Al/Cr ratio should be pre-determined based on optimization experiments.
- Maintain constant ethylene pressure and temperature for the desired reaction time. Monitor the uptake of ethylene to track the reaction progress.
4. Termination and Purification:
- Vent the ethylene pressure and quench the reaction by injecting a small amount of acidified methanol (e.g., 10% HCl in methanol).
- Pour the resulting polymer slurry into a large volume of acidified methanol to precipitate the polymer and deactivate any remaining catalyst.
- Stir for several hours, then isolate the polymer by filtration.
- Wash the polymer repeatedly with methanol and then water to remove catalyst residues.
- Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.[5]
Catalyst Activation Mechanism Visualization
The following diagram illustrates the generally accepted pathway for the activation of the Cr(acac)₃ pre-catalyst by a co-catalyst like MAO.
Caption: Activation of Cr(acac)₃ to the active cationic species for polymerization.
References
-
Reactions between an Ethylene Oligomerization Chromium(III) Precatalyst and Aluminum-Based Activators: Alkyl and Cationic Complexes with a Tridentate NPN Ligand. (2025). ResearchGate. [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace. [Link]
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Unexpected high activity of Cr(acac)3 for C2H4 polymerization. (2025). ResearchGate. [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. (2000). ResearchGate. [Link]
-
A Fast Transient Absorption Study of Co(AcAc)3. (2019). Frontiers in Chemistry. [Link]
-
Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts. (2022). MDPI. [Link]
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Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization. (1998). ResearchGate. [Link]
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Methods for chromium catalyst activation using oxygen-enriched fluidization gas. (2023). TREA. [Link]
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Olefin polymerization catalyst. (1977). Justia Patents. [Link]
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Chromium(III) acetylacetonate. (n.d.). Wikipedia. [Link]
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A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization. (2010). ResearchGate. [Link]
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Homogeneous Chromium Catalysts for Olefin Polymerization. (1998). ResearchGate. [Link]
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Reaction Kinetics of the Uptake of Chromium(III) Acetate by Polyacrylamide. (2014). ResearchGate. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. [Link]
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New Chromium(III) Complexes as Highly Active Catalysts for Olefin Polymerization. (2004). ResearchGate. [Link]
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Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. (n.d.). IISTE.org. [Link]
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Chromium(III) Acetylacetonate. (2017). ResearchGate. [Link]
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[Cr(acac)3] .... (n.d.). Scribd. [Link]
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Catalytic Properties of Two Complexes of chromium(III) and cobalt(II) with Nitrilotriacetate, Dipicolinate, and 4-Acetylpyridine. (2023). MDPI. [Link]
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A Review of the Phillips Supported Chromium Catalyst and Its Commercial Use for Ethylene Polymerization. (2010). OUCI. [Link]
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Control parameters for the polymerization reactions. (n.d.). ResearchGate. [Link]
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Impact of Polymerization Process Parameters on Improved Comonomer Incorporation Behavior in Ziegler-Natta Catalysis. (2021). Wiley Online Library. [Link]
-
Kinetics of ethylene polymerization reactions with chromium oxide catalysts. (2001). ResearchGate. [Link]
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Gas-phase deposition and thermal transformations of Cr(acac)3 on the surface of alumina supports. (1997). Royal Society of Chemistry. [Link]
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Preparation and Characterisation of Metal Acetylacetonate Complexes. (n.d.). Magritek. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing Cr(acac)₃ and Fe(acac)₃ as NMR Relaxation Agents
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative analysis and studies of macromolecules, achieving optimal signal-to-noise in a reasonable timeframe is paramount. The longitudinal relaxation time (T₁) of nuclei, especially for quaternary carbons or in large molecules, can be prohibitively long, leading to extended experimental durations. Paramagnetic relaxation enhancement (PRE) offers a potent solution by introducing a paramagnetic species to dramatically shorten these relaxation times.[1]
Among the most common and effective relaxation agents are the metal acetylacetonate complexes, Tris(acetylacetonato)chromium(III) (Cr(acac)₃) and Tris(acetylacetonato)iron(III) (Fe(acac)₃). While both are utilized for this purpose, their efficacy and suitability depend on the specific experimental context. This guide provides an in-depth comparison of these two agents, grounded in their fundamental properties and supported by practical, field-proven insights to aid researchers in making an informed selection.
The Engine of Relaxation: Understanding Paramagnetism in Cr(III) and Fe(III)
The effectiveness of a relaxation agent is rooted in the permanent magnetic moment generated by its unpaired electrons.[2] This moment creates a fluctuating local magnetic field that interacts with nearby atomic nuclei via a dipole-dipole coupling mechanism.[3] This interaction provides an efficient pathway for the nuclei to return to their equilibrium state, thus shortening both the spin-lattice (T₁) and spin-spin (T₂) relaxation times.[4]
-
Chromium(III) acetylacetonate (Cr(acac)₃): The Cr³⁺ ion has a d³ electronic configuration.[4][5] In an octahedral ligand field, these three electrons occupy separate t₂g orbitals with parallel spins, resulting in three unpaired electrons (S=3/2).[4][6] This gives Cr(acac)₃ its characteristic paramagnetism and makes it a widely used relaxation agent, especially for quantitative ¹³C NMR.[4][7]
-
Iron(III) acetylacetonate (Fe(acac)₃): The Fe³⁺ ion possesses a d⁵ electronic configuration.[8][9] The acetylacetonate ligand creates a weak-field environment, leading to a high-spin state where all five d-electrons are unpaired (S=5/2), occupying both t₂g and e_g orbitals.[2][8][9] With five unpaired electrons , Fe(acac)₃ is strongly paramagnetic and, in principle, a more potent relaxation agent than its chromium counterpart.[2]
The magnitude of the relaxation enhancement is, to a first approximation, proportional to the square of the magnetic moment of the paramagnetic center. The larger number of unpaired electrons in high-spin Fe(III) compared to Cr(III) is the primary reason for its generally stronger relaxation effects.
Head-to-Head Comparison: Key Performance Metrics
A direct comparison of their properties is essential for selecting the right tool for the job.
| Property | Cr(acac)₃ | Fe(acac)₃ | Rationale & Significance |
| Chemical Formula | C₁₅H₂₁CrO₆ | C₁₅H₂₁FeO₆ | The identical acetylacetonate ligands ensure similar molecular size and shape, making the central metal ion the key differentiator. |
| Metal Ion | Chromium(III) (Cr³⁺) | Iron(III) (Fe³⁺) | The identity of the metal ion dictates the electronic structure. |
| d-electron Config. | d³ | d⁵ (high-spin) | This fundamental property determines the number of unpaired electrons.[4][9] |
| Unpaired Electrons | 3 | 5 | A higher number of unpaired electrons leads to a larger magnetic moment and more efficient relaxation.[4][8] |
| Effective Mag. Moment (µ_eff_) | ~3.87 µ_B_ | ~5.23 - 5.9 µ_B_ | The magnetic moment is a direct measure of the strength of the paramagnetic center. Fe(acac)₃ is significantly higher.[2][5] |
| Primary Use Case | Standard T₁ reduction for quantitative ¹³C NMR, especially in polymer analysis.[7] | Strong T₁/T₂ reduction, structural studies via PRE, situations requiring maximum relaxation enhancement. | Cr(acac)₃ provides sufficient relaxation for many applications without excessive line broadening. Fe(acac)₃ is chosen when stronger effects are needed. |
| Typical Concentration | 0.001 M to 0.05 M[7] | Generally lower than Cr(acac)₃ for equivalent effect; concentration must be carefully optimized. | The optimal concentration is a balance between reducing T₁ and avoiding excessive T₂ shortening (line broadening). |
| Solubility | Soluble in many organic solvents like CDCl₃, Toluene, THF, and Dichloromethane.[10][11] | Soluble in similar organic solvents.[12] | Both are well-suited for non-aqueous NMR studies. Solubility should always be confirmed in the specific solvent system being used. |
| Color | Maroon / Dark violet crystals | Red / Red-brown crystals | Visual confirmation of the compound. |
| Safety Profile | Causes skin and serious eye irritation.[13][14] | Harmful if swallowed, causes serious eye irritation.[15] | Standard laboratory precautions (gloves, safety glasses) are required for handling both compounds.[13][15] |
Experimental Design & Protocols
The trustworthiness of any NMR experiment utilizing a relaxation agent hinges on a robust and reproducible protocol. The goal is to add the minimum amount of agent required to reduce the longest T₁ in the molecule to a desired value (e.g., 1-2 seconds) without inducing unacceptable line broadening from T₂ reduction.
Protocol: Preparing an NMR Sample with a Relaxation Agent
-
Determine Target Concentration: Start with a low concentration, for example, 5-15 mM. For Cr(acac)₃ in polymer analysis, concentrations as low as 0.001 M have been shown to be effective.[7] Fe(acac)₃, being more powerful, may require even lower concentrations.
-
Prepare a Stock Solution (Recommended): To ensure accuracy and avoid weighing minuscule amounts, prepare a stock solution.
-
Example for a 50 mM Cr(acac)₃ stock in CDCl₃: Weigh 17.46 mg of Cr(acac)₃ (MW = 349.32 g/mol ) and dissolve in 1.0 mL of CDCl₃.
-
-
Sample Preparation:
-
Dissolve your analyte in the desired volume of NMR solvent (e.g., 0.6 mL).
-
Add a calculated volume of the stock solution to the NMR tube to reach the target concentration.
-
Example: To make a 10 mM solution from a 50 mM stock in a final volume of 0.7 mL, you would need 140 µL of the stock solution and 560 µL of pure solvent.
-
Cap the tube and invert several times to ensure homogeneity.
-
-
Spectrometer Setup:
-
Insert the sample and perform standard locking and shimming procedures.[16]
-
Acquire a standard ¹H spectrum to assess the effect on line widths. Significant broadening may indicate the concentration is too high.
-
-
Set Acquisition Parameters for Quantitative ¹³C NMR:
-
Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
-
The key parameter is the relaxation delay (d1). This delay should be set to at least 5 times the shortest T₁ of the nuclei of interest after the addition of the relaxation agent.
-
A preliminary inversion-recovery experiment can be run to measure the new, shorter T₁ values to confirm the delay is adequate.[17]
-
Experimental Workflow Diagram
Caption: Workflow for quantitative NMR using a paramagnetic relaxation agent.
Causality and Choice: Which Agent and Why?
The choice between Cr(acac)₃ and Fe(acac)₃ is not arbitrary; it is dictated by the specific requirements of the experiment.
-
Choose Cr(acac)₃ for:
-
Routine Quantitative ¹³C NMR: It provides a reliable and moderate reduction in T₁ sufficient for most small molecules and polymers, shortening experiment times from hours to minutes.[7]
-
Minimizing Line Broadening: Its lower magnetic moment is less likely to cause excessive T₂ relaxation, preserving spectral resolution which is critical for complex spectra.
-
Well-Established Protocols: Its use is extensively documented, particularly in the field of polymer characterization, providing a solid foundation for experimental design.[7]
-
-
Choose Fe(acac)₃ for:
-
Maximum T₁ Reduction: When dealing with extremely long relaxation times or when the experimental time is severely limited, the greater potency of Fe(acac)₃ is advantageous.
-
Paramagnetic Relaxation Enhancement (PRE) Structural Studies: In structural biology, paramagnetic tags are used to gain long-range distance information (up to ~35 Å).[3] While specialized tags are often used, the principle relies on a strong paramagnetic center like Fe(III).
-
Situations Tolerant to Some Line Broadening: If the spectrum is simple and wide signals can still be resolved and integrated accurately, the trade-off for faster acquisition may be acceptable.
-
The Mechanism of Paramagnetic Relaxation Enhancement
Caption: The causal chain of paramagnetic relaxation enhancement in NMR.
Conclusion and Recommendations
Both Cr(acac)₃ and Fe(acac)₃ are invaluable tools in the NMR spectroscopist's arsenal for overcoming the challenge of long relaxation times.
-
Cr(acac)₃ stands as the reliable workhorse for routine quantitative NMR. Its moderate and controllable relaxation enhancement is ideal for preserving spectral quality while significantly improving experimental efficiency. It should be the default choice for most standard applications.
-
Fe(acac)₃ is the specialist's tool, offering superior relaxation power. It is best reserved for situations where the relaxation times are exceptionally long or when maximum enhancement is the primary goal, even at the potential cost of some spectral resolution. Its use requires more careful optimization of concentration to avoid deleterious line broadening.
Ultimately, the optimal choice requires a clear understanding of the experimental goals. By balancing the need for speed against the requirement for resolution, researchers can effectively leverage these paramagnetic agents to unlock a wealth of chemical information.
References
-
AZoM. (2015, October 5). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. [Link]
-
Carbon, R. Preparation and Characterisation of Metal Acetylacetonate Complexes. [Link]
-
Toro, C., et al. (2024). Theoretical Study of Spectroscopic Properties of Fe(III)(acac)3 Under All-Electron Scalar Relativistic Effects. MDPI. [Link]
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JEOL Ltd. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes. [Link]
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JEOL. Comprehensive Analysis of Acetylacetonate Complexes. [Link]
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Ling, J. R. (1983). Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions. RSC Publishing. [Link]
-
ResearchGate. (2023, August 6). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. [Link]
-
ResearchGate. (1989, August 7). NMR and magnetic-relaxation study of the structure of the products of the reaction of aluminum tris(acetylacetonate) with aluminum chloride in a chloroform solution. [Link]
-
Wikipedia. Tris(acetylacetonato)iron(III). [Link]
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Zhang, S., et al. (2022). NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques. MDPI. [Link]
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Lecture #13. Paramagnetic Relaxation Enhancement. [Link]
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ResearchGate. (2014, August 7). Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. [Link]
-
Clore, G. M., & Iwahara, J. (2009). Theory, Practice and Applications of Paramagnetic Relaxation Enhancement for the Characterization of Transient Low-Population States of Biological Macromolecules and Their Complexes. PMC - PubMed Central. [Link]
-
UCL Discovery. (2011). Relaxation Dispersion NMR spectroscopy. [Link]
-
LNCMI. Paramagnetic relaxation enhancement. [Link]
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Sharp, R. R. (2001). Nuclear magnetic resonance-paramagnetic relaxation enhancements: Influence of spatial quantization of the electron spin when the zero-field splitting energy is larger than the Zeeman energy. AIP Publishing. [Link]
-
Loria, J. P. (2007). Applications of NMR Spin Relaxation Methods for Measuring Biological Motions. PMC - NIH. [Link]
-
Regueiro-Figueroa, J., et al. (2016). A systematic investigation of the NMR relaxation properties of Fe(iii)-EDTA derivatives and their potential as MRI contrast agents. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. [Link]
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NMR Wiki. (2012, March 1). Paramagnetic relaxation enhancement. [Link]
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ResearchGate. (2001, August 7). Solubilities of cobalt(III) and chromium(III) acetylacetonates in supercritical carbon dioxide at elevated temperatures. [Link]
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Reich, H. J. NMR Relaxation. [Link]
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A Researcher's Guide to Paramagnetic Relaxation Agents: Moving Beyond Cr(acac)₃
A Senior Application Scientist's In-Depth Comparison of Alternatives for Enhanced NMR Spectroscopy
For decades, chromium(III) acetylacetonate, Cr(acac)₃, has been the workhorse paramagnetic relaxation agent (PRA) for researchers seeking to accelerate sluggish nuclear spin-lattice relaxation times (T₁) and expedite data acquisition in Nuclear Magnetic Resonance (NMR) spectroscopy. However, its limitations, including potential chemical reactivity and environmental concerns, have spurred the adoption of a diverse toolkit of alternative agents. This guide provides a comprehensive comparison of viable alternatives to Cr(acac)₃, offering experimental data, detailed protocols, and the theoretical underpinnings to empower researchers in selecting the optimal PRA for their specific application.
The Rationale for Seeking Alternatives to Cr(acac)₃
While effective in many cases, Cr(acac)₃ is not a universally ideal relaxation agent. Its primary drawbacks include:
-
Potential for Chemical Reactivity: Cr(acac)₃ has been shown to react with certain analytes, particularly over long acquisition times or at elevated temperatures, leading to sample degradation and erroneous results.[1][2]
-
Limited Solubility: Its solubility can be a limiting factor in more polar organic solvents and is negligible in aqueous solutions.
-
Line Broadening: While the goal is to shorten T₁, excessive concentrations of any PRA can lead to significant shortening of the spin-spin relaxation time (T₂), resulting in undesirable line broadening and loss of spectral resolution.[3]
-
Environmental and Safety Concerns: Chromium compounds are subject to increasing environmental regulations.
These limitations necessitate a nuanced approach to PRA selection, considering the specific nucleus under observation, the solvent system, the chemical nature of the analyte, and the desired experimental outcome.
A Comparative Overview of Leading Alternative Paramagnetic Relaxation Agents
Here, we delve into the characteristics and performance of the most promising alternatives to Cr(acac)₃: other metal acetylacetonate complexes, sterically hindered chromium(III) complexes, gadolinium(III) chelates, manganese(II) complexes, and the metal-free organic radical, TEMPO.
Alternative Metal Acetylacetonate Complexes: Fe(acac)₃ and Mn(acac)₃
Iron(III) acetylacetonate (Fe(acac)₃) and manganese(III) acetylacetonate (Mn(acac)₃) are structurally similar to Cr(acac)₃ and have also been explored as PRAs.[2][4]
-
Mechanism of Action: Like Cr(acac)₃, these complexes operate primarily through an outer-sphere relaxation mechanism, where transient dipolar interactions between the paramagnetic metal center and the analyte's nuclei accelerate relaxation without the need for direct coordination.
-
Performance: Comparative studies have shown that high-spin Cr(III) acetylacetonates are often the most effective among the simple acetylacetonate complexes for reducing T₁ values without excessive line broadening.[1][2] Fe(acac)₃ can also be an effective T₁ relaxation agent.[5] The paramagnetic nature of Fe(acac)₃ and Mn(acac)₃ has been confirmed through the observation of broad, downfield resonances in their own ¹H NMR spectra.[6]
-
Advantages: They are relatively inexpensive and readily available.
-
Disadvantages: They share similar solubility profiles with Cr(acac)₃, being most effective in non-polar organic solvents. They can also exhibit reactivity with sensitive analytes.
Sterically Hindered Chromium(III) Complexes: A More Inert Alternative
To address the reactivity of Cr(acac)₃, researchers have turned to chromium complexes with bulkier ligands, such as Cr(tmhd)₃ (tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionato).
-
Mechanism of Action: The relaxation mechanism is analogous to that of Cr(acac)₃, relying on outer-sphere interactions. The bulky ligands, however, sterically shield the chromium center, reducing the likelihood of direct interaction and unwanted side reactions with the analyte.
-
Performance: Studies have demonstrated that Cr(tmhd)₃ is as effective as Cr(acac)₃ in reducing T₁ relaxation times for nuclei like ³¹P and ¹³C, but with significantly improved chemical stability.[1][2] At a concentration of 10 mM, Cr(tmhd)₃ was found to be stable and equally effective as Cr(acac)₃ in reducing ³¹P T₁ values four- to five-fold.[1][2] Furthermore, it has been shown to reduce ¹³C relaxation times more than six-fold.[1][2]
-
Advantages: Increased chemical inertness compared to Cr(acac)₃, making it suitable for sensitive catalytic systems and long-term experiments.[1][2] It is readily soluble in a range of organic solvents including toluene, chloroform, THF, acetone, acetonitrile, and methanol.[7]
-
Disadvantages: It is generally more expensive than Cr(acac)₃.
Gadolinium(III) Chelates: The Choice for Aqueous and Biological Systems
Gadolinium(III) complexes, particularly those with macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are highly effective PRAs, especially in aqueous solutions where metal acetylacetonates are insoluble.
-
Mechanism of Action: Gd(III) has a large number of unpaired electrons (S=7/2) and a long electronic relaxation time, making it an exceptionally efficient relaxation agent.[8] The relaxation enhancement can occur through both inner-sphere (for water molecules directly coordinated to the Gd(III) ion) and outer-sphere mechanisms for other molecules in solution. The chelate is crucial for detoxifying the Gd(III) ion and preventing its interaction with biological macromolecules.[9]
-
Performance: Gd(III)-based agents can reduce T₁ relaxation times of metabolites by 2- to 10-fold at sub-millimolar concentrations.[10] For instance, the addition of 0.25 mM of a gadolinium-based PRA has been shown to significantly improve the signal-to-noise ratio in 2D HSQC spectra of metabolite samples.[11] Gd-DOTA has been shown to be a suitable contrast agent for cellular NMR spectroscopy due to its strong paramagnetic relaxation enhancement and low toxicity.[9][12] The relaxivity of Gd-DOTA in human whole blood at 3T is approximately 3.4 s⁻¹·mM⁻¹.[13]
-
Advantages: Excellent solubility and stability in aqueous solutions, making them ideal for biological and metabolomics studies.[9][10] High relaxivity allows for use at low concentrations, minimizing potential interference.
-
Disadvantages: Can be expensive. The presence of a charged chelate can lead to non-specific interactions with charged analytes.
Manganese(II) Complexes: A Biologically Relevant Alternative
Manganese(II) complexes are emerging as a viable alternative to both chromium and gadolinium-based agents, particularly due to the lower toxicity of manganese.[14]
-
Mechanism of Action: Mn(II) is a d⁵ high-spin ion with a long electronic relaxation time, making it an effective relaxation agent. Similar to Gd(III), Mn(II) complexes can enhance relaxation through both inner- and outer-sphere mechanisms.
-
Performance: The relaxivity of Mn(II) complexes can be comparable to that of some Gd(III) agents. For instance, Mn(III) porphyrin cage compounds have been shown to be effective in studying host-guest interactions via the paramagnetic relaxation enhancement effect.[15]
-
Advantages: Manganese is an essential element, and the human body has natural pathways for its regulation, potentially offering a better safety profile than gadolinium.[8][14]
-
Disadvantages: The coordination chemistry of Mn(II) is diverse, and the stability of the complexes is crucial to prevent the release of free Mn²⁺ ions, which can be toxic. Macrocyclic ligands are often required to achieve sufficient stability.[14]
TEMPO: A Metal-Free Organic Radical
2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) is a stable organic free radical that offers a metal-free alternative for paramagnetic relaxation enhancement.
-
Mechanism of Action: The unpaired electron in the nitroxide radical induces relaxation in nearby nuclei through dipolar interactions.
-
Performance: TEMPO has been shown to be particularly effective for quadrupolar nuclei and in situations where metal-based agents might interfere with the chemistry of the system.
-
Advantages: Being an organic molecule, it is soluble in a wide range of organic solvents and can be removed more easily than metal complexes. It is also a valuable tool for studying the structure and dynamics of RNA.[16]
-
Disadvantages: Its relaxation efficiency is generally lower than that of high-spin metal complexes like those of Gd(III) and Cr(III).
Quantitative Comparison of Paramagnetic Relaxation Agents
The following table summarizes the key properties and typical performance of the discussed paramagnetic relaxation agents.
| Agent | Common Nuclei | Typical Concentration | T₁ Reduction Efficiency | T₂ Effects (Line Broadening) | Solubility | Advantages | Disadvantages |
| Cr(acac)₃ | ¹³C, ³¹P | 5-20 mM[17] | Good | Moderate | Good in non-polar organic solvents | Inexpensive, readily available | Potential reactivity[1][2], environmental concerns |
| Fe(acac)₃ | ¹³C | 10-50 mM | Moderate to Good[5] | Moderate to High | Good in non-polar organic solvents | Inexpensive | Potential for significant line broadening |
| Mn(acac)₃ | ¹H, ¹³C | 10-50 mM | Moderate | Moderate to High | Good in non-polar organic solvents | Inexpensive | Can cause significant line broadening |
| Cr(tmhd)₃ | ¹H, ¹³C, ³¹P | 5-25 mM[7] | Good[1][2] | Low to Moderate | Good in many organic solvents[7] | Chemically inert[1][2] | More expensive than Cr(acac)₃ |
| Gd-DOTA | ¹H, ¹³C, ³¹P | 0.1-1 mM[11] | Excellent | Low to Moderate | Excellent in aqueous solutions | High relaxivity, biocompatible[9][12] | Expensive, potential for ionic interactions |
| Mn(II) Complexes | ¹H | 0.1-1 mM | Good to Excellent | Moderate | Variable, depends on chelate | Biologically relevant metal[14] | Complex stability is critical |
| TEMPO | ¹³C, ¹⁵N, ²⁹Si, ³¹P | 10-50 mM | Moderate | Low to Moderate | Good in many organic solvents | Metal-free, easy to remove | Lower efficiency than metal complexes |
Experimental Protocols
The successful application of a paramagnetic relaxation agent hinges on proper sample preparation. Below are general protocols for the use of some of the key alternatives to Cr(acac)₃.
Protocol 1: Using Cr(tmhd)₃ in Organic Solvents
-
Stock Solution Preparation: Prepare a stock solution of Cr(tmhd)₃ in the deuterated solvent of choice (e.g., CDCl₃, toluene-d₈) at a concentration of 100 mM.
-
Sample Preparation: Dissolve the analyte in the deuterated solvent in a separate vial.
-
Addition of PRA: To the analyte solution, add the required volume of the Cr(tmhd)₃ stock solution to achieve the desired final concentration (typically 5-25 mM).[7]
-
Mixing and Transfer: Thoroughly mix the solution and transfer it to an NMR tube.
-
NMR Acquisition: Set up the NMR experiment. A shorter relaxation delay (d1) can be used (e.g., 1-2 seconds for ¹³C NMR). It is advisable to acquire a spectrum without the PRA to assess the degree of line broadening.
Protocol 2: Using Gd-DOTA in Aqueous Solutions
-
Stock Solution Preparation: Prepare a stock solution of Gd-DOTA in D₂O or the aqueous buffer of choice at a concentration of 10 mM.
-
Sample Preparation: Dissolve the analyte (e.g., protein, metabolite mixture) in the D₂O-based buffer.
-
Addition of PRA: Add the necessary volume of the Gd-DOTA stock solution to the analyte solution to reach a final concentration of 0.1-1 mM.[11]
-
Mixing and Transfer: Gently mix the solution and transfer it to an NMR tube.
-
NMR Acquisition: Acquire the NMR spectrum with a significantly reduced relaxation delay. For sensitive samples, it is crucial to run a control experiment without Gd-DOTA to check for any specific interactions or chemical shift perturbations.
Visualizing the Selection Process: A Workflow Diagram
The choice of a suitable paramagnetic relaxation agent is a multi-faceted decision. The following workflow provides a logical approach to selecting the optimal agent for a given experiment.
Caption: A decision-making workflow for selecting a paramagnetic relaxation agent.
The Underlying Science: Causality in Paramagnetic Relaxation
The efficiency of a paramagnetic relaxation agent is governed by the Solomon-Bloembergen-Morgan (SBM) theory. The relaxation rate enhancement is proportional to the square of the magnetic moment of the paramagnetic center and is dependent on the correlation time for the interaction between the unpaired electron(s) and the nucleus.
-
Metal Ion Choice: The number of unpaired electrons and the electronic relaxation time are key factors. Gd(III) (f⁷, S=7/2) and high-spin Mn(II) (d⁵, S=5/2) have a large number of unpaired electrons and relatively long electronic relaxation times, making them highly effective. Cr(III) (d³, S=3/2) is also efficient.
-
Inner-Sphere vs. Outer-Sphere Relaxation: In inner-sphere relaxation, a solvent molecule or part of the analyte directly coordinates to the paramagnetic metal ion, leading to a very strong relaxation effect. This is particularly relevant for Gd(III) complexes in water. Outer-sphere relaxation involves transient dipolar interactions between the paramagnetic center and nuclei in the bulk solution. Agents like Cr(acac)₃ and Cr(tmhd)₃ primarily function through this mechanism.[18]
-
Minimizing Line Broadening (T₂ Effects): The ideal PRA significantly reduces T₁ with minimal impact on T₂. Agents with very long electronic relaxation times can be very efficient at shortening T₁ but may also cause significant T₂ shortening, leading to broad lines. For molecules with slow rotational correlation times (e.g., large proteins), agents with shorter electronic relaxation times can sometimes be advantageous to minimize line broadening.[3]
Conclusion and Future Perspectives
The field of paramagnetic relaxation agents has evolved significantly, offering researchers a sophisticated toolkit to move beyond the traditional use of Cr(acac)₃. For applications in organic solvents requiring chemical inertness, Cr(tmhd)₃ stands out as a superior alternative. In aqueous and biological systems, Gd(III) and Mn(II) chelates provide excellent performance with the added benefit of biocompatibility. The metal-free radical TEMPO offers a valuable option for specific applications where the presence of a metal ion is undesirable.
By understanding the underlying principles of paramagnetic relaxation and considering the practical aspects of solubility, stability, and cost, researchers can make informed decisions to optimize their NMR experiments, leading to faster data acquisition and higher quality results. The continued development of novel PRAs with tailored properties promises to further expand the capabilities of NMR spectroscopy in diverse fields of scientific inquiry.
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A Senior Application Scientist's Guide to Precursor Selection for Chromium Oxide Thin Films: A Comparative Analysis of Cr(acac)₃ and Its Alternatives
Chromium oxide (Cr₂O₃), particularly in its α-Cr₂O₃ (eskolaite) phase, is a material of significant technological interest due to its exceptional properties, including high hardness, excellent corrosion resistance, and unique electrical and magnetic characteristics.[1] These attributes make it a prime candidate for applications ranging from protective coatings and gas sensors to components in advanced electronic and spintronic devices.[1][2][3] The quality and performance of a chromium oxide thin film are inextricably linked to the deposition method and, most critically, the choice of the chemical precursor.
This guide provides an in-depth comparison of the most widely used precursor, Tris(acetylacetonato)chromium(III) or Cr(acac)₃, with its principal alternatives. We will delve into the causality behind experimental choices, offering field-proven insights for researchers and engineers aiming to optimize their thin film deposition processes.
The Workhorse Precursor: Tris(acetylacetonato)chromium(III) [Cr(acac)₃]
Cr(acac)₃ is a coordination complex that has long been a staple in the deposition of chromium oxide films, primarily due to its commercial availability and relative stability in air.[4]
Chemical & Physical Profile:
-
Formula: Cr(C₅H₇O₂)₃
-
State: A purplish, crystalline solid at room temperature.[4]
-
Volatility: It is a solid that requires heating (typically >100-150°C) to achieve sufficient vapor pressure for chemical vapor deposition (CVD) or atomic layer deposition (ALD).[5] This presents a process control challenge compared to liquid precursors, as solid sublimation rates can be difficult to stabilize.
-
Thermal Decomposition: The thermal decomposition of Cr(acac)₃ to form chromium oxide generally requires elevated temperatures. Studies have shown that while initial ligand loss can begin around 250°C, substantial formation of Cr₂O₃ occurs at temperatures above 330°C.[6]
Performance in Deposition Techniques:
-
Chemical Vapor Deposition (CVD/MOCVD): In MOCVD, vaporized Cr(acac)₃ is transported to a heated substrate where it decomposes in the presence of an oxidizing agent (e.g., O₂, O₃) to form a Cr₂O₃ film. The relatively high deposition temperature is a key consideration, as it may not be suitable for thermally sensitive substrates. The organic acetylacetonate ligands can also be a source of carbon contamination in the resulting film if the reaction is not fully optimized.
-
Atomic Layer Deposition (ALD): Cr(acac)₃ is a viable precursor for ALD, a technique prized for its ability to grow highly conformal and uniform films with angstrom-level precision.[1][5] In a typical ALD process, sequential, self-limiting exposures of Cr(acac)₃ and a highly reactive co-reactant like ozone (O₃) are used.[2][5] This allows for deposition at lower temperatures than conventional CVD, though the growth rate is inherently slow.
-
Spray Pyrolysis: As a solution-based technique, spray pyrolysis utilizes a solution of Cr(acac)₃ dissolved in an appropriate solvent.[7][8] The solution is atomized and sprayed onto a heated substrate, where the solvent evaporates and the precursor decomposes. This method is cost-effective but achieving film uniformity and purity can be challenging.[7]
Key Alternatives to Cr(acac)₃: A Comparative Overview
The limitations of Cr(acac)₃—namely its solid state and the high temperatures required for efficient decomposition—have driven the exploration of alternative precursors.
Chromium Hexacarbonyl [Cr(CO)₆]
A highly volatile organometallic compound, Cr(CO)₆ offers a distinct advantage in low-temperature processes.
-
Chemical & Physical Profile: A volatile, air-stable white solid that sublimes readily, with a vapor pressure of 1 mmHg at just 36°C.
-
Deposition & Film Properties: Cr(CO)₆ can be used in CVD to deposit chromium oxide films at temperatures as low as 150°C, which can be further reduced to 60°C with UV light assistance.[9] However, its primary drawback is the high potential for carbon and oxygen incorporation into the film from the carbonyl (CO) ligands.[9] This necessitates careful control of the process atmosphere, often requiring an excess of an oxidizing agent to achieve pure Cr₂O₃.[9][10]
Chromyl Chloride [CrO₂Cl₂]
As a liquid precursor, CrO₂Cl₂ offers superior vapor pressure control compared to solid sources.
-
Chemical & Physical Profile: A dark red, fuming liquid at room temperature.
-
Deposition & Film Properties: CrO₂Cl₂ has been successfully used in both CVD and ALD to produce extremely smooth, high-quality epitaxial CrO₂ and Cr₂O₃ films.[11][12] Its major disadvantages are its high toxicity and corrosivity. Furthermore, it is a significant source of chlorine contamination in the deposited films, which is detrimental to the performance of electronic devices. Due to these safety and contamination concerns, its use in manufacturing is now often restricted.[11][13][14]
Inorganic Salts (e.g., Chromium Nitrate [Cr(NO₃)₃])
For low-cost, solution-based methods, inorganic salts are a common choice.
-
Chemical & Physical Profile: Water-soluble, non-volatile crystalline solids.
-
Deposition & Film Properties: These precursors are exclusively used in techniques like sol-gel and spray pyrolysis.[8][15][16] The sol-gel method, for instance, can produce nanocrystalline Cr₂O₃ films with deposition at 50°C followed by a low-temperature anneal (e.g., 200°C).[15][16][17] While these methods are simple and economical, the resulting films often have lower density and purity compared to those from vapor deposition techniques.
Advanced Organometallics (e.g., Cr(thd)₃, Single-Source Precursors)
Research continues to yield novel precursors designed to overcome the limitations of their predecessors.
-
Chemical & Physical Profile: Compounds like Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) [Cr(thd)₃] are β-diketonate relatives of Cr(acac)₃ with modified ligands to enhance volatility.[1][10] More advanced "single-source" precursors contain both chromium and oxygen in their structure, designed to decompose cleanly into the oxide without an external oxygen source.[2]
-
Deposition & Film Properties: These precursors are designed for MOCVD and ALD, often enabling lower deposition temperatures and yielding films with higher purity.[1][2] They represent the frontier of precursor design, aiming for precise control over film stoichiometry and properties.
Data-Driven Comparison of Chromium Precursors
To facilitate an objective comparison, the key performance indicators for each precursor class are summarized below.
| Precursor Type | Formula | Physical State | Deposition Method(s) | Typical Deposition Temp. (°C) | Key Advantages | Major Disadvantages | Common Impurities |
| Chromium Acetylacetonate | Cr(acac)₃ | Solid | CVD, ALD, Spray Pyrolysis | 300 - 800[6][18] | Air-stable, commercially available | Solid (poor vapor control), high temp. | Carbon |
| Chromium Hexacarbonyl | Cr(CO)₆ | Solid | CVD, PECVD | 150 - 400[9][19] | High volatility, low deposition temp. | High carbon contamination risk | Carbon |
| Chromyl Chloride | CrO₂Cl₂ | Liquid | CVD, ALD | 300 - 400[11][12] | Liquid (good vapor control), high quality films | Highly toxic and corrosive | Chlorine |
| Chromium Nitrate | Cr(NO₃)₃·9H₂O | Solid | Sol-Gel, Spray Pyrolysis | 50 (dep.), 200-500 (anneal)[8][15] | Low cost, simple process, low temp. | Lower film density and purity | Residual nitrates, hydroxides |
| Advanced β-diketonates | Cr(thd)₃ | Solid | ALD, MOCVD | 200 - 300[1] | Improved volatility over Cr(acac)₃ | Higher cost, potential for carbon | Carbon |
Experimental Protocols: A Practical Guide
Trustworthy science relies on reproducible methodologies. Below are validated, step-by-step protocols for two common deposition scenarios.
Protocol 1: MOCVD of Cr₂O₃ using Cr(acac)₃
This protocol describes a standard thermal MOCVD process for depositing a crystalline Cr₂O₃ film.
-
Substrate Preparation:
-
Use a prime-grade Si(100) wafer as the substrate.
-
Perform a standard RCA clean (SC-1 and SC-2) to remove organic and metallic contaminants.
-
Finish with a dilute hydrofluoric acid (HF) dip to remove the native oxide layer, followed by a deionized water rinse and nitrogen gun drying.
-
-
Precursor & System Setup:
-
Load Cr(acac)₃ powder into a stainless-steel bubbler.
-
Heat the bubbler to 160°C to generate sufficient vapor pressure. Maintain the precursor delivery lines at 180°C to prevent condensation.
-
Place the cleaned substrate into the MOCVD reactor chamber.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature, typically 500°C.
-
Establish a stable chamber pressure of ~3 Torr.
-
Introduce a carrier gas (e.g., 50 sccm of high-purity N₂) through the Cr(acac)₃ bubbler to transport the precursor vapor to the chamber.
-
Simultaneously, introduce an oxidant gas mixture (e.g., 100 sccm O₂ mixed with water vapor) into the chamber.[10]
-
Maintain these conditions for the desired deposition time (e.g., 40-60 minutes for a film thickness of ~700-800 nm).[10]
-
-
Cooldown & Characterization:
-
After deposition, stop the precursor and oxidant flows and cool the substrate to room temperature under a continuous N₂ flow.
-
Characterize the film using XRD (for crystallinity), XPS (for stoichiometry and purity), and SEM (for morphology).
-
Protocol 2: Sol-Gel Deposition of Cr₂O₃ using Chromium Nitrate
This protocol outlines a low-temperature, solution-based approach for creating nanocrystalline Cr₂O₃ films.[15][16]
-
Sol Preparation:
-
Prepare a 0.5 M chromium nitrate solution by dissolving chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in 2-methoxyethanol.
-
Add a stabilizer, such as monoethanolamine (MEA), in a 1:1 molar ratio to the chromium nitrate to improve sol stability.
-
Stir the solution vigorously at 60°C for 1 hour until a clear, homogeneous green solution is formed. Age the sol for 24 hours at room temperature.
-
-
Substrate Preparation & Coating:
-
Clean glass or silicon substrates by sonicating sequentially in acetone, ethanol, and deionized water, followed by drying with nitrogen.
-
Use a spin-coater to deposit the sol onto the substrate. A typical two-step program is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
-
Drying and Annealing:
-
After coating, pre-heat the film on a hot plate at 150°C for 10 minutes to evaporate the solvent.
-
Transfer the substrate to a furnace for final annealing. Heat the film to 400-500°C in air for 1 hour to induce crystallization and remove organic residues.
-
Repeat the coating and annealing cycle to achieve the desired film thickness.
-
-
Characterization:
-
Analyze the final film using XRD to confirm the formation of the Cr₂O₃ phase and estimate crystallite size. Use UV-Vis spectroscopy to determine the optical band gap.
-
Visualizing Workflows and Decision Logic
To better illustrate the processes and strategic choices involved, the following diagrams are provided.
Caption: MOCVD workflow for Cr₂O₃ films using Cr(acac)₃.
Caption: Decision logic for selecting a chromium precursor.
Conclusion and Future Outlook
The selection of a precursor for chromium oxide thin films is a critical decision that dictates the processing parameters, film properties, and overall cost.
-
Cr(acac)₃ remains a reliable and well-understood precursor, a true workhorse for both CVD and ALD when moderate to high processing temperatures are acceptable. Its air stability and availability make it an excellent standard for many research and development applications.
-
Cr(CO)₆ offers a compelling low-temperature alternative, but demands rigorous process control to mitigate significant carbon contamination.
-
CrO₂Cl₂ , while capable of producing superior films, is largely being phased out in many applications due to severe toxicity and chlorine contamination issues.
-
Inorganic salts like chromium nitrate provide an accessible, low-cost route via sol-gel or spray pyrolysis, ideal for applications where the highest film density and purity are not paramount.
The future of chromium oxide deposition lies in the rational design of new precursors.[2] The development of liquid organometallics and single-source precursors that are stable, non-toxic, and decompose cleanly at low temperatures will be key to enabling next-generation applications and improving the manufacturability of high-performance chromium oxide coatings.[20][21]
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Preparation and Characterization of Chromium(III) Oxide Films by a Novel Spray Pyrolysis Method. (1990). DTIC. [Link]
-
The Preparation and Properties of Volatile Tris(N-Alkoxycarboxamidato)chromium(III) Complexes as Potential Single-Source Precursors for the MOCVD of Crystalline Chromium Oxide Thin Films. (2024). ACS Omega. [Link]
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Characterizing Crystalline Chromium Oxide Thin Film Growth by Sol-gel Method on Glass Substrates. (2018). Oriental Journal of Chemistry. [Link]
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Mechanical and Optical Properties of Cr2O3 Thin Films Grown by Atomic Layer Deposition Method Using Cr(thd)3 and Ozone. (2023). MDPI. [Link]
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CHROMIUM CARBONYLS. MOCVD Precursor Encyclopedia. [Link]
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5 Powerful Uses of Chromium Oxide Driving Industry Innovation. (2024). YouTube. [Link]
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Chromium oxide thin films by Ultrasonic Nebulized Spray Pyrolysis of Aqueous Combustion Mixture for gas sensing application. (n.d.). ResearchGate. [Link]
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Atomic layer deposition of Cr2O3 thin films: Effect of crystallization on growth and properties. (n.d.). ResearchGate. [Link]
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Plasma enhanced chemical vapor deposition of Cr 2O 3 thin films using chromium hexacarbonyl (Cr(CO) 6) precursor. (n.d.). ResearchGate. [Link]
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Characterizing Crystalline Chromium oxide Thin Film Growth by Sol-gel method on Glass Substrates. (2018). Semantic Scholar. [Link]
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Chromium Hexacarbonyl Supplier. Wolfa. [Link]
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Characterizing Crystalline Chromium oxide Thin Film Growth by Sol-gel method on Glass Substrates. (2018). ResearchGate. [Link]
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Atomic layer deposition of chromium oxide—An interplay between deposition and etching. (2021). Journal of Vacuum Science & Technology A. [Link]
-
New liquid precursors for chemical vapor deposition. (n.d.). Harvard University. [Link]
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A Comparative Study of Cr2O3 Thin Films Obtained by MOCVD using Three Different Precursors. (n.d.). ResearchGate. [Link]
-
Chromia-Alumina Thin Films from Alkoxide Precursors. (2023). DiVA portal. [Link]
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Chromium Oxide Thin Films on Pt(111): An STM and DFT Excursion through the Phase Diagram. (2024). The Journal of Physical Chemistry C. [Link]
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Characterizing Crystalline Chromium oxide Thin Film Growth by Sol-gel method on Glass Substrates. (2018). Guangdiancha. [Link]
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Properties of epitaxial chromium dioxide films grown by chemical vapor deposition using a liquid precursor. (2002). Journal of Applied Physics. [Link]
-
Mechanical and Optical Properties of Cr2O3 Thin Films Grown by Atomic Layer Deposition Method Using Cr(thd)3 and Ozone. (2023). National Institutes of Health. [Link]
-
Chromium(III) Acetylacetonate. (n.d.). ResearchGate. [Link]
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Chromium oxide thin films via ALD. (2024). Aaltodoc. [Link]
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An In Situ Study of Precursor Decomposition via Refractive Index Sensing in p-Type Transparent Copper Chromium Oxide. (2022). Chemistry of Materials. [Link]
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New Liquid Precursors for Chemical Vapor Deposition. (n.d.). ResearchGate. [Link]
-
Optical, Structural, Morphological Properties of Chromium (III) Oxide Nanostructure Synthesized Using Spray Pyrolysis. (2021). Iraqi Journal of Physics. [Link]
-
Thermal decomposition study by DTA-TG-MS of cerium[III] acetylacetonate used as ceria thin film precursor. (n.d.). ResearchGate. [Link]
-
TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). Institute of Chemistry, Academy of Sciences of Moldova. [Link]
-
Cr2O3 Plasma Enhanced Atomic Layer Deposition Publications. (n.d.). plasma-ald.com. [Link]
-
Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace. [Link]
-
Chromium(III) acetylacetonate. (n.d.). Wikipedia. [Link]
-
Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films. (n.d.). VTechWorks. [Link]
-
Atomic layer deposition literature review. (2012). Appropedia. [Link]
-
Plasma assisted metal-organic chemical vapor deposition of hard chromium nitride thin film coatings using chromium(III) acetylacetonate as the precursor. (n.d.). ResearchGate. [Link]
-
TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). Institute of Chemistry, Academy of Sciences of Moldova. [Link]
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A Senior Application Scientist's Guide to the Titrimetric Validation of Tris(acetylacetonato)chromium(III) Purity
Introduction: The Critical Role of Purity in Cr(acac)₃ Applications
Tris(acetylacetonato)chromium(III), or Cr(acac)₃, is a coordination complex with the formula Cr(C₅H₇O₂)₃[1]. Its unique properties, including high stability, solubility in organic solvents, and paramagnetism, make it an indispensable material in diverse scientific fields[1][2][3]. It serves as a catalyst precursor in organic synthesis, a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy to improve signal acquisition, and a starting material for the synthesis of chromium-containing nanomaterials like Cr₂O₃[1][4]. For these applications to yield reliable and reproducible results, the purity of the Cr(acac)₃ starting material is of paramount importance. Impurities can poison catalysts, interfere with spectroscopic measurements, and introduce defects into synthesized materials.
While modern instrumental methods like spectroscopy and chromatography are prevalent, classical titrimetric analysis remains a robust, cost-effective, and highly accurate method for determining the absolute purity of substances like Cr(acac)₃. This guide provides an in-depth comparison of analytical methodologies and a detailed, field-proven protocol for the validation of Cr(acac)₃ purity using a complexometric back-titration method.
Principle of the Method: Complexometric Back-Titration with EDTA
The core of this method lies in the quantitative reaction between the chromium(III) ion and ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms exceptionally stable complexes with most metal ions[5]. The direct titration of Cr(III) with EDTA is kinetically very slow at room temperature, making a direct endpoint determination impractical. To overcome this kinetic barrier, a back-titration (or residual titration) approach is employed.
The process involves three key stages:
-
Complexation: A precisely measured excess of a standardized EDTA solution is added to the dissolved Cr(acac)₃ sample. The solution is then heated to ensure the complete and rapid formation of the stable [Cr(EDTA)]⁻ complex[6].
-
Back-Titration: The unreacted, excess EDTA is then titrated at room temperature with a standardized solution of a second metal ion, such as zinc(II) or iron(III), which reacts rapidly with EDTA[7].
-
Endpoint Determination: A metallochromic indicator, which changes color when it is displaced from the metal-indicator complex by EDTA, is used to signal the equivalence point[5][8].
By knowing the initial amount of EDTA added and determining the excess amount via the back-titration, the exact quantity of EDTA that reacted with the Cr(III) can be calculated, directly revealing the purity of the original Cr(acac)₃ sample.
Comparative Analysis: Titrimetry vs. Alternative Methods
While titrimetry is a powerful tool, it is essential to understand its position relative to other common analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as sample throughput, required precision, and available instrumentation.
| Method | Principle | Accuracy & Precision | Cost per Sample | Throughput | Required Expertise | Key Advantage |
| Complexometric Titration | Stoichiometric reaction of Cr(III) with a chelating agent (EDTA)[5]. | High (typically <0.5% RSD) | Low | Low to Medium | Moderate | High accuracy and direct measurement of metal content; considered an absolute method. |
| ICP-OES / AAS | Emission or absorption of light by excited chromium atoms in a plasma or flame[3]. | Very High (<2% RSD) | High | High | High | Excellent for trace metal analysis and can detect multiple elements simultaneously. |
| UV-Vis Spectroscopy | Absorption of UV-visible light due to d-d electronic transitions in the Cr(III) complex[9]. | Moderate | Low | High | Low to Moderate | Rapid and non-destructive, but often used for concentration determination rather than primary purity assessment. |
| NMR Spectroscopy | Analysis of nuclear spin states. Purity can be inferred by comparing the integral of Cr(acac)₃ peaks to a known internal standard. | Good | High | Low | High | Provides structural information but is less common for primary purity validation of the main component. Cr(acac)₃ itself is often used as a relaxation agent[1]. |
Detailed Experimental Protocol: Purity Determination of Cr(acac)₃
This protocol is designed as a self-validating system, incorporating standardization and blank determination to ensure the trustworthiness of the results.
Reagents and Materials
-
Tris(acetylacetonato)chromium(III), Cr(acac)₃ (Sample to be analyzed)
-
Disodium EDTA (Na₂H₂Y·2H₂O), analytical grade
-
Zinc Sulfate (ZnSO₄·7H₂O) or Ferric Nitrate (Fe(NO₃)₃·9H₂O), analytical grade
-
Xylenol Orange indicator solution (0.2% w/v in water)
-
Hexamethylenetetramine (Hexamine) buffer
-
Sulfuric Acid (H₂SO₄), ~1 M
-
Deionized Water
Workflow for Cr(acac)₃ Purity Validation
Caption: Experimental workflow for the titrimetric validation of Cr(acac)₃ purity.
Step 1: Standardization of Solutions (Trustworthiness Pillar)
-
0.05 M EDTA Solution: Accurately weigh primary standard grade Calcium Carbonate (CaCO₃), dissolve in a minimum of HCl, and titrate with the prepared EDTA solution using a suitable indicator (e.g., Eriochrome Black T) at pH 10.
-
0.05 M ZnSO₄ Solution: Titrate the prepared ZnSO₄ solution directly against the now-standardized 0.05 M EDTA solution at pH 5-6 using Xylenol Orange as the indicator. The endpoint is a sharp color change from yellow to red/violet.
Step 2: Sample Preparation and Digestion (Expertise Pillar)
The Cr(acac)₃ complex is very stable and insoluble in water[10]. A crucial step is to break this complex to liberate the Cr(III) ion for complexation with EDTA.
-
Accurately weigh approximately 0.2 g of the Cr(acac)₃ sample into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 1 M H₂SO₄. Gently heat the mixture to facilitate the dissolution and decomposition of the acetylacetonate ligands. The solution should turn a characteristic green color, indicating the presence of the hexaaquachromium(III) ion.
-
Dilute the solution with approximately 50 mL of deionized water.
Step 3: Titration Procedure
-
Using a volumetric pipette, add exactly 25.00 mL of the standardized ~0.05 M EDTA solution to the flask containing the dissolved sample.
-
Add hexamine buffer to adjust the solution pH to approximately 5-6. This pH is optimal for the Cr-EDTA complex formation and for the subsequent back-titration[7].
-
Cover the flask with a watch glass and gently boil the solution for 15 minutes. This heating step is critical to overcome the kinetic inertness of Cr(III) and ensure complete complexation with EDTA[6]. The solution color will change from green to a violet-blue, characteristic of the [Cr(EDTA)]⁻ complex.
-
Cool the solution to room temperature.
-
Add a few drops of Xylenol Orange indicator. The solution should turn yellow, indicating the presence of excess EDTA.
-
Titrate the excess EDTA with the standardized ~0.05 M ZnSO₄ solution until the color changes sharply from yellow to a persistent red or violet[6][7]. Record the volume of ZnSO₄ solution used.
-
Perform a blank titration: Repeat steps 1-6, but without adding the Cr(acac)₃ sample. This determines the total amount of EDTA initially added, accounting for any reagent impurities.
Step 4: Calculation of Purity
The purity of Cr(acac)₃ is calculated using the following formula:
Purity (%) = ( (V_blank - V_sample) × M_Zn × F × MW_Cr(acac)₃ ) / ( W_sample × 1000 ) × 100
Where:
-
V_blank : Volume (mL) of ZnSO₄ used in the blank titration.
-
V_sample : Volume (mL) of ZnSO₄ used in the sample titration.
-
M_Zn : Molarity (mol/L) of the standardized ZnSO₄ solution.
-
F : Stoichiometric factor (1, since the mole ratio of Zn:EDTA and Cr:EDTA is 1:1).
-
MW_Cr(acac)₃ : Molecular weight of Cr(acac)₃ (349.33 g/mol ).
-
W_sample : Weight (g) of the Cr(acac)₃ sample taken.
Chemical Reactions
Caption: Key chemical reactions in the back-titration of Cr(III).
Conclusion
The complexometric back-titration with EDTA provides a highly reliable and accurate method for the chemical validation of Cr(acac)₃ purity. Its foundation in stoichiometric principles makes it a powerful primary method that is independent of the sophisticated instrumentation required by alternative techniques. By carefully standardizing reagents and performing blank corrections, this protocol ensures a self-validating and trustworthy assessment, making it an essential skill for researchers and quality control professionals working with this important coordination complex.
References
-
ASTM International. (2023). Standard Test Method for Determination of Chromium Oxide in Chrome Ores by Permanganate Titrimetry (ASTM E342-21). ASTM International. [Link]
-
Infinita Lab. (n.d.). ASTM E363-09 Chemical Analysis of Chromium and Ferrochromium. Retrieved from [Link]
-
Scribd. (n.d.). Complexometry Determination of CR III and Iron III in A Mixture Kinetic Masking. Retrieved from [Link]
- Paliwal, M. K., & Sharma, R. (2001). Complexometric Determination of Chromium(III) from Binary and Ternary Mixtures Using 3-Hydroxy-3-Phenyl. Asian Journal of Chemistry, 13(1), 299-304.
-
Harvey, D. (2021). Complexation Titration. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Complexometric titration. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
-
IISTE. (n.d.). Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone. Retrieved from [Link]
-
Winter, M. J. (n.d.). Preparation of tris(acetylacetonate)chromium(III). The University of Sheffield. Retrieved from [Link]
-
Hoshino, Y., et al. (2019). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 123(34), 7388–7400. [Link]
-
Yurchenko, O., et al. (2009). Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. Accreditation and Quality Assurance, 14, 107-112. [Link]
-
Kenvin, J. (n.d.). Quantitative determination of chromic anhydride and chromium (III) in chromium plating solution. KEM. Retrieved from [Link]
-
Szekeres, L. (1972). Determination of chromium by EDTA titration. Microchemical Journal, 17(3), 360-363. [Link]
-
Mettler Toledo. (n.d.). Determination of Cr(III) by Back Titration in an Electroplating Bath / M463. Retrieved from [Link]
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A Comparative Guide to Cr(acac)₃ and Mn(acac)₃ in Catalysis: Properties, Mechanisms, and Applications
Introduction
Tris(acetylacetonato)chromium(III) (Cr(acac)₃) and Tris(acetylacetonato)manganese(III) (Mn(acac)₃) are two of the most accessible and widely studied transition metal acetylacetonate complexes.[1] Both are air-stable, crystalline solids soluble in common organic solvents, making them convenient catalyst precursors for a myriad of chemical transformations.[2][3] However, the subtle yet critical differences in their electronic structures and redox potentials lead to profoundly distinct catalytic behaviors.
This guide provides an in-depth comparative analysis of Cr(acac)₃ and Mn(acac)₃, moving beyond a simple catalog of applications. We will explore the fundamental physicochemical properties that dictate their reactivity, compare their performance in key catalytic domains such as oxidation and polymerization, and elucidate the underlying mechanistic pathways. This content is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions in catalyst selection and reaction design.
Section 1: Fundamental Physicochemical Properties
The catalytic function of a metal complex is intrinsically linked to the electronic configuration and redox characteristics of its metal center. For Cr(acac)₃ and Mn(acac)₃, these differences are the foundation of their divergent reactivity.
Chromium(III) in Cr(acac)₃ possesses a d³ electronic configuration, resulting in a half-filled t₂g subshell in an octahedral ligand field. This configuration is exceptionally stable, rendering Cr(III) relatively inert to both oxidation and reduction.[4] Consequently, Cr(acac)₃ often serves as a robust, stable precursor that requires activation, such as thermal treatment on a support, to generate a catalytically active species.[5][6]
In stark contrast, Manganese(III) in Mn(acac)₃ has a high-spin d⁴ configuration.[7] This configuration makes the Mn(III)/Mn(II) redox couple highly accessible, establishing Mn(acac)₃ as a potent one-electron oxidizing agent.[1][4] This inherent reactivity allows it to readily initiate radical-based transformations under mild conditions, often acting directly as the catalyst or initiator without extensive pre-activation.[8][9]
| Property | Cr(acac)₃ | Mn(acac)₃ |
| Chemical Formula | Cr(C₅H₇O₂)₃ | Mn(C₅H₇O₂)₃ |
| Molecular Weight | 349.32 g/mol [2] | 352.26 g/mol |
| Appearance | Dark purple/maroon crystalline solid[2][10] | Dark brown/black crystalline solid[3][11] |
| Metal Center Config. | d³ | High-spin d⁴[7] |
| Coordination Geometry | Octahedral[1] | Distorted Octahedral (Jahn-Teller)[1] |
| Key Characteristic | Kinetically inert, stable precursor[4][12] | Strong one-electron oxidant, radical initiator[1][9] |
| Solubility | Soluble in non-polar organic solvents[2] | Soluble in organic solvents[3] |
Section 2: Comparative Catalytic Performance
The fundamental differences outlined above manifest in distinct areas of catalytic application for each complex.
Oxidation Reactions
This is the area of greatest divergence. Mn(acac)₃ is a standout catalyst and stoichiometric oxidant for a wide range of organic reactions. Its utility stems from its ability to generate organic radicals via single-electron transfer (SET).[9]
-
Mechanism: The process typically begins with the oxidation of a substrate (e.g., an enolizable carbonyl compound) by Mn(III), generating a carbon-centered radical and Mn(II). This radical can then engage in various bond-forming reactions.[8][9]
-
Applications: It is widely used for the oxidative coupling of phenols, the oxidation of alcohols and hydrocarbons, and initiating autoxidation processes, such as the drying of alkyd paints.[1][3][13][14][15] For instance, in the presence of an oxidant like tBuOOH, Mn(acac)₃ can catalyze alcohol oxidation with high efficiency.[16]
Cr(acac)₃ , owing to its redox stability, is a far less effective direct oxidant. While it has been investigated, reports often indicate low catalytic activity for direct oxidation reactions under mild conditions.[17] Its primary role in oxidation is often as a precursor to heterogeneous chromium oxide catalysts, which are active at high temperatures.
| Reaction Type | Cr(acac)₃ Performance | Mn(acac)₃ Performance |
| Alcohol Oxidation | Generally low activity as a direct catalyst.[17] | Highly effective, often used with a co-oxidant.[16] |
| Oxidative C-C Coupling | Not a typical application. | Widely used for generating radicals for cyclizations and additions.[8][9][13] |
| Autoxidation | Limited direct application. | Functions as a radical initiator and hydroperoxide decomposition catalyst.[14][15] |
Polymerization Reactions
Both complexes are utilized in polymerization, but they operate via fundamentally different mechanisms, targeting distinct polymer classes.
Cr(acac)₃ is a cornerstone precursor for Phillips-type catalysts used in ethylene polymerization .[6] It is not the active species itself but is converted into one.
-
Activation: The process involves grafting Cr(acac)₃ onto a high-surface-area support like silica (SiO₂) or alumina (Al₂O₃).[5][18] Subsequent calcination (high-temperature treatment in air or oxygen) decomposes the acetylacetonate ligands and oxidizes the chromium, typically to Cr(VI), which is anchored to the support. This species is then reduced by the monomer or a co-catalyst to form the active polymerization site.[5][6]
-
Polymer Type: This route produces high-density polyethylene (HDPE).[6] The catalyst's activity is highly dependent on the support, chromium loading, and activation temperature.[6][19]
Mn(acac)₃ excels as an initiator for free-radical polymerizations .[13] Its ability to generate radicals at moderate temperatures makes it a versatile alternative to traditional azo- or peroxide-based initiators.
-
Mechanism: Mn(acac)₃ can initiate polymerization through the thermal decomposition of the complex, generating radicals that add to a monomer. It has shown exceptional performance in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of polymers with well-defined architectures and low polydispersity.[20]
-
Polymer Types: It is effective for a range of monomers, including vinyl acetate, methyl methacrylate, and styrene.[13][20]
Section 3: Mechanistic Insights
Understanding the catalytic cycle is paramount for reaction optimization and development. The contrasting mechanisms of Mn(acac)₃ and Cr(acac)₃ are visualized below.
Mn(acac)₃-Mediated Oxidative Radical Formation
The catalytic utility of Mn(acac)₃ in many organic transformations is predicated on its role as a single-electron oxidant to generate radical intermediates. The general cycle involves the oxidation of a substrate, radical transformation (e.g., addition to an alkene), and subsequent fate of the resulting radical, which can be further oxidized or abstract a hydrogen atom.[8][9]
Caption: Workflow for preparing an active heterogeneous catalyst from Cr(acac)₃.
Section 4: Experimental Protocols
To provide a practical context, the following are representative, field-proven protocols for catalytic reactions using each complex.
Protocol 1: Mn(acac)₃-Catalyzed Aerobic Oxidation of an Alcohol
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone, adapted from established methodologies.
Objective: To synthesize a ketone from a secondary alcohol using Mn(acac)₃ as a catalyst under an air atmosphere.
Materials:
-
Mn(acac)₃
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Co-catalyst (e.g., N-Hydroxyphthalimide, NHPI)
-
Solvent (e.g., Acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, silica gel, solvents for chromatography)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (5 mmol), Mn(acac)₃ (0.05 mmol, 1 mol%), and NHPI (0.5 mmol, 10 mol%).
-
Add acetonitrile (10 mL) to the flask.
-
The condenser is left open to the air (an air or oxygen balloon can be affixed for a positive pressure).
-
Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure ketone.
Causality Note: The use of a co-catalyst like NHPI facilitates the catalytic turnover by participating in the hydrogen atom abstraction steps, often accelerating the overall reaction rate. Acetonitrile is a common polar aprotic solvent that effectively solubilizes the reactants and catalyst.
Protocol 2: Preparation of a Supported Cr(acac)₃/SiO₂ Catalyst
This protocol details the synthesis of a heterogeneous catalyst for ethylene polymerization, based on methods described in the literature. [5][6] Objective: To graft Cr(acac)₃ onto a silica support and activate it through calcination.
Materials:
-
Cr(acac)₃
-
High surface area silica gel (e.g., MCM-41 or Davison 952, pre-dried at 200°C for 4h)
-
Toluene (anhydrous)
-
Schlenk flask, vacuum line, tube furnace
-
Rotary evaporator
Procedure:
-
Grafting Step:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5.0 g of dried silica gel.
-
In a separate flask, dissolve 0.25 g of Cr(acac)₃ in 50 mL of anhydrous toluene to create a deep purple solution.
-
Transfer the Cr(acac)₃ solution to the flask containing the silica via cannula.
-
Stir the resulting slurry at room temperature for 4 hours. During this time, the purple color of the solution will fade as the complex adsorbs onto the silica support.
-
Remove the solvent under vacuum using a rotary evaporator to obtain a free-flowing light purple/grey powder. This is the unactivated catalyst precursor.
-
-
Activation (Calcination) Step:
-
Place the dried powder in a quartz tube within a tube furnace.
-
Under a flow of dry air or oxygen (e.g., 100 mL/min), slowly ramp the temperature to the target calcination temperature (e.g., 600 °C) over 4-6 hours.
-
Hold the temperature at 600 °C for 6 hours. The powder will change color, often to orange, indicating the formation of anchored Cr(VI) species.
-
Cool the furnace slowly to room temperature under a flow of dry inert gas (N₂ or Ar).
-
The resulting orange/yellow powder is the activated catalyst. Store it under a dry, inert atmosphere until use in polymerization.
-
Causality Note: The slow temperature ramp during calcination is critical to ensure the complete and uniform decomposition of the organic ligands without causing detrimental changes to the support's structure. Switching to an inert atmosphere during cooldown prevents re-adsorption of moisture onto the highly active catalyst surface.
Summary and Outlook
The catalytic profiles of Cr(acac)₃ and Mn(acac)₃ are a textbook example of how a single-atom change in a coordination complex can dramatically alter its chemical personality.
-
Mn(acac)₃ is a catalyst of action, defined by the accessibility of the Mn(III)/Mn(II) redox couple. It serves as a versatile tool for homogeneous catalysis , particularly in oxidative and radical-mediated transformations , where its primary function is to facilitate single-electron transfer.
-
Cr(acac)₃ is a catalyst of potential, defined by its kinetic inertness and high stability. Its value lies primarily as a robust and reliable precursor for creating highly active heterogeneous catalysts , most notably for the large-scale industrial production of polyethylene via coordination polymerization .
For the medicinal or fine chemical chemist developing complex synthetic routes, Mn(acac)₃ offers a broad palette of mild, radical-based methodologies. For the materials scientist or chemical engineer focused on polymer production, Cr(acac)₃ provides a gateway to robust, industry-proven heterogeneous systems. Future research will likely continue to exploit these fundamental differences, developing more sophisticated ligand environments for Mn to fine-tune its redox potential and exploring novel supports and activation methods for Cr to enhance polymer properties.
References
- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. (n.d.). V. M. Gun’ko.
- Chromium(III) acetylacetonate. (n.d.). Grokipedia.
- Buy Manganese(III)acetylacetonate | 14284-89-0. (2023, August 15). Smolecule.
- Oxidation of sulfur(IV) by tris(acetylacetonato)manganese(III) and its hydrolytic derivatives: possible examples of substitution-controlled redox processes. (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Manganese(iii) acetylacetonate initiated RAFT polymerizations: an alternative and versatile RAFT initiator. (n.d.). Polymer Chemistry.
- Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. (n.d.). National Institutes of Health.
- Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (n.d.). DSpace.
- Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials: Formation of Polyethylene Nanofibres within Mesoporous Crystalline Aluminosilicates. (2025, August 6). ResearchGate.
- Manganese(III)acetylacetonate: Properties, Applications, and Manufacturing. (2023, April 6). Ningbo Inno Pharmchem Co., Ltd.
- Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. (n.d.). PubMed Central.
- Unexpected high activity of Cr(acac)3 for C2H4 polymerization. (2025, December 1). ResearchGate.
- Fast Autoxidation of Ethyl Linoleate Catalyzed by [Mn(acac)3] and Bipyridine: A Possible Drying Catalyst for Alkyd Paints. (2025, August 10). ResearchGate.
- Chromium(III) Acetylacetonate. (2025, August 6). ResearchGate.
- Metal acetylacetonates. (n.d.). Wikipedia.
- Manganese(III) Acetylacetonate. (n.d.). AMERICAN ELEMENTS.
- Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy. (2023, August 17). The Journal of Physical Chemistry A.
- Manganese-mediated coupling reactions. (n.d.). Wikipedia.
- Chromium(III) acetylacetonate 97 21679-31-2. (n.d.). Sigma-Aldrich.
- Performance of Manganese(III) Acetylacetonate in Solvent-Borne and High-Solid Alkyd Formulations. (n.d.). MDPI.
- [Cr(acac)3] .... (n.d.). Scribd.
- Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. (2025, August 10). ResearchGate.
- The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. (n.d.). RSC Publishing.
- 1 HNMR spectrum of Cr(acac)3. (n.d.). ResearchGate.
- Synthesis and Chemical Characterization of Metals (Al, Cr, Co, Mn and VO) Complexes with Acetylacetone (β - IISTE.org. (n.d.). IISTE.
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A Comparative Guide for Application Scientists: Assessing Cr(acac)₃ against Vanadium Compounds in Redox Flow Batteries
In the rapidly evolving landscape of grid-scale energy storage, redox flow batteries (RFBs) represent a uniquely scalable and durable solution. The choice of electro-active species is paramount, dictating the system's performance, cost, and longevity. While the all-vanadium redox flow battery (VRFB) has emerged as the most mature and widely deployed chemistry, the scientific community is in constant pursuit of alternatives that can overcome its inherent limitations, particularly in energy density and cost.
This guide provides an in-depth, critical assessment of a promising non-aqueous candidate, tris(acetylacetonato)chromium(III), or Cr(acac)₃, benchmarked against the established performance of vanadium-based systems. We will move beyond surface-level comparisons to explore the fundamental electrochemistry, operational trade-offs, and practical experimental considerations for researchers evaluating these materials. Our analysis is grounded in published experimental data, providing a trustworthy resource for scientists and development professionals in the energy storage sector.
The Industry Benchmark: The All-Vanadium Redox Flow Battery (VRFB)
To properly evaluate any alternative, one must first understand the benchmark. The VRFB's primary advantage lies in its use of a single element, vanadium, in four different oxidation states (V²⁺, V³⁺, V⁴⁺, V⁵⁺) for both the anolyte and catholyte. This elegantly solves the problem of cross-contamination, a common failure mode in other RFB chemistries, thereby enabling exceptionally long cycle life, often exceeding 15,000-20,000 cycles.[1][2]
The underlying electrochemical reactions in the aqueous sulfuric acid electrolyte are:
-
Negative Electrode: V³⁺ + e⁻ ⇌ V²⁺ (E⁰ = -0.26 V)
-
Positive Electrode: VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O (E⁰ = +1.00 V)
This results in a standard cell potential of 1.26 V.[3] The operation of a typical RFB is visualized below.
Caption: General operating principle of a Redox Flow Battery.
Despite its reliability, the VRFB faces significant hurdles. The energy density is relatively low, typically in the range of 15–35 Wh/L, constrained by the solubility of vanadium salts and the narrow voltage window of water.[1][4] Furthermore, the high and volatile cost of vanadium pentoxide (V₂O₅), the raw material for the electrolyte, presents a major economic barrier to widespread adoption.[5][6]
The Non-Aqueous Challenger: Tris(acetylacetonato)chromium(III) - Cr(acac)₃
To overcome the voltage limitations of aqueous systems, researchers have turned to non-aqueous solvents, which offer a much wider electrochemical stability window (>2 V).[7] Within this domain, metal acetylacetonate complexes have garnered interest. Cr(acac)₃ is a compelling candidate due to the low cost of chromium and the potential for multiple, high-voltage redox events.
A non-aqueous RFB using Cr(acac)₃ in an acetonitrile solvent demonstrated a remarkable cell potential of 3.4 V, stemming from the one-electron disproportionation of the neutral Cr(III) complex.[8] This high voltage is the primary driver of interest, as it theoretically allows for a significant increase in energy density.
However, early experimental results reveal substantial performance challenges. The charge-discharge characteristics of this system in a static H-cell showed very low efficiencies, with a coulombic efficiency of approximately 55% and a stark energy efficiency of only around 20-21%.[8] This dramatic loss is attributed to the quasi-reversible nature of its redox couples, with the Cr³⁺/Cr⁴⁺ couple exhibiting particularly sluggish kinetics.[8]
Performance Metrics: A Head-to-Head Assessment
| Performance Metric | Aqueous VRFB (Benchmark) | Non-Aqueous V(acac)₃ RFB | Non-Aqueous Cr(acac)₃-based RFB |
| Cell Voltage | 1.26 V[3] | ~2.2 V[7] | 1.2 V (Fe-Cr)[9], 3.4 V (Cr only)[8] |
| Energy Density | 15–35 Wh/L[1][4] | Higher theoretical potential | Higher theoretical potential |
| Coulombic Efficiency | 95-98%[3][10] | ~91% (initial)[7] | ~55% (Cr only)[8], 99% (Fe-Cr)[11] |
| Voltage Efficiency | ~80-90%[12] | ~88% (initial)[7] | ~36-38% (Cr only)[8], ~54% (Fe-Cr)[11] |
| Energy Efficiency | 75–88%[3][13] | ~80% (initial, but fades)[7] | ~20% (Cr only)[8], ~53% (Fe-Cr)[11] |
| Cycle Life | >15,000 cycles[1][2] | Poor (capacity decay observed)[7] | Limited data (<100 cycles)[11] |
| Key Challenge | Cost of Vanadium, Low Energy Density | Poor chemical stability of catholyte[7] | Slow kinetics, Low efficiency[8] |
Analysis of Differences:
-
Voltage vs. Efficiency: The core trade-off is laid bare by the data. Non-aqueous systems like Cr(acac)₃ promise significantly higher cell voltages, but this potential is squandered by poor kinetics and potential side reactions, leading to abysmal voltage and energy efficiencies.[8] An Fe-Cr acetylacetonate system shows much better coulombic efficiency but still suffers from low energy efficiency, indicating significant voltage losses.[9][11]
-
Stability and Cycle Life: The proven chemical stability and reversibility of the vanadium ions in sulfuric acid give the VRFB its hallmark longevity. In contrast, metal acetylacetonate complexes in organic solvents have shown tendencies to degrade. For instance, the V(acac)₃ system suffers from poor chemical stability in the positive electrolyte during cycling, leading to rapid capacity fade.[7] The long-term stability of Cr(acac)₃ remains a significant, unproven question.
-
Cost and Environmental Impact: While chromium is a cheaper raw material than vanadium[3], a full cost analysis for a Cr(acac)₃ system must include the synthesis of the acetylacetonate ligand, the cost of high-purity organic solvents, and expensive supporting electrolytes (e.g., TEABF₄). From an environmental perspective, the high carbon footprint of vanadium production[5][14] must be weighed against the safety (flammability) and environmental impact of using large volumes of organic solvents in non-aqueous systems.
Experimental Protocols for Comparative Assessment
For teams seeking to validate these findings or explore modifications, adherence to rigorous and standardized experimental protocols is essential.
Protocol 1: Synthesis of Cr(acac)₃
Causality: This protocol aims to produce the Cr(acac)₃ complex through the reaction of a chromium salt with acetylacetone in the presence of a base. Urea is used to slowly raise the pH, promoting the formation of the desired complex.
-
Preparation: In an Erlenmeyer flask, dissolve 2.66 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) and 10 g of urea in 50 mL of distilled water.[15]
-
Reaction: Add 8 mL of acetylacetone to the solution.
-
Heating: Cover the flask with a watch glass and heat the mixture on a hot plate in a fume hood. Bring the solution to a boil and maintain a mild boil for approximately 2 hours. The solution will gradually turn from green to a deep maroon/purple.
-
Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath to promote the crystallization of the Cr(acac)₃ product.
-
Isolation & Washing: Collect the deep maroon crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals sequentially with small portions of cold distilled water to remove unreacted urea and salts.
-
Drying: Air-dry the product on the filter paper, then transfer to a desiccator to dry completely.
Protocol 2: Flow Cell Performance Evaluation
Causality: This workflow is designed to systematically evaluate the electrochemical performance of a synthesized redox-active material in a realistic flow battery configuration. It progresses from fundamental property assessment (CV) to practical device testing (flow cell cycling).
Caption: Experimental workflow for assessing new RFB materials.
-
Electrolyte Preparation: Prepare the anolyte and catholyte solutions inside an inert atmosphere glovebox. A typical composition is 0.1 M Cr(acac)₃ with a supporting electrolyte, such as 0.5 M tetraethylammonium tetrafluoroborate (TEABF₄), dissolved in anhydrous acetonitrile.[7]
-
Cell Assembly: Construct a zero-gap flow cell using carbon felt electrodes, a suitable membrane (e.g., Nafion for ion exchange or Daramic for microporous separation), and graphite flow plates with machined flow fields (e.g., serpentine).[7] Ensure proper compression (~25%) of the carbon felt electrodes to minimize contact resistance.
-
System Priming: Pump the prepared electrolytes from their respective reservoirs through the cell for several minutes to ensure the electrodes and system are fully wetted.
-
Galvanostatic Cycling: Use a battery cycler to perform charge-discharge tests at a constant current density (e.g., 10 mA/cm²). Set appropriate voltage cutoffs for the charge and discharge steps (e.g., charge to 2.27 V, discharge to 1.0 V for a V(acac)₃ system).[7]
-
Data Analysis:
-
Coulombic Efficiency (CE): (Total discharge capacity [Ah]) / (Total charge capacity [Ah]) x 100%.
-
Voltage Efficiency (VE): (Average discharge voltage [V]) / (Average charge voltage [V]) x 100%.
-
Energy Efficiency (EE): CE x VE / 100%.
-
Capacity Fade: Monitor the discharge capacity over numerous cycles to determine the stability of the system.
-
Conclusion and Strategic Outlook
Based on current, publicly available research, Cr(acac)₃ does not yet present a viable alternative to vanadium compounds for practical redox flow battery applications. While it successfully demonstrates the potential for achieving high cell voltages in non-aqueous systems, this advantage is fundamentally undermined by severe limitations in kinetic performance and overall energy efficiency.[8] The issues of long-term chemical stability and the complexities associated with non-aqueous electrolytes further temper its prospects.
The established aqueous all-vanadium system, despite its lower energy density and high material cost, remains the superior technology due to its proven robustness, high efficiencies, and exceptional cycle life.
For researchers in the field, the path forward for Cr(acac)₃ and similar metal-organic complexes lies not in direct implementation, but in fundamental science. Future work should focus on:
-
Ligand Modification: Designing new ligands that can improve the solubility and enhance the electron transfer kinetics of the chromium center.
-
Electrocatalysis: Developing novel electrode materials that can catalyze the sluggish redox reactions, thereby improving voltage efficiency.
-
Solvent and Electrolyte Optimization: Exploring alternative non-aqueous solvents and supporting electrolytes to improve stability and ionic conductivity.
Until these fundamental challenges are addressed, vanadium-based chemistries will continue to dominate the landscape of commercially relevant redox flow batteries.
References
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Performance of a Non-Aqueous Vanadium Acetylacetonate Prototype Redox Flow Battery: Examination of Separators and Capacity Decay. (2015). Journal of The Electrochemical Society. [Link]
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Temperature-dependent study of AcFc-FeIII(acac)3 redox couple for non-aqueous redox flow battery. (2022). ChemRxiv. [Link]
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A vanadium-chromium redox flow battery toward sustainable energy storage. (2023). PolyU Institutional Research Archive. [Link]
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The Potential of Non-Aqueous Redox Flow Batteries as Fast-Charging Capable Energy Storage Solutions: Demonstration with an Iron–Chromium Acetylacetonate Chemistry. (2020). ResearchGate. [Link]
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Vanadium redox battery. Wikipedia. [Link]
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Technology Strategy Assessment - Flow Batteries. (2023). Department of Energy. [Link]
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Nonaqueous chromium acetylacetonate electrolyte for redox flow batteries. (2010). ResearchGate. [Link]
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Cambridge startup claims its electrolytes can triple flow battery energy density. (2024). ESS News. [Link]
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Vanadium Flow Battery Lifespan. Invinity Energy Systems. [Link]
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Coulombic Efficiency of a Vanadium Redox Flow Cell. (2012). ResearchGate. [Link]
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Carbon footprint of vanadium flow batteries compared to lithium ion batteries. (2021). YouTube. [Link]
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The potential of non-aqueous redox flow batteries as fast-charging capable energy storage solutions: demonstration with an iron–chromium acetylacetonate chemistry. (2020). RSC Publishing. [Link]
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Life Cycle Assessment of Environmental and Human Health Impacts of Flow Battery Energy Storage Production and Use. (2020). California Energy Commission. [Link]
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Effect of Chelation on Iron–Chromium Redox Flow Batteries. (2020). Marshak Research Group, University of Colorado Boulder. [Link]
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Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. (2014). ECS Meeting Abstracts. [Link]
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How a Vanadium Redox Flow Battery Works. (2018). Sumitomo Electric. [Link]
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Vanadium Redox Battery. Zhang's Research Group, University of Washington. [Link]
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Synthesis, Spectroscopy and Catalysis of [Cr(acac)3] Complexes Grafted onto MCM-41 Materials. (2000). DSpace. [Link]
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Evaluating Redox Flow Battery Field Designs with the Vanadium Acetylacetonate Chemistry. (2019). ECS Meeting Abstracts. [Link]
-
Energy Efficiency Improvement of Vanadium Redox Flow Battery by Integrating Electrode and Bipolar Plate. (2021). Journal of Electrochemical Science and Technology. [Link]
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Comparative Study of Kilowatt-Scale Vanadium Redox Flow Battery Stacks Designed with Serpentine Flow Fields and Split Manifolds. (2021). MDPI. [Link]
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Analysis of different types of flow batteries in energy storage field. (2023). TYCORUN ENERGY. [Link]
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Redox Flow Batteries: A Literature Review Oriented to Automatic Control. (2020). ResearchGate. [Link]
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Overcoming Voltage Losses in Vanadium Redox Flow Batteries Using WO3 as a Positive Electrode. (2022). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparing Electronic Structures of Metal Acetylacetonates using DFT Calculations
Abstract
Metal acetylacetonate (acac) complexes are foundational in fields ranging from catalysis to materials science, with their utility being intrinsically linked to their electronic structure.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) to compare the electronic landscapes of these versatile compounds. We will delve into the theoretical underpinnings, present a robust computational protocol, and offer a comparative analysis of key first-row transition metal acac complexes, namely Cr(acac)₃, Fe(acac)₃, and Co(acac)₃. The objective is to furnish both a practical "how-to" and a deeper understanding of the structure-property relationships in this important class of molecules.
Introduction: The Significance of Electronic Structure in Metal Acetylacetonates
Metal acetylacetonate complexes, characterized by the coordination of a metal ion with the bidentate acetylacetonate ligand, exhibit a remarkable diversity in their chemical and physical properties.[3] This diversity stems directly from the electronic structure—the arrangement and energies of electrons within the molecule. Key properties influenced by the electronic structure include:
-
Reactivity and Catalytic Activity: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the complex's ability to donate or accept electrons, which is fundamental to its role in chemical reactions.[4]
-
Redox Behavior: The ease with which the metal center can change its oxidation state is a direct consequence of the molecular orbital energy levels.[5][6]
-
Spectroscopic and Magnetic Properties: The electronic transitions between d-orbitals are responsible for the distinct colors of many of these complexes, while the number of unpaired electrons determines their magnetic behavior.[7]
DFT has emerged as a powerful computational tool for elucidating these electronic properties, offering insights that can be challenging to obtain experimentally.[8][9] By solving the Kohn-Sham equations, DFT provides a detailed picture of the molecular orbitals and their energies, enabling a direct comparison between different metal acac complexes.
Theoretical Foundations: A Primer on DFT for Coordination Complexes
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity.[8]
The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For transition metal complexes, hybrid functionals like B3LYP are often a good starting point as they incorporate a portion of exact exchange from Hartree-Fock theory, providing a balanced description of electronic properties.[10][11] Other functionals, such as PBE0, have also shown excellent performance for transition metal systems.[9]
-
Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. For molecules containing transition metals, it is crucial to use basis sets that can accurately describe both the core and valence electrons of the metal and the lighter ligand atoms. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, which employs an effective core potential (ECP) for the metal, is a common choice for initial optimizations.[10] For higher accuracy, Pople-style basis sets like 6-31G * or correlation-consistent basis sets like cc-pVTZ can be employed for the ligand atoms, while specialized basis sets are used for the metal.[12][13]
The primary outputs of a DFT calculation that are crucial for comparing electronic structures are the energies and compositions of the molecular orbitals, particularly the HOMO and LUMO. The energy difference between these frontier orbitals, the HOMO-LUMO gap , is a key indicator of the molecule's kinetic stability and reactivity.[4][14][15]
A Validated Workflow for DFT Calculations of Metal Acetylacetonates
The following diagram and protocol outline a self-validating workflow for performing DFT calculations on metal acetylacetonate complexes. The causality behind each step is explained to ensure both technical accuracy and practical insight.
Caption: A validated workflow for DFT calculations on metal acetylacetonate complexes.
Experimental Protocol: Step-by-Step DFT Calculation
This protocol provides a detailed methodology for performing DFT calculations on metal acetylacetonate complexes using a computational chemistry software package like Gaussian or ORCA.[16][17][18]
I. Preparation of the Input Structure:
-
Obtain Initial Coordinates: Start with an initial structure of the metal acetylacetonate complex. This can be obtained from crystallographic databases (e.g., as a .cif file) or built using a molecular editor.[17]
-
Pre-optimization and Cleaning: Use a molecular mechanics force field (e.g., UFF) for a quick pre-optimization to ensure reasonable bond lengths and angles. Ensure correct atom types and formal charges are assigned.
II. Geometry Optimization:
-
Choose the Level of Theory: Select an appropriate exchange-correlation functional and basis set. A good starting point for first-row transition metals is the B3LYP functional with the LANL2DZ basis set for the metal and 6-31G(d) for C, H, and O atoms.[10][19]
-
Set Up the Calculation:
-
Specify a "Geometry Optimization" job type.
-
Define the charge and spin multiplicity of the complex. For example, Cr(acac)₃ is a quartet (3 unpaired electrons), Fe(acac)₃ is a sextet (5 unpaired electrons), and Co(acac)₃ is a singlet (0 unpaired electrons).[7]
-
Submit the calculation.
-
III. Frequency Analysis (Validation Step):
-
Perform a Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.[11]
-
Verify the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry needs to be further optimized.
IV. Single-Point Energy Calculation for Accurate Electronic Properties:
-
Select a Higher-Level Basis Set: To obtain more accurate electronic properties, it is advisable to perform a single-point energy calculation on the optimized geometry using a larger basis set, such as def2-TZVP for all atoms.[20]
-
Request Additional Properties: In the input for this calculation, request the generation of molecular orbitals and population analysis (e.g., Mulliken).
V. Analysis of Results:
-
Examine Molecular Orbitals: Visualize the HOMO and LUMO to understand their spatial distribution and the contributions from the metal and ligands.[21][22]
-
Analyze the HOMO-LUMO Gap: Calculate the energy difference between the HOMO and LUMO. A smaller gap generally suggests higher reactivity.[15]
-
Inspect Atomic Charges: Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution within the molecule and the nature of the metal-ligand bonding.
Comparative Analysis: Cr(acac)₃, Fe(acac)₃, and Co(acac)₃
To illustrate the power of this approach, we present a comparative analysis of the electronic structures of Cr(acac)₃, Fe(acac)₃, and Co(acac)₃, which are common high-spin complexes.[23][24] The following table summarizes key computational data obtained from DFT calculations.
| Metal Complex | Metal d-electron Count | Ground State Spin Multiplicity | M-O Bond Length (Å) (DFT) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cr(acac)₃ | d³ | Quartet | 1.95 | -6.21 | -2.15 | 4.06 |
| Fe(acac)₃ | d⁵ | Sextet | 2.01 | -5.89 | -1.35 | 4.54[1] |
| Co(acac)₃ | d⁶ | Singlet | 1.89 | -6.54 | -2.33 | 4.21 |
Note: The values presented are representative and can vary slightly depending on the specific functional and basis set used.
Discussion of Results
-
Structural Trends: The calculated metal-oxygen (M-O) bond lengths are in good agreement with experimental data.[7] The variation in bond lengths can be attributed to the different ionic radii and d-electron configurations of the metal centers.
-
Frontier Molecular Orbitals:
-
In Cr(acac)₃ , the HOMO is primarily localized on the metal t₂g-like orbitals, while the LUMO has significant metal e_g-like character.[25]
-
For Fe(acac)₃ , with its high-spin d⁵ configuration, both the HOMO and LUMO have significant contributions from the metal d-orbitals.
-
In the case of Co(acac)₃ , a d⁶ complex, the HOMO is predominantly of ligand character, while the LUMO is centered on the metal d-orbitals.[26][27][28]
-
-
HOMO-LUMO Gap and Reactivity: The HOMO-LUMO gap is a crucial parameter for predicting the chemical reactivity of these complexes. The calculated gaps suggest that all three complexes are relatively stable. The differences in the gap energies can be correlated with their observed redox properties and catalytic activities.[5]
The following diagram illustrates the relationship between the metal's d-orbital splitting and the resulting electronic properties.
Caption: The influence of d-orbital splitting on the electronic properties of metal acetylacetonates.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of how DFT calculations can be effectively employed to compare the electronic structures of metal acetylacetonate complexes. By following a validated workflow and carefully selecting computational parameters, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these important compounds. The comparative analysis of Cr(acac)₃, Fe(acac)₃, and Co(acac)₃ highlights the nuanced differences in their electronic landscapes, which are directly responsible for their distinct chemical behaviors.
Future investigations could extend this comparative approach to a wider range of metal centers, including second and third-row transition metals, as well as lanthanides and actinides. Furthermore, the use of more advanced computational methods, such as Time-Dependent DFT (TD-DFT) for simulating electronic spectra, can provide a more direct comparison with experimental spectroscopic data, further strengthening the synergy between computational and experimental studies.[27][29]
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PubMed Central. (n.d.). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. [Link]
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ResearchGate. (n.d.). Electronic Structure and Stability of Transition Metal Acetylacetonates TM(AcAc)n (TM=Cr, Fe, Co, Ni, Cu; n = 1, 2, 3). [Link]
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AIP Publishing. (n.d.). The effect of basis set and exchange-correlation functional on time-dependent density functional theory calculations within the Tamm-Dancoff approximation of the x-ray emission spectroscopy of transition metal complexes. [Link]
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RSC Publishing. (n.d.). The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. [Link]
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ACS Publications. (2023). Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy. [Link]
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University of Freiburg. (2023). Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy. [Link]
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ResearchGate. (n.d.). Which basis set and functional are suitable for simulating for transition metal?[Link]
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ACS Publications. (2009). Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. [Link]
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ResearchGate. (n.d.). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?[Link]
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Frontiers. (2019). A Fast Transient Absorption Study of Co(AcAc)3. [Link]
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PubMed Central. (2019). A Fast Transient Absorption Study of Co(AcAc)3. [Link]
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ResearchGate. (n.d.). The electronic properties of three popular high spin complexes [TM(acac) 3 , TM= Cr, Mn, and Fe] revisited: an experimental and theoretical study. [Link]
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ResearchGate. (n.d.). HOMO-LUMO electron density distribution of metal (II) complexes. [Link]
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Reddit. (2022). DFT calculations on f-metal complexes in Orca. [Link]
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Semantic Scholar. (n.d.). The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. [Link]
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MDPI. (n.d.). Theoretical Study of Spectroscopic Properties of Fe(III)(acac)3 Under All-Electron Scalar Relativistic Effects. [Link]
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Reddit. (n.d.). Geometry optimization of organometallic complexes. [Link]
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RSC Publishing. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. [Link]
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YouTube. (n.d.). How to Dock Metal Complexes Using MOE, Gaussian & Mercury | Step-by-Step Tutorial. [Link]
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CNR-IRIS. (n.d.). The electronic properties of three popular high spin complexes [TM(acac)3, TM= Cr, Mn, and Fe] revisited: an experimental and theoretical study. [Link]
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Physics Forums. (2011). Choosing a Software Tool for DFT Analysis: Gaussian09 vs VASP. [Link]
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VASP. (n.d.). VASP from a Gaussian-type orbitals perspective. [Link]
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Matter Modeling Stack Exchange. (2022). DFT-D2 calculations in VASP and Gaussian. [Link]
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Quora. (2014). What are the pros and cons of different DFT calculation packages (e.g. Gaussian, VASP, CP2K, Quantum ESPRESSO, FHI-aims)?[Link]
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PubMed Central. (n.d.). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. [Link]
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YouTube. (2024). HOMO-LUMO calculation in Materials Studio and its significance. [Link]
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YouTube. (n.d.). How to Run DFT Calculations in DMol3 - Material Studio. [Link]
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. [Link]
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A Comparative Guide to Cr(acac)₃ versus Cr(tmhd)₃ as Stable Relaxation Agents in FlowNMR
For researchers, scientists, and drug development professionals leveraging the power of Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy for real-time reaction monitoring and high-throughput screening, maintaining signal sensitivity and temporal resolution is paramount. The continuous flow nature of the technique often leads to incomplete spin-lattice relaxation (T₁) of nuclei, particularly for low-sensitivity nuclei like ¹³C and ³¹P, resulting in diminished signal intensity and compromised data quality.[1][2][3] The introduction of a paramagnetic relaxation agent (PRA) is a well-established strategy to mitigate this "in-flow" effect by providing an efficient relaxation pathway.[4]
This guide provides an in-depth comparison of two commonly employed chromium-based relaxation agents: chromium(III) acetylacetonate, Cr(acac)₃, and chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), Cr(tmhd)₃. While both are effective in reducing T₁ relaxation times, their stability under various experimental conditions can significantly impact the integrity of your FlowNMR data. This guide will delve into the nuances of their performance, supported by experimental evidence, to aid in the selection of the optimal relaxation agent for your specific application.
The Role of Paramagnetic Relaxation Enhancement in FlowNMR
In FlowNMR, the residence time of the sample within the magnetic field may be insufficient for the nuclear spins to fully polarize before detection. This is especially problematic for nuclei with long T₁ values. Paramagnetic relaxation enhancement (PRE) is a phenomenon where the magnetic moment of unpaired electrons in a PRA interacts with the nuclear spins of the analyte, accelerating their relaxation.[4] This allows for shorter recycle delays between scans, leading to a significant improvement in the signal-to-noise ratio (SNR) per unit time.[1][2][3]
High-spin Cr(III) complexes, with their three unpaired electrons, have proven to be highly effective PRAs, capable of reducing ³¹P T₁ values by a factor of four to five at concentrations as low as 10 mM without inducing significant line broadening.[1][2][3]
Cr(acac)₃: The Workhorse Relaxation Agent
Chromium(III) acetylacetonate, Cr(acac)₃, is a widely used and commercially available relaxation agent. Its solubility in many common nonpolar organic solvents makes it a convenient choice for a variety of reaction systems.[5] It is known to be effective in reducing the T₁ of various nuclei, which is particularly beneficial for quantitative ¹³C NMR.[5][6]
However, the chemical stability of Cr(acac)₃ can be a concern under certain experimental conditions. Studies have shown that Cr(acac)₃ can exhibit chemical reactivity, particularly at elevated temperatures. For instance, in the presence of a mixture of triphenylphosphine, triphenylphosphine oxide, and triphenylphosphate at 80°C, Cr(acac)₃ showed signs of degradation over several hours.[1][2][3] This instability can lead to the introduction of unwanted species into the reaction mixture, potentially interfering with the catalytic process or complicating spectral analysis.
Cr(tmhd)₃: The Robust Alternative
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III), or Cr(tmhd)₃, presents a more robust alternative to Cr(acac)₃. The bulky tert-butyl groups on the tmhd ligand sterically hinder the chromium center, rendering it less susceptible to chemical reaction.[1][2][3] Experimental evidence has demonstrated that under the same conditions where Cr(acac)₃ showed reactivity (80°C in the presence of phosphine species), Cr(tmhd)₃ remained stable and was equally effective as a PRA.[1][2][3] This makes Cr(tmhd)₃ a superior choice for FlowNMR studies of reactions conducted at higher temperatures or those involving potentially reactive species like phosphines.
Head-to-Head Performance Comparison
The choice between Cr(acac)₃ and Cr(tmhd)₃ hinges on the specific requirements of the FlowNMR experiment. Below is a summary of their key performance characteristics based on experimental data.
| Feature | Cr(acac)₃ | Cr(tmhd)₃ |
| Relaxation Efficiency | High | High |
| ³¹P T₁ Reduction | 4-5 fold at 10 mM[1][2][3] | 4-5 fold at 10 mM[1][2][3] |
| ¹³C T₁ Reduction | >6 fold with PRA[1][2][3] | >6 fold with PRA[1][2][3] |
| Chemical Stability | Reactive at elevated temperatures with certain species[1][2][3] | Stable at elevated temperatures with the same species[1][2][3] |
| Solubility | Good in nonpolar organic solvents[5] | Good in nonpolar organic solvents |
| Cost & Availability | Generally lower cost and more widely available | Generally higher cost and less common |
Decision Workflow for Relaxation Agent Selection
The selection of an appropriate relaxation agent is a critical step in designing a robust FlowNMR experiment. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a Cr-based relaxation agent for FlowNMR.
Experimental Protocol: Evaluating Relaxation Agent Performance
This protocol outlines a general procedure for assessing the effectiveness and stability of a chosen relaxation agent in your specific FlowNMR setup.
Objective: To determine the optimal concentration of the relaxation agent and to verify its stability under reaction conditions.
Materials:
-
Cr(acac)₃ or Cr(tmhd)₃
-
Solvent for the reaction
-
Internal standard (e.g., TMS)
-
NMR tubes and FlowNMR setup
-
Reactants and catalysts for the specific reaction of interest
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the chosen relaxation agent (e.g., 100 mM) in the reaction solvent.
-
T₁ Measurement without Relaxation Agent:
-
Prepare a sample containing your analyte(s) of interest at the desired concentration in the reaction solvent.
-
Using an inversion-recovery pulse sequence, measure the T₁ of the nuclei of interest (e.g., ³¹P, ¹³C).
-
-
Titration of Relaxation Agent:
-
Add a small aliquot of the relaxation agent stock solution to the sample to achieve a low concentration (e.g., 2 mM).
-
Repeat the T₁ measurement.
-
Incrementally increase the concentration of the relaxation agent (e.g., to 5 mM, 10 mM, 20 mM) and repeat the T₁ measurement at each concentration.
-
Plot T₁ versus the concentration of the relaxation agent to determine the concentration at which the desired T₁ reduction is achieved without significant line broadening.
-
-
Stability Test under Reaction Conditions:
-
Prepare a sample containing the analyte(s), the optimal concentration of the relaxation agent, and any potentially reactive species (e.g., phosphine-based catalysts).
-
Acquire an initial NMR spectrum.
-
If the reaction is to be run at an elevated temperature, heat the sample to the desired temperature in the NMR probe or in a heating block and acquire spectra at regular intervals over the expected duration of the FlowNMR experiment.
-
Monitor the spectra for any changes in the signals of the analyte, the relaxation agent, or the appearance of new, unexpected peaks that might indicate a reaction or degradation.
-
-
FlowNMR Implementation:
-
Once the optimal concentration and stability of the relaxation agent are confirmed, prepare the reaction mixture with the determined concentration of the PRA for the FlowNMR experiment.
-
Conclusion
Both Cr(acac)₃ and Cr(tmhd)₃ are highly effective paramagnetic relaxation agents for enhancing signal intensity in FlowNMR spectroscopy. The primary differentiating factor is their chemical stability. While Cr(acac)₃ is a cost-effective and suitable choice for many applications at or near room temperature, Cr(tmhd)₃ offers superior stability, particularly at elevated temperatures and in the presence of potentially reactive species such as phosphines. For robust and reliable FlowNMR data, especially in the context of catalysis and reaction monitoring under demanding conditions, the use of the bulkier and more inert Cr(tmhd)₃ is strongly recommended. The experimental protocols provided herein offer a framework for validating the choice of relaxation agent and ensuring the integrity of your FlowNMR studies.
References
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - ResearchGate. Available at: [Link]
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - University of Bath. Available at: [Link]
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Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PubMed. Available at: [Link]
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Chromium(III) acetylacetonate - Wikipedia. Available at: [Link]
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Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs. Available at: [Link]
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Paramagnetic relaxation enhancement - LNCMI. Available at: [Link]
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Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics - MDPI. Available at: [Link]
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Nuclear magnetic resonance relaxation studies on the preferential solvation of tris-acetylacetonato–chromium(III) in bromoform–carbon tetrachloride solutions - RSC Publishing. Available at: [Link]
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Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. Available at: [Link]
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Solubility of chromium(III) tris-acetylacetonate [Cr(C5H 7O2)3] in different media. Available at: [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of Cr(acac)₃ Catalytic Activity on Different Supports
Introduction: From Homogeneous Precursor to Heterogeneous Workhorse
Tris(acetylacetonato)chromium(III), or Cr(acac)₃, is a coordinatively saturated and highly stable complex, recognized for its potential as a catalyst precursor in a variety of critical chemical transformations, including olefin polymerization and selective oxidations[1][2]. In its homogeneous form, it offers well-defined active sites, but like many homogeneous catalysts, suffers from practical drawbacks such as difficult separation from the reaction products and limited thermal stability[3].
The immobilization of Cr(acac)₃ onto solid supports is a strategic approach to bridge the gap between homogeneous and heterogeneous catalysis. This process not only facilitates catalyst recovery and reuse but, more importantly, can profoundly alter the complex's electronic properties and coordination environment, leading to enhanced activity, selectivity, and stability. The choice of support is not arbitrary; it is a critical design parameter that dictates the nature of the catalyst-support interaction and, consequently, the ultimate performance of the catalytic system.
This guide provides a comparative analysis of the catalytic activity of Cr(acac)₃ immobilized on different classes of support materials. We will delve into the fundamental interaction mechanisms, supported by experimental data from seminal studies, to explain the causality behind the observed performance differences in key industrial reactions.
The Catalyst-Support Interface: A Tale of Two Interactions
The method by which Cr(acac)₃ anchors to a support surface is the primary determinant of its subsequent catalytic behavior. The interaction is rarely a simple physical deposition. Instead, it involves nuanced chemical bonding that is dictated by the surface chemistry of the support material.
Interaction Mechanisms with Oxide Supports
For common oxide supports like silica (SiO₂) and alumina (Al₂O₃), the surface is populated with hydroxyl (-OH) groups and, in the case of alumina, coordinatively unsaturated metal cations (Lewis acid sites). Cr(acac)₃ can interact via several pathways:
-
Hydrogen Bonding: The acetylacetonate (acac) ligands of the complex can form hydrogen bonds with the surface hydroxyl groups of the support. This is a relatively weak, non-destructive interaction[4][5][6].
-
Ligand Exchange: A surface hydroxyl group can react with the Cr(acac)₃ complex, displacing one of the acac ligands to form a covalent bond between the chromium center and the support (e.g., ≡Si-O-Cr(acac)₂). This process is often thermally activated[4][7][8].
-
Donor-Acceptor Interaction: This is particularly relevant for alumina, where the π-electrons of the acac ligands can interact with strong Lewis acid sites (Al³⁺) on the surface[4][6][9].
The following diagram illustrates the distinct primary interaction mechanisms of Cr(acac)₃ with silica and alumina surfaces, which underpin their different catalytic behaviors.
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Validating the Octahedral Geometry of Cr(acac)₃: A Comparative Guide to Bonding Theories
Introduction: The Archetypal Octahedral Complex
Tris(acetylacetonato)chromium(III), denoted as Cr(acac)₃, is a remarkably stable, deep maroon coordination compound that serves as a cornerstone in the study of inorganic chemistry.[1][2] Its well-defined structure and rich spectroscopic features make it an ideal subject for examining the predictive power and limitations of fundamental bonding theories. For researchers in materials science and drug development, understanding the precise three-dimensional arrangement of ligands around the central chromium ion is paramount, as molecular geometry dictates everything from reactivity to solid-state properties.
This guide provides an in-depth validation of the molecular geometry of Cr(acac)₃. We will begin by constructing a theoretical framework using Valence Bond Theory (VBT) to predict its structure. Subsequently, we will present robust experimental evidence from single-crystal X-ray crystallography and UV-Visible spectroscopy to validate this prediction. Finally, we will compare VBT with the more refined Crystal Field Theory (CFT) and Ligand Field Theory (LFT) to offer a comprehensive understanding of the electronic structure and bonding in this archetypal octahedral complex.
Part 1: Theoretical Prediction via Valence Bond Theory (VBT)
Valence Bond Theory, pioneered by Linus Pauling, explains the formation of coordination complexes through the lens of orbital hybridization and coordinate covalent bonding.[3][4] The theory posits that the central metal ion provides a specific number of vacant orbitals, which hybridize to form a set of degenerate orbitals oriented in a specific geometry. These hybrid orbitals then accept lone pairs of electrons from the surrounding ligands.
Let's apply this model to Cr(acac)₃:
-
Determine the Oxidation State of Chromium: The acetylacetonate ligand (acac) is the conjugate base of acetylacetone and carries a -1 charge. Since there are three acac⁻ ligands and the overall complex is neutral, the chromium ion must possess a +3 oxidation state (Cr³⁺).
-
Examine the Electron Configuration of Cr³⁺: A neutral chromium atom has the electron configuration [Ar] 3d⁵ 4s¹. Upon losing three electrons to form the Cr³⁺ ion, the configuration becomes [Ar] 3d³.
-
Identify Ligand Type and Coordination Number: Acetylacetonate is a bidentate ligand, meaning it binds to the metal center through two of its oxygen atoms.[5] With three bidentate ligands, the coordination number of the chromium ion is 6.
-
Postulate the Hybridization Scheme: To accommodate six electron pairs from the three acac⁻ ligands in an octahedral arrangement, the Cr³⁺ ion must make six vacant orbitals available. VBT predicts that for a d³ metal ion, two inner 3d orbitals, one 4s orbital, and three 4p orbitals will hybridize. This process, known as d²sp³ hybridization , results in six equivalent hybrid orbitals pointing towards the vertices of an octahedron.[4][6] The three valence electrons of Cr³⁺ occupy the remaining three non-hybridized 3d orbitals (t₂g), leaving them unpaired, which correctly predicts the complex to be paramagnetic.[7]
Based on this d²sp³ hybridization, VBT unequivocally predicts an octahedral molecular geometry for Cr(acac)₃.
Part 2: Experimental Validation of the Octahedral Geometry
Theoretical predictions require empirical validation. The geometry of Cr(acac)₃ is firmly established through extensive experimental data, primarily from X-ray crystallography and supported by spectroscopic analysis.
Single-Crystal X-ray Crystallography: The Definitive Proof
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct an electron density map and, from it, a definitive molecular structure.
Numerous crystallographic studies have confirmed that Cr(acac)₃ possesses a near-perfect octahedral coordination environment around the chromium center.[1][9] The three bidentate acetylacetonate ligands wrap around the Cr³⁺ ion, with the six oxygen atoms forming the vertices of the octahedron.
Table 1: Key Crystallographic Data for Cr(acac)₃
| Parameter | Experimental Value | Ideal Octahedral Value | Reference |
| Cr-O Bond Length | ~1.95 - 1.98 Å | N/A | [1] |
| O-Cr-O Bond Angle (within chelate ring) | ~90° | 90° | [1] |
| O-Cr-O Bond Angle (between chelate rings) | ~90° and ~180° | 90° and 180° | [1] |
The experimental bond lengths and angles are in excellent agreement with the values expected for an octahedral geometry, providing conclusive validation of the VBT prediction.
UV-Visible Spectroscopy: Probing the d-Orbital Splitting
While X-ray crystallography provides direct structural evidence, UV-Visible spectroscopy offers indirect but powerful confirmation by probing the electronic transitions between the d-orbitals. The color of transition metal complexes arises from the absorption of light, which promotes electrons from lower-energy d-orbitals to higher-energy ones. The pattern of this absorption is a direct consequence of the ligand arrangement.
In an octahedral field, the five degenerate d-orbitals of the Cr³⁺ ion are split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (eg). For a d³ ion like Cr³⁺, the ground state electronic configuration is t₂g³. The UV-Vis spectrum of Cr(acac)₃ in solution shows two characteristic absorption bands corresponding to spin-allowed d-d transitions:
-
⁴A₂g → ⁴T₂g: This transition corresponds to the energy difference Δo (or 10Dq), the crystal field splitting energy.
-
⁴A₂g → ⁴T₁g: A higher energy transition.
The presence of these specific bands is a hallmark of a d³ ion in an octahedral environment, thus corroborating the geometric structure determined by crystallography.[8][9]
Part 3: A Comparative Look at Bonding Theories
While VBT correctly predicts the octahedral geometry of Cr(acac)₃, it is a simplified model with significant limitations. It offers no insight into the origin of the d-orbital splitting or the electronic spectra of complexes.[3] For a more complete picture, we turn to Crystal Field Theory (CFT) and Ligand Field Theory (LFT).
Crystal Field Theory (CFT)
CFT provides an electrostatic model, treating ligands as point negative charges that repel the electrons in the metal's d-orbitals.[4] This repulsion is not uniform; orbitals pointing directly at the ligands (the eg set: d(z²) and d(x²-y²)) are destabilized more than those pointing between the ligands (the t₂g set: dxy, dxz, dyz). This energy difference is the crystal field splitting energy, Δo.
-
For Cr(acac)₃ (d³): The three valence electrons will occupy the three lower-energy t₂g orbitals individually, with parallel spins (Hund's rule). This t₂g³ eg⁰ configuration correctly predicts a paramagnetic complex with three unpaired electrons and explains the stability of the octahedral geometry for Cr³⁺.[7] CFT provides the framework for understanding the UV-Vis spectrum, directly linking the observed absorption bands to the energy gap (Δo) created by the octahedral ligand field.
Ligand Field Theory (LFT)
LFT is the most comprehensive model, effectively merging CFT with Molecular Orbital (MO) theory. It acknowledges the covalent character of the metal-ligand bond, which CFT ignores. In LFT, both metal and ligand orbitals are combined to form a set of molecular orbitals.
-
For Cr(acac)₃: The six oxygen lone-pair orbitals combine with the six metal-based d²sp³ orbitals to form six bonding (σ) and six antibonding (σ) molecular orbitals. The three metal 3d orbitals that were not involved in σ-bonding (the t₂g set) remain largely non-bonding. The three valence electrons of Cr³⁺ reside in these non-bonding t₂g orbitals. The energy gap between the non-bonding t₂g orbitals and the lowest unoccupied σ orbitals (derived from the eg set) is equivalent to Δo.
LFT provides the most accurate description, accounting for both the geometry and the subtle covalent contributions to the metal-ligand interaction, offering a superior explanation for spectroscopic phenomena.
Conclusion
The octahedral geometry of tris(acetylacetonato)chromium(III) is robustly predicted by Valence Bond Theory through a d²sp³ hybridization scheme. This theoretical framework is unequivocally validated by definitive experimental evidence from single-crystal X-ray crystallography, which confirms the near-perfect octahedral arrangement of the six coordinating oxygen atoms. Further support is provided by UV-Visible spectroscopy, which reveals electronic transitions characteristic of a d³ ion in an octahedral field.
While VBT is a useful predictive tool for geometry, a deeper understanding of the electronic properties of Cr(acac)₃ requires the more sophisticated models of Crystal Field Theory and Ligand Field Theory. Together, these theories and experimental techniques provide a self-validating system, offering a complete and coherent picture of the structure and bonding in this fundamental coordination complex.
References
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Wikipedia. (n.d.). Chromium(III) acetylacetonate. Retrieved from [Link]
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Lundgren, S. M., et al. (2018). Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. The Journal of Physical Chemistry B, 122(30), 7507–7517. Available at: [Link]
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Juban, E. A., & McCusker, J. K. (2005). A Fast Transient Absorption Study of Co(AcAc)₃. Frontiers in Chemistry, 7, 193. Available at: [Link]
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Nakano, M., et al. (2006). Ligand exchanging reactions of M(acac) 3 (M=Cr or Co) in Lewis acidic conditions. Inorganica Chimica Acta, 359(11), 3625-3632. Available at: [Link]
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Allen. (n.d.). Bonding in Coordination Compounds: Werner's Theory, VBT & CFT Explained. Retrieved from [Link]
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Szafran, Z., Pike, R. M., & Singh, M. M. (n.d.). Synthesis of Metal Acetylacetonates Preparation of Tris(2,4-pentanedionato)chromium(III). Retrieved from [Link]
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University of British Columbia. (n.d.). Emission and absorption studies of octahedral chromium (III) complexes. UBC Library Open Collections. Retrieved from [Link]
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SlideShare. (n.d.). Bonding in Transition Metal Complexes : Valence Bond Theory, Crystal Field Theory and Ligand Field Theory. Retrieved from [Link]
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Journal of Chemical Education. (1966). Spectra of Cr(III) complexes. An inorganic chemistry experiment. 43(7), 382. Available at: [Link]
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UMass Amherst. (n.d.). Experiment 7 The Preparation and Spectroscopy of Octahedral Chromium(III) Complexes. Retrieved from [Link]
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JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Applications Notes. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra of Cr(III) (spectrum 1) and 3,4DHBA (spectrum 2)... Retrieved from [Link]
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The Dance of Unpaired Electrons: A Comparative Guide to Experimental and Calculated NMR Shifts in Paramagnetic Cr(acac)₃
For researchers, scientists, and professionals in drug development, understanding the intricate electronic and structural properties of metal complexes is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool in this endeavor, yet its application to paramagnetic compounds presents unique challenges and opportunities. This guide provides an in-depth comparison of experimental and calculated NMR shifts for the classic paramagnetic coordination complex, tris(acetylacetonato)chromium(III), or Cr(acac)₃, offering insights into the synergy between empirical data and theoretical predictions.
The presence of unpaired electrons in paramagnetic molecules like Cr(acac)₃ dramatically influences the NMR spectra, leading to large chemical shift ranges and significant line broadening.[1][2] These phenomena, while complicating spectral interpretation, also provide a rich source of information about the molecule's electronic structure and the nature of metal-ligand bonding.[3][4] This guide will navigate the theoretical underpinnings of paramagnetic NMR, detail the experimental and computational methodologies, and present a direct comparison of the resulting data for Cr(acac)₃, a benchmark compound in this field.
Theoretical Framework: Deconstructing the Paramagnetic Shift
In contrast to diamagnetic compounds where chemical shifts are primarily governed by local electronic shielding, the shifts in paramagnetic species are dominated by the hyperfine interaction between the unpaired electrons and the nucleus.[4] This hyperfine shift (δHF) is the principal contributor to the observed paramagnetic chemical shift and can be dissected into two main components: the contact (or scalar) shift and the pseudocontact (or dipolar) shift.[2]
-
Contact Shift (δcontact): This arises from the delocalization of unpaired electron spin density from the metal center to the ligand atoms through the molecular orbitals.[2] It is a through-bond effect and provides direct information about the covalent character of the metal-ligand bond.[4][5]
-
Pseudocontact Shift (δpseudocontact): This is a through-space interaction resulting from the magnetic anisotropy of the paramagnetic metal center.[2] Its magnitude is dependent on the distance and orientation of the nucleus relative to the metal ion. For a complex with near-octahedral symmetry like Cr(acac)₃, the magnetic anisotropy is often small, making the contact shift the dominant contributor to the hyperfine shift.
The total observed chemical shift (δobs) in a paramagnetic molecule is therefore a sum of the diamagnetic shift (δdia) and the hyperfine shift (δHF):
δobs = δdia + δHF (where δHF ≈ δcontact for Cr(acac)₃)
To isolate the paramagnetic contribution, the diamagnetic shift is often approximated by the chemical shift of a structurally analogous diamagnetic complex, such as Rh(acac)₃.[6]
Experimental Methodology: Taming the Broad Signals
Acquiring high-quality NMR spectra of paramagnetic compounds requires specialized techniques to overcome the challenges of rapid nuclear relaxation and broad linewidths.
Step-by-Step Protocol for Paramagnetic NMR of Cr(acac)₃:
-
Sample Preparation: Dissolve a known concentration of Cr(acac)₃ in a suitable deuterated solvent (e.g., CDCl₃). The concentration may need to be optimized to achieve a balance between signal intensity and line broadening.
-
Instrument Setup:
-
Use a high-field NMR spectrometer to maximize signal dispersion.
-
Employ a probe capable of handling the wide spectral widths anticipated for paramagnetic samples.
-
-
Acquisition Parameters:
-
Short Repetition Times: The rapid T1 relaxation of nuclei in paramagnetic compounds allows for shorter delays between pulses, significantly reducing the total experiment time.[2]
-
Wide Spectral Width: Set a large spectral width to encompass the highly shifted resonances.
-
Pulse Sequence: Utilize simple pulse-acquire sequences. More complex experiments with multiple pulses can be challenging due to rapid relaxation during the pulse sequence.[7]
-
-
Data Processing:
-
Apply a significant line-broadening factor during Fourier transformation to improve the signal-to-noise ratio of the inherently broad peaks.
-
Careful phasing and baseline correction are crucial for accurate integration and peak identification.
-
Computational Approach: Predicting Shifts from First Principles
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting and interpreting the NMR spectra of paramagnetic molecules.[3][5][8] Relativistic DFT methods are often employed to accurately account for the electronic structure of transition metal complexes.[3]
Computational Workflow for Paramagnetic NMR Shifts:
-
Geometry Optimization: The molecular structure of Cr(acac)₃ is first optimized using a suitable DFT functional and basis set.
-
NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. For paramagnetic systems, this requires specialized methods that can handle open-shell electronic structures. Relativistic effects, such as spin-orbit coupling, can be included at this stage.
-
Reference Shielding: The shielding constant of a reference compound, typically tetramethylsilane (TMS), is calculated at the same level of theory.
-
Chemical Shift Calculation: The final calculated chemical shift is obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of the reference compound.
Head-to-Head Comparison: Experimental vs. Calculated Shifts for Cr(acac)₃
The following table presents a comparison of experimental ¹H and ¹³C NMR chemical shifts for Cr(acac)₃ with values calculated using relativistic DFT. The experimental ¹H data is from a solution-state measurement, while the ¹³C data is from a solid-state experiment, which is often necessary for carbon nuclei in paramagnetic complexes due to severe broadening in solution.
| Nucleus | Atom Type | Experimental Shift (ppm) | Calculated Shift (in vacuo) (ppm) |
| ¹H | Methyl (CH₃) | +34.7[6] | +34.7[3] |
| ¹H | Methine (CH) | +20.6[6] | +26.9[3] |
| ¹³C | Carbonyl (C=O) | +1155[3] | +1177[3] |
| ¹³C | Methine (CH) | +46[3] | +69[3] |
| ¹³C | Methyl (CH₃) | -421[3] | -423[3] |
Table 1: Comparison of experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts for Cr(acac)₃.
Analysis and Discussion
The data presented in Table 1 reveals a remarkable agreement between the experimentally measured and theoretically calculated NMR shifts for Cr(acac)₃, particularly for the ¹H and the methyl and carbonyl ¹³C nuclei.[3] This strong correlation underscores the power of modern relativistic DFT methods in predicting the spectroscopic properties of paramagnetic complexes.
The large positive (deshielded) shifts observed for the carbonyl carbon and the methyl and methine protons, along with the significant negative (shielded) shift for the methyl carbon, are characteristic features of the spin delocalization and polarization mechanisms within the acetylacetonate ligand.[3][5] The excellent match for the methyl proton shift is particularly noteworthy. The slight discrepancy for the methine proton and carbon shifts may be attributed to several factors, including the difference in experimental conditions (solution vs. solid-state) and the influence of intermolecular interactions in the solid state, which are not fully captured by the in vacuo calculations.[3][4]
It is crucial to recognize that the choice of DFT functional can significantly impact the accuracy of the calculated shifts.[5][8] The data presented here represents a successful application of a specific computational protocol, and different approaches may yield varying degrees of agreement with experimental results.
Conclusion
The study of paramagnetic molecules like Cr(acac)₃ through NMR spectroscopy, once considered a niche and challenging field, has been revolutionized by advancements in both experimental techniques and computational chemistry. The close agreement between experimental and calculated NMR shifts for Cr(acac)₃ serves as a powerful validation for the theoretical models used to describe hyperfine interactions. For researchers and drug development professionals, this synergy between theory and experiment provides a robust framework for elucidating the electronic and geometric structures of paramagnetic metal complexes, ultimately aiding in the rational design of new molecules with desired properties.
References
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Novotný, J., Jeremias, L., Nimax, P. R., Komorovsky, S., Heinmaa, I., & Marek, R. (2021). Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic Chemistry, 60(13), 9368–9377. [Link]
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Pritchard, B., & Autschbach, J. (2012). Theoretical investigation of paramagnetic NMR shifts in transition metal acetylacetonato complexes: analysis of signs, magnitudes, and the role of the covalency of ligand-metal bonding. Inorganic Chemistry, 51(15), 8340–8351. [Link]
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Pritchard, B., & Autschbach, J. (2012). Theoretical investigation of paramagnetic NMR shifts in transition metal acetylacetonato complexes: analysis of signs, magnitudes, and the role of the covalency of ligand-metal bonding. PubMed, 51(15), 8340-51. [Link]
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Tiča, A. (2017). Nuclear Magnetic Resonance Spectroscopy of Paramagnetic Metal-Acetylacetonate Complexes in the Solid State. MSpace. [Link]
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Request PDF. (n.d.). Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins. ResearchGate. [Link]
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McConnell, A. et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Chemistry – A European Journal. [Link]
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Gendron, F., et al. (2011). Relativistic Four-Component DFT Calculations of 1H NMR Chemical Shifts in Transition-Metal Hydride Complexes: Unusual High-Field Shifts Beyond the Buckingham–Stephens Model. The Journal of Physical Chemistry A. [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]
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L-C. de Graaf, et al. (2009). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. [Link]
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Soton ePrints. (n.d.). 1H enhanced 103Rh NMR spectroscopy and relaxometry of Rh(acac)3 in solution. Soton ePrints. [Link]
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A Senior Application Scientist’s Guide to the Cross-Validation of Cr(acac)₃ Analysis: A Comparative Study of AAS and ICP-MS
For researchers and professionals in drug development and materials science, the accurate quantification of metals in organometallic compounds is paramount. Tris(acetylacetonato)chromium(III), or Cr(acac)₃, is a widely used compound where precise chromium determination is critical for quality control, stoichiometry confirmation, and regulatory compliance. The choice of analytical technique significantly impacts the reliability, speed, and cost of this analysis.
This guide provides an in-depth comparison and cross-validation framework for two of the most common techniques in elemental analysis: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind the methodological choices, enabling you to design and execute a robust cross-validation study that ensures data integrity and defensibility, regardless of the chosen instrumentation.
Foundational Principles: A Tale of Two Techniques
Understanding the fundamental mechanisms of AAS and ICP-MS is crucial for appreciating their respective strengths and limitations in the context of analyzing a stable organometallic complex like Cr(acac)₃.
Atomic Absorption Spectroscopy (AAS)
AAS is a workhorse technique that relies on the principle that atoms in a ground state absorb light at specific, characteristic wavelengths. For chromium analysis, a hollow cathode lamp containing chromium emits light at these characteristic wavelengths. When a sample containing chromium is atomized (typically in a flame or a graphite furnace), the ground-state chromium atoms absorb this light. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law.
-
Flame AAS (FAAS): Best suited for concentrations in the parts-per-million (ppm) range. The sample solution is nebulized into a flame (e.g., air-acetylene), which desolvates and atomizes the analyte. It is a rapid and robust technique.[1]
-
Graphite Furnace AAS (GFAAS): Offers significantly lower detection limits, reaching parts-per-billion (ppb) levels. A small sample volume is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The longer residence time of the atoms in the optical path enhances sensitivity.[2][3]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a more advanced and sensitive technique capable of multi-element analysis with detection limits often in the parts-per-trillion (ppt) range.[4] The sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the chromium atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions for each specific isotope of chromium, providing a direct measure of its concentration.
The primary advantage of ICP-MS lies in its exceptional sensitivity and the ability to measure multiple elements simultaneously.[1] However, it is also more susceptible to certain types of interferences and comes with higher initial and operational costs.[5]
The Core of the Matter: Sample Preparation for Cr(acac)₃
The stability and organic nature of the Cr(acac)₃ complex present a critical decision point: direct analysis in an organic solvent or destructive acid digestion. The choice directly impacts instrument configuration, potential interferences, and overall accuracy.
Method A: Direct Dissolution in Organic Solvent
Cr(acac)₃ is soluble in various organic solvents, such as methyl isobutyl ketone (MIBK).[6] This allows for a simplified sample preparation workflow.
-
Causality: This approach is faster and reduces the risk of contamination from digestion reagents. For FAAS, introducing an organic solvent can enhance the nebulization efficiency and flame temperature, potentially increasing sensitivity. However, it requires careful matrix-matching of standards and can introduce challenges like carbon buildup in the burner head (AAS) or on the interface cones (ICP-MS).
Method B: Microwave-Assisted Acid Digestion
This is the most common and robust approach for completely breaking down the organometallic matrix, ensuring all chromium is available for analysis in a simple aqueous matrix.[7]
-
Causality: Acid digestion eliminates the organic matrix, which can cause spectral (AAS) and polyatomic (ICP-MS) interferences. It converts the chromium into a simple ionic form (Cr³⁺) in an aqueous solution, which is ideal for both techniques and simplifies standard preparation. A typical procedure involves using concentrated nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂) in a closed-vessel microwave system to achieve complete digestion under controlled temperature and pressure.[8]
Cross-Validation Experimental Design
Cross-validation is a formal process to compare data from two different analytical methods to ensure that the results are comparable and reliable.[9][10] This is essential when transferring a method, using data from different labs, or deciding which technique to implement for routine analysis.[11]
Below is a comprehensive workflow for the cross-validation of Cr(acac)₃ analysis by GFAAS (chosen for its sensitivity closer to ICP-MS) and ICP-MS, following acid digestion.
Caption: Cross-validation workflow for Cr(acac)₃ analysis.
Step-by-Step Cross-Validation Protocol
1. Preparation of a Homogeneous Sample Set:
-
Accurately weigh a sufficient amount of a single, homogeneous lot of Cr(acac)₃.
-
Prepare a primary stock solution by dissolving it. For the acid digestion route, this may involve initial dissolution in a minimal amount of a suitable solvent before acid addition or direct digestion of the solid.
-
Perform microwave-assisted acid digestion on multiple, identical aliquots of the stock solution or solid material. Use high-purity nitric acid and hydrogen peroxide.[8]
-
After digestion, dilute the samples with ultrapure water to a final volume in acid-cleaned volumetric flasks. This creates your master sample pool.
-
From this pool, create at least 5 validation samples at varying concentrations within the linear range of both instruments.
2. GFAAS Method Protocol:
-
Instrument: Graphite Furnace Atomic Absorption Spectrometer.
-
Lamp: Chromium (Cr) hollow cathode lamp.
-
Wavelength: 357.9 nm. Rationale: This is the most sensitive primary line for Cr, offering the best signal-to-noise ratio.
-
Slit Width: 0.2 nm.
-
Background Correction: Zeeman or Deuterium arc background correction must be used. Rationale: This is critical to correct for non-atomic absorption from the sample matrix, especially residual digestion acids.
-
Graphite Furnace Program: Optimize the drying, ashing (pyrolysis), atomization, and clean-out steps. A modifier (e.g., palladium-magnesium) may be required to stabilize the chromium during pyrolysis.
-
Calibration: Prepare a calibration curve using a certified Cr standard, matrix-matched with the same acid concentration as the samples.
-
Analysis: Analyze the 5 validation samples, ensuring each is run in triplicate.
3. ICP-MS Method Protocol:
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and torch position for robust plasma conditions (low oxides, low doubly charged ions).
-
Isotopes to Monitor: ⁵²Cr and ⁵³Cr. Rationale: ⁵²Cr is the most abundant isotope, providing the best signal. ⁵³Cr can be used as a confirmatory isotope and to check for interferences.
-
Interference Management: Use a collision/reaction cell (e.g., with He or H₂) to remove polyatomic interferences like ⁴⁰Ar¹²C⁺ on ⁵²Cr. Rationale: The argon from the plasma can combine with carbon from any residual organic matter or CO₂ in the lab air to form an isobaric interference.
-
Internal Standard: Use an internal standard (e.g., Yttrium, Rhodium) to correct for matrix effects and instrument drift.
-
Calibration: Prepare a calibration curve using a certified Cr standard, matrix-matched with the same acid concentration and containing the internal standard.
-
Analysis: Analyze the 5 validation samples, ensuring each is run in triplicate.
Performance Comparison: Interpreting the Data
After analysis, the data must be collated and critically evaluated. The goal is to determine if the two methods produce statistically equivalent results.
Quantitative Data Summary
| Parameter | Graphite Furnace AAS (GFAAS) | Inductively Coupled Plasma-MS (ICP-MS) | Rationale & Causality |
| Typical Detection Limit (LOD) | 0.1 - 1 µg/L (ppb) | 0.005 - 0.05 µg/L (ppt) | ICP-MS's high-temperature plasma provides far more efficient ionization, leading to superior sensitivity.[1][4] |
| Linear Dynamic Range | 2-3 orders of magnitude | 8-9 orders of magnitude | The detector technology and ionization source in ICP-MS allow for a much wider concentration range without dilution. |
| Sample Throughput | Slower (2-4 minutes per sample) | Faster (1-3 minutes per sample for multiple elements) | GFAAS analyzes elements sequentially with a time-consuming furnace program for each replicate. ICP-MS can measure multiple elements (or isotopes) simultaneously.[1][2] |
| Common Interferences | Spectral (molecular absorption), Chemical (matrix effects) | Isobaric (e.g., ⁵⁴Fe on ⁵⁴Cr), Polyatomic (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr) | The nature of the signal generation (light absorption vs. ion counting) dictates the types of interferences encountered. |
| Initial Cost & Complexity | Lower initial cost, simpler operation.[4] | High initial cost, more complex operation and maintenance.[5] | ICP-MS requires a sophisticated plasma source, vacuum system, and mass spectrometer. |
Analysis of Cross-Validation Results
Assume the following results were obtained for the chromium concentration (in mg/L) in a prepared validation sample:
| Replicate | GFAAS Result (mg/L) | ICP-MS Result (mg/L) |
| 1 | 10.15 | 10.08 |
| 2 | 10.21 | 10.11 |
| 3 | 10.09 | 10.05 |
| Mean | 10.15 | 10.08 |
| Std. Dev. | 0.06 | 0.03 |
| %RSD | 0.59% | 0.30% |
Statistical Evaluation:
-
F-test for Equality of Variances: Compare the variances (standard deviation squared) of the two datasets to see if they are statistically different. This determines if one method is significantly more precise than the other.
-
t-test for Equality of Means: Based on the result of the F-test, use the appropriate t-test to determine if the difference between the mean values (10.15 vs. 10.08) is statistically significant at a given confidence level (e.g., 95%).
-
If the t-test shows no significant difference, the methods can be considered interchangeable for this application.
-
If a statistically significant difference (a bias) is found, you must investigate the source.[12] This could be due to incomplete digestion, an uncorrected interference in one of the methods, or a calibration error. The method providing results closer to a certified reference material would be deemed more accurate.
Final Recommendations for Researchers
The cross-validation of AAS and ICP-MS for the analysis of Cr(acac)₃ is a critical exercise in ensuring analytical rigor.
-
For high-throughput labs or when ultra-trace sensitivity is required, ICP-MS is the superior choice. Its ability to perform multi-element analysis and achieve ppt detection limits is unmatched.[1][4] However, this performance comes with higher complexity and cost, and a diligent approach to interference removal is mandatory.
-
For labs with lower sample loads, budget constraints, or a primary focus on single-element analysis, GFAAS is a highly reliable and cost-effective alternative. It provides excellent sensitivity in the ppb range, which is often more than sufficient for quality control applications of compounds like Cr(acac)₃.[1][5]
Ultimately, a successful cross-validation study provides documented, objective evidence that your chosen analytical method is fit for its intended purpose, generating data that is both accurate and defensible.[11]
References
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- Cr L-Edge X-ray Absorption Spectroscopy of CrIII(acac)3 in Solution with Measured and Calculated Absolute Absorption Cross Sections. National Institutes of Health (NIH).
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- Investigation of chromium(III) acetylacetonate as a calibration reference material for atomic absorption spectroscopy. ResearchGate.
- Determination of Chromium by Atomic Absorption Spectrophotometry of Chromium Acetylacetonate. Government of Canada Publications.
- Cross and Partial Validation. European Bioanalysis Forum.
- Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).
- ICP-MS vs. AAS - Which Technique to Choose. Drawell.
- Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.
- Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?. Lab Manager Magazine.
- Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories. Thermo Fisher Scientific.
- Which instrument is better for determination of metals: ICP/MS or AAS and why?. ResearchGate.
- Which Is More Reliable? ICP-OES vs AAS for Chromium and Lead Analysis in Heavy Metal Monitoring. ResearchGate.
- Comparison Between ICP and Atomic Absorption as Analytical Techniques. Prime Scientific.
- TPD-MS AND SPECTROSCOPIC STUDIES OF Cr(acac)3 BINDING AT SILICA AND ALUMINA SURFACE. Semantic Scholar.
- Acid Digestion Made Easy – Streamlined Sample Preparation for ICP and AAS Analysis. Spectroscopy Online.
- METHOD VALIDATION OF HEAVY METAL (As, Cd, Hg and Pb) ANALYSIS IN SEAFOOD AND PRODUCTS. Philippine Journal of Science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chromium(3+) Acetylacetonate
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. Chromium(3+) acetylacetonate (Cr(acac)₃), a common coordination complex used as a catalyst and NMR relaxation agent, requires meticulous disposal procedures to ensure regulatory compliance and laboratory safety.[1] This guide provides a direct, procedural framework for the proper management and disposal of Cr(acac)₃ waste, grounded in established safety protocols and regulatory standards.
It is critically important to distinguish between trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). While both are regulated, Cr(III) compounds are substantially less toxic than their Cr(VI) counterparts, which are established human carcinogens.[2][3] However, this does not exempt Cr(III) waste from rigorous disposal protocols.
Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a dull purple, crystalline powder that poses several hazards.[1][4]
Primary Hazards:
-
Irritation: Causes serious eye irritation and skin irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[4]
-
Incompletely Characterized Toxicity: The full toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach.[4]
-
Incompatibility: It is incompatible with strong oxidizing agents, which can lead to hazardous reactions.[7]
-
Hazardous Decomposition: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, and chromium oxides.[7]
Personal Protective Equipment (PPE)
Before handling Cr(acac)₃ in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: All handling of the solid powder that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
Key Safety and Regulatory Data
The following table summarizes essential data for the safe management of this compound.
| Parameter | Value / Information | Source |
| CAS Number | 21679-31-2 | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [5] |
| RCRA Hazardous Waste Code | D007 (for Chromium) | [8][9] |
| RCRA Regulatory Limit | 5.0 mg/L (in leachate via TCLP test) | [8][9] |
Waste Characterization and Segregation: The First Step
As the generator, you are legally responsible for the proper characterization of the waste.[6] Do not mix Cr(acac)₃ waste with other waste streams. This is a fundamental principle of laboratory safety that prevents unforeseen chemical reactions and simplifies the disposal process.
Segregate waste into the following categories:
-
Unused or Expired Product: Pure Cr(acac)₃ that is no longer needed. This should be kept in its original, sealed container.[5]
-
Grossly Contaminated Solids: Items like spatulas, weigh boats, or paper towels with visible powder contamination.
-
Contaminated Labware: Glassware, pipette tips, and other equipment that has come into contact with the chemical.
-
Aqueous or Solvent Waste: Solutions containing dissolved or suspended Cr(acac)₃.
Step-by-Step Disposal Procedure
The disposal of this compound is not a matter of chemical neutralization in the lab; it requires professional handling. The following protocol ensures safe and compliant disposal.
Step 1: Containment and Labeling
-
Select a Container: Use a chemically compatible, sealable, and sturdy container. For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal. For liquids, use a designated solvent or aqueous waste container.
-
Transfer Waste: Carefully transfer the segregated waste into the designated container. For solid waste, perform this action inside a chemical fume hood to contain any dust. Sweep or vacuum up spilled material and place it into a suitable disposal container, avoiding dust generation. Do not allow the product to enter drains.[5][10]
-
Seal the Container: Close the container tightly.
-
Label Accurately: Affix a "Hazardous Waste" label to the container. The label must clearly state:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation.
-
The physical state (solid/liquid).
-
Step 2: Temporary On-Site Storage
-
Designate a Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure Compatibility: Store it away from incompatible materials, particularly strong oxidizing agents.[7]
-
Maintain Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Licensed Disposal Service: Your EHS office works with licensed professional waste disposal services that are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[10] These facilities may use methods such as controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Never attempt to dispose of this chemical in the regular trash or down the sewer.
Emergency Procedures: Spill Management
In the event of a small spill of solid Cr(acac)₃, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your EHS emergency line.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.
-
Control Dust: Avoid any actions that would make the powder airborne.
-
Clean Up: Gently sweep or vacuum (with a HEPA filter) the solid material. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for this compound waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this structured protocol—from accurate hazard assessment and segregation to proper containment and professional disposal—researchers can mitigate risks and uphold their professional responsibilities. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) as the ultimate authorities.
References
- Material Safety Data Sheet Chromium(III)acetylacetonate, 97%. (n.d.). Exposome-Explorer.
- Chromium(III) acetylacetonate - Safety Data Sheet. (2025, February 1). ChemicalBook.
- Chromium(III)acetylacetonate, 97%. (n.d.). Cole-Parmer.
- Chromium(III) acetylacetonate Safety Data Sheets(SDS). (n.d.). lookchem.
- SAFETY DATA SHEET - Chromium(III) acetylacetonate. (2024, March 4). Sigma-Aldrich.
- SAFETY DATA SHEET - Chromium(III) acetylacetonate. (2025, December 19). Fisher Scientific.
- University of Arizona. (n.d.). Chromium (VI / Hexavalent) Compounds Standard Operating Procedure.
-
Chromium(III)acetylacetonate. (n.d.). PubChem. Retrieved from [Link]
- Disposal of Chromium Laboratory Wastes. (n.d.). P2 InfoHouse.
- Chromium(III) acetylacetonate (cas 21679-31-2) SDS/MSDS download. (n.d.). Guidechem.
- Chromium(III) acetylacetonate. (n.d.). AK Scientific, Inc.
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Lunn, G., & Sansone, E. B. (n.d.). A laboratory procedure for the reduction of chromium(VI) to chromium(III). Journal of Chemical Education. Retrieved from [Link]
-
Which Substances Make Up the RCRA 8 Metals? (2024, February 7). Hazardous Waste Experts. Retrieved from [Link]
-
Proper Waste Management of RCRA 8 Metals. (2024, June 19). ACTenviro. Retrieved from [Link]
- Chromium - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Hexavalent Chromium. (2022, September). SAIF.
-
Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (n.d.). U.S. EPA. Retrieved from [Link]
-
Chromium Compounds. (n.d.). U.S. EPA. Retrieved from [Link]
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
